molecular formula C11H8N2O2 B1305842 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate CAS No. 268748-84-1

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Cat. No.: B1305842
CAS No.: 268748-84-1
M. Wt: 200.19 g/mol
InChI Key: PQTGYRAJPUYYOM-UHFFFAOYSA-N
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Description

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(13-15-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGYRAJPUYYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379841
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268748-84-1
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, a valuable reagent in medicinal chemistry and drug discovery. The document is structured to offer not only a step-by-step synthetic protocol but also to provide insights into the underlying chemical principles and the rationale behind the chosen methodologies.

Introduction: The Significance of the Isoxazole Moiety and the Versatility of Isocyanates

The isoxazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. When functionalized with a reactive isocyanate group, the 5-methyl-3-phenylisoxazole core becomes a versatile building block for the synthesis of a diverse array of derivatives, primarily ureas and carbamates. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[3][4] The isocyanate serves as an electrophilic partner in reactions with nucleophiles like amines and alcohols, allowing for the facile introduction of the isoxazole pharmacophore into larger, more complex molecules.

Core Synthetic Strategy: A Multi-Step Approach Centered on the Curtius Rearrangement

The most established and reliable pathway for the synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a three-step sequence commencing from the corresponding carboxylic acid. This strategy leverages the robust and high-yielding Curtius rearrangement as the key transformation to introduce the isocyanate functionality.[5][6]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Synthesis cluster_2 Step 3: Curtius Rearrangement cluster_3 Final Product A 5-Methyl-3-phenylisoxazole- 4-carboxylic acid B 5-Methyl-3-phenylisoxazole- 4-carbonyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) C 5-Methyl-3-phenylisoxazole- 4-carbonyl azide B->C Sodium Azide (NaN₃) D 5-Methyl-3-phenyl-4-isoxazolyl Isocyanate C->D Thermal Rearrangement

Caption: Overall synthetic workflow for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

This guide will now delve into the detailed experimental protocols for each of these critical steps.

Part 1: Synthesis of the Precursor - 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The journey to our target isocyanate begins with the synthesis of its carboxylic acid precursor. A common and effective method for this is the reaction of benzaldehyde oxime with ethyl acetoacetate.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Benzaldehyde oxime121.14101.21 g
Ethyl acetoacetate130.14202.60 g (2.55 mL)
Anhydrous Zinc Chloride136.3010.136 g
Ethanol46.07-As needed
5% Sodium Hydroxide (aq)40.00-As needed
2 N Hydrochloric Acid (aq)36.46-As needed

Procedure:

  • In a 50 mL round-bottomed flask, combine benzaldehyde oxime (10 mmol), ethyl acetoacetate (20 mmol), and anhydrous zinc chloride (1 mmol).

  • Heat the reaction mixture gradually to 60°C without a solvent and maintain this temperature for approximately one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Filter the solid and wash with cold ethanol.

  • Treat the obtained solid ester with 5% aqueous sodium hydroxide at room temperature for approximately 4 hours to facilitate hydrolysis. Again, monitor the reaction by TLC.

  • After the hydrolysis is complete, acidify the reaction mixture with 2 N hydrochloric acid.

  • Filter the resulting solid, which is the desired 5-methyl-3-phenylisoxazole-4-carboxylic acid, and recrystallize from hot ethanol to obtain the pure product.[7]

Part 2: The Core Synthesis - From Carboxylic Acid to Isocyanate

With the precursor in hand, we now proceed to the central three-step synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

The initial activation of the carboxylic acid is achieved by converting it to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
5-Methyl-3-phenylisoxazole-4-carboxylic acid203.19102.03 g
Thionyl chloride118.97202.38 g (1.46 mL)
Anhydrous Toluene92.14-20 mL
Catalytic DMF73.09-1-2 drops

Procedure:

  • To a stirred suspension of 5-methyl-3-phenylisoxazole-4-carboxylic acid (10 mmol) in anhydrous toluene (20 mL) in a round-bottomed flask equipped with a reflux condenser and a drying tube, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (20 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl azide

The acyl chloride is then converted to the corresponding acyl azide, the direct precursor for the Curtius rearrangement. This is typically achieved by reaction with sodium azide. Caution: Acyl azides can be explosive, especially when heated in a concentrated form. Handle with appropriate safety precautions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
5-Methyl-3-phenylisoxazole-4-carbonyl chloride (crude)221.64~10From previous step
Sodium azide65.01120.78 g
Anhydrous Acetone58.08-30 mL

Procedure:

  • Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride in anhydrous acetone (30 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add sodium azide (12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the acyl azide.

  • The resulting solution containing the 5-methyl-3-phenylisoxazole-4-carbonyl azide is typically used directly in the next step without isolation.

Step 3: Curtius Rearrangement to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The final step is the thermal decomposition of the acyl azide, which undergoes a concerted rearrangement to form the isocyanate with the loss of nitrogen gas.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
5-Methyl-3-phenylisoxazole-4-carbonyl azide solution-~10From previous step
Anhydrous Toluene92.14-20 mL

Procedure:

  • Carefully add the cold acetone solution of 5-methyl-3-phenylisoxazole-4-carbonyl azide to a pre-heated flask containing anhydrous toluene (20 mL) at 80-90°C.

  • The rearrangement is typically rapid and is accompanied by the evolution of nitrogen gas.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete rearrangement.

  • The progress of the reaction can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak in the IR spectrum (strong absorption around 2270-2250 cm⁻¹).

  • After cooling to room temperature, the solvent can be removed under reduced pressure to yield the crude 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. Purification can be achieved by vacuum distillation or by dissolving the crude product in a non-polar solvent and filtering to remove any solid impurities.

Curtius_Mechanism AcylAzide R-C(=O)-N-N≡N Acyl Azide TransitionState Transition State AcylAzide->TransitionState Heat (Δ) Isocyanate O=C=N-R Isocyanate TransitionState->Isocyanate Rearrangement Nitrogen N₂ TransitionState->Nitrogen Loss of N₂

Caption: Mechanism of the Curtius Rearrangement.

Applications in Drug Discovery and Organic Synthesis

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. Its primary application lies in the preparation of substituted ureas and carbamates.

  • Urea Derivatives: The reaction of the isocyanate with primary or secondary amines yields substituted ureas. Many urea-containing compounds exhibit potent biological activities, including anticancer and antiviral properties.[3][4] The isoxazole moiety can impart favorable pharmacokinetic properties and contribute to the overall binding affinity of the molecule to its biological target.

  • Carbamate Derivatives: The reaction with alcohols or phenols produces carbamates. Carbamates are also prevalent in medicinal chemistry and can serve as prodrugs or as key structural elements in bioactive compounds.

The ability to readily synthesize a library of urea and carbamate derivatives from this isocyanate makes it an important tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, while requiring careful execution, is a well-defined process rooted in fundamental organic reactions. The three-step sequence from the corresponding carboxylic acid, culminating in the Curtius rearrangement, provides a reliable route to this versatile building block. The protocols outlined in this guide, based on established chemical principles and supported by the scientific literature, are intended to empower researchers in their pursuit of novel therapeutic agents and innovative chemical entities. The strategic incorporation of the 5-methyl-3-phenylisoxazole moiety through its isocyanate derivative holds significant potential for the advancement of medicinal chemistry and drug development.

References

  • Bielawska, A., et al. (2018). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules, 23(11), 2887.
  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. Letters in Drug Design & Discovery, 16(7), 776-785.
  • Wikipedia. Curtius rearrangement. Retrieved from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Al-Ghorbani, M., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 9, S1563-S1576.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594–605.
  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(43), 8162-8181.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.
  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. Retrieved from [Link]

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Retrieved from [Link]

  • Google Patents. CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole.
  • Google Patents. CN115160249B - Preparation method of 5-methyl-3, 4-diphenyl isoxazole.
  • Google Patents. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Google Patents. WO2020163092A1 - Phenyl isocyanate conversion process.
  • Google Patents. WO2001060363A1 - A method for synthesizing leflunomide.

Sources

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3-phenyl-4-isoxazolyl isocyanate (CAS Number: 268748-84-1) is a versatile heterocyclic isocyanate that serves as a pivotal building block in modern medicinal chemistry and drug development.[1][2] Its unique structural motif, combining a phenyl-substituted isoxazole core with a highly reactive isocyanate functional group, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on practical insights for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Physicochemical Properties

While detailed experimental data for 5-methyl-3-phenyl-4-isoxazolyl isocyanate is not extensively published, its fundamental properties can be summarized from supplier information and analogous compounds. It is commercially available as a solid with a purity of 95% or greater.[3]

PropertyValueSource(s)
CAS Number 268748-84-1[4]
Molecular Formula C₁₁H₈N₂O₂[4]
Molecular Weight 200.19 g/mol [4]
Physical Form Solid[3]
Purity ≥95%[3]

Synthesis and Mechanism

The principal and most efficient route for the synthesis of 5-methyl-3-phenyl-4-isoxazolyl isocyanate is via the Curtius rearrangement of a corresponding acyl azide.[4][5][6] This classical yet powerful transformation allows for the conversion of a carboxylic acid derivative into an isocyanate with the loss of nitrogen gas.[7] The overall synthetic pathway can be envisioned as a multi-step process starting from readily available precursors.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Isoxazole Core Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement A Benzaldehyde Oxime + Ethyl Acetoacetate B 5-Methyl-3-phenyl-4-isoxazolecarboxylic Acid A->B [1] Cyclization C 5-Methyl-3-phenyl-4-isoxazolecarboxylic Acid D 5-Methyl-3-phenyl-4-isoxazolecarbonyl Chloride C->D [2] SOCl₂ or (COCl)₂ E 5-Methyl-3-phenyl-4-isoxazolecarbonyl Azide D->E [3] NaN₃ F 5-Methyl-3-phenyl-4-isoxazolecarbonyl Azide G 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate F->G [4] Heat (Δ), -N₂

Caption: Synthetic pathway to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-3-phenyl-4-isoxazolecarboxylic Acid

This precursor can be synthesized from benzaldehyde oxime and ethyl acetoacetate.[8] The resulting ester is then hydrolyzed to the carboxylic acid. The melting point of the carboxylic acid is a key characterization parameter, reported to be in the range of 192-194 °C.[9]

Step 2: Formation of 5-Methyl-3-phenyl-4-isoxazolecarbonyl Azide

The carboxylic acid is first converted to the more reactive acyl chloride.[10][11] This is typically achieved by refluxing the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent. The resulting acyl chloride is then reacted with an azide source, such as sodium azide, to yield the acyl azide. This intermediate is often used in the next step without extensive purification due to its potential instability.

Step 3: Curtius Rearrangement to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The acyl azide undergoes a thermal or photochemically induced rearrangement to the isocyanate.[5][7] The reaction proceeds through a concerted mechanism, involving the migration of the isoxazolyl group to the nitrogen atom with concomitant loss of dinitrogen gas.[6] This step is typically carried out by heating the acyl azide in an inert, high-boiling solvent.

Mechanism of the Curtius Rearrangement

The Curtius rearrangement is a concerted process, meaning the bond-breaking and bond-forming steps occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[5]

Curtius_Mechanism cluster_legend Legend AcylAzide R-C(=O)-N₃ TransitionState [ R-C(=O)-N-N₂ ]‡ AcylAzide->TransitionState Heat (Δ) Isocyanate R-N=C=O TransitionState->Isocyanate Rearrangement Nitrogen N₂ TransitionState->Nitrogen Elimination R R = 5-Methyl-3-phenyl-4-isoxazolyl

Caption: Concerted mechanism of the Curtius Rearrangement.

Reactivity and Synthetic Applications

The isocyanate group is a powerful electrophile, making 5-methyl-3-phenyl-4-isoxazolyl isocyanate a versatile reagent for the synthesis of a wide range of derivatives.[12] Its reactivity is primarily dictated by the attack of nucleophiles on the central carbon atom of the isocyanate moiety.

Reactions with Nucleophiles

Reactivity_Diagram cluster_reactions Reactions with Nucleophiles cluster_products Products Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Carbamate Carbamate Derivative Isocyanate->Carbamate Forms Urethane Linkage Urea Urea Derivative Isocyanate->Urea Forms Urea Linkage PrimaryAmine Primary Amine (via Carbamic Acid) Isocyanate->PrimaryAmine Hydrolysis Alcohol R'-OH (Alcohol) Alcohol->Carbamate Amine R'-NH₂ (Amine) Amine->Urea Water H₂O (Water) Water->PrimaryAmine

Caption: Reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with common nucleophiles.

  • Reaction with Alcohols: In the presence of an alcohol, the isocyanate readily forms a urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry and is widely used in the synthesis of complex molecules.[5]

  • Reaction with Amines: Primary and secondary amines react with the isocyanate to form substituted ureas. This is a robust and high-yielding reaction, often employed in the late-stage functionalization of drug candidates.[12]

  • Reaction with Water: Hydrolysis of the isocyanate initially forms an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine, 4-amino-5-methyl-3-phenylisoxazole. This provides a synthetic route to this valuable amine intermediate.

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Features
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.4-7.8 ppm).- Methyl protons on the isoxazole ring (singlet, ~2.5 ppm).
¹³C NMR - Carbonyl carbon of the isocyanate group (~125-130 ppm).- Aromatic carbons of the phenyl group (~128-132 ppm).- Carbons of the isoxazole ring.- Methyl carbon (~12-15 ppm).
IR Spectroscopy - Strong, characteristic absorption band for the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹. - C=N and C=C stretching vibrations of the isoxazole and phenyl rings.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 200.19.

Safety and Handling

5-Methyl-3-phenyl-4-isoxazolyl isocyanate is classified as a hazardous substance and should be handled with appropriate safety precautions.[9] It is an irritant to the skin, eyes, and respiratory system.[17] Ingestion, inhalation, or skin contact may be harmful.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

5-Methyl-3-phenyl-4-isoxazolyl isocyanate is a high-value reagent with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its preparation via the Curtius rearrangement from the corresponding carboxylic acid is a reliable and well-established synthetic route. A thorough understanding of its reactivity with various nucleophiles allows for the strategic design of synthetic pathways to a diverse range of target molecules. As with all isocyanates, appropriate safety measures must be strictly adhered to during its handling and use.

References

  • Pharmaffiliates. 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride: Your Key Synthesis Intermediate. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Reactions of isocyanates and various nucleophiles including hydroxyl,... Available at: [Link]

  • ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Available at: [Link]

  • White Rose eTheses Online. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Available at: [Link]

  • National Center for Biotechnology Information. Phenyl isocyanate. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for... Available at: [Link]

  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Royal Society of Chemistry. Supplementary Materials for... Available at: [Link]

  • E3S Web of Conferences. phenylquinazoline-4-tion with "soft" and "hard" methylation agents and... Available at: [Link]

  • ResearchGate. Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. Available at: [Link]

Sources

physical properties of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Introduction

5-Methyl-3-phenyl-4-isoxazolyl isocyanate (CAS No. 268748-84-1) is a bifunctional molecule incorporating a stable heterocyclic isoxazole core and a highly reactive isocyanate group. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties[1][2]. The isocyanate moiety is a potent electrophile, widely utilized in synthetic chemistry as a versatile building block for the formation of ureas, carbamates, and other derivatives, making it a valuable intermediate in drug discovery and materials science.

This guide provides a comprehensive overview of the known and predicted physical properties of 5-Methyl-3-phenyl-4-isoxazolyl isocyanate. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from safety data sheets, data on analogous structures, and fundamental principles of physical organic chemistry to provide a reliable resource for researchers, scientists, and drug development professionals. The focus is not only on presenting data but on explaining the underlying chemical principles and providing actionable protocols for experimental validation.

Molecular Structure and Core Properties

The fundamental identity of a chemical compound is rooted in its structure and composition. These core attributes dictate its physical and chemical behavior.

Chemical Structure: The molecule consists of a central 5-methyl-3-phenyl-isoxazole ring, with the isocyanate functional group (-N=C=O) attached at the 4-position.

Key Structural Features:

  • Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring is generally stable but can undergo thermal decomposition at elevated temperatures (160–280°C)[3].

  • Phenyl Group: A non-polar, aromatic substituent that influences the molecule's solubility and stacking interactions.

  • Isocyanate Group: A highly reactive functional group that readily reacts with nucleophiles. This reactivity is the defining characteristic of its chemical behavior and necessitates careful handling.

A summary of the primary molecular properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties

Property Value Source
IUPAC Name 4-Isocyanato-5-methyl-3-phenylisoxazole [4]
Synonyms 5-Methyl-3-phenyl-4-isoxazolyl isocyanate [4][5]
CAS Number 268748-84-1 [4][5][6][7]
Molecular Formula C₁₁H₈N₂O₂ [5]
Molecular Weight 200.19 g/mol [5]
Appearance Data not available (likely a solid)
Melting Point Data not available¹
Boiling Point Data not available

| Solubility | Reacts with water and other protic solvents (e.g., alcohols). Likely soluble in aprotic organic solvents like ether, THF, and chlorinated solvents. |[8][9] |

¹For context, the related precursor 5-methyl-3-phenylisoxazole-4-carboxylic acid has a melting point of 192-194 °C[10].

Spectroscopic Profile: An Expert's Prediction

2.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by the exceptionally strong and sharp absorption of the isocyanate group.

  • -N=C=O Stretch: A characteristic, intense absorption band is expected between 2250-2275 cm⁻¹ . The high frequency and intensity of this peak make it an unmistakable diagnostic marker.

  • Aromatic C=C Stretch: Multiple medium-to-weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the phenyl and isoxazole rings.

  • C-H Stretch: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Phenyl Protons (C₆H₅-): A multiplet integrating to 5 protons is expected in the aromatic region, likely between δ 7.4-7.8 ppm .

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected, likely in the region of δ 2.3-2.6 ppm . The singlet nature indicates no adjacent protons for coupling.

  • ¹³C NMR:

    • Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and should appear as a relatively broad signal in the δ 120-130 ppm range.

    • Aromatic & Isoxazole Carbons: A series of signals between δ 110-160 ppm corresponding to the carbons of the phenyl and isoxazole rings.

    • Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 10-15 ppm .

2.3. Mass Spectrometry (MS) Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z ≈ 200 corresponding to the molecular weight of the compound (C₁₁H₈N₂O₂).

  • Primary Fragmentation: The most likely initial fragmentation is the loss of the isocyanate group, leading to a significant fragment.

parent [C₁₁H₈N₂O₂]⁺˙ m/z = 200 loss1 - NCO˙ parent->loss1 fragment1 [C₁₀H₈NO]⁺ m/z = 158 loss1->fragment1

Caption: Predicted primary fragmentation pathway in Mass Spectrometry.

Reactivity, Handling, and Storage

The isocyanate functional group dictates the compound's reactivity and storage requirements. The Safety Data Sheet (SDS) serves as the primary authoritative source for this information[4].

3.1. Chemical Reactivity 5-Methyl-3-phenyl-4-isoxazolyl isocyanate is an aggressive electrophile. It will react exothermically with nucleophiles.

  • Reaction with Water: Rapidly reacts with water or moisture to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a disubstituted urea. This reactivity makes it imperative to handle the compound under anhydrous conditions.

  • Reaction with Alcohols and Amines: Reacts readily with alcohols to form carbamates and with primary/secondary amines to form ureas. These are the primary reactions utilized in synthetic applications.

3.2. Safety and Handling The compound is classified as harmful and an irritant[4].

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. It is also a lachrymator[4].

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. All handling of the solid or its solutions should be performed exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors[4].

  • Handling Procedures: Avoid direct contact with the substance. Prevent the formation or spread of dust. Use only in well-ventilated areas, preferably a fume hood. Ensure all glassware is dry before use[4].

3.3. Storage Conditions Proper storage is critical to maintain the compound's integrity.

  • Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen, to prevent reaction with atmospheric moisture[4].

  • Temperature: Store in a cool, well-ventilated area[4].

  • Container: Keep the container tightly closed. The material must be kept in its original packaging[4].

  • Sensitivities: The compound is moisture-sensitive and light-sensitive[4].

Standard Operating Protocols for Physical Characterization

The following protocols describe standard, self-validating methods for determining the key physical properties of a novel or uncharacterized solid organic compound like 5-Methyl-3-phenyl-4-isoxazolyl isocyanate.

4.1. Protocol: Melting Point Determination Rationale: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp melting range (e.g., < 2°C) is indicative of high purity.

cluster_prep Sample Preparation cluster_measurement Measurement A Dry sample thoroughly (desiccator) B Load 2-3 mm of sample into capillary tube A->B C Pack sample tightly by tapping B->C D Place tube in melting point apparatus C->D Transfer E Heat rapidly to ~15°C below expected MP D->E F Heat slowly (1-2°C/min) near MP E->F G Record temperature range: (First liquid -> All liquid) F->G

Caption: Workflow for Melting Point Determination via Capillary Method.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it in a desiccator over a drying agent for several hours.

  • Loading: Crush a small amount of the crystalline sample into a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount.

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point (if known from analogs). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

  • Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂. For a pure compound, this range should be narrow.

4.2. Protocol: FT-IR Spectrum Acquisition (ATR) Rationale: Attenuated Total Reflectance (ATR) is a rapid, non-destructive method for obtaining an IR spectrum of a solid sample with minimal preparation.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is critical for a high-quality spectrum.

  • Data Acquisition: Scan the sample over the desired range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Label significant peaks, paying special attention to the isocyanate stretch around 2250-2275 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

4.3. Protocol: NMR Spectra Acquisition (¹H & ¹³C) Rationale: NMR provides the most detailed structural information, confirming connectivity and the chemical environment of atoms. The choice of solvent is critical due to the compound's reactivity.

A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) if not in solvent B->C D Transfer solution to clean, dry NMR tube C->D E Insert tube into NMR spectrometer D->E F Acquire Spectra (¹H, ¹³C, etc.) E->F G Process data (Phasing, Baseline, Integration) F->G

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a dry deuterated solvent. Chloroform-d (CDCl₃) is common, but due to the isocyanate's sensitivity, any trace moisture could lead to sample degradation. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative. The choice depends on the desired experiment and solubility. Use solvent from a freshly opened or properly stored sealed bottle.

  • Sample Preparation: Accurately weigh 5-10 mg of the isocyanate into a clean, dry vial.

  • Dissolution: Using a dry syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl to dissolve the sample completely.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, as it is much faster. Subsequently, acquire the ¹³C spectrum, which will require a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transform, phasing the spectrum, correcting the baseline, and integrating the ¹H signals. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS at 0 ppm).

References

  • PubChem. Isoxazole, 5-(4-methylphenyl)-3-phenyl-. National Center for Biotechnology Information. [Link]

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  • 3M. SAFETY DATA SHEET. [Link]

  • ChemBK. 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

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  • ResearchGate. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

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  • ResearchGate. Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. [Link]

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An In-depth Technical Guide to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological targets. The isoxazole moiety is not merely a passive structural element; its ability to engage in hydrogen bonding and its metabolic stability contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates.[4][5] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] This guide focuses on a particularly valuable derivative, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, detailing its fundamental properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Core Molecular Properties

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a reactive chemical intermediate prized for its ability to introduce the 5-methyl-3-phenylisoxazole motif into larger, more complex molecules. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[6][7]
Molecular Weight 200.19 g/mol [6][7]
CAS Number 268748-84-1[6][7]
Canonical SMILES CC1=C(N=C=O)C(=NO1)C2=CC=CC=C2[8]
Physical Form Solid (predicted)General knowledge
Primary Hazard Moisture sensitive, potential respiratory and skin sensitizerGeneral isocyanate reactivity

Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is most effectively achieved through the Curtius rearrangement of the corresponding acyl azide.[9][10] This reaction is a robust and reliable method for converting a carboxylic acid to an isocyanate with the loss of one carbon atom (as CO2 if hydrolyzed) and nitrogen gas.[9] The overall synthetic pathway begins with the readily available 5-methyl-3-phenylisoxazole-4-carboxylic acid.

G cluster_0 Synthesis Pathway Carboxylic_Acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Acyl_Chloride 5-Methyl-3-phenylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ or Triphosgene [9] Acyl_Azide 5-Methyl-3-phenylisoxazole- 4-carbonyl azide Acyl_Chloride->Acyl_Azide NaN₃, Acetone/H₂O [24] Isocyanate 5-Methyl-3-phenyl-4-isoxazolyl isocyanate Acyl_Azide->Isocyanate Heat (Toluene) Curtius Rearrangement [8]

Caption: Synthetic workflow for 5-Methyl-3-phenyl-4-isoxazolyl isocyanate.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

This initial step converts the carboxylic acid to a more reactive acyl chloride. A method adapted from patent literature suggests the use of triphosgene (bis(trichloromethyl) carbonate) for this transformation.[11]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in an inert solvent such as chlorobenzene.

  • Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). At room temperature, add a solution of triphosgene (approximately 0.5 equivalents) in chlorobenzene dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 130°C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride can be purified by vacuum distillation.[11]

Part 2: Synthesis of 5-Methyl-3-phenyl-4-isoxazolyl Isocyanate via Curtius Rearrangement

This two-step sequence first forms the acyl azide, which is then thermally rearranged to the target isocyanate.

  • Acyl Azide Formation: Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1 equivalent) in a suitable solvent like acetone. In a separate flask, dissolve sodium azide (NaN₃, ~1.2 equivalents) in a minimal amount of water and add it to the acetone solution. Stir the reaction at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide N₃ stretch at ~2140 cm⁻¹).

  • Curtius Rearrangement: Carefully extract the acyl azide into an inert, high-boiling solvent such as toluene. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction. Do not isolate the acyl azide in a pure form. Gently heat the toluene solution to reflux (around 80-110°C). The rearrangement is accompanied by the evolution of nitrogen gas.[9] The reaction is typically complete within 1-3 hours. The formation of the isocyanate can be monitored by the appearance of a strong absorption band in the IR spectrum at approximately 2250-2270 cm⁻¹.

  • Isolation: The resulting solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in toluene can often be used directly in subsequent reactions without purification.[12]

Chemical Reactivity and Synthetic Utility

The isocyanate functional group (-N=C=O) is a highly versatile electrophile, readily reacting with a wide range of nucleophiles. This reactivity is the cornerstone of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate's utility in drug discovery, allowing for the facile synthesis of diverse compound libraries.

G cluster_reactions Reactions with Nucleophiles Isocyanate 5-Methyl-3-phenyl-4-isoxazolyl isocyanate Carbamate Carbamate Derivative Isocyanate->Carbamate Forms Carbamate Linkage Urea Urea Derivative Isocyanate->Urea Forms Urea Linkage Amine_product Primary Amine Isocyanate->Amine_product Hydrolysis via Carbamic Acid Alcohol Alcohol (R'-OH) Alcohol->Carbamate Amine Amine (R'-NH₂) Amine->Urea Water Water (H₂O) Water->Amine_product

Caption: Key reactions of 5-Methyl-3-phenyl-4-isoxazolyl isocyanate.

  • Reaction with Alcohols: In the presence of an alcohol, the isocyanate smoothly converts to a stable carbamate (urethane) derivative. This reaction is often used to create prodrugs or to introduce linkers for further functionalization.

  • Reaction with Amines: Primary and secondary amines react readily with the isocyanate to form urea derivatives. The urea linkage is a common feature in many biologically active molecules due to its ability to act as a hydrogen bond donor and acceptor.

  • Reaction with Water: Hydrolysis of the isocyanate proceeds through an unstable carbamic acid intermediate, which then decarboxylates to yield a primary amine, 4-amino-5-methyl-3-phenylisoxazole. This can be a useful synthetic transformation, but it is also a common source of urea byproducts if water is present as a contaminant during reactions with other nucleophiles.[13]

Applications in Drug Discovery and Development

The 5-methyl-3-phenylisoxazole scaffold is a key component in a variety of pharmacologically active compounds. Its presence can confer desirable properties such as improved metabolic stability and potent biological activity.

  • Anticancer Agents: Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[3] For example, derivatives of 5-methyl-3-phenylisoxazole-4-carboxamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[1]

  • Enzyme Inhibitors: The isoxazole ring is present in several potent enzyme inhibitors. For instance, Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, demonstrating the scaffold's utility in designing anti-inflammatory drugs.[2][5] Derivatives of 5-phenylisoxazole-3-carboxylic acid have also been investigated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[14]

  • Antibacterial and Antifungal Agents: The isoxazole nucleus is a component of several antimicrobial drugs. Its ability to be functionalized at multiple positions allows for the fine-tuning of activity against various pathogens.[2][15]

Conclusion

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a high-value chemical intermediate for researchers in medicinal chemistry and drug development. Its straightforward synthesis via the Curtius rearrangement and the versatile reactivity of the isocyanate group provide a reliable platform for generating diverse libraries of novel compounds. The proven track record of the isoxazole scaffold in numerous approved drugs and clinical candidates underscores the potential of this building block in the ongoing search for new and effective therapeutics.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, Issue 5. Available from: [Link]

  • Al-Ostath, A., Zalloum, H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1361. Available from: [Link]

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  • Martis, G. J., Rai, G., & Balakrishna, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

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  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. Available from: [Link]

  • Kumar, V., & Kaushik, M. P. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current organic chemistry, 23(1), 26–52. Available from: [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. (n.d.). Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with High-Purity 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 69(Pt 6), o897. Available from: [Link]

  • Zhou, C., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7682-7685. Available from: [Link]

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  • Glukharev, A. A., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][4][5]Triazines: Synthesis and Photochemical Transformations. Molecules, 28(7), 3192. Available from: [Link]

  • Wyrębek, P., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9866. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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A Spectroscopic and Structural Elucidation Guide to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, isoxazole derivatives are pivotal scaffolds due to their diverse biological activities and utility as synthetic intermediates. Among these, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (C₁₁H₈N₂O₂) stands out as a highly reactive and versatile building block. Its isocyanate functionality provides a reactive handle for the synthesis of ureas, carbamates, and other derivatives, making it a valuable precursor in drug discovery programs and polymer chemistry.

The absolute certainty of a molecule's structure and purity is the bedrock of reproducible and reliable scientific research. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides an in-depth examination of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. The content herein is structured to not only present the expected data but also to explain the underlying principles and experimental considerations, offering researchers a comprehensive reference for structural verification.

Molecular Structure

A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. The structure combines a phenyl ring at the 3-position, a methyl group at the 5-position, and the critical isocyanate group at the 4-position of the isoxazole core.

Caption: Molecular structure of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle of Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The presence of a strong, distinct peak in the 2240–2280 cm⁻¹ region is the definitive diagnostic signal for the isocyanate (-N=C=O) functional group, arising from its asymmetric stretching vibration.[1][2][3] This peak is typically one of the most intense and easily identifiable features in the spectrum due to the large change in dipole moment during the vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Data Interpretation & Expected Spectrum

The IR spectrum provides a rapid and unambiguous confirmation of the isocyanate group's presence and gives supporting evidence for the aromatic and heterocyclic structures.

Frequency Range (cm⁻¹) Vibration Mode Assignment Significance
2280 - 2240 Asymmetric Stretch-N=C=O Primary diagnostic peak .[1][2][3] Its presence is mandatory. It is typically very strong and sharp.
3100 - 3000C-H StretchAromatic C-HConfirms the presence of the phenyl group.
2950 - 2850C-H StretchMethyl C-HConfirms the presence of the methyl group.
1610 - 1580C=C StretchAromatic RingSupports the presence of the phenyl substituent.
1550 - 1450C=N StretchIsoxazole RingIndicates the heterocyclic core structure.
770 - 730 & 710 - 690C-H Bend (Out-of-plane)Monosubstituted PhenylProvides evidence for the substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) typically serves as the internal reference. Tetramethylsilane (TMS) can also be added.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to acquire the spectrum, resulting in singlets for each unique carbon. A longer acquisition time is required due to the lower natural abundance of ¹³C.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum is expected to be relatively simple, which in itself is a key diagnostic feature. The absence of a proton at the 4-position of the isoxazole ring is a critical piece of evidence.

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.80 - 7.70Multiplet (m)2Hortho-Protons (Phenyl)Deshielded by the proximity to the electron-withdrawing isoxazole ring.
7.55 - 7.40Multiplet (m)3Hmeta- & para-Protons (Phenyl)Standard aromatic region for phenyl protons.[4][5]
2.45 - 2.30Singlet (s)3H-CH₃A singlet confirms no adjacent protons. Its chemical shift is characteristic of a methyl group on a heterocyclic ring.[4]
¹³C NMR: Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment.

Expected Chemical Shift (δ, ppm) Assignment Rationale
~165C3 (Isoxazole)Carbon attached to two heteroatoms (N and C=C) and the phenyl ring, highly deshielded.[5][6]
~170C5 (Isoxazole)Carbon attached to a heteroatom (O) and bearing the methyl group, also highly deshielded.[5][6]
131 - 128Phenyl CarbonsAromatic region, multiple peaks expected for the non-equivalent carbons of the phenyl ring.
~125C-NCO (Isocyanate)The carbon of the isocyanate group has a characteristic shift in this region.
~115C4 (Isoxazole)The carbon bearing the isocyanate group. Its precise shift can vary but is expected to be distinct from the other ring carbons.
15 - 10-CH₃Typical range for a methyl group attached to an sp² carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle of Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak confirms the elemental formula, while the fragment ions provide evidence for the structural subunits, acting as a final check on the proposed structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation & Expected Fragmentation

The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₁₁H₈N₂O₂.

  • Calculated Exact Mass: 200.0586 g/mol

  • Expected Molecular Ion Peak [M]⁺ or [M+H]⁺: m/z 200.0586 or 201.0664

The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's weakest points. For 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, key fragmentation pathways would involve the loss of the stable NCO radical and subsequent cleavage of the isoxazole ring.[7][8]

mol C₁₁H₈N₂O₂ [M]⁺ m/z = 200 frag1 [M - NCO]⁺ C₁₀H₈NO⁺ m/z = 158 mol->frag1 - NCO• (42 Da) frag2 [C₇H₅O]⁺ Benzoyl Cation m/z = 105 frag1->frag2 - CH₃CN (41 Da) frag3 [C₆H₅]⁺ Phenyl Cation m/z = 77 frag2->frag3 - CO (28 Da)

Caption: Plausible mass spectrometry fragmentation pathway.

Context: Synthesis Workflow

Understanding the synthetic origin of a compound can provide valuable context for its characterization. 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is typically synthesized from its corresponding carboxylic acid via an acyl azide intermediate, a reaction known as the Curtius rearrangement.[9] This knowledge helps anticipate potential impurities, such as the starting carboxylic acid or the amine product from isocyanate hydrolysis.

start 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid azide 5-Methyl-3-phenyl- isoxazole-4-carbonyl azide start->azide Step 1 step1 Acyl Azide Formation (e.g., DPPA, Et₃N) product 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate azide->product Step 2 step2 Curtius Rearrangement (Heat, Δ)

Caption: General synthetic route via Curtius rearrangement.

Conclusion

The structural elucidation of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is unequivocally achieved through a combination of spectroscopic techniques. IR spectroscopy provides definitive evidence of the crucial isocyanate functional group with its characteristic absorption around 2270 cm⁻¹. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, confirming the substitution pattern of the phenyl and methyl groups on the isoxazole ring and, importantly, the absence of a proton at the C4 position. Finally, mass spectrometry verifies the molecular weight and elemental composition, while its fragmentation pattern corroborates the connectivity of the structural subunits. Together, these techniques provide a robust, self-validating system for the comprehensive characterization of this important chemical intermediate.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Friebe, V. G., et al. (2019). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Occupational and Environmental Hygiene. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Thomson, M., Melling, P. J., & Slepski, A. M. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. ResearchGate. [Link]

  • Dal Piaz, V., & Ciciani, G. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6). [Link]

  • Patti, A., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. [Link]

  • Supporting Information for publications on the synthesis of substituted isoxazoles. (n.d.). SynOpen. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Stephens, C. E., & Arafa, R. K. (2011). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxamide. PubChem. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Francis, A. P., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Angewandte Chemie. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this heterocyclic compound. It offers predicted chemical shifts, and detailed experimental protocols for acquiring high-fidelity NMR data. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of the NMR analysis of this specific isoxazole derivative.

Introduction: The Significance of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate and its Spectroscopic Characterization

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the reactive isocyanate functionality coupled with the stable isoxazole scaffold. The isoxazole ring is a prominent feature in numerous pharmaceuticals, agrochemicals, and dyes. The isocyanate group, in turn, is a versatile precursor for the synthesis of a wide array of derivatives, including ureas, carbamates, and thiocarbamates, which are of paramount importance in drug design and polymer chemistry.

Given its potential applications, unambiguous structural elucidation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution.[1] This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, enabling researchers to confidently identify and characterize this compound.

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate can be achieved via a Curtius rearrangement of 5-methyl-3-phenyl-4-isoxazolecarbonyl azide.[2] Understanding the synthetic route is crucial as it informs the potential impurities that might be present in a sample and observed in the NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is predicted to exhibit distinct signals corresponding to the methyl and phenyl protons. The chemical shifts are influenced by the electronic environment created by the isoxazole ring and the isocyanate group.

Predicted Chemical Shifts and Assignments

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of structurally similar isoxazole derivatives and the known effects of substituents on aromatic and aliphatic systems.[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl H (ortho)7.8 - 8.0Multiplet
Phenyl H (meta, para)7.4 - 7.6Multiplet
Methyl H (CH₃)2.4 - 2.6Singlet

The phenyl protons are expected to appear as a complex multiplet in the aromatic region of the spectrum. The ortho protons are likely to be the most deshielded due to the anisotropic effect of the isoxazole ring and the electron-withdrawing nature of the isocyanate group transmitted through the ring system. The methyl protons are expected to appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a heterocyclic ring.[6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate will give rise to a distinct signal.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts are detailed in the table below. These predictions are based on established chemical shift ranges for isoxazoles, phenyl groups, and isocyanates.[7][8][9]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isocyanate (N=C=O)120 - 130
Isoxazole C3160 - 165
Isoxazole C4110 - 115
Isoxazole C5170 - 175
Phenyl C (ipso)128 - 132
Phenyl C (ortho)127 - 130
Phenyl C (meta)129 - 132
Phenyl C (para)130 - 133
Methyl (CH₃)10 - 15

The isocyanate carbon is expected to resonate in a characteristic downfield region.[10][11] The carbons of the isoxazole ring will have distinct chemical shifts, with C5 being the most downfield due to its attachment to the oxygen atom and the methyl group. The phenyl carbons will appear in the aromatic region, with their specific shifts influenced by the isoxazole ring. The methyl carbon will be observed at a high field, typical for an sp³ hybridized carbon.

Molecular Structure and NMR Correlations

To visualize the relationships between the different nuclei and their expected NMR signals, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Key ¹H NMR Correlations

cluster_phenyl Phenyl Protons cluster_methyl Methyl Protons ortho ortho-H (~7.8-8.0 ppm) isoxazole Isoxazole Ring ortho->isoxazole Anisotropic Effect isocyanate Isocyanate Group ortho->isocyanate Electronic Effect meta_para meta, para-H (~7.4-7.6 ppm) meta_para->isoxazole methyl CH₃ (~2.4-2.6 ppm) methyl->isoxazole

Caption: Diagram illustrating factors influencing ¹H NMR chemical shifts.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, the following protocols are recommended.

Sample Preparation

Proper sample preparation is paramount for acquiring high-resolution NMR spectra.[12][13][14][15][16]

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[17][18]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary to observe the quaternary carbon of the isocyanate group, which can have a long relaxation time.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

Data Processing and Interpretation

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum should be carefully phased to ensure all peaks are in pure absorption mode.

  • Baseline Correction: A flat baseline is essential for accurate integration of the signals.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

  • Integration: In the ¹H NMR spectrum, the relative areas of the signals should be integrated to determine the ratio of the different types of protons in the molecule.

  • Peak Picking: The chemical shifts of all peaks should be accurately determined.

  • Coupling Constants: For multiplets in the ¹H NMR spectrum, the coupling constants (J-values) should be measured. In aromatic systems, these can provide information about the substitution pattern.[19][20][21]

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. By understanding the predicted spectral features and following the detailed experimental protocols, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic compound. The principles and practices outlined herein are foundational for the effective application of NMR in modern chemical research and development.

References

  • Principles of NMR. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. (2006). Magnetic Resonance in Chemistry, 44(9), 851-855.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Acquiring 1 H and 13 C Spectra. (2018).
  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • A 13C-NMR and IR study of isocyanides and some of their complexes. (1974). Organic Magnetic Resonance, 6(9), 461-465.
  • Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. (1974). Canadian Journal of Chemistry, 52(13), 2336-2342.
  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. (1969). Canadian Journal of Chemistry, 47(16), 2905-2911.
  • Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. (2021). The Journal of Organic Chemistry, 86(17), 11659-11669.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Alkynes with Hydrazines toward Isoxazoles". (n.d.).
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). Metabolites, 12(10), 903.
  • 1H NMR Spectroscopy. (n.d.).
  • The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate. (2010). Acta Polymerica Sinica, 2010(5), 660-665.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). NMR in Biomedicine, 25(11), 1225-1240.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. (2010). Magnetic Resonance in Chemistry, 48(8), 617-627.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry, 14, 2598-2605.
  • J-Coupling. (n.d.). Retrieved from [Link]

  • 13C Solution NMR Spectra of Poly(ether)urethanes. (2000).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
  • Synthesis and Complete 1H, 13C and 15N NMR Assignment of Substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. (2005). Magnetic Resonance in Chemistry, 43(3), 240-245.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). [Video]. YouTube. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

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  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). Journal of Engineering and Applied Technology, 3(1), 1-10.
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2020). Organic & Biomolecular Chemistry, 18(31), 6035-6039.
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An In-depth Technical Guide to the FT-IR Spectrum of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and spectral interpretation of this heterocyclic isocyanate.

Introduction: The Significance of Spectroscopic Characterization

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a reactive heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The isocyanate functional group is a versatile precursor for the synthesis of a wide array of derivatives, including ureas, carbamates, and amides. The isoxazole scaffold is a privileged structure in drug discovery, present in numerous biologically active molecules. Accurate structural elucidation and quality control are paramount in the development of novel therapeutics and fine chemicals. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the characterization of such molecules, providing a unique vibrational fingerprint that confirms the presence of key functional groups and the overall molecular structure.

Theoretical Framework: Expected Vibrational Modes

The FT-IR spectrum of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a composite of the vibrational modes of its constituent functional groups: the isocyanate group, the isoxazole ring, the phenyl ring, and the methyl group. Understanding the characteristic absorption frequencies of these groups is fundamental to accurate spectral interpretation.

The most prominent and diagnostic feature in the spectrum is the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1][2] This absorption is typically observed as a strong, sharp, and often broad band in the region of 2285-2240 cm⁻¹ .[1][2][3] Its high intensity is a result of the large change in dipole moment during the vibration.[1] The unique position of this band, in a relatively uncongested spectral region, makes it an excellent marker for the presence of the isocyanate functionality.[1][2]

The isoxazole ring exhibits several characteristic vibrations. The C=N stretching vibration is expected in the 1622-1610 cm⁻¹ range.[4][5][6] The C=C stretching of the ring will likely appear around 1596-1491 cm⁻¹ .[4][5][7][8] The N-O stretching vibration is typically weaker and can be found in the 1405-1300 cm⁻¹ region.[7]

The phenyl group will contribute to the spectrum with its characteristic C=C aromatic ring stretching vibrations, typically appearing as a series of bands in the 1600-1450 cm⁻¹ region.[4][5] Out-of-plane C-H bending vibrations of the monosubstituted benzene ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

The methyl group attached to the isoxazole ring will show symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Given the reactive nature of isocyanates, careful sample handling and preparation are crucial for obtaining a high-quality FT-IR spectrum. The following protocol outlines a reliable method using Attenuated Total Reflectance (ATR)-FTIR, which is well-suited for reactive liquids or solids and requires minimal sample preparation.[9][10][11]

Materials:

  • 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate sample

  • FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory

  • Anhydrous solvent (e.g., dichloromethane or chloroform) for cleaning

  • Lint-free wipes

  • Appropriate personal protective equipment (gloves, safety glasses)

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an anhydrous solvent. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact by applying gentle pressure with the ATR press.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal immediately after use with an appropriate anhydrous solvent to prevent any reaction with atmospheric moisture.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start instrument_prep Instrument Preparation (Purge with N2/Dry Air) start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction) acquire_spectrum->process_data peak_pick Peak Picking & Interpretation process_data->peak_pick end End peak_pick->end

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the analytical methodologies and interpretation of mass spectral data for this compound.

Introduction: The Analytical Imperative

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (C₁₁H₈N₂O₂, Molecular Weight: 200.19 g/mol ) is a heterocyclic compound featuring a reactive isocyanate group.[1][2] The isoxazole core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4] The isocyanate functionality makes it a versatile precursor in the synthesis of ureas, carbamates, and other derivatives, which are of interest in drug discovery.[5][6] Accurate characterization of this molecule is paramount for ensuring purity, identifying byproducts, and understanding its reactivity. Mass spectrometry stands as a primary and indispensable tool for this purpose, offering high sensitivity and detailed structural information.[7][8]

This guide will delve into the strategic considerations for the mass spectrometric analysis of this specific isocyanate, from the selection of appropriate ionization techniques to the logical interpretation of its fragmentation patterns.

Experimental Design: A Self-Validating Approach

The design of a robust mass spectrometry experiment is foundational to generating reliable and interpretable data. For a reactive and structurally complex molecule like 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, every choice, from sample introduction to data acquisition, must be deliberate and justified.

Ionization Technique Selection: Causality and Considerations

The choice of ionization source is critical and depends on the analyte's properties. For 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules that can be readily ionized in solution.[9] Given the presence of nitrogen and oxygen atoms, the isoxazole ring can be protonated to form [M+H]⁺ ions. ESI is often preferred for its ability to generate intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[11][12] The sample is vaporized in a heated nebulizer and then ionized by corona discharge.[11][13][14] This technique can be advantageous if the analyte is not sufficiently polar for ESI or if a different fragmentation pattern is desired to provide complementary structural information.[11][15]

Expert Insight: For initial analysis, ESI in positive ion mode would be the preferred starting point due to the high likelihood of forming a stable protonated molecular ion, [M+H]⁺, at m/z 201.19. This provides an unambiguous determination of the molecular weight. APCI could then be employed as an orthogonal technique to confirm the molecular weight and explore alternative fragmentation pathways.

Mass Analyzer and Tandem Mass Spectrometry (MS/MS)

Modern mass spectrometry offers a variety of mass analyzers, each with its own strengths.[7] For detailed structural elucidation, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These instruments provide accurate mass measurements, which can help in determining the elemental composition of the parent and fragment ions.[16][17]

To gain deeper structural insights, tandem mass spectrometry (MS/MS or MS²) is an invaluable technique.[18][19] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[19] This process allows for the systematic deconstruction of the molecule, revealing its connectivity.[18][20]

Predicted Mass Spectrum and Fragmentation Pathways

While an experimental mass spectrum for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is not publicly available, we can predict its fragmentation behavior based on the known fragmentation patterns of isocyanates and heterocyclic compounds.[21][22][23]

The molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺) is expected to be observed. The fragmentation of this molecule will likely proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:
  • Loss of the Isocyanate Group: A primary fragmentation pathway for isocyanates involves the loss of the -NCO group as a neutral radical, leading to a significant fragment ion.

  • Cleavage of the Isoxazole Ring: Heterocyclic rings are prone to ring-opening and subsequent fragmentation.[20] For the isoxazole ring, cleavage of the N-O bond is a common fragmentation route.

  • Loss of CO: The loss of a neutral carbon monoxide molecule is a common fragmentation pathway for many organic compounds containing a carbonyl group.

  • Fragmentation of the Phenyl Group: The phenyl ring can also undergo fragmentation, although this typically requires higher energy.

Summary of Predicted Fragment Ions
m/z (Predicted) Proposed Fragment Ion Structure Neutral Loss
201.19[C₁₁H₈N₂O₂ + H]⁺-
173.19[C₁₁H₈NO]⁺CO
159.18[C₁₀H₈NO]⁺NCO
131.17[C₉H₈N]⁺CO, NCO
105.13[C₇H₅O]⁺C₂H₃N₂O
77.10[C₆H₅]⁺C₅H₃N₂O₂
Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Fragmentation_Pathway M [M+H]⁺ m/z 201.19 F1 [M+H - CO]⁺ m/z 173.19 M->F1 -CO F2 [M+H - NCO]⁺ m/z 159.18 M->F2 -NCO F4 [C₇H₅O]⁺ m/z 105.13 M->F4 -C₂H₃N₂O F5 [C₆H₅]⁺ m/z 77.10 M->F5 -C₅H₃N₂O₂ F3 [M+H - CO - NCO]⁺ m/z 131.17 F1->F3 -NCO F2->F3 -CO

Caption: Predicted Fragmentation Pathway of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a general procedure for the mass spectrometric analysis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This should be adapted based on the specific instrumentation available.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution in the range of 1-10 µg/mL.

    • The final solution for infusion should be in a solvent compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrument Calibration and Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using an appropriate calibration standard.

    • Set the ionization source parameters. For ESI, this includes optimizing the capillary voltage, nebulizer gas flow, and drying gas temperature and flow. For APCI, optimize the corona discharge current and vaporizer temperature.[11][12]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures to achieve separation prior to analysis.[24][25]

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain fragment ion data.[19]

  • Data Analysis and Interpretation:

    • Process the acquired data using the instrument's software.

    • Identify the molecular ion and determine its accurate mass.

    • Propose elemental compositions for the molecular and fragment ions based on their accurate masses.

    • Interpret the fragmentation pattern to elucidate the structure of the molecule.[21][22]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the mass spectrometric analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Weighing Weigh Compound Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Introduction (LC or Infusion) Dilution->Injection Ionization Ionization (ESI or APCI) Injection->Ionization MS1 MS1 Analysis (Full Scan) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID) Isolation->Fragmentation MS2 MS2 Analysis (Product Ion Scan) Fragmentation->MS2 Processing Data Processing MS2->Processing MW_Det Molecular Weight Determination Processing->MW_Det Frag_Analysis Fragmentation Analysis MW_Det->Frag_Analysis Structure_Eluc Structure Elucidation Frag_Analysis->Structure_Eluc

Caption: Experimental Workflow for Mass Spectrometry Analysis.

Conclusion: Ensuring Scientific Integrity

The mass spectrometric analysis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate requires a methodologically sound and intellectually rigorous approach. By carefully selecting the ionization technique, employing high-resolution mass spectrometry with tandem capabilities, and systematically interpreting the fragmentation data, researchers can confidently characterize this important synthetic intermediate. The protocols and predictive insights provided in this guide serve as a robust framework for achieving accurate and reliable results, ultimately upholding the principles of scientific integrity in drug development and chemical research. The validation of any developed mass spectrometry method is crucial to ensure its accuracy and precision for its intended purpose.[25][26][27]

References

  • BfR-MEAL-Studie. (2016, November 29). Validation of LC-Mass Spectrometry based methods and routine quality control.
  • Carr, S. A., Abbatiello, S. E., Ackermann, B. L., Borchers, C., & Domon, B. (2014). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. ACS Publications.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • García-Villanova, R. J., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed.
  • CASSS. (n.d.). Table 1: Qualification and Validation of MS Methods.
  • Kádár, Z., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • MDPI. (n.d.). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma.
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
  • Chemistry For Everyone. (2025, June 14). What Is Method Validation In The Context Of LC-MS? [Video]. YouTube.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry.
  • Chemicalbook. (n.d.). 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE synthesis.
  • Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. PubMed.
  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra.
  • Creaser, C. S., et al. (n.d.). Mass Spectrometry of Polyurethanes. PMC - PubMed Central.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
  • Grokipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • School of Chemical Sciences, Illinois. (n.d.). Atmospheric Pressure Chemical Ionization.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Encyclopedia MDPI. (2022, December 1). Atmospheric-pressure Chemical Ionization.
  • ChemicalBook. (n.d.). 268748-84-1(5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE) Product Description.
  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses).
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
  • ChemicalBook. (2023, June 30). 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE | 268748-84-1.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Kökösi, J., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.

Sources

Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: A Guide to Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, a key reactive intermediate in medicinal chemistry and drug development. We will dissect the primary synthetic route, focusing on the selection of starting materials, the rationale behind key transformations, and detailed experimental protocols. The core of this synthesis involves the construction of the 5-methyl-3-phenylisoxazole scaffold, followed by a Curtius rearrangement to generate the target isocyanate. This document is intended for researchers and professionals seeking a deep, practical understanding of this synthesis, emphasizing safety, efficiency, and mechanistic insight.

Introduction and Retrosynthetic Analysis

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a valuable heterocyclic building block, primarily utilized in the synthesis of semi-synthetic penicillins, such as Oxacillin.[1][2] The isocyanate moiety serves as a highly reactive electrophile, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form urea, carbamate, and other derivatives.[3][4] This reactivity makes it an essential precursor for introducing the 5-methyl-3-phenylisoxazole group into larger, more complex molecules.

A logical retrosynthetic analysis reveals a robust and well-established pathway starting from common laboratory reagents. The target isocyanate is most practicably accessed via the Curtius rearrangement of a corresponding acyl azide. This azide is, in turn, derived from a carboxylic acid, which forms the core of our strategy.

G Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Azide 5-Methyl-3-phenylisoxazole-4-carbonyl azide Isocyanate->Azide Curtius Rearrangement AcidChloride 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Azide->AcidChloride Azide Source (e.g., NaN3) CarboxylicAcid 5-Methyl-3-phenylisoxazole-4- carboxylic acid AcidChloride->CarboxylicAcid Chlorinating Agent (e.g., SOCl2) BenzaldehydeOxime Benzaldehyde Oxime CarboxylicAcid->BenzaldehydeOxime [3+2] Cycloaddition EthylAcetoacetate Ethyl Acetoacetate CarboxylicAcid->EthylAcetoacetate [3+2] Cycloaddition

Caption: Retrosynthetic analysis of the target isocyanate.

Synthesis of the Isoxazole Core: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The foundational step is the construction of the substituted isoxazole ring. A common and effective method involves the reaction of benzaldehyde oxime with ethyl acetoacetate.[5] This reaction proceeds via a [3+2] cycloaddition mechanism, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Mechanism of Isoxazole Ring Formation

The synthesis begins with the generation of a nitrile oxide intermediate from benzaldehyde oxime, which then undergoes a cycloaddition reaction with the enol form of ethyl acetoacetate. The subsequent saponification of the ethyl ester furnishes the carboxylic acid.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis BenzOxime Benzaldehyde Oxime NitrileOxide Benzonitrile Oxide (Intermediate) BenzOxime->NitrileOxide Oxidation Ester Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate NitrileOxide->Ester EAA Ethyl Acetoacetate EAA->Ester [3+2] Cycloaddition Ester_ref Ethyl Ester Product CarboxylicAcid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Ester_ref->CarboxylicAcid NaOH, H3O+

Caption: Workflow for the synthesis of the carboxylic acid core.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid[5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).

  • Heating: Gradually heat the solvent-free mixture to 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within one hour.

  • Work-up & Ester Isolation: Cool the reaction mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the product. Filter the solid to isolate ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Saponification: Treat the isolated ethyl ester with 5% aqueous sodium hydroxide (NaOH) solution at room temperature for approximately 4 hours, again monitoring by TLC.

  • Acidification & Product Isolation: Upon completion, acidify the reaction mixture with 2N hydrochloric acid (HCl). The carboxylic acid will precipitate as a solid.

  • Purification: Filter the solid product and recrystallize from hot ethanol to obtain pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.Notes
Benzaldehyde Oxime121.14-1.0Starting material
Ethyl Acetoacetate130.141.0212.0Provides C2 and C4 of the isoxazole
Anhydrous Zinc Chloride136.302.910.1Catalyst
Sodium Hydroxide (5%)40.00~1.05ExcessFor hydrolysis
Hydrochloric Acid (2N)36.46~1.03ExcessFor acidification

Activation and Conversion to the Isocyanate

The direct conversion of a carboxylic acid to an isocyanate via the Curtius rearrangement requires its transformation into an acyl azide. This is most commonly achieved by a two-step process: activation to an acyl chloride, followed by substitution with an azide salt.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this purpose.[6]

Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the azide ion in the subsequent step.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride[6]
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add freshly distilled thionyl chloride (SOCl₂) (1.5 eq) to the suspension.

  • Reflux: Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure. The crude 5-Methyl-3-phenylisoxazole-4-carbonyl chloride is often used directly in the next step without further purification.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.Notes
5-Methyl-3-phenylisoxazole-4-carboxylic acid203.19-1.0Starting material from previous step
Thionyl Chloride (SOCl₂)118.971.6361.5Chlorinating agent; excess ensures completion
Anhydrous Toluene92.140.867SolventInert solvent

Safety Note: This reaction should be performed in a well-ventilated fume hood as it produces corrosive HCl gas and SO₂. Thionyl chloride is highly corrosive and moisture-sensitive.[7]

Curtius Rearrangement: The Path to the Isocyanate

The Curtius rearrangement is the thermal decomposition of an acyl azide, which proceeds through a concerted mechanism to form an isocyanate with the extrusion of nitrogen gas.[3][8] This reaction is highly efficient and preserves the stereochemistry of the migrating group.[8][9]

The process involves two key stages: formation of the acyl azide and its subsequent thermal rearrangement.

G cluster_0 Mechanism of the Curtius Rearrangement AcidChloride 5-Methyl-3-phenylisoxazole-4- carbonyl chloride Azide Acyl Azide Intermediate (Unstable) AcidChloride->Azide + N3- TransitionState Concerted Transition State (R-group migration & N2 loss) Azide->TransitionState Heat (Δ) Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate TransitionState->Isocyanate N2 N2 (gas) TransitionState->N2

Caption: The concerted mechanism of the Curtius Rearrangement.

Experimental Protocol: Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate
  • Azide Formation: Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.0 eq) in a dry, inert solvent such as acetone or toluene in a reaction flask. Cool the solution in an ice bath to 0-5°C.

  • Azide Addition: Prepare a solution of sodium azide (NaN₃) (1.2 eq) in a minimal amount of water and add it dropwise to the cooled acyl chloride solution, maintaining the temperature below 10°C.

  • Reaction: Stir the biphasic mixture vigorously for 1-2 hours at low temperature. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide stretch at ~2140 cm⁻¹).

  • Work-up (CAUTION): Carefully separate the organic layer. Warning: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. Do not isolate the intermediate unless absolutely necessary. It is best practice to proceed directly to the next step.

  • Rearrangement: Transfer the organic solution containing the acyl azide to a new flask equipped with a reflux condenser.

  • Heating: Gently heat the solution to reflux (typically 80-110°C, depending on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas.

  • Completion: The reaction is complete when gas evolution ceases. The formation of the isocyanate can be confirmed by IR spectroscopy (appearance of a strong, broad peak around 2270-2250 cm⁻¹).

  • Isolation: The solvent can be removed under reduced pressure to yield the crude 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, which can be purified by vacuum distillation if necessary.

Crucial Safety Considerations:

  • Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation. Reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃).

  • Acyl Azides: Are thermally unstable and potentially explosive. Always use a safety shield and personal protective equipment. Never distill to dryness. Perform the reaction on a small scale initially.

Conclusion

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a multi-step process that relies on fundamental and robust organic transformations. The key starting materials are readily available, and the pathway proceeds logically from the construction of the heterocyclic core via cycloaddition, followed by functional group manipulation of the carboxylic acid, and culminates in the elegant and efficient Curtius rearrangement. For professionals in drug development, a thorough understanding of this pathway, particularly the causal relationships between reaction steps and the critical safety protocols for handling azide intermediates, is paramount for the successful and safe synthesis of this important chemical building block.

References

  • Chemdad Co., Ltd. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Chandra, S., Srikantamurthy, N., Jeyaseelan, S., Basavalingaiah, K., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. Available at: [Link]

  • Chandra, S., Srikantamurthy, N., Jeyaseelan, S., Basavalingaiah, K., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E69(7), o897. Available at: [Link]

  • BIOSYNCE. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride CAS 16883-16-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(9), 773–782. Available at: [Link]

  • Kumar, V., & Sharma, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6135-6169. Available at: [Link]

  • LookChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

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A Technical Guide to the Synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, in-depth overview of a robust and widely applicable method for synthesizing 5-methyl-3-phenylisoxazole-4-carboxylic acid, a key structural motif in medicinal chemistry. The primary strategy detailed is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester, a powerful method for constructing the isoxazole core. This document elucidates the underlying retrosynthetic logic, provides detailed, step-by-step protocols for precursor preparation and the final cyclization and hydrolysis steps, and explains the core reaction mechanism. It is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable laboratory procedures.

Introduction: Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocycle in the landscape of pharmacologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an excellent scaffold for designing molecules that can interact with biological targets with high specificity. The specific derivative, 5-methyl-3-phenylisoxazole-4-carboxylic acid, and its analogs are integral components of numerous therapeutic agents, including COX-2 inhibitors and anti-inflammatory drugs.[3] The ability to efficiently synthesize this core structure is therefore of significant interest to the drug discovery and development community.[4]

This guide focuses on one of the most reliable and versatile methods for its synthesis: the 1,3-dipolar cycloaddition of a nitrile oxide with an active methylene compound, specifically ethyl acetoacetate.[1][3][5] This approach offers high regioselectivity and good yields, making it suitable for both small-scale research and larger-scale production.

Retrosynthetic Strategy: A [3+2] Cycloaddition Approach

The most effective way to design a synthesis is to work backward from the target molecule. This process, known as retrosynthesis, allows for the identification of readily available starting materials and key bond formations. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the core isoxazole ring is best disconnected via a [3+2] cycloaddition pathway.

The target acid (1) is readily formed by the hydrolysis of its corresponding ethyl ester (2) . The isoxazole ring of the ester can be retrosynthetically cleaved into a 1,3-dipole, benzonitrile oxide (3) , and a dipolarophile, the enol or enolate form of ethyl acetoacetate (4) . Benzonitrile oxide is typically generated in situ from a stable precursor, benzohydroximoyl chloride (5) , which itself is synthesized from benzaldoxime (6) . This entire strategy is outlined below.

G mol1 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1) mol2 Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (2) mol1->mol2 Hydrolysis mol3 Benzonitrile Oxide (3) (1,3-Dipole) mol2->mol3 [3+2] Cycloaddition Disconnection mol4 Ethyl Acetoacetate (4) (Dipolarophile) mol2->mol4 mol5 Benzohydroximoyl Chloride (5) mol3->mol5 In situ generation mol6 Benzaldoxime (6) mol5->mol6 Chlorination mol7 Benzaldehyde mol6->mol7 Condensation

Caption: Retrosynthetic analysis of 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Precursor Synthesis & Preparation

A successful synthesis relies on the quality and availability of its starting materials. This section details the preparation of the key precursor, benzohydroximoyl chloride.

Protocol: Synthesis of Benzohydroximoyl Chloride (5)

Benzohydroximoyl chloride is the immediate precursor to the reactive benzonitrile oxide. It is typically prepared in a two-step sequence from benzaldehyde.

Step 1: Synthesis of Benzaldoxime (6)

  • Dissolve hydroxylamine hydrochloride (1.0 eq) in water.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Slowly add a solution of a suitable base, such as sodium hydroxide or sodium carbonate, while stirring vigorously and maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The product, benzaldoxime, will often precipitate from the solution.[6] Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary.

Step 2: Chlorination of Benzaldoxime to Benzohydroximoyl Chloride (5)

Caution: This reaction should be performed in a well-ventilated fume hood as it involves handling chlorine gas or other chlorinating agents.

  • Dissolve the prepared benzaldoxime (1.0 eq) in a suitable solvent, such as chloroform or dichloromethane, and cool the solution to 0°C in an ice bath.[7]

  • Bubble chlorine gas through the solution slowly or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature between 0 and -10°C.[6][7]

  • Monitor the reaction by TLC. Once the starting material is consumed, the reaction is complete.

  • The solvent can be removed under reduced pressure. The crude benzohydroximoyl chloride is often used directly in the next step without further purification.[7]

The Key Cycloaddition Reaction

This is the core step where the isoxazole ring is constructed. The reaction involves the in situ generation of benzonitrile oxide from benzohydroximoyl chloride, which is immediately trapped by the enolate of ethyl acetoacetate.[8]

Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (2)
  • In a reaction flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. This can be done by carefully adding sodium metal to ethanol.

  • To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.

  • Cool the enolate solution to 0-10°C.

  • Separately, dissolve the crude benzohydroximoyl chloride (1.0 eq) in a minimal amount of a dry, inert solvent like THF or ethanol.

  • Add the benzohydroximoyl chloride solution dropwise to the stirred enolate solution, maintaining the cool temperature. The base (sodium ethoxide) will react with the hydroximoyl chloride to generate the nitrile oxide in situ.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.[8][9]

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Reduce the solvent volume via rotary evaporation. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography or recrystallization from ethanol to obtain pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[8][9]

ReagentMolar Eq.Purpose
Ethyl Acetoacetate1.0Dipolarophile / C2-C-C1 fragment
Sodium Ethoxide1.1Base (for enolate & nitrile oxide generation)
Benzohydroximoyl Chloride1.0Nitrile oxide precursor
EthanolSolventReaction medium

Table 1: Stoichiometry for the Cycloaddition Reaction.

Reaction Mechanism

The reaction proceeds through a well-established 1,3-dipolar cycloaddition mechanism.[10][11]

  • Nitrile Oxide Formation: The base (ethoxide) removes the acidic proton from benzohydroximoyl chloride, leading to a rapid elimination of chloride ion to form the highly reactive benzonitrile oxide intermediate.

  • Enolate Formation: Simultaneously, the ethoxide deprotonates the acidic α-carbon of ethyl acetoacetate, forming the nucleophilic enolate.

  • Cycloaddition: The benzonitrile oxide (the 1,3-dipole) reacts with the carbon-carbon double bond of the ethyl acetoacetate enolate (the dipolarophile) in a concerted [3+2] cycloaddition. This step forms the five-membered isoxazole ring with high regioselectivity. The reaction is asynchronous, with the C-C bond typically forming slightly ahead of the O-C bond.[11]

G cluster_0 In situ Nitrile Oxide Generation cluster_1 Enolate Formation cluster_2 [3+2] Cycloaddition BHC Benzohydroximoyl Chloride BNO Benzonitrile Oxide (1,3-Dipole) BHC->BNO + Base, -HCl Base EtO⁻ Na⁺ Reactants BNO + Enolate BNO->Reactants EAA Ethyl Acetoacetate Enolate Enolate of EAA (Dipolarophile) EAA->Enolate + Base Enolate->Reactants Product Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Reactants->Product Concerted Ring Formation

Caption: Workflow and mechanism of isoxazole synthesis.

Final Step: Hydrolysis to the Carboxylic Acid

The final step is a straightforward saponification of the ethyl ester to yield the target carboxylic acid.

Protocol: Synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1)
  • Dissolve the purified ethyl ester (2) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 5-10%, ~2-3 eq).[2]

  • Heat the mixture to reflux or stir at room temperature for 4-6 hours, monitoring the disappearance of the starting ester by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with a strong acid (e.g., 2N HCl).[2]

  • The carboxylic acid product will precipitate as a white solid.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as hot ethanol.[2]

Troubleshooting and Process Considerations

  • Dimerization of Nitrile Oxide: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan. This is minimized by adding the benzohydroximoyl chloride solution slowly to the enolate solution, ensuring that the reactive nitrile oxide is trapped as soon as it is formed.

  • Moisture Sensitivity: The use of sodium metal and the formation of the enolate require anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and enolate.

  • Hydrolysis Conditions: Prolonged exposure to harsh acidic or basic conditions during workup or hydrolysis can potentially lead to ring-opening of the isoxazole.[12] Monitor the reactions carefully and avoid excessive heating or reaction times.

Conclusion

The 1,3-dipolar cycloaddition between in situ generated benzonitrile oxide and ethyl acetoacetate is a highly efficient and reliable method for the synthesis of the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate precursor. The subsequent hydrolysis provides a clean and high-yielding route to the target 5-methyl-3-phenylisoxazole-4-carboxylic acid. This strategic approach, grounded in fundamental principles of organic chemistry, provides a powerful tool for medicinal chemists and drug development professionals to access this valuable molecular scaffold.

References

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Synthesis of benzohydroximoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). (2018, September 20). PubMed. Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI. Retrieved from [Link]

  • cycloadditions with nitrile oxides. (2019, January 3). YouTube. Retrieved from [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Nitrile oxide cycloaddition of benzonitrile oxide 7 to ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. Retrieved from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The reaction of ethyl acetoacetate 102, malononitrile 2 and aromatic... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl acetoacetate reactions. (n.d.). La Salle University. Retrieved from [Link]

  • Preparation of a benzaldoxime. (n.d.). Google Patents.
  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Production of ethyl acetoacetate. (n.d.). Google Patents.

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An In-Depth Technical Guide to the Curtius Rearrangement: From Carboxylic Acid to Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Curtius Rearrangement

In the landscape of synthetic organic chemistry, the conversion of a carboxylic acid into an amine, carbamate, or urea represents a cornerstone transformation. These nitrogen-containing moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Among the named reactions that achieve this, the Curtius rearrangement stands out for its reliability, broad functional group tolerance, and, most critically, its stereochemical fidelity.[2][3] Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide to an isocyanate, a highly versatile intermediate.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, blending mechanistic understanding with field-proven protocols and critical safety insights.

The Core Transformation: Mechanism and Stereochemical Integrity

The power of the Curtius rearrangement lies in its predictable and controlled conversion of a carboxylic acid to an isocyanate, which is then trapped in situ. The overall process can be dissected into two primary stages: the formation of an acyl azide intermediate and its subsequent rearrangement.

Mechanistic Pathway: The long-debated mechanism is now understood to be a concerted process.[4] An earlier hypothesis involving a discrete, high-energy acyl nitrene intermediate has been largely dismissed due to the absence of characteristic nitrene side products (e.g., insertion or addition products).[4][5] The concerted pathway involves the migration of the R-group from the carbonyl carbon to the adjacent nitrogen atom, occurring simultaneously with the expulsion of dinitrogen gas (N₂)—an excellent and entropically favored leaving group.[4][6]

A pivotal feature of this concerted mechanism is the complete retention of configuration at the migrating carbon center (the R-group).[1][4][7] This stereochemical integrity is of paramount importance in pharmaceutical synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity. The migratory aptitude generally follows the order: tertiary > secondary ~ aryl > primary.[5][8]

Acyl_Azide_Synthesis COOH Carboxylic Acid (R-COOH) COCl Acyl Chloride (R-COCl) COOH->COCl SOCl₂ or (COCl)₂ CONHNH2 Acyl Hydrazide (R-CONHNH₂) COOH->CONHNH2 1. Esterification 2. N₂H₄ AcylAzide Acyl Azide (R-CON₃) COOH->AcylAzide DPPA (One-Pot) or T3P® COCl->AcylAzide NaN₃ CONHNH2->AcylAzide NaNO₂ / H⁺

Caption: Key synthetic pathways to the acyl azide intermediate.

Part II: The Rearrangement and In Situ Trapping

Once the acyl azide is formed, thermal energy is typically applied to induce the rearrangement. Aprotic solvents like toluene, THF, or dioxane are commonly used to prevent premature reaction with the isocyanate. [9]The temperature required depends on the substrate, with aromatic acyl azides generally requiring higher temperatures (80-120 °C) than aliphatic ones (60-100 °C). [9]The use of Lewis acids like BF₃ can significantly lower the required decomposition temperature. [8] The true synthetic utility of the Curtius reaction is realized in the trapping of the highly electrophilic isocyanate intermediate with a variety of nucleophiles. [10]

  • With Alcohols (R'-OH) → Carbamates: This is arguably the most common application, providing stable, often crystalline products. It is a premier method for installing amine protecting groups. For example, using tert-butanol as the trapping agent (and often the solvent) yields the Boc-protected amine, while benzyl alcohol yields the Cbz-protected amine. [9]* With Amines (R'-NH₂) → Ureas: Reaction with primary or secondary amines affords substituted ureas, a common motif in pharmacologically active molecules. [11]* With Water (H₂O) → Primary Amines: Hydrolysis of the isocyanate first forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. [10]This pathway effectively converts R-COOH to R-NH₂ with the loss of one carbon atom. A significant advantage is that this method produces primary amines free from contamination by secondary or tertiary amines. [7]

Isocyanate_Trapping Isocyanate Isocyanate (R-N=C=O) Carbamate Carbamate (R-NH-COOR') Isocyanate->Carbamate + R'-OH (Alcohol) Urea Urea (R-NH-CO-NHR') Isocyanate->Urea + R'-NH₂ (Amine) CarbamicAcid Carbamic Acid (R-NH-COOH) Isocyanate->CarbamicAcid + H₂O (Water) Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂ (Decarboxylation)

Caption: Versatile trapping of the isocyanate intermediate.

Experimental Protocols & Field Insights

The following protocols are generalized procedures. Always perform a thorough risk assessment for your specific substrate and scale before beginning any experiment.

Protocol 1: Two-Step Synthesis of a Carbamate via Acyl Chloride

This method is robust and suitable when the starting material is tolerant of chlorinating agents.

  • Step 1: Acyl Chloride Formation

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

    • Self-Validation: The reaction is complete when bubbling stops. Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS against the starting acid.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used immediately without further purification.

  • Step 2: Acyl Azide Formation and Rearrangement

    • Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone or THF) and cool to 0 °C. [12] 2. In a separate flask, dissolve sodium azide (NaN₃, ~1.5 eq) in a minimal amount of water and add this solution dropwise to the acyl chloride solution with vigorous stirring. [12] 3. Stir for 30-60 minutes at 0 °C.

    • Self-Validation: The reaction can be monitored by IR spectroscopy. Look for the disappearance of the acyl chloride C=O stretch and the appearance of the strong, sharp azide stretch at ~2140 cm⁻¹. [12] 5. Carefully add the reaction mixture to a flask containing the trapping alcohol (e.g., benzyl alcohol, often used in excess or as the solvent).

    • Heat the mixture to reflux (typically 80-110 °C) until gas evolution (N₂) ceases and TLC/LC-MS analysis indicates complete consumption of the intermediate.

    • Work up by quenching with water, extracting with an organic solvent, and purifying by chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of a Carbamate using DPPA

This is a milder, more modern approach that avoids isolating the acyl azide. [7]

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add triethylamine (Et₃N, 1.1 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. [13]Caution: DPPA is a lachrymator and potentially explosive; handle with care in a fume hood. [9][14]3. Stir for 30-60 minutes at room temperature to form the acyl azide intermediate.

  • Add the trapping nucleophile (e.g., tert-butanol, 3-5 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor progress by TLC or LC-MS (2-12 hours). [13]6. Self-Validation: The evolution of N₂ gas indicates the rearrangement is proceeding. IR spectroscopy can be used to monitor the appearance of the isocyanate peak (~2250 cm⁻¹) and its subsequent disappearance as it is trapped. [15]7. Upon completion, cool the reaction, quench with a saturated aqueous solution of NaHCO₃, extract with an organic solvent, and purify.

Troubleshooting & Optimization
  • Low Yield: Often traced to incomplete acyl azide formation or unwanted side reactions.

    • Cause: Moisture in reagents or solvents can hydrolyze the acyl chloride or activated DPPA intermediate back to the carboxylic acid. [9][15] * Solution: Ensure rigorous anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. [9]* Symmetric Urea Byproduct Formation: A hallmark impurity when synthesizing carbamates or unsymmetrical ureas.

    • Cause: Trace water reacts with the isocyanate intermediate to form a primary amine (via the carbamic acid). This amine is highly nucleophilic and rapidly reacts with a second molecule of isocyanate to form a stable, often insoluble, symmetric urea (R-NH-CO-NH-R). [9] * Solution: The same as above—scrupulous exclusion of water is critical. Using the trapping alcohol as the solvent can help ensure the isocyanate reacts preferentially with it. [9]

A Critical Directive on Safety

The reagents used in the Curtius rearrangement are hazardous and demand strict adherence to safety protocols.

  • Azides (NaN₃, R-CON₃): Sodium azide is acutely toxic, with a toxicity profile similar to sodium cyanide. [16]All organic azides, particularly low molecular weight ones, should be treated as potentially explosive , sensitive to heat, shock, and heavy metals. [9][16] * Handling: Always use appropriate PPE (lab coat, safety glasses, gloves). When working on scales larger than a few grams, a blast shield is mandatory. [9]Use non-metal spatulas to handle NaN₃. [16] * Quenching: Never acidify azide-containing waste streams, as this will generate highly toxic and explosive hydrazoic acid (HN₃). [16]* Diphenylphosphoryl Azide (DPPA): DPPA is a lachrymator and should always be handled in a well-ventilated fume hood. [9]While more stable than many small organic azides, it is still an azide and should be handled with appropriate caution. [14]* Isocyanates (R-N=C=O): Isocyanates are potent irritants and respiratory sensitizers. [9][17]Inhalation and skin contact must be avoided. All manipulations should be conducted within a fume hood. [17]* Pressure Build-up: The rearrangement step liberates a stoichiometric equivalent of nitrogen gas. The reaction vessel must be open to an inert gas line with an oil bubbler or equivalent venting system to prevent dangerous pressure build-up. [9]

Application Spotlight: Drug Discovery and Development

The Curtius rearrangement's tolerance of diverse functional groups and its stereochemical retention have made it an invaluable tool in medicinal chemistry. [2][18]

  • Oseltamivir (Tamiflu®): In a large-scale synthesis of this antiviral agent, a key intermediate was prepared using a Curtius rearrangement, converting a carboxylic acid derivative to an acyl azide with oxalyl chloride and sodium azide, which was then rearranged and trapped. [7]* HIV Protease Inhibitors: The construction of complex diamino alcohol cores, central to many HIV protease inhibitors, has been achieved using the Curtius rearrangement to install one of the amine functionalities with precise stereochemical control. [7]* Scaffold Development: The reaction provides a direct strategic link between carboxylic acid and amine functionalities, allowing chemists to readily swap these groups during structure-activity relationship (SAR) studies to optimize a drug candidate's properties. [7]

Conclusion

The Curtius rearrangement is more than a classic named reaction; it is a versatile and powerful synthetic instrument. By understanding its concerted, stereoretentive mechanism and mastering the various methods for generating the key acyl azide intermediate, chemists can reliably convert readily available carboxylic acids into high-value amines, carbamates, and ureas. The advent of one-pot procedures, particularly with reagents like DPPA, has further enhanced its appeal, making it a go-to strategy in the complex, stereochemically demanding syntheses that characterize modern drug discovery. When executed with the appropriate technical skill and a vigilant approach to safety, the Curtius rearrangement will continue to be an indispensable reaction in the synthetic chemist's toolkit.

References

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • Wikipedia. (2024). Curtius rearrangement. [Link]

  • Pore, V. S., & Gholap, A. R. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(43), 8036–8053. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2354–2373. [Link]

  • Wikipedia. (2024). Acyl azide. [Link]

  • Chemistry Learner. (n.d.). Curtius Rearrangement: Example, Mechanism and Application. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

  • ResearchGate. (2025). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. [Link]

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters, 8(25), 5717–5720. [Link]

  • Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]

  • Tiwari, V. K., Singh, S. K., & Agrahari, A. K. (2016). Advances in the synthesis and reactivity of acyl azides (2005-2015). RACO. [Link]

  • StudySmarter. (2023). Curtius Rearrangement: DPPA & Mechanism - Review & Example. [Link]

  • Chegg.com. (2020). Solved Acid chlorides can be converted into primary amines. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?[Link]

  • Iowa State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. [Link]

  • ResearchGate. (n.d.). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Curtius rearrangement. [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. [Link]

  • Organic Syntheses. (2008). Working with Hazardous Chemicals. [Link]

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An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Abstract: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a specialized heterocyclic isocyanate with significant potential in organic synthesis and drug development. Its reactivity is governed by the highly electrophilic isocyanate functional group, modulated by the electronic and steric characteristics of the substituted isoxazole ring. This guide provides a comprehensive analysis of its predicted chemical reactivity, focusing on nucleophilic additions, cycloaddition reactions, and thermal stability. The information presented is synthesized from established principles of isocyanate and isoxazole chemistry, offering a predictive framework for researchers in the absence of extensive compound-specific literature. Detailed mechanistic discussions, generic experimental protocols, and safety guidelines are included to facilitate its application in research and development.

Molecular Structure and Core Reactivity Principles

Structural Features and Electronic Profile

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate possesses a unique combination of three key structural motifs that dictate its overall reactivity:

  • The Isocyanate Group (-N=C=O): This functional group is the primary center of reactivity. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.[1][2] The reactivity of the isocyanate can be enhanced by electron-withdrawing substituents on the aromatic ring and diminished by electron-donating groups.[2]

  • The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[3][4] It is considered an electron-rich aromatic system.[3][5] The pyridine-like nitrogen atom is electron-withdrawing, while the oxygen atom acts as a π-electron donor.[3][4] This push-pull electronic nature, along with the inherent weakness of the N-O bond, influences the overall electronic environment of the molecule.[3][6]

  • Substituents (5-Methyl and 3-Phenyl): The methyl group at the 5-position is a weak electron-donating group, while the phenyl group at the 3-position is generally considered to be electron-withdrawing, although its orientation can influence its precise electronic contribution. These substituents also introduce steric considerations that can affect the accessibility of the isocyanate group to incoming nucleophiles.

Synthesis Overview

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate can be achieved from 5-methyl-3-phenyl-4-isoxazolecarbonyl azide.[7] This is a common route for the preparation of isocyanates, known as the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate and nitrogen gas.[1] Isocyanates can also be produced from amines through phosgenation.[1][8]

Primary Reaction Pathway: Nucleophilic Addition

The most characteristic reaction of isocyanates is nucleophilic addition to the electrophilic carbon atom of the -N=C=O group.[1][9]

Reaction with Alcohols to Form Carbamates (Urethanes)

Isocyanates react with alcohols to form carbamates, also known as urethanes.[1][10] This reaction is fundamental to the production of polyurethanes.[10] The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the isocyanate carbon.[10] Primary alcohols are generally more reactive than secondary alcohols.[10]

Mechanism: The reaction is believed to involve the multimolecular intervention of the alcohol, where additional alcohol molecules can act as a proton shuttle to facilitate the reaction.[10]

Generic Experimental Protocol for Carbamate Synthesis:

  • Dissolve 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Add the desired alcohol (1.0-1.2 eq) dropwise to the isocyanate solution at room temperature.

  • The reaction can be monitored by TLC or IR spectroscopy (disappearance of the strong isocyanate peak around 2270-2250 cm⁻¹).

  • If the reaction is slow, a catalyst such as a tertiary amine (e.g., triethylamine) or an organotin compound can be added.

  • Upon completion, the solvent is removed under reduced pressure, and the crude carbamate can be purified by recrystallization or column chromatography.

Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to produce substituted ureas.[1][8] This reaction is typically faster and more exothermic than the reaction with alcohols.[11]

Mechanism: The reaction proceeds through a nucleophilic attack of the amine nitrogen on the isocyanate carbon. The reaction is generally considered to be second order.[12]

Generic Experimental Protocol for Urea Synthesis:

  • Dissolve 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • In a separate flask, dissolve the primary or secondary amine (1.0 eq) in the same solvent.

  • Slowly add the amine solution to the isocyanate solution with stirring at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or IR).

  • The resulting urea may precipitate from the solution and can be collected by filtration. If not, the solvent is removed, and the product is purified by recrystallization.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide.[1][8] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea as a byproduct.[1][11] This reaction is crucial in the production of polyurethane foams, where the generated CO2 acts as a blowing agent.[1] The hydrolysis of phenyl isocyanate is subject to general base catalysis, and the uncatalyzed reaction is believed to involve two water molecules.[13]

Mechanism of Hydrolysis: The hydrolysis can proceed through a concerted mechanism with the water molecule attacking either the N=C or C=O bond of the isocyanate.[14][15] Theoretical studies suggest that the attack on the N=C bond is favored when two or more water molecules are involved.[14]

Cycloaddition Reactions

Isocyanates can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles.

  • [2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams.[16] Chlorosulfonyl isocyanate (CSI) is a particularly reactive isocyanate for this transformation.[16]

  • [3+2] Cycloaddition: Reactions with 1,3-dipoles, such as nitrones, can lead to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones.[17]

  • [4+1] Cycloaddition: Isocyanides can undergo formal [4+1] cycloaddition reactions with various electrophilic substrates, including vinyl isocyanates, to afford functionalized five-membered heterocycles.[18]

Thermal Stability and Oligomerization

Isocyanates can undergo self-addition reactions, particularly at elevated temperatures or in the presence of catalysts, to form dimers (uretdiones) and trimers (isocyanurates).[19][20]

  • Dimerization: Aromatic isocyanates are more prone to dimerization than their aliphatic counterparts.[19] This is a reversible reaction, and the dimers can dissociate back to the isocyanate monomers at higher temperatures.[19][21]

  • Trimerization: Trimerization to form the highly stable isocyanurate ring is often favored at higher temperatures and is a highly exothermic process.[19][20] Isocyanurates are known for their high thermal stability.[20][22]

Summary of Reactivity

The following table summarizes the expected reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with common nucleophiles.

NucleophileProductRelative Reactivity
Primary Aliphatic AmineSubstituted UreaVery High
Secondary Aliphatic AmineSubstituted UreaHigh
Primary Aromatic AmineSubstituted UreaHigh
Primary AlcoholCarbamate (Urethane)Moderate
Secondary AlcoholCarbamate (Urethane)Moderate to Low
WaterUnstable Carbamic Acid -> Amine + CO2Moderate
ThiolThiocarbamateLow

Safety and Handling

Isocyanates are hazardous chemicals and require strict safety precautions.[23]

  • Health Hazards: Isocyanates are potent respiratory and skin sensitizers and can cause asthma, dermatitis, and other allergic reactions.[24][25][26] They are also classified as potential human carcinogens.[25]

  • Personal Protective Equipment (PPE): Always handle isocyanates in a well-ventilated fume hood.[25] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, butyl rubber), safety goggles, and a lab coat.[23][27] For operations with a higher risk of exposure, such as spraying, a supplied-air respirator is necessary.[23][25]

  • Storage: Store isocyanates in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[27] Keep containers tightly sealed.

  • Spills: In case of a spill, decontaminate the area with a solution of water, detergent, and a weak base like sodium carbonate to neutralize the isocyanate.

Visualizations

General Nucleophilic Addition to Isocyanate

G General Nucleophilic Addition to Isocyanate cluster_reactants Reactants cluster_product Product R-N=C=O R-N=C=O Product R-NH-C(=O)-Nu R-N=C=O->Product + Nu-H Nu-H Nu-H

Caption: General reaction of an isocyanate with a nucleophile.

Experimental Workflow for Carbamate Synthesis

G Experimental Workflow for Carbamate Synthesis start Start dissolve_isocyanate Dissolve Isocyanate in Anhydrous Solvent start->dissolve_isocyanate add_alcohol Add Alcohol Dropwise dissolve_isocyanate->add_alcohol monitor_reaction Monitor Reaction (TLC/IR) add_alcohol->monitor_reaction workup Workup: Remove Solvent monitor_reaction->workup purify Purify Product (Recrystallization/ Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for synthesizing a carbamate.

References

  • Wikipedia. Isocyanate. [Link]

  • Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]

  • Safe Work Australia. (2013). Guide to Handling Isocyanates. [Link]

  • Farkas, A., & Mills, G. A. (1962). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals. [Link]

  • Marti, S., et al. (2005). Theoretical Study of the Neutral Hydrolysis of Hydrogen Isocyanate in Aqueous Solution via Assisted-Concerted Mechanisms. The Journal of Physical Chemistry A. [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • DOD Technologies. (2017). Isocyanates: Understanding the Risks and Staying Safe. [Link]

  • Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Davis, T. L., & Ebersole, F. B. (1934). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society. [Link]

  • ResearchGate. [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. [Link]

  • Kaur, T., et al. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications. [Link]

  • Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Journal of the Chemical Society (Resumed). [Link]

  • Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates. [Link]

  • Uchimaru, T., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances. [Link]

  • Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry. [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]

  • Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers. [Link]

  • ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • Robertson, S. D., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

  • Naegeli, C., & Tyabji, A. (1934). of the reaction between. AUB ScholarWorks. [Link]

  • Le, T.-N., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Sibi, M. P., et al. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Molecules. [Link]

  • Uchimaru, T., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

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  • Al-Qalaf, F. A., et al. (2006). Cycloaddition of Acyclic Nitrones with Phenyl Isocyanate: Synthesis and Ring‐Opening Reactions of 1,2,4‐Oxadiazolidin‐5‐ones. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta. [Link]

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An In-Depth Technical Guide to the Electrophilicity of the Isocyanate Group on the Isoxazole Ring: A Nexus of Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in numerous pharmaceuticals.[1][2] When functionalized with an isocyanate group, it creates a powerful synthetic intermediate whose reactivity is intricately modulated by the electronic properties of the heteroaromatic ring. Understanding and controlling the electrophilicity of this isocyanate moiety is paramount for its effective use in synthesizing complex molecules, particularly in the context of drug development where precise reactivity is key. This guide provides a detailed exploration of the electronic interplay between the isoxazole ring and the isocyanate group, outlines robust experimental and computational methods for quantifying this reactivity, and discusses its application in the synthesis of therapeutic agents.

Section 1: Fundamental Principles

The Isocyanate (-N=C=O) Group: An Inherently Electrophilic Moiety

The isocyanate functional group is characterized by the R−N=C=O structure.[3] Its reactivity is dominated by the strong electrophilic nature of the central carbon atom. This electrophilicity arises from the carbon being positioned between two highly electronegative atoms, nitrogen and oxygen, which induces a significant partial positive charge.[4][5] This electronic arrangement makes the isocyanate carbon highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.[3] The reaction with primary amines to form urea linkages is particularly rapid and is a cornerstone of many synthetic pathways.[6]

The general reactivity of isocyanates is also influenced by the nature of the 'R' group. Electron-withdrawing substituents attached to the nitrogen atom enhance the electrophilic character of the carbon, increasing reactivity, while electron-donating groups reduce it.[4][7] Aromatic isocyanates, for instance, are generally more reactive than aliphatic ones due to the resonance stabilization of negative charge delocalization on the aromatic ring.[4]

The Isoxazole Ring: A Tunable Electronic Modulator

Isoxazole is a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms.[1][8] This structure is considered electron-rich and aromatic, yet the presence of the two electronegative heteroatoms creates a unique "push-pull" electronic environment.[1][9] The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is strongly electron-withdrawing.[1][9] This duality means the isoxazole ring's net electronic effect on a substituent is complex and highly dependent on the point of attachment. It is a versatile scaffold found in numerous approved drugs, including the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole.[1]

Section 2: The Core Interaction: Electronic Modulation of the Isocyanate by the Isoxazole Ring

The electrophilicity of an isocyanate group attached to an isoxazole ring is not static; it is actively modulated by the ring's inherent electronic properties. This modulation is a combination of inductive and resonance effects that vary significantly with the position of the isocyanate group on the ring.

Inductive and Resonance Effects

The isoxazole ring exerts a net electron-withdrawing effect, which is expected to increase the electrophilicity of a directly attached isocyanate group. This occurs through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the ring's nitrogen and oxygen atoms pulls electron density away from the ring carbons through the sigma bonds. This effect enhances the partial positive charge on the isocyanate carbon, making it more reactive.

  • Resonance Effect (-M): The pyridine-like nitrogen atom can withdraw electron density from the ring through resonance. This delocalization further polarizes the N=C=O group, increasing the carbon's electrophilicity.

The Critical Impact of Positional Isomerism

The position of the isocyanate group on the isoxazole ring (C3, C4, or C5) is the most critical factor determining its reactivity. The electronic environment at each position is distinct:

  • C5-Isocyanate: This position is adjacent to the oxygen atom and beta to the nitrogen. Deprotonation studies, which reflect electron density, show that the C5 position is the most acidic (most electron-deficient) in the isoxazole ring.[10] An isocyanate at this position would experience a strong electron-withdrawing effect, leading to high electrophilicity .

  • C3-Isocyanate: Attached next to the nitrogen atom, this position is also significantly influenced by the electronegativity of the heteroatoms. However, deprotonation at C3 can lead to ring-opening, suggesting a different electronic environment compared to C5.[10] The electrophilicity here is expected to be high, but potentially modulated differently than at C5 .

  • C4-Isocyanate: Situated between two carbon atoms, this position is least affected by the direct inductive pull of the heteroatoms. It is known to be the preferred site for electrophilic aromatic substitution.[11] Consequently, an isocyanate at the C4 position would be the least electrophilic of the three isomers.

This predictable tuning of reactivity based on substitution patterns is a powerful tool for synthetic chemists and drug designers.

Section 3: Quantifying Electrophilicity: A Dual-Pronged Approach

To harness the tunable reactivity of isoxazolyl isocyanates, it is essential to quantify their electrophilicity. A combination of computational modeling and experimental kinetics provides a comprehensive understanding.

In Silico Prediction: Computational DFT Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting chemical reactivity. By calculating electronic structure properties, we can estimate the electrophilicity of different isoxazolyl isocyanate isomers before undertaking laboratory synthesis.

Key Parameters:

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater willingness to accept electrons, signifying higher electrophilicity.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. A more intensely positive (blue) region on the isocyanate carbon corresponds to greater electrophilicity.

  • Conceptual DFT - Electrophilicity Index (ω): This global reactivity index, calculated from the electronic chemical potential and chemical hardness, provides a quantitative measure of a molecule's ability to accept electrons. A higher ω value indicates greater electrophilicity.

Workflow for Computational Analysis:

G cluster_0 Structure Preparation cluster_1 DFT Calculation cluster_2 Data Analysis cluster_3 Output A 1. Build 3D Structures (C3, C4, C5 Isomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minima) B->C D 4. Single Point Energy & Orbital Calculation C->D E 5. Extract LUMO Energy D->E F 6. Generate ESP Map D->F G 7. Calculate Electrophilicity Index (ω) D->G H 8. Rank Isomers by Predicted Electrophilicity E->H F->H G->H

Caption: Computational workflow for predicting isocyanate electrophilicity using DFT.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for Isoxazolyl Isocyanate Isomers

IsomerLUMO Energy (eV)Max ESP on C=O (a.u.)Electrophilicity Index (ω)Predicted Reactivity
5-isoxazolyl isocyanate-1.50+0.0853.10High
3-isoxazolyl isocyanate-1.42+0.0812.95High-Medium
4-isoxazolyl isocyanate-1.15+0.0722.65Low
In Vitro Validation: Kinetic Reactivity Assays

Computational predictions must be validated by experimental data. A common method is to measure the reaction kinetics of the isocyanate with a standard nucleophile, such as n-butylamine or dibutylamine, and monitor the reaction progress over time.[12][13]

Experimental Protocol: Determination of Second-Order Rate Constants

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the isoxazolyl isocyanate isomer in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of n-butylamine in anhydrous acetonitrile.

  • Reaction Initiation:

    • In a thermostatted reaction vessel at 25°C, combine equal volumes of the isocyanate and amine stock solutions to achieve a starting concentration of 0.05 M for each reactant.

    • Start a timer immediately upon mixing.

  • Quenching and Analysis:

    • At predetermined time intervals (e.g., 1, 3, 5, 10, 20 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing an excess of a derivatizing agent that rapidly consumes the remaining isocyanate, or by adding it to a pre-loaded HPLC vial for immediate analysis. A common quenching method involves adding an excess of dibutylamine.[12]

  • Quantification:

    • Analyze the concentration of the remaining n-butylamine or the formed urea product using a calibrated HPLC-UV method.

  • Data Analysis:

    • Plot the inverse of the reactant concentration (1/[Amine]) versus time.

    • The slope of the resulting linear plot is the second-order rate constant, k₂ (M⁻¹s⁻¹).

Table 2: Hypothetical Experimental Kinetic Data

IsomerSecond-Order Rate Constant (k₂) with n-butylamine (M⁻¹s⁻¹)Relative Reactivity
5-isoxazolyl isocyanate0.8510.6
3-isoxazolyl isocyanate0.627.8
4-isoxazolyl isocyanate0.081.0

The experimental results should correlate with the computational predictions, confirming that the C5-isomer is the most electrophilic and the C4-isomer is the least.

Section 4: Application in Drug Development: From Theory to Therapeutics

The ability to fine-tune the electrophilicity of an isocyanate is of immense value in drug development. It allows for the controlled formation of urea and urethane linkages, which are common structural motifs in bioactive molecules.[14][15]

Case Study: Isoxazole Moieties in Targeted Therapy

Many modern drugs, particularly kinase inhibitors, utilize a 4,5-diarylisoxazole scaffold.[14] The synthesis of these complex molecules often relies on precursors where reactivity must be precisely controlled. While a direct isocyanate intermediate might be used, more commonly, an amine on the isoxazole ring is reacted with another isocyanate. However, the principle remains: the nucleophilicity of the isoxazolyl amine (the reactive partner to an isocyanate) is governed by the same electronic principles. Understanding the electronics of the isoxazole ring is key to designing efficient synthetic routes. For example, the synthesis of the COX-2 inhibitor Valdecoxib involves the construction of a 3,4-diarylisoxazole core.[16]

Designing Covalent Inhibitors

A growing area in drug discovery is the design of covalent inhibitors, which form a permanent bond with their protein target. Isocyanates are potential "warheads" for this purpose, reacting with nucleophilic amino acid residues like lysine, serine, or cysteine on the protein surface.

The success of a covalent inhibitor depends on a delicate balance: it must be reactive enough to bind its target but not so reactive that it indiscriminately binds to off-target proteins, causing toxicity. By selecting the appropriate isoxazolyl isocyanate isomer, a drug developer can tune the electrophilicity of the warhead. A less reactive C4-isocyanate could be used to target a highly nucleophilic cysteine in a specific binding pocket, while a more reactive C5-isocyanate might be needed to target a less reactive lysine residue.

G cluster_0 Drug Design cluster_1 Biological System cluster_2 Outcome A Isoxazolyl Isocyanate (Tunable Warhead) C Nucleophilic Residue (Lys, Cys, Ser) A->C Targeted Reaction B Target Protein (e.g., Kinase) B->C in active site D Selective Covalent Bond Formation C->D Forms Adduct E Irreversible Inhibition of Protein Function D->E

Caption: Covalent inhibition of a target protein using a tunable isoxazolyl isocyanate warhead.

Section 5: Conclusion and Future Outlook

The isoxazole ring provides a sophisticated platform for modulating the electrophilicity of an attached isocyanate group. This control is primarily dictated by the position of substitution, with the C5-position yielding the most reactive electrophile and the C4-position the least. This predictable reactivity can be accurately modeled using computational DFT methods and validated through straightforward kinetic experiments. For drug development professionals, this tunable system offers a powerful advantage, enabling the efficient synthesis of complex molecules and the rational design of targeted covalent inhibitors with optimized reactivity and selectivity profiles. Future research may focus on further refining this control through additional substitution on the isoxazole ring, expanding the toolbox for creating next-generation therapeutics.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHny0uLL_YvaKaaPZnyiSXPybXg1bPK4a_vG85tFuJmWLFnFFktJNPoHRETl3yzmyVXLJrqHlURflgpLcHHQi0CXk4lEcENMVRM9ShOjDdm9g_NK6DOc9TCSLFmWOuow4qdjJSnmFU4ha1ZTkCIwz_oLyokpajPDuD2a3GAreAm6ODLTwYoMCK2D7A0G9bRoycYc_c8EuOJI7se2ZjDfhF7ovE=]
  • Molecules. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Ph4DmDxqMoVEr_WVs--4cQptOTO2VkjsQBreCCwE6KLXEauWfj__6xUA31TsqVDyiEz2xUYRs1lhcFOQwnyUfUSZTZYXG4S_aPBwzpzM1AzypOgbooF6FrnBpPKKjr-Evz3f5LX4yf7KaSc=]
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  • THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v65-285]
  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. [URL: https://www.researchgate.
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  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetics-and-mechanism-of-isocyanate-reactions.-II.-Bacaloglu-Cotarca/745e3f5d165f4935f8d0705f42654d04f323e01f]
  • Reactions of isocyanates with active hydrogen compounds. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780444537417000030]
  • Isoxazole. ChemicalBook. [URL: https://www.chemicalbook.
  • (A) Electron density of isocyanate group, and (B) nucleophilic reaction... ResearchGate. [URL: https://www.researchgate.net/figure/A-Electron-density-of-isocyanate-group-and-B-nucleophilic-reaction-between_fig7_338902888]
  • Reaction of Isocyanates with amines. ResearchGate. [URL: https://www.researchgate.
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  • How is isoxazole substituted at the 4-position? Reddit. [URL: https://www.reddit.
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A Technical Guide to the Stability and Storage of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability and optimal storage conditions for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-proven insights to ensure the integrity and reliability of this versatile chemical intermediate.

Introduction: The Chemical Profile of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a bifunctional molecule featuring a stable isoxazole ring and a highly reactive isocyanate group. The isoxazole moiety is a common scaffold in medicinal chemistry, while the isocyanate group serves as a key reactant in the synthesis of ureas, urethanes, and other derivatives. Understanding the interplay between the stability of the isoxazole core and the reactivity of the isocyanate is paramount for its effective use in research and development.

This guide will delve into the factors governing the stability of this compound, outline scientifically grounded storage and handling protocols, and provide methodologies for assessing its purity and degradation.

Chemical Stability and Degradation Pathways

The stability of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is primarily dictated by the high reactivity of the isocyanate (-NCO) group. The isoxazole ring, particularly when substituted at the 3 and 5 positions, is generally stable under neutral and acidic conditions but can be susceptible to cleavage under harsh basic conditions or upon exposure to UV light.

Inherent Instability of the Isocyanate Group

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. The most common degradation pathways stem from this reactivity:

  • Hydrolysis: Reaction with water is the most significant degradation pathway. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form the corresponding amine (5-methyl-3-phenyl-4-isoxazolylamine) and carbon dioxide gas.[1] This can lead to pressure buildup in sealed containers.

  • Dimerization and Trimerization: In the absence of other nucleophiles, isocyanates can react with themselves, especially when catalyzed by bases or heat, to form dimers (uretdiones) and trimers (isocyanurates).

  • Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophilic compounds will readily react with the isocyanate to form urethanes and ureas, respectively.

Stability of the Isoxazole Ring

The isoxazole ring in 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is an aromatic heterocycle and is generally considered stable. However, certain conditions can lead to its degradation:

  • Photochemical Instability: Isoxazoles can undergo photochemical rearrangement to oxazoles via an azirine intermediate upon exposure to UV radiation.[2][3][4]

  • Basic Conditions: Strong basic conditions, particularly at elevated temperatures, can induce cleavage of the N-O bond in the isoxazole ring.

Proposed Degradation Pathway

Based on the known reactivity of isocyanates and isoxazoles, a primary degradation pathway for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in the presence of moisture is proposed below.

parent 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate carbamic_acid Carbamic Acid Intermediate (Unstable) parent->carbamic_acid Hydrolysis water H₂O (Moisture) amine 5-Methyl-3-phenyl-4-isoxazolylamine carbamic_acid->amine Decarboxylation co2 Carbon Dioxide (Gas) carbamic_acid->co2 Decarboxylation

Caption: Proposed hydrolytic degradation pathway.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, stringent storage and handling procedures are essential. The following recommendations are based on the compound's inherent chemical properties and safety data sheet (SDS) information.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential dimerization/trimerization and other degradation reactions.
Atmosphere Inert gas (e.g., Argon)Prevents contact with atmospheric moisture, which leads to hydrolysis.
Light Protect from lightMinimizes the risk of photochemical degradation of the isoxazole ring.
Container Original, tightly sealed containerEnsures a dry, inert atmosphere and prevents contamination.
Handling Procedures
  • Work Area: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are mandatory.

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard lab coat should be worn.

  • Dispensing: Use dry glassware and equipment to prevent moisture contamination. Dispense under a stream of inert gas if possible.

  • Spills: In case of a spill, decontaminate with a solution of water and a small amount of ammonia or detergent to neutralize the isocyanate. Absorb with an inert material and dispose of as hazardous waste.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial for determining the shelf-life and ensuring the quality of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This involves a combination of long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

start 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analysis Analyze by Stability-Indicating Method (e.g., UPLC-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time, monitoring for degradation.

    • Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Stress: Store the solid compound in an oven at 80°C for a specified time.

    • Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. While derivatization methods are common for isocyanate analysis, a direct method is preferable for stability studies. A UPLC-MS/MS method is proposed here.[7][8][9]

Proposed UPLC-MS/MS Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound from more polar degradation products (e.g., the corresponding amine).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV/PDA: Monitor at a wavelength that provides good absorbance for the parent compound and potential chromophoric degradation products.

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion and expected degradation product ions.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, with a focus on specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.

Summary of Stability Data

Stress ConditionExpected StabilityPrimary Degradation Product(s)
Acidic Hydrolysis Labile5-Methyl-3-phenyl-4-isoxazolylamine
Basic Hydrolysis Very Labile5-Methyl-3-phenyl-4-isoxazolylamine, potential isoxazole ring-opened products
Oxidation Likely StableTo be determined by forced degradation studies
Thermal (Solid) Moderately StableDimer/Trimer
Photolysis Potentially LabileOxazole isomer and other photoproducts

Conclusion

The stability of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a critical parameter that must be carefully managed to ensure its successful application in research and development. Its high reactivity, primarily due to the isocyanate functional group, necessitates stringent control over storage and handling conditions, with moisture and elevated temperatures being the most significant factors to avoid. The isoxazole ring, while generally robust, can also undergo degradation under specific conditions such as exposure to strong bases or UV light.

By implementing the recommended storage and handling protocols and utilizing robust analytical methods for stability assessment, researchers can ensure the integrity of this valuable chemical intermediate, leading to more reliable and reproducible experimental outcomes.

References

  • Argentero, S., & Stradella, L. (1983). Thermal decomposition of 1,3-diphenylurea. Journal of Analytical and Applied Pyrolysis, 5(1), 61-68.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Shepherd, A. A., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
  • Shepherd, A. A., et al. (2022). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods.
  • Schupp, T., & Plehiers, M. (2022). Absorption, distribution, metabolism, and excretion of methylene diphenyl diisocyanate and toluene diisocyanate: Many similarities and few differences. Toxicology Letters, 363, 45-56.
  • Lépine, M., et al. (2020). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 567-577.
  • Font, R., et al. (2001). Thermogravimetric-mass spectrometric analysis of the thermal decomposition of a polyurethane adhesive. Journal of Analytical and Applied Pyrolysis, 58-59, 485-498.
  • Stradella, L., & Argentero, S. (1983). Thermal decomposition of 1,3-diphenylurea. Journal of Analytical and Applied Pyrolysis, 5(1), 61-68.
  • Alsante, K. M., et al. (2011). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 35(5), 48-55.
  • Kasehagen, L. J., et al. (1998). Hydrolytic degradation of a cyanate ester resin. Polymer, 39(15), 3467-3476.
  • Nunes, C. M., et al. (2012). UV-laser photochemistry of isoxazole isolated in a low-temperature matrix. The Journal of Organic Chemistry, 77(19), 8723-8732.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Plagens, A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(15), 2949-2956.
  • Lépine, M., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and bioanalytical chemistry, 412(3), 567–577.
  • ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Lépine, M., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Semantic Scholar.
  • Dyer, E., & Newborn, G. E. (1958). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1. Journal of the American Chemical Society, 80(20), 5495-5498.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Teasdale, A., & Li, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-40.
  • Skrobot, D., et al. (2024).
  • Dalene, M., et al. (1988). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Wang, J., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 27959-27973.
  • Kasehagen, L. J., et al. (1998). Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite. Polymer, 39(15), 3467-3476.
  • Bai, Y., et al. (2022). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study.
  • Pérez-Carpena, N., et al. (2014). HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent. Analytical and bioanalytical chemistry, 406(28), 7259-7270.
  • U.S. Environmental Protection Agency. (2000).
  • Molnár-Kovács, E., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 534-537.

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A Senior Application Scientist's Guide to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, a versatile reagent in medicinal chemistry and chemical biology. We will move beyond simple catalog data to explore the compound's core reactivity, practical applications, quality control, and commercial sourcing, empowering you to integrate this valuable building block into your research with confidence and safety.

Introduction: The Strategic Value of the Isoxazole Isocyanate Moiety

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a heterocyclic building block that combines the established bioactivity of the isoxazole core with the versatile reactivity of an isocyanate group. Isoxazole-containing compounds are prevalent in pharmaceuticals, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The isocyanate functional group (-N=C=O) is a highly reactive electrophile, primarily used to form stable urea and carbamate linkages with nucleophiles like amines and alcohols, respectively.[4] This dual-feature set makes it a powerful tool for covalently modifying molecules of interest, generating libraries of derivatives for structure-activity relationship (SAR) studies, and developing chemical probes for target identification.[4][5]

Physicochemical Properties and Commercial Sourcing

Accurate identification is paramount for procurement and experimental reproducibility. Note that isomers exist, and it is crucial to verify the CAS number with the supplier. The most commonly cited information for the target compound is presented below.

PropertyValueSource
Chemical Name 5-Methyl-3-phenylisoxazol-4-yl isocyanate[6]
CAS Number 268748-84-1[6][7][8]
Molecular Formula C₁₁H₈N₂O₂[6][7]
Molecular Weight 200.19 g/mol [6][9]
Appearance Solid (form may vary by supplier)[9]
Purity Typically ≥95%[9]
Storage Conditions Inert atmosphere, 2-8°C[6]

Commercial Suppliers:

This reagent is available from several fine chemical suppliers catering to the research and development market. When procuring, always request a Certificate of Analysis (CoA) to verify purity and identity.

  • BLD Pharm: Offers the product under CAS 268748-84-1.[6]

  • CymitQuimica (distributing for Apollo Scientific): Lists the isomeric "3-Methyl-5-phenylisoxazol-4-yl isocyanate".[9]

  • ChemicalBook: Acts as a directory, listing suppliers and basic chemical properties.[7][8][10]

Note: The synthesis of this reagent often starts from the corresponding carboxylic acid (5-Methyl-3-phenylisoxazole-4-carboxylic acid, CAS 1136-45-4) which is more widely available from suppliers like Manchester Organics and Sigma-Aldrich.[11][12]

Core Reactivity: The Isocyanate Functional Group

The utility of this reagent is dominated by the electrophilic nature of the central carbon in the isocyanate group (-N=C =O). It readily reacts with nucleophiles without the need for coupling agents, often with high efficiency. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by proton transfer.

G cluster_reactants Reactants cluster_transition Mechanism cluster_product Product R_NH2 R'-NH₂ (Primary Amine) TS Nucleophilic Attack R_NH2->TS Lone pair attacks carbonyl carbon Isocyanate Isoxazole-N=C=O (Isocyanate) Isocyanate->TS Intermediate Zwitterionic Intermediate TS->Intermediate Forms new C-N bond Urea Isoxazole-NH-C(=O)-NH-R' (Disubstituted Urea) Intermediate->Urea Proton Transfer

Caption: A validated workflow for the synthesis and analysis of isocyanate derivatives.

Safety and Handling

Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. [13][14][15]Exposure can lead to occupational asthma. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle isocyanates in a certified chemical fume hood with good ventilation to minimize inhalation exposure. [14][16]* Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. [14][15]Disposable suits may be appropriate for large-scale work. * Handling: Use a Schlenk line or glovebox for transfers if possible. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. [13]* Waste Disposal: Quench excess isocyanate and contaminated materials (e.g., wipes, silica gel) in a designated waste container with a deactivating solution, such as 10% isopropyl alcohol with 1% ammonia. [16]Do not seal the container immediately, as CO₂ gas may be generated upon quenching, leading to pressure buildup. [15]

Conclusion

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a high-value reagent for drug discovery and chemical biology, enabling the straightforward synthesis of novel urea and carbamate derivatives. Its successful application hinges on careful sourcing, rigorous quality control of the starting material, strict adherence to anhydrous reaction conditions, and an unwavering commitment to safety. By understanding the principles of its reactivity and implementing the self-validating protocols outlined in this guide, researchers can effectively harness the power of this versatile chemical tool.

References

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Reddit. (2021). Safety measures for working with isocyanate. r/chemistry.
  • Safe Use of Di-Isocyanates. (n.d.).
  • Transport Canada. (2025). Isocyanates – A family of chemicals.
  • California Department of Public Health. (2014). Isocyanates: Working Safely. HESIS.
  • Process for preparing isocyanates. (1996). Google Patents.
  • Method for production of isocyanates. (n.d.). Google Patents.
  • Process for preparing isocyanates from primary amines which are not readily dissolved. (1998). Google Patents.
  • BLD Pharm. (n.d.). 5-Methyl-3-phenyl-4-isoxazolylisocyanate.
  • Zhao, et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
  • ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?.
  • National Institutes of Health. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC.
  • ChemicalBook. (n.d.). 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE synthesis.
  • CymitQuimica. (n.d.). 3-Methyl-5-phenylisoxazol-4-yl isocyanate.
  • ResearchGate. (2025). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates.
  • Echemi. (n.d.). (5-methyl-3-phenyl-4-isoxazolyl)methanol.
  • Metrohm. (n.d.). Quality control of isocyanates.
  • Manchester Organics. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). 268748-84-1(5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE) Product Description.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
  • ChemicalBook. (2023). 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE.
  • Sigma-Aldrich. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • ResearchGate. (2025). Determination of technical grade isocyanates used in the production of polyurethane plastics.
  • An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (2018). Materials Science and Engineering.

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Methodological & Application

Application Note: Synthesis of N,N'-Disubstituted Ureas using 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N'-disubstituted ureas utilizing 5-methyl-3-phenyl-4-isoxazolyl isocyanate. N,N'-disubstituted ureas are a privileged structural motif in modern drug discovery, acting as potent modulators of various biological targets. This document outlines the strategic advantages of employing an isoxazole-based isocyanate, details the underlying reaction mechanism, presents a robust and scalable synthetic protocol, and covers critical safety procedures for handling isocyanate reagents. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of N,N'-Disubstituted Ureas in Medicinal Chemistry

The urea functional group is a cornerstone in drug design, prized for its unique electronic and geometric properties.[1] As a rigid, planar moiety with two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), it can engage in highly specific, multi-point interactions with protein targets, anchoring a molecule within a receptor's binding site.[1] This capability has led to the development of numerous FDA-approved drugs containing a urea scaffold for a wide array of human diseases.[1]

Prominent examples include Sorafenib, a multi-kinase inhibitor used in cancer therapy, and Glibenclamide, a potent antidiabetic drug.[1][2][3] The synthesis of these crucial compounds is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[4][5] This reaction is typically high-yielding, operationally simple, and tolerant of a wide range of functional groups, making it a workhorse reaction in pharmaceutical development.

Featured Reagent: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

This application note focuses on 5-methyl-3-phenyl-4-isoxazolyl isocyanate (CAS 268748-84-1) as a versatile building block.[6][7] The selection of this reagent is strategic for several reasons:

  • Bioisosteric Replacement: The isoxazole ring is a common heterocycle in medicinal chemistry, often serving as a bioisostere for phenyl or other aromatic systems, while modulating properties like metabolic stability and solubility.

  • Modulated Reactivity: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the isocyanate carbon, promoting a rapid and clean reaction with amine nucleophiles.[8]

  • Structural Diversity: The phenyl and methyl substituents on the isoxazole core provide distinct vectors for further molecular elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The isocyanate itself can be prepared from the corresponding 5-methyl-3-phenyl-4-isoxazolecarbonyl azide via a Curtius rearrangement, ensuring its accessibility for synthetic campaigns.[9]

Critical Safety Protocol: The Mandatory Handling of Isocyanates

Trustworthiness in science begins with safety. Isocyanates are potent chemical sensitizers and must be handled with the utmost care. Chronic or acute exposure, particularly through inhalation, can lead to severe respiratory irritation and occupational asthma.[10] Skin contact can cause irritation, blistering, and dermatitis. Adherence to the following safety protocols is non-negotiable.

  • Engineering Controls: All manipulations involving isocyanates, including weighing, solution preparation, and reaction quenching, must be performed in a certified, well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Gloves: Use chemically resistant gloves. Butyl rubber or thick nitrile gloves are recommended. Thin latex gloves are not suitable and offer inadequate protection.

    • Eye Protection: Chemical splash goggles and a full-face shield must be worn.

    • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory. Disposable coveralls should be considered for larger-scale operations.

  • Storage: Isocyanates are moisture-sensitive.[12] Store containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, dedicated location away from amines, alcohols, and water. Reaction with moisture produces carbon dioxide, which can lead to dangerous pressure buildup in a sealed vessel.[12]

  • Waste Disposal: Unreacted isocyanate must be quenched before disposal. Slowly add the waste stream to a stirred solution of 10% isopropyl alcohol and 1% ammonia in water.[11] This converts the reactive isocyanate into a more stable urea derivative. Allow the quenched mixture to stir for several hours before processing for final waste disposal according to institutional guidelines.

Reaction Mechanism and Experimental Workflow

The formation of an N,N'-disubstituted urea from an isocyanate and an amine is a classic example of nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, which then tautomerizes to the stable urea product. The reaction is typically irreversible and proceeds cleanly without the need for a catalyst for most aliphatic and aromatic amines.[13][14][15]

G Amine Primary/Secondary Amine (R'-NHR'') Urea N,N'-Disubstituted Urea Amine->Urea Nucleophilic Attack Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Isocyanate->Urea

Figure 1: General reaction scheme for urea synthesis.

The following diagram illustrates the standard laboratory workflow for this synthesis, emphasizing key decision and action points.

G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup dissolve_amine Dissolve Amine (1.0 eq.) in Anhydrous Solvent setup->dissolve_amine addition Add Isocyanate Solution Dropwise to Amine (0 °C to RT) dissolve_amine->addition prepare_iso Prepare Isocyanate Solution (1.0 eq.) in Anhydrous Solvent prepare_iso->addition reaction Stir at Room Temperature addition->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup monitor->workup Complete filtration Filter Precipitate workup->filtration Product Precipitates extraction Aqueous Extraction workup->extraction Product Soluble purify Purification filtration->purify extraction->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the synthesis of a representative N-(5-methyl-3-phenyl-4-isoxazolyl)-N'-benzylurea.

5.1. Materials and Reagents

  • 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 eq.)

  • Benzylamine (1.0 eq., primary aliphatic amine example)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

5.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Amine Solution: In the reaction flask, dissolve benzylamine (1.00 g, 9.33 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. Stir the solution at room temperature.

  • Isocyanate Addition: In a separate dry flask, dissolve 5-methyl-3-phenyl-4-isoxazolyl isocyanate (1.87 g, 9.33 mmol, 1.0 eq.) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the isocyanate solution dropwise to the stirring amine solution over 10-15 minutes.

    • Causality Note: Dropwise addition is crucial to control the reaction exotherm, especially with reactive primary amines, preventing the formation of side products.[4] For highly exothermic reactions, the addition should be performed in an ice bath at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be easily monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the limiting reagent (usually the amine).

  • Workup and Isolation:

    • Scenario A (Product Precipitates): If a solid precipitate forms upon reaction completion, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any soluble impurities.

    • Scenario B (Product Remains in Solution): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product obtained from either workup method is often of high purity. If further purification is required, recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography can be employed.

  • Drying: Dry the final product under high vacuum to a constant weight.

Data Presentation: Expected Scope and Yields

The described protocol is adaptable to a wide range of primary and secondary amines. The reactivity of the amine substrate will influence reaction times and conditions. The following table summarizes expected outcomes based on amine class.

Amine TypeSubstrate ExampleSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Primary Aliphatic BenzylamineDCM1 - 3Room Temp.> 95%
Secondary Aliphatic PiperidineDCM1 - 3Room Temp.> 95%
Primary Aromatic AnilineTHF4 - 8Room Temp.85 - 95%
Sterically Hindered tert-ButylamineDCM8 - 16Room Temp.> 90%

Table adapted from general urea synthesis protocols.[4]

Characterization of Products

The synthesized N,N'-disubstituted ureas should be thoroughly characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. For the example product, N-(5-methyl-3-phenyl-4-isoxazolyl)-N'-benzylurea, one would expect to see characteristic signals for the isoxazole methyl group (~2.5 ppm), the benzylic CH₂ (~4.5 ppm, doublet), aromatic protons (7.2-7.8 ppm), and two distinct N-H protons (often broad singlets, one around 6.5 ppm and another around 8.5 ppm).

  • Infrared (IR) Spectroscopy: A powerful tool for confirming the presence of the urea functional group. Expect to observe a strong C=O stretching vibration in the range of 1630-1660 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[2]

Conclusion

The reaction between 5-methyl-3-phenyl-4-isoxazolyl isocyanate and various primary and secondary amines provides a highly efficient, reliable, and versatile route to novel N,N'-disubstituted ureas. This methodology grants medicinal chemists access to a diverse range of compounds bearing the pharmacologically relevant isoxazole moiety. By following the detailed protocols and adhering strictly to the outlined safety procedures, researchers can confidently and safely synthesize libraries of these valuable compounds for evaluation in drug discovery programs.

References

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. BenchChem.
  • Reddit r/chemistry community. (2021). Safety measures for working with isocyanate. Reddit.
  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia.
  • Desai, N. C., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
  • Cravotto, G., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie.
  • Shinde, S. B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports.
  • Health and Safety Authority. (2010). Isocyanates Information Sheet. HSA.
  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
  • Ilardi, E. A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
  • Sato, M., et al. (1971). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the Chemical Society of Japan, Industrial Chemistry Section.
  • Akgun, H., et al. (2016). Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. Drug Des.
  • Farkas, A., & Strohm, P. F. (1965). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals.
  • da Silva, G. F., et al. (2025). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Current Medicinal Chemistry.
  • Various Authors. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • da Silva, G. F., et al. (2025). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Request PDF on ResearchGate.
  • Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science.
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  • ChemicalBook. (2023). 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE | 268748-84-1.
  • BLD Pharm. (n.d.). 268748-84-1|5-Methyl-3-phenyl-4-isoxazolylisocyanate.

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Application Note & Protocol: Synthesis of N,N'-Disubstituted Ureas via Reaction of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel N-(5-methyl-3-phenylisoxazol-4-yl)-N'-(aryl)ureas. The protocol details the reaction between 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate and various substituted anilines. The resulting urea derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole and urea moieties in numerous biologically active compounds.[1][2][3][4] This guide offers a step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization techniques suitable for researchers in organic synthesis and drug development.

Introduction: The Significance of Isoxazole-Urea Scaffolds

The isoxazole ring is a prominent five-membered heterocycle found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the urea functional group is a crucial pharmacophore capable of forming multiple hydrogen bonds, which plays a vital role in drug-receptor interactions.[3][4] The combination of these two scaffolds into a single molecule, N-(5-methyl-3-phenylisoxazol-4-yl)-N'-(aryl)urea, presents a promising avenue for the discovery of novel therapeutic agents.

The core reaction involves the nucleophilic addition of an aniline derivative to the highly electrophilic isocyanate group of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient method for generating a library of potential drug candidates.[5]

Reaction Mechanism and Rationale

The fundamental transformation is the addition of a primary amine (aniline) to an isocyanate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable N,N'-disubstituted urea product.

The reaction is generally conducted in an inert, anhydrous solvent to prevent the unwanted hydrolysis of the isocyanate to a carbamic acid, which can then decompose to an amine and carbon dioxide. The choice of solvent can influence the reaction rate and ease of product isolation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate TS Nucleophilic Attack Isocyanate->TS Electrophilic Carbon Aniline Aniline (Ar-NH₂) Aniline->TS Nucleophilic Nitrogen Urea N,N'-Disubstituted Urea TS->Urea Proton Transfer

Caption: General mechanism for urea formation.

Safety and Handling Precautions

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution. [6][7]

  • Engineering Controls: All manipulations involving 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate must be performed in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or butyl rubber gloves.[8]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6][8]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Respirator: For operations with a higher risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge is recommended.

  • Waste Disposal: All isocyanate-contaminated waste must be quenched with a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) and disposed of as hazardous chemical waste according to institutional guidelines.

  • Spill Cleanup: In case of a spill, evacuate the area and use an absorbent material to contain the spill. Decontaminate the area with the solution mentioned above.

Anilines are toxic and can be absorbed through the skin. Always handle them in a fume hood with appropriate PPE.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction. The specific aniline used may require minor modifications in reaction time or purification method.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Typical Amount (mmol)Notes
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate268748-84-1214.211.0Store under inert gas, moisture-sensitive.
Substituted AnilineVariableVariable1.0 - 1.1Use 1.0 to 1.1 equivalents.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)75-09-2 (DCM)-10 mLUse a dry, inert solvent.
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction Setup:

    • To the round-bottom flask, add the substituted aniline (1.0 - 1.1 mmol).

    • Dissolve the aniline in 5 mL of anhydrous DCM (or THF).

    • In a separate vial, dissolve 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 mmol) in 5 mL of anhydrous DCM (or THF).

  • Reaction Execution:

    • Slowly add the isocyanate solution to the stirring aniline solution at room temperature over 5-10 minutes.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-4 hours.[9]

  • Work-up and Isolation:

    • Upon completion, if a precipitate has formed, the product can often be isolated by simple filtration. Wash the solid with a small amount of cold solvent (DCM or diethyl ether) and dry under vacuum.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow A 1. Dissolve Aniline in Anhydrous Solvent C 3. Add Isocyanate Solution to Aniline Solution (Slowly, RT) A->C B 2. Prepare Isocyanate Solution in Anhydrous Solvent B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Product Precipitation? D->E F 6a. Filter, Wash Solid, and Dry E->F Yes G 6b. Concentrate in vacuo E->G No I Final Product F->I H 7. Purify by Recrystallization or Column Chromatography G->H H->I

Caption: Step-by-step experimental workflow.

Product Characterization

The structure and purity of the synthesized N,N'-disubstituted ureas should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons from both the phenyl and aniline rings, the methyl group on the isoxazole, and two distinct N-H protons of the urea linkage. The chemical shifts of the N-H protons can vary depending on the solvent and concentration.

    • ¹³C NMR: Signals corresponding to all unique carbon atoms should be present, including the characteristic urea carbonyl carbon (~150-160 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretch of the urea group is typically observed around 1630-1680 cm⁻¹.

    • N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a suitable method. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.[10] Tandem MS (MS/MS) can provide further structural confirmation through characteristic fragmentation patterns, such as the cleavage of the C-N bond of the urea group.[10]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The reaction of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with anilines provides a reliable and efficient route to a diverse range of N,N'-disubstituted ureas. These compounds serve as valuable scaffolds for the development of new therapeutic agents. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can confidently synthesize and characterize these promising molecules for further investigation in drug discovery programs.

References

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • California Department of Public Health. Isocyanates: Working Safely. [Link]

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Health and Safety Executive (HSE). Construction hazardous substances: Isocyanates. [Link]

  • WorkSafeBC. Isocyanates. [Link]

  • ResearchGate. Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. [Link]

  • Nature. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

  • Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

  • ResearchGate. Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • PMC - National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • Organic Chemistry Data. Urea Formation. [Link]

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • ACS Publications. Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. [Link]

  • MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • ResearchGate. The contrast of N,N'-disubstituted ureas functioning as: (a) building.... [Link]

  • ResearchGate. (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]

  • PMC - National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PubMed - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PMC - National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

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Application Notes and Protocols: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. The isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to participate in crucial binding interactions and improve pharmacokinetic profiles.[1][2] This guide details the reagent's core reactivity, offers field-proven protocols for the synthesis of bioactive urea and carbamate derivatives, and explains the mechanistic rationale behind experimental choices, empowering researchers to leverage this versatile building block in drug discovery programs.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Its prevalence in approved drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole underscores its utility.[4][5] The isoxazole moiety is considered a "pharmacophore," a molecular feature that ensures optimal interactions with a biological target.[2][6]

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a highly valuable reagent that combines this privileged isoxazole core with a reactive isocyanate group (-N=C=O). This "ready-to-react" nature allows for the efficient and modular synthesis of a wide array of derivatives, primarily ureas and carbamates, which are themselves important classes of bioactive molecules.[7] The strategic incorporation of this isoxazolyl moiety can enhance potency, selectivity, and drug-like properties (ADMET) by introducing favorable hydrogen bonding capabilities and defined structural rigidity.[2][6]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of the reagent is critical for successful experimental design.

PropertyValueSource
CAS Number 268748-84-1[8][9]
Molecular Formula C11H8N2O2[10]
Molecular Weight 200.19 g/mol [10]
Appearance Off-white to light yellow solidSupplier Data
Reactivity Highly electrophilic isocyanate group, susceptible to nucleophilic attack. Moisture sensitive.General Isocyanate Chemistry

The core of the reagent's utility lies in the electrophilicity of the isocyanate carbon. Nucleophiles, such as primary and secondary amines or alcohols, readily attack this carbon, leading to the formation of stable urea or carbamate linkages, respectively. This reaction is typically rapid and high-yielding.

Mechanism of Urea Formation

The fundamental reaction involves the nucleophilic addition of an amine to the isocyanate. This process is generally uncatalyzed but can be accelerated by non-nucleophilic bases if an amine salt is used as the starting material.

G cluster_reactants Reactants cluster_product Product R_NH2 Amine (R-NH2) Nucleophile TS Nucleophilic Attack (Transition State) R_NH2->TS ISO 5-Methyl-3-Phenyl- 4-Isoxazolyl Isocyanate Electrophile ISO->TS UREA N,N'-Disubstituted Urea TS->UREA Proton Transfer caption Fig. 1: Mechanism of Urea Formation

Caption: Fig. 1: Mechanism of Urea Formation

Applications in Medicinal Chemistry

The primary application of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is the synthesis of libraries of urea and carbamate derivatives for screening against various biological targets.

  • Kinase Inhibitors: The urea linkage can act as a critical "hinge-binding" element, forming hydrogen bonds with the backbone of a kinase enzyme. Many successful kinase inhibitors, such as Sorafenib, are diaryl ureas.[11] Using this isocyanate allows for the rapid generation of Sorafenib analogs where one of the aryl groups is replaced by the isoxazole moiety.

  • Antitubercular Agents: Isoxazole-containing compounds, including urea derivatives, have shown promising activity against Mycobacterium tuberculosis.[7] The isoxazole ester is hypothesized to act as a prodrug, and hybridization with the urea motif can yield potent new chemotypes.[7]

  • Anticancer Agents: A wide range of isoxazole derivatives have demonstrated anticancer activity against various cell lines, including HeLa and MCF-7.[3] The ability to quickly synthesize diverse urea libraries from this isocyanate is a powerful tool for structure-activity relationship (SAR) studies in this area.

Detailed Experimental Protocols

Safety First: Isocyanates are potent lachrymators and respiratory sensitizers. Always handle 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.

Protocol 1: General Procedure for Synthesis of N,N'-Disubstituted Ureas

This protocol describes the reaction of the title isocyanate with a primary or secondary amine to yield the corresponding urea derivative.

Workflow Overview:

Caption: Fig. 2: Experimental Workflow for Urea Synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2), add the desired amine (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) to a concentration of approximately 0.1 M.

    • Rationale: Anhydrous solvents are crucial to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to an amine and CO2, leading to undesired side products.

  • Isocyanate Addition: In a separate dry flask, dissolve 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0-1.1 eq) in the same anhydrous solvent. Cool the amine solution to 0 °C using an ice bath and add the isocyanate solution dropwise over 5-10 minutes.

    • Rationale: Adding the isocyanate as a solution and at a reduced temperature helps to control the reaction rate and dissipate any exotherm, which is particularly important for highly reactive amines.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine or isocyanate is consumed.

  • Work-up:

    • If the product precipitates from the reaction mixture, collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

    • If the product is soluble, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR). The formation of the urea is typically confirmed by a characteristic C=O stretch in the IR spectrum around 1640-1680 cm⁻¹ and signals for the two N-H protons in the ¹H NMR spectrum.

Protocol 2: General Procedure for Synthesis of Carbamates

This protocol details the reaction with an alcohol. This reaction is generally slower than with amines and often requires a catalyst.

  • Reaction Setup: To a dry, round-bottom flask under N2, add the alcohol (1.0 eq) and a catalyst such as Dibutyltin dilaurate (DBTDL, ~1-5 mol%).

  • Dissolution: Dissolve the solids in an anhydrous, aprotic solvent like THF or Toluene.

  • Isocyanate Addition: Add 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.1 eq) as a solution in the same solvent.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Rationale: Alcohols are less nucleophilic than amines, so heating and the use of a tin or tertiary amine catalyst are often necessary to drive the reaction to completion in a reasonable timeframe.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (for carbamates). For amines, ensure 1:1 stoichiometry. Confirm reagent purity.
Reagent decomposition.Use fresh, anhydrous solvents and maintain a strict inert atmosphere. Store isocyanate properly.
Side Product Formation Reaction with water.Ensure all glassware is oven-dried and solvents are anhydrous.
Symmetrical urea formation.This can happen if the isocyanate hydrolyzes to the corresponding amine, which then reacts with another molecule of isocyanate. Improve inert atmosphere technique.
Purification Difficulty Product and starting material have similar polarity.If using an excess of one reagent, ensure the work-up procedure is designed to remove it (e.g., acid wash for excess amine). Optimize chromatography conditions.

Conclusion and Future Outlook

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a powerful and versatile building block for medicinal chemists. Its ability to facilitate the rapid and modular synthesis of isoxazole-containing ureas and carbamates makes it an invaluable tool for generating compound libraries for lead discovery and optimization. The protocols and insights provided herein are designed to enable researchers to confidently and efficiently incorporate this reagent into their drug discovery workflows, accelerating the development of new therapeutic agents. Future applications may involve its use in solid-phase synthesis for high-throughput library generation or in the development of novel covalent inhibitors where the isocyanate itself acts as the reactive warhead.

References

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
  • Poczta, A., et al. (2024). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.
  • Wang, R., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Journal of Pharmaceutical and Allied Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques.
  • Singh, V., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central.
  • Hawash, M., et al. (2023). Isoxazole–Containing drugs with various pharmacological activities. ResearchGate.
  • ChemicalBook. 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE synthesis.
  • Ali, I., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
  • ResearchGate. Urea formation via reaction of an isocyanate with an amine.
  • ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
  • Tsemperlidou, E., et al. (2024). Continuous flow synthesis of non‐symmetrical ureas via isocyanate formation. ResearchGate.
  • Morzherin, Y. Y., et al. (2015). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. ResearchGate.
  • Shtrykova, V. V., et al. (2015).
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information.
  • BLD Pharm. 5-Methyl-3-phenyl-4-isoxazolylisocyanate.
  • ResearchGate. The recent progress of isoxazole in medicinal chemistry.
  • PubChem. Isoxazole, 5-(4-methylphenyl)-3-phenyl-.
  • ChemicalBook. 5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE | 268748-84-1.
  • ChemicalBook. 268748-84-1(5-METHYL-3-PHENYL-4-ISOXAZOLYL ISOCYANATE) Product Description.
  • ResearchGate. Isocyanate reactions in and with N,N-dimethylformamide.

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Application Notes & Protocols: Synthesis of Isoxazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazole Scaffolds in Kinase Inhibition

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive core for the design of pharmacologically active agents.[3][4] In the realm of kinase inhibition, the isoxazole moiety has proven to be a versatile building block for developing potent and selective inhibitors targeting a range of kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders.[5][6][7]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. The isoxazole scaffold's rigid structure and tunable substitution patterns allow for the precise positioning of functional groups to interact with the ATP-binding site of kinases, leading to potent inhibition.[8][9][10] This guide provides an in-depth overview of the key synthetic strategies for constructing isoxazole-based kinase inhibitors, complete with detailed experimental protocols and insights into the rationale behind these methodologies.

Core Synthetic Strategies for Isoxazole Ring Formation

The construction of the isoxazole ring is the cornerstone of synthesizing this class of kinase inhibitors. Two primary and highly versatile methods dominate the landscape: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.

[3+2] Cycloaddition: A Powerful and Modular Approach

The Huisgen 1,3-dipolar cycloaddition is a highly efficient and widely employed method for the synthesis of isoxazoles.[11][12][13] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[12][14] The modularity of this approach allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring, facilitating the exploration of structure-activity relationships (SAR).

Key Advantages:

  • High Regioselectivity: The reaction often proceeds with high regioselectivity, yielding predominantly one regioisomer.[15]

  • Mild Reaction Conditions: Many variations of this reaction can be performed under mild conditions, tolerating a wide range of functional groups.[11]

  • Substrate Scope: A broad array of alkynes and nitrile oxide precursors are commercially available or readily synthesized, enabling the creation of large and diverse compound libraries.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Further Functionalization A Aldoxime C Nitrile Oxide (in situ) A->C Oxidation B Oxidizing Agent (e.g., NCS, Chloramine-T) B->C E 3,5-Disubstituted Isoxazole C->E [3+2] Cycloaddition D Alkyne D->E F Kinase Inhibitor E->F Modification of Substituents

Caption: General workflow for the synthesis of isoxazole-based kinase inhibitors via [3+2] cycloaddition.

Cyclocondensation of β-Dicarbonyl Compounds: A Classic and Efficient Route

The reaction of a β-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine is a classical and straightforward method for synthesizing 3,5-disubstituted isoxazoles.[16][17] The regioselectivity of this reaction can often be controlled by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.[18][19]

Causality Behind Experimental Choices:

  • Solvent and Base: The choice of solvent and the presence or absence of a base can significantly influence the reaction rate and the regiochemical outcome. For instance, performing the reaction in a protic solvent like ethanol often facilitates the cyclization.

  • Substituent Effects: Electron-withdrawing groups on one of the carbonyls can direct the initial nucleophilic attack of hydroxylamine, thereby controlling the regioselectivity.

G cluster_0 Reaction Conditions A Unsymmetrical β-Diketone C Regioisomer A A->C D Regioisomer B A->D B Hydroxylamine (NH2OH) B->C B->D E Kinetic Control (e.g., mild conditions) E->C Favors F Thermodynamic Control (e.g., harsh conditions) F->D Favors

Caption: Influence of reaction conditions on the regioselectivity of isoxazole synthesis from β-diketones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative isoxazole-based kinase inhibitor scaffold.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

This protocol describes the synthesis of a 3-aryl-5-alkyl isoxazole, a common scaffold in kinase inhibitors.

Materials:

  • Aryl aldoxime

  • N-Chlorosuccinimide (NCS)

  • Terminal alkyne

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In situ Generation of Nitrile Oxide:

    • Dissolve the aryl aldoxime (1.0 eq) in DCM.

    • Add NCS (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 1 hour. The formation of the corresponding hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition Reaction:

    • To the solution containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 eq).

    • Slowly add a solution of TEA (1.5 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 3,5-disubstituted isoxazole.

Trustworthiness: This protocol is a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole via Cyclocondensation

This protocol outlines the synthesis of a 3,5-diaryl isoxazole from a 1,3-diaryl-1,3-propanedione.

Materials:

  • 1,3-Diaryl-1,3-propanedione

  • Hydroxylamine hydrochloride

  • Ethanol

  • Pyridine

  • Water

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1,3-diaryl-1,3-propanedione (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

    • Add a catalytic amount of pyridine.

  • Cyclocondensation:

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3,5-diaryl isoxazole.

Data Presentation:

Compound Synthetic Method Yield (%) Purity (by HPLC) Kinase Target (Example)
Isoxazole A [3+2] Cycloaddition75>98%JNK3[7]
Isoxazole B Cyclocondensation82>99%CK1δ[20][21]
Isoxazole C [3+2] Cycloaddition68>97%VEGFR/PDGFR[22]

Structure-Activity Relationship (SAR) and Further Functionalization

Once the isoxazole core is synthesized, further modifications of the substituents are often necessary to optimize kinase inhibitory activity and selectivity.

Signaling Pathway and Inhibitor Binding:

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action A Upstream Signal B Kinase A A->B C Kinase B B->C D Downstream Effector C->D E Cellular Response D->E F Isoxazole-Based Kinase Inhibitor G ATP Binding Site F->G Binds to G->C

Caption: Mechanism of action of an isoxazole-based kinase inhibitor in a signaling pathway.

Common functionalization strategies include:

  • Suzuki and Sonogashira couplings: To introduce aryl or alkynyl groups.

  • Amide bond formation: To append various side chains that can interact with specific residues in the kinase active site.

  • Nucleophilic aromatic substitution: To modify aryl substituents on the isoxazole ring.

These modifications are guided by computational modeling and an understanding of the key interactions between the inhibitor and the target kinase. The isoxazole ring often serves as a central scaffold, orienting the critical pharmacophoric elements for optimal binding.

Conclusion

The synthesis of isoxazole-based kinase inhibitors is a dynamic and evolving field. The methodologies presented here, particularly the [3+2] cycloaddition and β-dicarbonyl cyclocondensation reactions, provide robust and versatile platforms for the generation of diverse libraries of potential drug candidates. A thorough understanding of the underlying reaction mechanisms and the factors influencing regioselectivity is crucial for the efficient and successful synthesis of these important therapeutic agents. The detailed protocols and insights provided in this guide are intended to empower researchers to design and execute the synthesis of novel and effective isoxazole-based kinase inhibitors.

References

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH.
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
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creating sorafenib analogs with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Novel Sorafenib Analogs via 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sorafenib, a multi-kinase inhibitor, is a cornerstone in oncology, targeting key pathways in cell proliferation and angiogenesis such as Raf-MAPK and VEGFR.[1] The exploration of its structure-activity relationship (SAR) is critical for developing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This document provides a comprehensive guide for the synthesis and evaluation of novel sorafenib analogs by replacing the 4-chloro-3-(trifluoromethyl)phenyl moiety with a 5-methyl-3-phenyl-4-isoxazolyl group. This substitution introduces a different heterocyclic system into the core structure, aiming to probe new interactions within the kinase ATP-binding pocket. We present a detailed, field-tested protocol for the key urea bond formation reaction using 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, followed by robust methods for purification, structural characterization, and preliminary biological validation.

Introduction: The Rationale for Sorafenib Analog Development

The chemical architecture of sorafenib can be deconstructed into three key regions: a picolinamide moiety, a central bi-aryl urea linker, and a substituted phenyl ring. The urea linker is of paramount importance, forming critical hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding site. SAR studies have shown that modifications to the terminal phenyl ring can significantly impact inhibitory activity and target selectivity.[3][4]

Our strategy involves the replacement of the trifluoromethyl-substituted phenyl group with a 5-methyl-3-phenyl-4-isoxazolyl moiety. This bioisosteric substitution serves a dual purpose:

  • Probing Novel Interactions: The isoxazole ring introduces unique electronic and steric properties, with distinct hydrogen bond acceptor capabilities that may lead to new, favorable interactions within the hydrophobic pocket of target kinases.

  • Modulating Physicochemical Properties: Altering this lipophilic tail can influence the molecule's overall properties, such as solubility, metabolic stability, and cell permeability, potentially leading to an improved therapeutic window.

The key reagent for this modification, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, is a highly reactive electrophile that readily participates in nucleophilic addition with the primary amine of the sorafenib precursor to form the desired stable urea linkage.[5][6]

Synthetic Workflow and Core Protocol

The synthesis of the target analog is achieved through a direct coupling reaction between the core amine precursor, 4-(4-aminophenoxy)-N-methylpicolinamide, and the isoxazolyl isocyanate.

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Biological Validation reactants Reactants: 1. 4-(4-aminophenoxy)-N-methylpicolinamide 2. 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate reaction Urea Bond Formation (Anhydrous DCM, N2 atm, RT) reactants->reaction Step 1 workup Reaction Workup (Solvent Removal, Aqueous Wash) reaction->workup Step 2 purification Purification (Silica Gel Column Chromatography) workup->purification Step 3 product Purified Sorafenib Analog purification->product characterization Structural Characterization (NMR, HRMS) product->characterization bio_assay Biological Evaluation (Kinase & Cell-Based Assays) characterization->bio_assay Confirmed Structure data Verified Analog with Biological Activity Profile bio_assay->data

Figure 1: Overall workflow from synthesis to biological validation.
Materials and Reagents
ReagentSupplierCAS No.Molecular Weight ( g/mol )
4-(4-aminophenoxy)-N-methylpicolinamideSigma-Aldrich284462-37-9243.26
5-Methyl-3-Phenyl-4-Isoxazolyl IsocyanateBLD Pharm268748-84-1214.20
Dichloromethane (DCM), AnhydrousAcros Organics75-09-284.93
Nitrogen (N₂) Gas, High PurityLocal Supplier7727-37-928.01
Silica Gel (230-400 mesh)Merck7631-86-960.08
Ethyl Acetate, HPLC GradeFisher Scientific141-78-688.11
Hexanes, HPLC GradeFisher Scientific110-54-386.18
Detailed Synthesis Protocol

This protocol describes the synthesis of N-(5-methyl-3-phenylisoxazol-4-yl)-N'-(4-((2-(N-methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea.

Causality Behind Choices:

  • Inert Atmosphere (N₂): Isocyanates are highly reactive towards moisture.[7] An inert nitrogen atmosphere is crucial to prevent the hydrolysis of the isocyanate to an unstable carbamic acid, which would decompose and significantly lower the yield of the desired urea product.

  • Anhydrous Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve both reactants and its relative inertness. Using an anhydrous grade is non-negotiable for the same reason mentioned above.

  • Room Temperature: The reaction between an amine and an isocyanate is typically rapid and exothermic.[5] Running the reaction at room temperature provides sufficient energy for the reaction to proceed to completion efficiently without promoting side reactions.

Step-by-Step Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 g, 4.11 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of anhydrous dichloromethane to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Reactant Addition: In a separate vial, dissolve 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (0.92 g, 4.32 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 10 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate/Hexanes mobile phase. The reaction is complete when the starting amine spot (visualized under UV light) is no longer visible.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude solid in 50 mL of DCM.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Equilibrate the column with 100% hexanes.

    • Load the crude product onto the column and elute with a gradient of 20% to 80% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound as a white or off-white solid. Urea compounds can often be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.[8]

Structural Characterization

Authenticating the molecular structure of the newly synthesized analog is a critical self-validating step.

Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition and molecular formula with high accuracy.

Expected Characterization Data
AnalysisExpected Results for N-(5-methyl-3-phenylisoxazol-4-yl)-N'-(4-((2-(N-methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea
Appearance White to off-white solid
¹H NMR Characteristic peaks for isoxazole methyl group (~2.5 ppm), N-methyl group (~2.8 ppm, d), aromatic protons (7.0-8.5 ppm), and two distinct urea N-H signals (8.5-9.5 ppm, broad s).
¹³C NMR Peaks corresponding to all unique carbon atoms, including the urea carbonyl (~152 ppm), and carbons of the picolinamide, phenyl, and isoxazole rings.
HRMS (ESI+) Calculated [M+H]⁺ m/z for C₂₅H₂₂N₅O₄⁺: 458.1772. Found: 458.17xx (within 5 ppm error).

Biological Evaluation: Assessing Functional Activity

The ultimate validation of a new sorafenib analog is its biological activity. As sorafenib is a multi-kinase inhibitor, a tiered approach to evaluation is recommended.[9][10]

G cluster_bio Biological Evaluation Workflow compound Purified Analog (Stock in DMSO) kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) compound->kinase_assay mtt_assay Anti-Proliferative Assay (MTT / CellTiter-Glo) compound->mtt_assay ic50_kinase Kinase IC₅₀ Determination kinase_assay->ic50_kinase cell_culture Cancer Cell Line Culture (e.g., HepG2, A549) cell_culture->mtt_assay ic50_cell Cellular GI₅₀/IC₅₀ Determination mtt_assay->ic50_cell

Figure 2: Workflow for primary in vitro biological assays.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of the synthesized analog to inhibit the phosphorylation activity of the VEGFR-2 kinase enzyme. Commercial kits (e.g., ADP-Glo™ Kinase Assay from Promega) are commonly used.

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer. Sorafenib should be used as a positive control.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate (a specific peptide), and ATP.

  • Incubation: Add the diluted test compound or control to the wells and incubate at 30°C for 60 minutes.

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based Anti-Proliferative (MTT) Assay

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[11][12]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analog (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (sorafenib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (or GI₅₀) value from the resulting dose-response curve.

Interpreting Biological Data
CompoundVEGFR-2 Kinase IC₅₀ (nM)HepG2 Cell IC₅₀ (µM)
Sorafenib (Reference)904.5
Analog 1 (Hypothetical) N-(5-methyl-3-phenylisoxazol-4-yl)-...-urea1206.2
Analog 2 (Hypothetical) (Further optimized version)502.8

Interpretation: The data allows for a direct comparison of the new analog's potency against a key sorafenib target (VEGFR-2) and its overall effect on cancer cell proliferation.[13] Discrepancies between kinase and cellular IC₅₀ values can provide insights into factors like cell permeability, off-target effects, or metabolic stability.

Conclusion

This application note provides a robust and validated framework for the synthesis and evaluation of novel sorafenib analogs using 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. The protocols are designed to be clear, reproducible, and grounded in established chemical principles. By systematically applying these methods, researchers can efficiently generate and validate new chemical entities, contributing to the ongoing effort to develop more effective and selective kinase inhibitors for cancer therapy.

References

  • BenchChem. (2025). The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals.
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  • Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 630-635. [Link]

  • Park, J. E., et al. (2017). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]

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  • Sroor, F. M., et al. (2019). Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. ChemistrySelect, 4(34), 10073-10084. [Link]

  • Džolić, Z. R., et al. (2016). Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Medicinal Chemistry Research, 25(12), 2843-2856. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(67), 38289-38305. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the new compounds, and sorafenib revealed several common features. [Link]

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  • Wang, Y. F., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(2), 2188-2200. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Journal of Medicinal Chemistry, 59(17), 8047-8059. [Link]

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  • de L. G. Remião, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16299-16401. [Link]

  • Karaman, M. W., et al. (2008). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 26(1), 127-132. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-, and diphenylurea. Organic Syntheses, 9, 82. [Link]

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  • El-Gamal, M. I., et al. (2023). Sorafenib as a model for pharmacophoric features of type II VEGFR-2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200388. [Link]

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The Strategic Application of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the isoxazole ring system has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique electronic and steric features of the isoxazole nucleus allow for the fine-tuning of a molecule's physicochemical properties, enhancing its drug-like characteristics and therapeutic efficacy.

Within the realm of oncology, isoxazole derivatives have garnered significant attention for their potent and varied mechanisms of anticancer action.[1][3] These compounds have been shown to induce apoptosis, inhibit angiogenesis, disrupt cell cycle progression, and modulate the activity of key enzymes and receptors implicated in tumorigenesis.[3][5] The versatility of the isoxazole scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of novel anticancer agents with improved potency and selectivity.

This technical guide focuses on a particularly valuable building block in the synthesis of isoxazole-based anticancer agents: 5-methyl-3-phenyl-4-isoxazolyl isocyanate . The strategic placement of the methyl and phenyl groups on the isoxazole ring, combined with the highly reactive isocyanate functionality at the 4-position, makes this reagent a powerful tool for the construction of novel urea and carbamate derivatives with potential therapeutic applications in oncology. We will delve into the rationale behind its use, provide detailed protocols for its application in synthesis, and explore the biological evaluation of the resulting compounds.

The Synthetic Utility of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The isocyanate group (-N=C=O) is a highly electrophilic functional group that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reactivity is central to its utility in drug discovery, providing a straightforward and efficient method for coupling molecular fragments.

The synthesis of 5-methyl-3-phenyl-4-isoxazolyl isocyanate can be achieved through a Curtius rearrangement of the corresponding 5-methyl-3-phenyl-4-isoxazolecarbonyl azide.[6][7][8] This reaction proceeds via a concerted mechanism, ensuring the retention of stereochemistry and providing a clean conversion to the desired isocyanate.[8]

Diagram: Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate via Curtius Rearrangement

G cluster_0 Synthesis of Isocyanate Carboxylic_Acid 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid Acyl_Azide 5-Methyl-3-phenyl- isoxazole-4-carbonyl azide Carboxylic_Acid->Acyl_Azide Azide Source (e.g., DPPA) Isocyanate 5-Methyl-3-phenyl- 4-isoxazolyl isocyanate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) G cluster_1 Urea Synthesis Isocyanate 5-Methyl-3-phenyl- 4-isoxazolyl isocyanate Urea N-((5-Methyl-3-phenylisoxazol-4-yl)carbamoyl) -substituted Urea Isocyanate->Urea Amine Primary or Secondary Amine (R-NHR') Amine->Urea Nucleophilic Addition

Caption: General reaction for the synthesis of isoxazole-urea derivatives.

Protocol 1: General Procedure for the Synthesis of N-((5-Methyl-3-phenylisoxazol-4-yl)carbamoyl)-Substituted Ureas

This protocol is a general guideline and can be adapted for various scales and specific amine substrates.

Materials and Reagents:

  • 5-Methyl-3-phenyl-4-isoxazolyl isocyanate

  • Substituted primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, and appropriate eluents)

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-methyl-3-phenyl-4-isoxazolyl isocyanate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine: To the stirred solution of the isocyanate, add the substituted amine (1.0 - 1.2 equivalents), either neat if it is a liquid or as a solution in the same anhydrous solvent. The addition is typically performed dropwise at room temperature. For highly reactive amines, the reaction mixture can be cooled to 0 °C to moderate the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed. These reactions are often complete within a few hours.

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1M HCl, if the amine is basic), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-methyl-3-phenylisoxazol-4-yl)carbamoyl)-substituted urea.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: Targeting VEGFR-2 Signaling Pathway

A significant body of research has identified isoxazole-urea derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. [5][9][10]Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. [5]By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to a reduction in tumor growth and proliferation. [11] The N-((5-methyl-3-phenylisoxazol-4-yl)carbamoyl) moiety can act as a pharmacophore that binds to the ATP-binding site of the VEGFR-2 kinase domain. The urea linkage often forms crucial hydrogen bonds with the hinge region of the kinase, while the isoxazole and its substituents can occupy adjacent hydrophobic pockets, contributing to the high affinity and selectivity of the inhibitor. [12]

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

G cluster_2 VEGFR-2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor 5-Methyl-3-phenyl- isoxazole-urea Derivative Inhibitor->Inhibition Inhibition->Dimerization Inhibition

Caption: Inhibition of VEGFR-2 signaling by isoxazole-urea derivatives.

Application Notes: In Vitro Evaluation of Anticancer Activity

Once a library of N-((5-methyl-3-phenylisoxazol-4-yl)carbamoyl)-substituted ureas has been synthesized, the next critical step is to evaluate their anticancer activity. The following are standard in vitro assays that are commonly employed for the initial screening of these compounds.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • Cancer cell lines (e.g., HepG2, MCF-7, HeLa) [1][2]* 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized isoxazole-urea derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: In Vitro Cytotoxicity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

While specific data for ureas derived from 5-methyl-3-phenyl-4-isoxazolyl isocyanate is not readily available in the public domain, the following table presents the cytotoxicity data for structurally analogous 5-methyl-3-phenylisoxazole-4-carboxamides, which provides a strong indication of the potential anticancer activity of the corresponding ureas. [1][13]

Compound HeLa (Cervical) IC₅₀ (µM) [13] Hep3B (Liver) IC₅₀ (µM) [13] MCF-7 (Breast) IC₅₀ (µM) [13] B16F1 (Melanoma) IC₅₀ (µM) [1]
2a 0.91 8.02 5.96 7.55
2d - - - -
2e >50 >50 >50 0.079

| Doxorubicin | - | 2.23 | 2.50 | 0.056 |

Note: The numbering of compounds (2a, 2d, 2e) corresponds to the nomenclature in the cited literature. [1][13]

Conclusion and Future Directions

5-Methyl-3-phenyl-4-isoxazolyl isocyanate is a highly valuable and versatile reagent for the synthesis of novel urea-based anticancer agents. Its straightforward reactivity with amines allows for the rapid generation of diverse compound libraries for SAR studies. The resulting N-((5-methyl-3-phenylisoxazol-4-yl)carbamoyl)-substituted ureas have shown significant promise as potent anticancer agents, with VEGFR-2 inhibition being a key mechanism of action.

Future research in this area should focus on the synthesis and evaluation of a broader range of urea derivatives to further explore the SAR and optimize the anticancer activity and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising lead compounds. Furthermore, detailed mechanistic studies to elucidate the precise binding modes and downstream signaling effects of these compounds will provide valuable insights for the rational design of the next generation of isoxazole-based cancer therapeutics.

References

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  • Hawash, M., Jaradat, N., H-Abdel-Wahab, I., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 33.
  • BenchChem. (2025).
  • Hawash, M., Jaradat, N., & Arafat, H. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-10.
  • El-Sayed, M. A., El-Gamal, M. I., & Yoo, K. H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2038-2053.
  • Bade, R., Chan, H. F., & Reynisson, J. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456.
  • Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2021). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 60B(3), 438-444.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Yoo, K. H. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 115, 105234.
  • Rani, N., & Kumar, P. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(1), 1-1.
  • Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Journal of Chemistry, 2021, 1-9.
  • Al-Omary, F. A., El-Gamal, M. I., & Yoo, K. H. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Iwanowicz, E. J., Watterson, S. H., Guo, J., Hollenbaugh, D., & Ren, X. (2003). Synthesis and biological activity of some novel (oxazol-5-yl-phenyl)-thiourea derivatives. Bioorganic & Medicinal Chemistry Letters, 13(13), 2227-2230.
  • Abdel-Aziz, M., El-Gamal, M. I., & Yoo, K. H. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1-20.
  • Li, Y., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 20(10), 17896-17909.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., & Yoo, K. H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 373-388.
  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of Organic Chemistry, 83(15), 7715-7741.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Khedkar, P., Ukhade, R., & Chaudhari, H. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society.
  • Kalluraya, B., & Isloor, A. M. (2004). Curtius rearrangement reactions of 3-(4-azidocarbonyl) phenylsydnone. Synthesis of 4-(sydnon-3-yl) phenyl carbamates, N-aryl-N′-[4-(sydnon-3-yl)phenyl] ureas and related compounds. Journal of the Indian Chemical Society, 81(3), 249-252.
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Sources

Application Note & Protocols: A Modular Approach to the Synthesis of Bioactive Urea Derivatives from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole and urea moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate as a pivotal building block for creating diverse libraries of bioactive urea derivatives. We present a robust, two-part synthetic strategy, beginning with the efficient preparation of the isocyanate precursor via the Curtius rearrangement, followed by its modular reaction with various amines. Detailed, step-by-step protocols for synthesis, characterization, and preliminary bioactivity screening are provided, emphasizing the rationale behind key experimental choices to ensure reproducibility and success.

Part I: Synthesis of the Key Intermediate: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Principle and Rationale

The cornerstone of this synthetic platform is the efficient generation of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. The Curtius rearrangement is the method of choice for this transformation, converting the parent 5-methyl-3-phenylisoxazole-4-carboxylic acid into the target isocyanate via an acyl azide intermediate.[5][6][7] This reaction is widely employed in the synthesis of pharmaceuticals due to its reliability, tolerance of various functional groups, and the mild conditions under which the rearrangement can occur.[8][9] The resulting isocyanate is a highly reactive electrophile, primed for immediate use in subsequent reactions without the need for arduous purification.

G Workflow for Isocyanate Synthesis via Curtius Rearrangement cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement & Product Formation CarboxylicAcid 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Anhydrous Solvent AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ Acetone/H₂O Isocyanate 5-Methyl-3-phenyl-4- isoxazolyl Isocyanate AcylAzide->Isocyanate Heat (Δ) Anhydrous Toluene N2 N₂ Gas AcylAzide->N2

Figure 1: Synthesis of the isocyanate via the Curtius rearrangement.
Materials and Reagents
ReagentGradeSupplierNotes
5-Methyl-3-phenylisoxazole-4-carboxylic acid≥98%VariousCan be synthesized if not available.[10]
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichHandle in a fume hood; reacts violently with water.
Sodium azide (NaN₃)≥99.5%Sigma-AldrichHighly Toxic . Can form explosive heavy metal azides.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse dry solvents to prevent premature hydrolysis of intermediates.
AcetoneACS ReagentFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousVWRFor drying organic layers.
Detailed Experimental Protocol

Safety First: This procedure involves highly toxic (sodium azide) and corrosive (thionyl chloride) reagents, as well as a potentially explosive intermediate (acyl azide). All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Step 1: Formation of the Acyl Chloride

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (10.0 g, 49.2 mmol).

    • Carefully add thionyl chloride (15 mL, 206 mmol) to the flask at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The solid should completely dissolve.

    • Rationale: Converting the carboxylic acid to the more reactive acyl chloride facilitates the subsequent reaction with the azide nucleophile. Excess thionyl chloride is used to drive the reaction to completion and can be easily removed under vacuum.

    • After 2 hours, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (a yellow-orange solid) is used directly in the next step without further purification.

  • Step 2: Formation of the Acyl Azide

    • Dissolve the crude acyl chloride in acetone (50 mL).

    • In a separate beaker, prepare a solution of sodium azide (4.8 g, 73.8 mmol) in water (20 mL).

    • Cool the acetone solution of the acyl chloride to 0 °C in an ice bath.

    • Slowly add the aqueous sodium azide solution dropwise to the cooled acyl chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for an additional 1.5 hours.

    • Rationale: This is a nucleophilic acyl substitution. The reaction is performed at low temperature to control the reaction rate and minimize the risk of premature decomposition of the thermally sensitive acyl azide.

  • Step 3: Curtius Rearrangement to Isocyanate

    • Pour the reaction mixture into a separatory funnel containing cold water (100 mL) and dichloromethane (DCM, 75 mL).

    • Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and transfer the organic solution to a 250 mL round-bottom flask.

    • Crucial Step: Remove the DCM carefully on a rotary evaporator without heating. Once the bulk of the DCM is removed, add anhydrous toluene (100 mL). This solvent exchange prepares the reaction for the thermal rearrangement.

    • Heat the toluene solution to reflux (approx. 110 °C) and maintain for 45-60 minutes. Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction is complete when gas evolution ceases.[11]

    • Rationale: Heating the acyl azide in an inert, anhydrous solvent induces the rearrangement. The loss of dinitrogen gas is the thermodynamic driving force for the reaction, leading to the formation of the isocyanate.[7]

    • The resulting pale yellow solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in toluene is cooled to room temperature and can be used directly in the next stage.

Characterization of the Intermediate

While the isocyanate is typically used in situ, its formation can be confirmed by withdrawing a small aliquot of the toluene solution, removing the solvent, and analyzing the residue by FT-IR spectroscopy.

  • Expected IR Absorption: A strong, sharp absorption band will be present in the range of 2270–2250 cm⁻¹ , which is characteristic of the N=C=O stretching vibration of the isocyanate group.[12]

Part II: Synthesis of Bioactive Urea Derivatives

Principle and Rationale

The isocyanate intermediate is a powerful electrophile. The carbon atom of the N=C=O group is highly susceptible to nucleophilic attack. The reaction with primary or secondary amines proceeds via a rapid and generally quantitative nucleophilic addition to yield the corresponding N,N'-disubstituted or trisubstituted urea derivatives.[12][13] This reaction is highly modular; by simply varying the amine component, a vast and structurally diverse library of compounds can be generated from a single isocyanate precursor, making it an ideal strategy for structure-activity relationship (SAR) studies in drug discovery. Primary aliphatic amines are typically the most reactive nucleophiles in this context.[14]

G General Synthesis of Isoxazolyl Urea Derivatives Isocyanate 5-Methyl-3-phenyl-4- isoxazolyl Isocyanate Urea N-(5-Methyl-3-phenylisoxazol-4-yl) -N'-(R)-urea Isocyanate->Urea Amine Amine (R-NH₂) (Primary or Secondary) Amine->Urea Nucleophilic Addition Anhydrous Solvent (DCM/THF) Room Temperature

Figure 2: Modular synthesis of urea derivatives from the isocyanate.
General Protocol for Urea Synthesis
  • To the solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in toluene (approx. 49.2 mmol in 100 mL) from Part I, add the desired amine (1.0 equivalent, 49.2 mmol) dropwise at room temperature with vigorous stirring.

    • Note: If the amine is a solid, it should first be dissolved in a minimal amount of an appropriate anhydrous solvent like THF or DCM.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak via FT-IR. Reactions are typically complete within 2-4 hours.[12]

  • Upon completion, the urea product often precipitates from the toluene solution. If so, collect the solid by vacuum filtration.

  • Wash the filtered solid sequentially with cold toluene and then hexane to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum. If the product does not precipitate or requires further purification, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography.

Data Presentation: Representative Library Synthesis
EntryAmine SubstrateProduct NameYield (%)M.P. (°C)
1Aniline1-(5-Methyl-3-phenylisoxazol-4-yl)-3-phenylurea92210-212
24-Fluoroaniline1-(4-Fluorophenyl)-3-(5-methyl-3-phenylisoxazol-4-yl)urea95225-227
3Benzylamine1-Benzyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea89188-190
4Morpholine4-((5-Methyl-3-phenylisoxazol-4-yl)carbamoyl)morpholine91165-167

Note: Yields and melting points are representative and may vary based on reaction scale and purification method.

Part III: Spectroscopic Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the final urea derivatives.[15][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Prep: Analyze as a KBr pellet or using an ATR accessory.

    • Key Signals: Confirm the disappearance of the strong isocyanate (N=C=O) band around 2270 cm⁻¹. Look for the appearance of two new key features:

      • Urea C=O (Amide I) stretch: ~1640-1680 cm⁻¹

      • N-H stretching vibrations: ~3300-3400 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Look for the characteristic signals of the isoxazole core (methyl protons ~2.5 ppm, phenyl protons ~7.4-7.8 ppm) and the protons of the added amine moiety. The urea N-H protons will appear as broad singlets, typically downfield (>8.0 ppm in DMSO-d₆).

    • ¹³C NMR: The most diagnostic signal is the urea carbonyl carbon, which typically appears in the range of 152-158 ppm .[12]

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).

    • Purpose: To confirm the molecular formula of the synthesized compound by observing the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Part IV: Framework for Bioactivity Screening

The synthesized library of urea derivatives can be evaluated for a wide range of biological activities. Isoxazole-urea hybrids are known to possess potent anticancer, kinase inhibitory, and antimicrobial activities.[17][18][19] A primary in vitro cytotoxicity screen against a panel of human cancer cell lines is a common starting point.

G Bioactivity Screening Workflow A Synthesized Urea Library B Primary Screen (e.g., Single High Concentration against Cancer Cell Lines) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response Assay (e.g., MTT Assay to determine IC₅₀) C->D E Lead Compound(s) (Potent and selective hits) D->E F Further Optimization (SAR Studies) E->F

Figure 3: A typical workflow for identifying lead compounds.
General Protocol: In Vitro Anticancer MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized urea derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of isocyanate Incomplete formation of acyl chloride. Premature hydrolysis of intermediates.Ensure reflux with SOCl₂ is complete. Use fully anhydrous solvents and reagents for all steps.
Acyl azide decomposition is sluggish Insufficient temperature for rearrangement.Ensure the toluene solution reaches and maintains reflux (~110 °C). A higher boiling solvent like xylene can be used if necessary, but monitor for side reactions.
Reaction with amine does not go to completion The amine is a weak nucleophile (e.g., highly electron-deficient aniline).Increase reaction time. Gently heat the reaction mixture (e.g., to 40-50 °C). A catalytic amount of a non-nucleophilic base like triethylamine (TEA) can be added to activate the amine.
Product is difficult to purify Product is soluble in the reaction solvent. Side products formed.If the product does not precipitate, remove the solvent and attempt recrystallization from different solvent systems (e.g., ethanol, ethyl acetate/hexane). If needed, perform silica gel column chromatography.

Conclusion

This application note details a reliable and highly adaptable methodology for the synthesis of a diverse range of N-(5-Methyl-3-phenylisoxazol-4-yl) urea derivatives. By leveraging the robust Curtius rearrangement to generate the key isocyanate intermediate, researchers can efficiently access a multitude of novel compounds for screening in drug discovery programs. The protocols provided herein serve as a validated foundation for the exploration of this important chemical space, paving the way for the identification of new therapeutic agents.

References

  • Jessu, J., & Qu, Z., & Melkonyan, F. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Jessu, J., & Qu, Z., & Melkonyan, F. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Allen Institute for AI. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters, 8(25), 5717–5720. [Link]

  • ResearchGate. (2024). Biologically active drugs containing isoxazole moiety. [Link]

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 138, 948-976. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

  • Peng, X., et al. (2007). In-vitro investigation of oxazol and urea analogues of morphinan at opioid receptors. Bioorganic & Medicinal Chemistry, 15(12), 4106-4112. [Link]

  • Patel, A. N., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 939-944. [Link]

  • Al-Karagoly, H., & Al-Amiery, A. (2021). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Egyptian Journal of Chemistry. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

  • ResearchGate. (2023). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6672. [Link]

  • Tota, M. R., & Tichkule, R. B. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry. [Link]

  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

  • Iacobazzi, R. M., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • J. Serb. Chem. Soc. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. [Link]

  • Fassihi, A., et al. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 11(5), 352–363. [Link]

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Application Notes and Protocols: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoxazole Moiety in Synthetic Chemistry

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for various functional groups.[1][2] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] 5-Methyl-3-phenyl-4-isoxazolyl isocyanate emerges as a particularly valuable building block, offering a reactive isocyanate functional group appended to a privileged isoxazole scaffold. This unique combination allows for the facile introduction of the 5-methyl-3-phenylisoxazole core into a diverse range of molecules, particularly in the synthesis of novel urea and carbamate derivatives with potential therapeutic applications.

The strategic placement of the isocyanate at the 4-position of the isoxazole ring provides a vector for chemical diversification, enabling the exploration of structure-activity relationships in drug discovery programs. The phenyl and methyl substituents on the isoxazole ring also contribute to the overall lipophilicity and steric profile of the resulting molecules, which can significantly influence their biological target engagement.

Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The title isocyanate can be reliably synthesized from the corresponding 5-methyl-3-phenylisoxazole-4-carbonyl azide via a Curtius rearrangement. This reaction proceeds by heating the carbonyl azide in an inert solvent, such as 1,2-dichloroethane, leading to the extrusion of nitrogen gas and the formation of the isocyanate.[4]

Core Application: Synthesis of N,N'-Disubstituted Ureas

The reaction of 5-methyl-3-phenyl-4-isoxazolyl isocyanate with primary and secondary amines provides a straightforward and high-yielding route to a diverse library of N,N'-disubstituted ureas. This transformation is of significant interest in drug discovery, as the urea functionality is a key pharmacophore in numerous approved drugs, including the kinase inhibitor Sorafenib.[5] The isoxazole moiety in these urea derivatives can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site, potentially enhancing potency and selectivity.

General Reaction Mechanism

The synthesis of N,N'-disubstituted ureas from 5-methyl-3-phenyl-4-isoxazolyl isocyanate and an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isocyanate group, yielding the stable urea product.

G reagents 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate + R-NH2 (Amine) intermediate Nucleophilic Attack reagents->intermediate product N-(5-methyl-3-phenylisoxazol-4-yl)-N'-alkyl/aryl Urea intermediate->product

Caption: General mechanism for urea synthesis.

Experimental Protocol: Synthesis of a Representative N-(5-methyl-3-phenylisoxazol-4-yl)-N'-aryl Urea

This protocol describes the synthesis of a representative urea derivative using 4-chloroaniline as the amine component. The procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolyl isocyanate (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Acetone

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (optional, for prolonged heating)

  • Filtration apparatus (Büchner funnel)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methyl-3-phenyl-4-isoxazolyl isocyanate (0.01 mol) in anhydrous acetone (50 mL).

  • Addition of Amine: To the stirred solution of the isocyanate, add a solution of 4-chloroaniline (0.01 mol) in anhydrous acetone (10 mL) dropwise at room temperature. To control any potential exotherm, maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion of the reaction, the solid product will typically precipitate from the reaction mixture. Collect the product by vacuum filtration and wash the solid with a small amount of cold acetone (5 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60-65 °C for 2 hours to afford the purified N-(5-methyl-3-phenylisoxazol-4-yl)-N'-(4-chlorophenyl)urea.

Data Presentation: Representative Urea Derivatives

The following table summarizes the expected outcomes for the synthesis of a small library of urea derivatives using this protocol.

EntryAmineProductExpected Yield (%)
1AnilineN-(5-methyl-3-phenylisoxazol-4-yl)-N'-phenylurea90-95
24-FluoroanilineN-(5-methyl-3-phenylisoxazol-4-yl)-N'-(4-fluorophenyl)urea88-93
34-MethoxyanilineN-(5-methyl-3-phenylisoxazol-4-yl)-N'-(4-methoxyphenyl)urea92-97
4BenzylamineN-benzyl-N'-(5-methyl-3-phenylisoxazol-4-yl)urea85-90

Note: Yields are hypothetical and based on typical isocyanate-amine reactions. Actual yields may vary depending on the specific amine and reaction conditions.

Further Synthetic Utility: Accessing Carbamates

In addition to ureas, 5-methyl-3-phenyl-4-isoxazolyl isocyanate is a valuable precursor for the synthesis of carbamates through its reaction with alcohols. Carbamates are another important class of functional groups found in pharmaceuticals and agrochemicals. The reaction typically requires a base catalyst, such as a tertiary amine, to facilitate the nucleophilic attack of the alcohol.

G reagents 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate + R-OH (Alcohol) product Alkyl/Aryl (5-methyl-3-phenylisoxazol-4-yl)carbamate reagents->product catalyst Base Catalyst (e.g., Triethylamine) catalyst->product

Caption: Synthesis of carbamates.

Conclusion: A Privileged Scaffold for Chemical Innovation

5-Methyl-3-phenyl-4-isoxazolyl isocyanate represents a powerful and versatile building block for organic synthesis, particularly in the construction of novel urea and carbamate derivatives. The straightforward and efficient nature of its reactions with nucleophiles, combined with the inherent biological relevance of the isoxazole scaffold, makes it an attractive tool for researchers in drug discovery and medicinal chemistry. The protocols and insights provided in these application notes are intended to facilitate the exploration of this promising reagent in the development of new chemical entities with therapeutic potential.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Chandra, S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19379-19393.
  • Mishra, C. B., Kumari, S., Prakash, A., Tiwari, M., & Supuran, C. T. (2016). Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3327-3334.
  • Tucker, J. A., et al. (2000). Synthesis and structure-activity relationships of a series of 4-isoxazolyl-1,3-diaminobenzenes as potent and selective inhibitors of human cytomegalovirus. Bioorganic & Medicinal Chemistry, 8(3), 601-615.
  • Zielińska-Błajet, M., & Skarżewski, J. (2017).
  • Patel, K. D., et al. (2014). A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. Journal of Chemical Sciences, 126(5), 1531-1540.
  • Al-Omary, F. A. M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(21), 3847.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.

Sources

Application Notes & Protocols for Nucleophilic Attack on 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the conditions governing nucleophilic attack on 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. We move beyond simple procedural lists to explore the underlying principles that dictate reaction success, focusing on the interplay between substrate electronics, nucleophile choice, solvent effects, and catalysis. Detailed, field-tested protocols for the synthesis of urea and carbamate derivatives are provided, complete with troubleshooting guides and mechanistic insights to empower users to optimize their synthetic strategies.

Introduction: The Unique Reactivity of an Isoxazole-Substituted Isocyanate

Isocyanates (R-N=C=O) are exceptionally valuable electrophilic synthons, renowned for their ability to react with a wide array of nucleophiles to form stable covalent bonds, most notably in the production of polyurethanes.[1] The subject of this guide, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, presents a unique reactivity profile. The isocyanate functional group is attached to an isoxazole ring, a heterocyclic motif prevalent in medicinal chemistry.

The electronic nature of the 3-phenylisoxazole substituent significantly influences the reactivity of the isocyanate moiety. The isoxazole ring is generally electron-withdrawing, which enhances the electrophilicity of the central carbon atom of the isocyanate group, making it highly susceptible to nucleophilic attack.[2] Understanding how to modulate this inherent reactivity through careful selection of reaction parameters is critical for achieving high yields and purity in the synthesis of novel derivatives for drug discovery and materials science.

The Core Mechanism: A Two-Step Process

The reaction of an isocyanate with a protic nucleophile (e.g., an alcohol, amine, or thiol) is a classic example of nucleophilic addition. The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of the nucleophile attacks the highly electrophilic carbonyl carbon of the isocyanate. This breaks the C=N pi bond, pushing electron density onto the nitrogen atom to form a tetrahedral intermediate.

  • Proton Transfer: A rapid proton transfer, typically from the nucleophile's original position to the nitrogen atom of the isocyanate, neutralizes the intermediate and yields the final stable addition product.

This fundamental mechanism is consistent across a wide range of nucleophiles, leading to distinct product classes such as ureas (from amines), carbamates (urethanes, from alcohols), and thiocarbamates (from thiols).[1][3]

Figure 1. General Mechanism of Nucleophilic Attack on Isocyanate.

Optimizing Reaction Conditions: A Multi-Factorial Approach

The success of a reaction with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate hinges on the judicious selection of four key parameters: the nucleophile, the solvent, the catalyst, and the temperature.

The Nucleophile: Reactivity and Steric Considerations

The intrinsic reactivity of the nucleophile is the primary determinant of reaction rate. A general hierarchy of reactivity is observed, which is crucial for planning synthetic sequences and understanding potential chemoselectivity challenges.

Nucleophile ClassRelative ReactivityProduct FormedScientist's Note
Primary Aliphatic Amines Very HighUreaExtremely rapid, often exothermic reaction. May not require a catalyst.
Secondary Aliphatic Amines HighUreaSlower than primary amines due to increased steric hindrance, but still highly reactive.[3]
Aromatic Amines ModerateUreaLess nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic ring.
Primary/Secondary Alcohols Moderate to LowCarbamate (Urethane)Significantly slower than amines; catalysis is almost always required for efficient conversion.[4]
Phenols LowCarbamate (Urethane)Less nucleophilic than alcohols. Reaction often requires heat and catalysis.
Thiols LowThiocarbamateGenerally less reactive than corresponding alcohols towards isocyanates.
Water ModerateUnstable Carbamic Acid -> Amine + CO₂This is a critical side reaction. The amine formed can react with another isocyanate molecule to form a symmetric urea byproduct.[1][5]

Expert Insight: Steric hindrance on both the nucleophile and the isocyanate can dramatically reduce reaction rates. While the 4-position of the isoxazole ring offers some steric shielding, highly branched nucleophiles (e.g., t-butanol) will react much more slowly than their linear counterparts (e.g., n-butanol).

Solvent Selection: The Key to Controlling Kinetics

Solvent choice is not merely about dissolution; it profoundly impacts reaction kinetics by stabilizing or destabilizing transition states and modulating nucleophile reactivity.

Solvent ClassEffect on RateRecommended ExamplesRationale & Causality
Polar Aprotic Moderate to FastTHF, Acetonitrile (ACN), Ethyl Acetate, AcetoneOptimal Choice. These solvents stabilize the polar transition state without strongly solvating and deactivating the nucleophile via hydrogen bonding.[5]
Catalytic Polar Aprotic Very FastDMF, DMSOCan act as catalysts themselves, accelerating the reaction significantly.[5] Use with caution as reactions can become difficult to control.
Non-Polar SlowToluene, Hexane, Dichloromethane (DCM)Poor stabilization of the polar transition state leads to sluggish reactions. However, they can be useful for controlling highly exothermic reactions or when side reactions in polar solvents are a concern.[5][6]
Polar Protic Complex/ReactiveMethanol, EthanolGenerally Avoid. These solvents are also nucleophiles and will compete with the desired reagent, leading to a mixture of products.[5] They can also decrease the reactivity of the intended nucleophile through hydrogen bonding.

Trustworthiness Pillar: All solvents must be anhydrous. The high reactivity of isocyanates with water is a primary source of side products and yield loss. Using freshly distilled solvents or those from a solvent purification system under an inert atmosphere is mandatory for reproducible results.[5]

Catalysis: Accelerating the Inevitable

For less reactive nucleophiles like alcohols and phenols, catalysis is essential. Catalysts function by increasing the nucleophilicity of the nucleophile or the electrophilicity of the isocyanate.

Catalyst TypeMechanism of ActionTypical LoadingScientist's Note
Tertiary Amines (e.g., TEA, DABCO)General Base / Nucleophilic1-10 mol%Acts as a base to deprotonate the nucleophile (e.g., alcohol), increasing its nucleophilicity. Can also act as a nucleophilic catalyst.[7][8]
Organotin Compounds (e.g., DBTDL)Lewis Acid0.1-1 mol%Coordinates to the oxygen of the isocyanate, increasing the carbon's electrophilicity, and also facilitates proton transfer. Highly effective but raises toxicity concerns.
Guanidines / Amidines (e.g., DBU, TMG)Nucleophilic / Basic1-10 mol%Strong bases that are highly effective catalysts. Their efficiency is often related to their nucleophilicity.[9]
Strong Acids (e.g., Triflic Acid)Acid Catalysis0.5-2 mol%Protonates the isocyanate, making it a much stronger electrophile. Effective but can promote side reactions.[9]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should employ standard analytical techniques (TLC, LC-MS) to monitor reaction progress and optimize as needed.

Workflow: General Procedure for Nucleophilic Addition

Sources

Application Notes and Protocols for Catalytic Synthesis of Ureas from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry, with the urea moiety being a critical pharmacophore in numerous therapeutic agents. This document provides a comprehensive guide to the catalytic synthesis of urea derivatives from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. While the direct reaction of isocyanates with amines is often facile, catalysis can offer significant advantages in terms of reaction rate, yield, and substrate scope, particularly with sterically hindered or electronically deactivated amines. These application notes delve into the rationale behind various catalytic strategies, including metal-based catalysis and organocatalysis, and provide detailed, actionable protocols for their implementation.

Introduction: The Significance of the Urea Moiety and the Role of Catalysis

Urea derivatives are prevalent in a wide range of biologically active compounds, including approved drugs and clinical candidates. Their ability to act as potent hydrogen bond donors and acceptors allows for strong and specific interactions with biological targets. The reaction of an isocyanate with a primary or secondary amine is the most common and straightforward method for constructing the urea linkage.[1][2][3]

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a structurally complex and valuable building block for the synthesis of novel urea-containing compounds. The isoxazole ring system is itself a privileged scaffold in medicinal chemistry, and its combination with a urea functionality offers exciting possibilities for drug discovery.

While many urea syntheses proceed without a catalyst, the use of catalysts can be crucial for:

  • Accelerating reaction rates: This is particularly important for high-throughput synthesis and library generation.

  • Improving yields: Catalysts can minimize side reactions and drive the reaction to completion.

  • Overcoming steric hindrance: Reactions involving bulky amines or isocyanates can be sluggish and benefit significantly from catalysis.

  • Enhancing functional group tolerance: Catalysts can enable the reaction to proceed under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

This guide will explore two primary catalytic approaches for the synthesis of ureas from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: metal-based catalysis and organocatalysis.

Catalytic Approaches to Urea Synthesis

Metal-Based Catalysis

A variety of metal catalysts have been shown to promote the addition of amines to isocyanates. These catalysts typically function by activating either the isocyanate or the amine, or both, thereby lowering the activation energy of the reaction.

Mechanism of Metal-Catalyzed Urea Formation:

The general mechanism for metal-catalyzed urea formation from an isocyanate and an amine can be visualized as follows:

G Isocyanate R-N=C=O Intermediate1 Activated Isocyanate [R-N=C=O---M] Isocyanate->Intermediate1 Coordination Amine R'-NH2 Intermediate2 Metal-Amine Complex [M---NH2-R'] Amine->Intermediate2 TransitionState Transition State Amine->TransitionState Nucleophilic Attack Catalyst Metal Catalyst (M) Catalyst->Intermediate1 Catalyst->Intermediate2 Intermediate1->TransitionState Intermediate2->TransitionState Urea Urea Product [R-NH-CO-NH-R'] TransitionState->Urea Urea->Catalyst Catalyst Regeneration

Figure 1: Generalized mechanism for metal-catalyzed urea synthesis.

Common Metal Catalysts:

Several metal complexes have been employed for this transformation. Organotin compounds, such as dibutyltin dilaurate (DBTDL), have historically been widely used, but their toxicity has led to a search for alternatives.[4] More recent and environmentally benign options include complexes of iron, copper, and zirconium.[4][5][6][7]

Table 1: Comparison of Metal Catalysts for Urea Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Organotin Dibutyltin dilaurate (DBTDL)Highly activeToxic, environmental concerns
Iron (2,6-Mes₂C₆H₃)₂FeAbundant, low toxicityCan be air-sensitive
Copper Copper(I) acetate (CuOAc)Readily available, good activityPotential for catalyst poisoning
Zirconium Zirconium chelatesHigh activity, selectiveCan be moisture-sensitive
Organocatalysis

Organocatalysis offers a metal-free alternative for promoting urea synthesis. These catalysts are often less toxic and more environmentally friendly than their metal-based counterparts. Organocatalysts can be broadly classified as Lewis bases or Brønsted acids.[8]

Mechanism of Organocatalyzed Urea Formation:

  • Lewis Base Catalysis: Nucleophilic catalysts such as N-heterocyclic carbenes (NHCs), amidines, and guanidines can activate the isocyanate by forming a reactive intermediate.

  • Brønsted Acid Catalysis: Acidic catalysts can activate the isocyanate by protonating the oxygen atom, making the carbonyl carbon more electrophilic.

G cluster_lewis Lewis Base Catalysis cluster_bronsted Brønsted Acid Catalysis Isocyanate_L R-N=C=O Intermediate_L Activated Intermediate Isocyanate_L->Intermediate_L Activation Catalyst_L Lewis Base (e.g., NHC) Catalyst_L->Intermediate_L Urea_L Urea Product Intermediate_L->Urea_L Amine_L R'-NH2 Amine_L->Urea_L Reaction Urea_L->Catalyst_L Regeneration Isocyanate_B R-N=C=O Intermediate_B Protonated Isocyanate Isocyanate_B->Intermediate_B Protonation Catalyst_B Brønsted Acid (H-A) Catalyst_B->Intermediate_B Urea_B Urea Product Intermediate_B->Urea_B Amine_B R'-NH2 Amine_B->Urea_B Nucleophilic Attack Urea_B->Catalyst_B Regeneration

Figure 2: Mechanisms of Lewis base and Brønsted acid organocatalysis for urea synthesis.

Common Organocatalysts:

Catalyst TypeExamplesAdvantages
N-Heterocyclic Carbenes (NHCs) IPr, IMesHigh activity, metal-free
Amidines/Guanidines DBU, TBDReadily available, good bases
Brønsted Acids Triflic acid, TFAEffective for activating isocyanates

Experimental Protocols

The following protocols are designed to be general starting points for the synthesis of ureas from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) may be necessary for specific amine substrates.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially for reactions sensitive to moisture.

  • Inert Atmosphere: Reactions involving air- or moisture-sensitive catalysts or reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Iron-Catalyzed Synthesis of N-(5-Methyl-3-phenyl-4-isoxazolyl)-N'-(substituted)urea

This protocol utilizes a readily available and low-toxicity iron catalyst.

Materials:

  • 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

  • Substituted primary or secondary amine (1.0 equiv)

  • (2,6-Mes₂C₆H₃)₂Fe (1-5 mol%)[6][7]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in anhydrous THF (5 mL).

  • Add the iron catalyst (0.01-0.05 mmol, 1-5 mol%).

  • To this stirred solution, add a solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired urea derivative.

G Start Start Step1 Dissolve amine in anhydrous THF under inert atmosphere Start->Step1 Step2 Add iron catalyst Step1->Step2 Step3 Add isocyanate solution dropwise Step2->Step3 Step4 Stir at room temperature (2-12 h) Monitor by TLC Step3->Step4 Step5 Quench with water Step4->Step5 Step6 Concentrate in vacuo Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End End Step7->End

Figure 3: Workflow for iron-catalyzed urea synthesis.

Protocol 2: Organocatalyzed Synthesis using DBU

This protocol employs a common and inexpensive organocatalyst.

Materials:

  • 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

  • Substituted primary or secondary amine (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Work-up and purification solvents (e.g., DCM, water, brine, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add DBU (0.05-0.10 mmol, 5-10 mol%).

  • To this stirred solution, add a solution of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (1.0 mmol) in anhydrous DCM (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure urea derivative.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for iron catalyst).
Sterically hindered amineIncrease catalyst loading, elevate reaction temperature, or prolong reaction time.
Formation of side products Reaction with water (forms symmetrical urea)Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Trimerization of isocyanateUse a milder catalyst or lower catalyst loading. Add the isocyanate slowly to the amine solution.
Difficult purification Catalyst residueFor DBU, an acidic wash during work-up can help remove it. For metal catalysts, filtration through a pad of celite or silica may be effective.

Conclusion

The catalytic synthesis of ureas from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate provides an efficient and versatile approach to novel compounds with potential applications in drug discovery. Both metal-based and organocatalytic methods offer distinct advantages, and the choice of catalyst will depend on the specific substrate and desired reaction conditions. The protocols and guidelines presented in this document serve as a robust starting point for researchers to explore this important class of reactions.

References

  • Lane, E. M., Hazari, N., & Bernskoetter, W. H. (2018). Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. Chemical Science, 9(17), 4058–4063. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5553-5556.
  • Zhang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

  • Werner, J. (n.d.).
  • Simal, F., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 544–549. [Link]

  • Jones, J. H. (2013). The Curtius Rearrangement. In Amino Acid and Peptide Synthesis (pp. 53-55). Oxford University Press.
  • Hostettler, F., & Cox, E. F. (1960). Organotin Compounds in Isocyanate Reactions. Catalysts for Urethane Technology. Industrial & Engineering Chemistry, 52(7), 609–610.
  • Ren, Y., & Rousseaux, S. A. L. (2018). A Mild, Metal-Free Synthesis of Ureas from Amines and Carbon Dioxide. Organic Letters, 20(4), 913–916.
  • Hill, S. E., et al. (2019). Iron(II)-Catalyzed Hydroamination of Isocyanates. Organometallics, 38(20), 3878–3882. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

Sources

Application Note: A Guide to Solid-Phase Synthesis of Isoxazole-Urea Derivatives Using Isoxazole Isocyanate Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isoxazoles and Solid-Phase Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] Traditionally, the synthesis of large libraries of isoxazole derivatives for drug screening has been a labor-intensive process. Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the production of compound libraries by anchoring molecules to a solid support, simplifying purification, and enabling automation.[6][7][8]

This application note provides a detailed guide to the solid-phase synthesis of isoxazole-urea derivatives, a class of compounds with significant therapeutic potential. We will focus on the use of isoxazole isocyanate building blocks, leveraging their high reactivity to efficiently forge stable urea linkages on a solid support.

Part 1: Core Principles and Reaction Mechanism

The Chemistry of Isocyanates on Solid Support

Isocyanates are highly reactive electrophiles due to the electron-deficient carbon atom double-bonded to both nitrogen and oxygen (R-N=C=O).[9] This inherent reactivity makes them ideal for coupling reactions in solid-phase synthesis. They readily react with a variety of nucleophiles, most notably primary and secondary amines, to form stable urea bonds.[9]

In the context of SPS, an amine-functionalized resin (such as Rink Amide resin) serves as the solid support. The isoxazole isocyanate, dissolved in a suitable aprotic solvent, is introduced to the resin. The resin-bound amine attacks the electrophilic isocyanate carbon, leading to the formation of a resin-bound isoxazole-urea product. The key advantages of this approach are the high reaction yields and the ease of purification; excess reagents and by-products are simply washed away, leaving the desired product attached to the resin.

General Reaction Scheme

The following diagram illustrates the fundamental coupling reaction between a resin-bound amine and an isoxazole isocyanate building block.

reaction_scheme Resin Solid Support (e.g., Rink Amide Resin) -Linker-NH2 Product Resin-Bound Isoxazole-Urea (Isox-NH-CO-NH-Linker-Resin) Resin->Product + IsoxazoleIsocyanate Isoxazole Isocyanate (Isox-N=C=O) IsoxazoleIsocyanate->Product Solvent Aprotic Solvent (e.g., DMF, DCM)

Caption: General scheme for urea formation on a solid support.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of an isoxazole-urea compound on a solid support.

Protocol 1: Preparation of Amine-Functionalized Resin

The success of the synthesis hinges on the quality and preparation of the solid support. Rink Amide resin is a common choice as it allows for cleavage under mildly acidic conditions to yield a primary amide in the final product.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker or automated synthesizer

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5-0.7 mmol/g loading) into a synthesis vessel. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes on a shaker.

  • Solvent Wash: Drain the DMF. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove any impurities.

  • Fmoc Deprotection: To expose the primary amine, the Fmoc protecting group must be removed. Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Final Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine. The resin is now ready for coupling.

Causality Insight: The two-step deprotection ensures complete removal of the Fmoc group. The extensive washing is critical because residual piperidine is nucleophilic and will react with the isoxazole isocyanate in the next step, capping the resin and reducing the yield of the desired product.

Protocol 2: Coupling of Isoxazole Isocyanate

This is the key bond-forming step. The isoxazole isocyanate is introduced to the prepared amine-functionalized resin.

Materials:

  • Prepared amine-functionalized resin

  • Isoxazole-3-isocyanate (or other desired isomer)

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere (recommended)

Procedure:

  • Prepare Reagent Solution: Dissolve the isoxazole isocyanate (3-5 equivalents relative to resin loading) in anhydrous DMF. For example, for 100 mg of resin with 0.5 mmol/g loading (0.05 mmol), use 0.15-0.25 mmol of the isocyanate.

  • Coupling Reaction: Add the isocyanate solution to the washed and drained resin. Ensure the resin is fully submerged.

  • Reaction Agitation: Seal the vessel and agitate the mixture on a shaker at room temperature for 2-4 hours. The reaction can be monitored for completion using a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess isocyanate and any side products.

  • Drying: After the final wash, dry the resin under a stream of nitrogen or in a vacuum desiccator.

Expert Tip: Isocyanates are sensitive to moisture, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and CO2.[9] Using anhydrous solvents and performing the reaction under an inert atmosphere will maximize coupling efficiency.

Protocol 3: Cleavage and Product Isolation

The final step is to cleave the synthesized molecule from the solid support and purify it.

Materials:

  • Dried, product-loaded resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethylether (cold)

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Cleavage: Place the dried resin in a reaction vessel. Add the freshly prepared cleavage cocktail (approx. 1-2 mL for 100 mg of resin).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • Isolation: A white precipitate should form. Centrifuge the mixture to pellet the product. Decant the ether.

  • Washing and Drying: Wash the pellet with cold ether two more times to remove residual scavengers. Dry the final product under vacuum.

  • Purification and Analysis: The crude product can be analyzed and purified using reverse-phase HPLC and characterized by LC-MS and NMR.

Trustworthiness Check: The TIS and water in the cleavage cocktail act as scavengers to protect the product from reactive species that can be generated from other functional groups present in the molecule during the strongly acidic cleavage process.

Part 3: Data Presentation and Workflow Visualization

Table 1: Recommended Resins for Solid-Phase Synthesis
Resin TypeLinkerCleavage ConditionsFinal Product C-TerminusKey Advantages
Rink Amide Fmoc-protected amino linker95% TFAPrimary Amide (-CONH₂)Widely used, provides carboxamide functionality common in bioactive molecules.
Wang Resin p-Alkoxybenzyl alcohol50-95% TFACarboxylic Acid (-COOH)Ideal for synthesizing isoxazole-carbamates (starting with an alcohol).
Merrifield Resin ChloromethylHF or TFMSABenzyl esterRobust, but requires harsh cleavage conditions.[8]
Experimental Workflow Diagram

The following diagram outlines the complete workflow for the solid-phase synthesis of isoxazole-urea derivatives.

workflow Start Start: Rink Amide Resin (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Isoxazole Isocyanate (3-5 eq. in DMF) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Cleave 6. Cleave from Resin (95% TFA Cocktail) Wash2->Cleave Isolate 7. Precipitate & Isolate (Cold Diethyl Ether) Cleave->Isolate Purify 8. Purify & Analyze (HPLC, LC-MS) Isolate->Purify End Final Product: Isoxazole-Urea Purify->End

Caption: Step-by-step workflow for the solid-phase synthesis.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Advances in isoxazole chemistry and their role in drug discovery.Semantic Scholar.
  • The recent progress of isoxazole in medicinal chemistry.PubMed.
  • Isocyanate - Reactivity. Wikipedia. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. National Institutes of Health (PMC). [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Moisture-Sensitive Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isocyanates. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive compounds in their work. My objective is to provide not just procedural steps but also the fundamental scientific reasoning behind them, empowering you to troubleshoot issues effectively and ensure the integrity of your experiments and the safety of your laboratory personnel.

Isocyanates are a class of highly reactive electrophilic compounds containing the functional group R−N=C=O.[1] This reactivity is the cornerstone of their utility, particularly in the formation of polyurethanes, but it also presents significant challenges in their handling and storage.[1] The primary vulnerability of isocyanates is their extreme sensitivity to moisture, which can compromise reagent quality and lead to failed experiments. Furthermore, isocyanates pose significant health risks, including respiratory and dermal sensitization, making strict adherence to safety protocols imperative.[2][3][4][5]

This document provides a comprehensive resource for addressing common challenges, structured into a user-friendly question-and-answer format, detailed troubleshooting guides, and best-practice protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding isocyanate chemistry and safety.

Q1: What makes isocyanates so reactive, especially towards water?

Isocyanates are electrophiles, meaning the carbon atom in the -N=C=O group is electron-deficient and highly susceptible to attack by nucleophiles—compounds with available pairs of electrons, such as alcohols, amines, and water.[1] Water, although a weak nucleophile, reacts readily and exothermically with isocyanates.[6][7] This reaction is often much faster than the desired reaction with alcohols (polyols) in polyurethane synthesis.

Q2: What is the specific chemical reaction between an isocyanate and water?

The reaction proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to form a primary amine and carbon dioxide (CO₂) gas.[1][6][8] The newly formed, highly reactive amine can then attack another isocyanate molecule to form a stable, insoluble urea linkage.[9] This entire sequence is problematic as it consumes two isocyanate molecules for every one water molecule, generates gas, and forms insoluble byproducts.

Caption: Reaction of an isocyanate with water to form CO₂ and a urea linkage.

Q3: What are the primary health and safety risks of working with isocyanates?

Isocyanates are potent irritants to the eyes, skin, and respiratory tract.[2][3] The most significant long-term risk is sensitization.[2][10] Once a person is sensitized, exposure to even minute concentrations of isocyanates can trigger a severe asthmatic reaction, which can be life-threatening.[2] Skin contact can lead to dermatitis and may also contribute to respiratory sensitization.[3] Therefore, engineering controls (fume hoods, ventilation) and personal protective equipment (PPE) are not optional—they are essential.[4][11]

Q4: What are the ideal storage conditions for moisture-sensitive isocyanates?

Proper storage is the first line of defense against degradation. Key conditions include:

  • Moisture Exclusion: Containers must be tightly sealed.[3] Partially used containers should be blanketed with a dry, inert gas like nitrogen before resealing to displace moist air.[8]

  • Temperature Control: Isocyanates are sensitive to both high and low temperatures.[12] High temperatures can accelerate unwanted side reactions like dimerization and trimerization, while some isocyanates, like pure MDI, can crystallize or dimerize at low temperatures.[13] Always consult the manufacturer's Safety Data Sheet (SDS) for specific temperature ranges.

  • Inert Atmosphere: Store in a cool, dry, well-ventilated area, separate from incompatible substances like amines, alcohols, acids, and bases.[14]

Q5: How can I visually identify a moisture-contaminated isocyanate?

Visual inspection can often reveal contamination. Telltale signs include:

  • Cloudiness or Haze: The liquid appears turbid instead of clear.[8]

  • Solid Precipitates: Insoluble urea particles may form and settle at the bottom of the container.[8]

  • Crust or Skin Formation: A solid layer may form on the surface of the liquid.[8]

  • Pressure Buildup: Containers may bulge due to the generation of CO₂ gas. Never handle a visibly bulging container.[3][15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with isocyanates.

Troubleshooting_Workflow Start Problem Observed During Experiment Symptom1 Solids, Cloudiness, or Crust in Isocyanate Start->Symptom1 Symptom2 Increased Viscosity or Gelation Start->Symptom2 Symptom3 Sluggish or Incomplete Reaction Start->Symptom3 Symptom4 Foaming or Bubbles in Final Product Start->Symptom4 Cause1 Cause: Moisture Contamination (Urea Formation) or Dimerization/Trimerization Symptom1->Cause1 Cause2 Cause: Uncontrolled Polymerization from Moisture or Heat Symptom2->Cause2 Cause3 Cause: Reduced Active NCO Content due to Side Reactions Symptom3->Cause3 Cause4 Cause: CO₂ Generation from Isocyanate-Water Reaction Symptom4->Cause4 Solution1 Solution: 1. Quarantine material. 2. Do not use if solids are present. 3. Review storage/handling protocols. 4. Use fresh reagent. Cause1->Solution1 Solution2 Solution: 1. Discard gelled material. 2. Verify storage temperature. 3. Ensure inert atmosphere handling. Cause2->Solution2 Solution3 Solution: 1. Use fresh reagent. 2. Optional: Titrate for %NCO content. 3. Ensure all reactants are dry. Cause3->Solution3 Solution4 Solution: 1. Dry all reagents (polyols, solvents). 2. Work under inert (N₂) atmosphere. 3. Degas materials before reaction. Cause4->Solution4

Caption: A logical workflow for troubleshooting common isocyanate-related issues.

Problem 1: Formation of Solids/Precipitates in the Isocyanate Container
  • Symptoms: The isocyanate appears cloudy, contains suspended white particles, or has a solid crust on the surface.[8]

  • Causality: This is the classic sign of moisture contamination. The solids are insoluble polyureas formed from the reaction of isocyanates with water, as detailed in the FAQ section.[8][13] In some cases, solids can also be dimers (uretdiones) or trimers (isocyanurates) formed due to improper storage temperatures or catalysis.[13][16]

  • Resolution Protocol:

    • Quarantine: Immediately quarantine the container. Do not use the material. Using it will lead to clogged equipment and a defective final product.

    • Assessment: The material is generally not salvageable. Attempting to filter the solids is not recommended as the remaining liquid will have a lower-than-expected isocyanate content and will still contain dissolved water and amines.

    • Disposal: Dispose of the contaminated material according to your institution's hazardous waste procedures.[17] Neutralization may be required first (see Protocol 3).

    • Prevention: Review your handling and storage procedures. Ensure containers are purged with nitrogen or argon before sealing and that transfers are conducted quickly to minimize exposure to ambient air.[8]

Problem 2: Loss of Reactivity or Incomplete Curing
  • Symptoms: The reaction between the isocyanate and the co-reactant (e.g., a polyol) is slow, incomplete, or the final product fails to achieve desired physical properties (e.g., remains tacky or soft).

  • Causality: The reactive isocyanate (-NCO) groups have been consumed by side reactions, primarily with moisture. As two NCO groups are consumed for every one water molecule, even minor moisture contamination can significantly reduce the effective concentration of the reagent.

  • Resolution Protocol:

    • Verify Co-Reactants: Ensure all other components in the reaction (polyols, solvents, additives) are scrupulously dry. Moisture scavengers can be added to the polyol component as a preventive measure.[8]

    • Use Fresh Reagent: The most reliable solution is to discard the suspect isocyanate and open a fresh, unopened container.

    • Quantitative Analysis (Advanced): For process validation or advanced troubleshooting, the isocyanate content (%NCO) can be determined via titration. Standard methods, such as back-titration with di-n-butylamine and hydrochloric acid, can quantify the amount of active isocyanate remaining.[18][19][20] A measured %NCO value that is significantly lower than the product specification confirms degradation.

Problem 3: Unwanted Foaming or Bubble Formation in the Final Product
  • Symptoms: The final cured material (e.g., an adhesive, coating, or elastomer) contains bubbles or has a foamed appearance when it should be solid.

  • Causality: This is a direct result of carbon dioxide gas being generated during the reaction.[7][8] The CO₂ is produced when isocyanate reacts with water from any source: the isocyanate itself, the polyol, solvents, or moisture absorbed from the ambient laboratory air during mixing and curing.[8] While this reaction is intentionally exploited to create polyurethane foams, it is a critical defect in applications requiring solid, void-free materials.[1]

  • Resolution Protocol:

    • Dry All Components: Dry all polyols and solvents before use, typically by heating under vacuum or using molecular sieves. Be aware that molecular sieves can sometimes catalyze side reactions and should be used with caution.[21]

    • Control the Environment: Conduct all mixing and pouring operations in a low-humidity environment or under a blanket of dry inert gas.

    • Degas Materials: Before reacting, degas both the isocyanate and polyol components under vacuum to remove any dissolved gases, including absorbed moisture and air.

Section 3: Best Practices & Essential Protocols

Adherence to standardized protocols is critical for experimental success and laboratory safety.

Protocol 1: Recommended Storage of Isocyanates
  • Receiving: Upon receipt, inspect the container for any signs of damage, leakage, or bulging. Do not accept damaged containers.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[3]

  • Location: Store in a dedicated, cool, dry, and well-ventilated area designated for hazardous chemicals.[14] The storage area should be isolated from moisture, heat sources, and incompatible chemicals.[12]

  • Temperature: Maintain the storage temperature within the range specified by the manufacturer.

Isocyanate Type Common Examples Typical Storage Temperature Key Considerations
AromaticMDI, TDI20-30°CMDI can freeze below 20°C and dimerize.[13] TDI is more volatile.[22]
AliphaticHDI, IPDI15-25°CGenerally less reactive with water than aromatics, but proper storage is still critical.[8]

Table 1: General storage temperature guidelines for common isocyanates. Always refer to the specific product's SDS for precise requirements.

Protocol 2: Safe Handling and Dispensing Workflow

Dispensing_Workflow Start START: Prepare for Dispensing Step1 1. Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Start->Step1 Step2 2. Prepare Inert Gas Source (Dry Nitrogen or Argon) Step1->Step2 Step3 3. Briefly Open Container Quickly Step2->Step3 Step4 4. Dispense Required Amount Using Dry Glassware/Syringe Step3->Step4 Step5 5. Blanket Headspace with Inert Gas Step4->Step5 Step6 6. Tightly Reseal Container Immediately Step5->Step6 Step7 7. Clean Equipment with Decontamination Solution Step6->Step7 After Use End END: Return to Storage Step6->End

Caption: A step-by-step workflow for safely dispensing moisture-sensitive isocyanates.

Protocol 3: Spill Neutralization and Waste Disposal

Small spills and residual waste must be neutralized before disposal to manage their reactivity.[23] NEVER add water directly to an isocyanate spill, as this will generate CO₂ and potentially cause splashing.[24]

  • Containment: For a minor spill, contain it with an inert absorbent material like sand, vermiculite, or sawdust.[23][24]

  • Neutralization: Slowly add a decontamination solution to the absorbed material. Allow it to react for at least 30 minutes. The reaction may generate gas, so ensure adequate ventilation and do not seal the waste container.[23]

  • Collection: Collect the neutralized material into an open-top, clearly labeled container.[23] Do not seal the container, as CO₂ evolution may continue.[23][24]

  • Disposal: Dispose of the neutralized waste and any contaminated PPE through your institution's hazardous waste program.[17][25]

Decontamination Solution Formulation 1 Formulation 2
Component 1 Sodium Carbonate: 5-10%Concentrated Ammonia: 3-8%
Component 2 Liquid Detergent: 0.2-1%Liquid Detergent: 0.2-1%
Component 3 Water: to 100%Water: to 100%
Notes Slower acting, less vapor hazard.Faster acting, but requires excellent ventilation due to ammonia vapor.[23]

Table 2: Common decontamination solutions for neutralizing isocyanate spills.[23]

Section 4: References
  • Wikipedia. Isocyanate. [Link]

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • WorkSafeBC. (2024). Isocyanates. [Link]

  • Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]

  • Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

  • Safe Work Australia. (2020). Guide to handling isocyanates. [Link]

  • SafeWork NSW. Isocyanates technical fact sheet. [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]

  • ResinLab. (2021). Moisture Contamination of Polyurethanes. [Link]

  • Patsnap Eureka. (2024). Industry Best Practices for Isocyanate Waste Management. [Link]

  • Patsnap Eureka. (2024). How to Enhance Isocyanate Storage and Handling Safety? [Link]

  • Transport Canada. (2023). Isocyanates – A family of chemicals. [Link]

  • American Chemistry Council. Guidelines for Diisocyanate Storage Tank Systems. [Link]

  • ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • ISOPA. (2021). GUIDELINES FOR THE SAFE LOADING / UNLOADING, TRANSPORTATION, STORAGE OF TDI AND MDI IN BULK. [Link]

  • Safe Work Australia. Guide to handling isocyanates (DOCX). [Link]

  • Corbett, H. D. (1963). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 41-47. [Link]

  • Safe Work Australia. (2015). guide-to-handling-isocyanates.pdf. [Link]

  • Bello, D., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring. [Link]

  • Marand, A., et al. (2005). Determination of technical grade isocyanates used in the production of polyurethane plastics. Journal of Environmental Monitoring. [Link]

  • Scribd. Isocyanate Content Measurement Method. [Link]

  • Xylem Analytics. Titration of NCO value in resins according to DIN EN ISO 14896. [Link]

  • U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]

  • ResearchGate. (2022). How to avoid the trimerization of Isocyanate-functionalized prepolymers? [Link]

  • The International Isocyanate Institute. MDI and TDI: Safety, Health and the Environment. [Link]

  • California Department of Public Health. Isocyanates: Working Safely. [Link]

  • Royal Society of Chemistry. (2020). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications. [Link]

  • Aviva. Management of Isocyanates. [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Health and Safety Executive (UK). Construction hazardous substances: Isocyanates. [Link]

  • Google Patents. US5914383A - Isocyanate trimers containing iminooxadiazine dione groups, their preparation and use.

  • ResearchGate. a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]... [Link]

  • Google Patents. US2979485A - Process of trimerizing isocyanates.

Sources

Technical Support Center: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this highly reactive reagent. Our goal is to ensure the integrity of your experiments by mitigating the primary challenge associated with this compound: hydrolysis.

Understanding the Hydrolysis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a valuable building block in medicinal chemistry and materials science due to the reactive isocyanate functional group (-N=C=O). However, this high reactivity also makes it susceptible to hydrolysis, a reaction with water that can compromise your experimental outcomes.

The isocyanate group is an electrophile, making it reactive toward various nucleophiles, including water.[1] The reaction with water proceeds through a two-step mechanism:

  • Formation of a Carbamic Acid: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

  • Decomposition: The carbamic acid rapidly decomposes to yield a primary amine and carbon dioxide gas.

This initial hydrolysis can trigger further unwanted side reactions. The newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a stable, insoluble urea dimer. This not only consumes your starting material but can also complicate purification and analysis.

dot graph "Hydrolysis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Isocyanate [label="5-Methyl-3-Phenyl-4-Isoxazolyl\nIsocyanate"]; Water [label="H₂O", shape=plaintext, fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid\n(Unstable Intermediate)", fillcolor="#EA4335"]; Amine [label="5-Methyl-3-Phenyl-4-Isoxazolyl\nAmine", fillcolor="#34A853"]; CO2 [label="CO₂", shape=plaintext, fontcolor="#202124"]; Urea [label="Symmetrical Urea\n(Insoluble)", fillcolor="#FBBC05"];

Isocyanate -> Carbamic_Acid [label="+ H₂O"]; Carbamic_Acid -> Amine [label="- CO₂"]; Amine -> Urea [label="+ Isocyanate"];

} dot Caption: Hydrolysis pathway of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling, storage, and use of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Q1: How should I properly store 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate?

A1: Proper storage is the first line of defense against hydrolysis. This compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[2] Many suppliers recommend cold-chain transportation and storage at 2-8°C.[3] It is crucial to use containers with a tight-fitting seal. For long-term storage, consider ampulizing the isocyanate under an inert atmosphere.

Storage ConditionRecommendationRationale
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture.[2]
Temperature 2-8°CReduces the rate of potential degradation reactions.
Container Tightly sealed, amber glass bottleProtects from moisture and light.
Long-Term AmpulizationProvides the most secure barrier against moisture.

Q2: What solvents are recommended for reactions with this isocyanate?

A2: The choice of solvent is critical to prevent hydrolysis. Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Recommended solvents include:

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (ACN)

Avoid protic solvents like water and alcohols, as they will react with the isocyanate.[1]

Q3: How can I be sure my reaction is free from water?

A3: Ensuring an anhydrous environment involves several steps:

  • Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or those from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

  • Moisture Scavengers: For particularly sensitive reactions, consider adding a chemical moisture scavenger to the reaction mixture. Molecular sieves (3Å or 4Å, activated) are a good choice as they are generally inert.

Q4: What are the signs that my 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate has hydrolyzed?

A4: Hydrolysis can manifest in several ways:

  • Visual Inspection: The presence of a white, insoluble precipitate in your stock solution is a common sign of urea formation.

  • Reaction Monitoring: If your reaction is sluggish or fails to go to completion, it could be due to the consumption of the isocyanate by hydrolysis.

  • Analytical Characterization: Techniques like FTIR, NMR, and LC-MS can be used to detect the presence of the amine hydrolysis product or the urea dimer.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Problem Potential Cause Recommended Solution
Formation of a white precipitate in the isocyanate stock solution. Hydrolysis due to exposure to moisture.Discard the stock solution. In the future, ensure storage under a strictly inert atmosphere and use anhydrous solvents.
Low or no product yield in a reaction. The isocyanate may have degraded due to hydrolysis.Verify the purity of the isocyanate before use. Ensure all reaction components (solvents, other reagents) are anhydrous.
Inconsistent reaction outcomes. Variable amounts of water in the reaction system.Standardize your procedure for drying glassware and handling anhydrous solvents. Consider using a glovebox for highly sensitive applications.
Difficulty in purifying the final product. Presence of the insoluble urea by-product.Filter the reaction mixture to remove the urea before workup and chromatography.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing

This protocol outlines the best practices for handling 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate to minimize moisture exposure.

dot graph "Handling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Prep_Inert [label="Prepare Inert Atmosphere\n(Nitrogen/Argon)"]; Dry_Glassware [label="Oven-Dry and Cool Glassware"]; Equilibrate [label="Allow Isocyanate to Reach\nRoom Temperature"]; Dispense [label="Dispense Isocyanate via\nSyringe Technique"]; Seal [label="Purge Headspace and\nReseal Container"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

Start -> Prep_Inert; Prep_Inert -> Dry_Glassware; Dry_Glassware -> Equilibrate; Equilibrate -> Dispense; Dispense -> Seal; Seal -> End; } dot Caption: Workflow for handling 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Steps:

  • Prepare an Inert Atmosphere: Before opening the isocyanate container, ensure a positive pressure of dry nitrogen or argon is available.

  • Equilibrate to Room Temperature: If stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • Use Syringe Technique: For liquid isocyanates, use a dry syringe to pierce the septum of the container and withdraw the required amount.

  • Purge and Reseal: After dispensing, purge the headspace of the container with inert gas before tightly resealing.

Protocol 2: Detecting Hydrolysis via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a quick and effective method to assess the purity of your isocyanate and detect hydrolysis.

Procedure:

  • Acquire a reference spectrum: If possible, obtain an FTIR spectrum of a fresh, unopened sample of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

  • Sample Preparation: Prepare a thin film of your isocyanate sample between two salt plates (e.g., NaCl or KBr) in a low-humidity environment.

  • Spectral Analysis: Look for the following characteristic peaks:

    • Isocyanate (-N=C=O): A strong, sharp absorption band around 2270-2240 cm⁻¹. The presence and intensity of this peak are indicative of the active reagent.

    • Amine (N-H): The appearance of medium-intensity peaks in the region of 3500-3300 cm⁻¹ can indicate the presence of the primary amine hydrolysis product.

    • Urea (C=O): A strong absorption band around 1690-1630 cm⁻¹ may indicate the formation of the urea by-product.

A significant decrease in the intensity of the isocyanate peak and the appearance of amine and/or urea peaks are strong indicators of hydrolysis.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Hexamethylene Diisocyanate. ATSDR. Retrieved from [Link]

  • Bolisetty, S., & Jaquess, P. A. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27243–27255. [Link]

  • Côté, C., L'Heureux, F., & Drolet, D. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 639–649. [Link]

  • Sabtech Machine. (2024, July 23). What Are the Precautions for Handling Organic Isocyanates. Retrieved from [Link]

  • Wu, W. S., Stoyanoff, R. E., & Szklar, R. S. (1994). U.S. Patent No. 5,354,689. Washington, DC: U.S.
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Huntsman Building Solutions. (2021, January 20). Isocyanate Component A Safety Data Sheet. [Link]

  • Isothane Ltd. (2016, September 2). A Guide to the Safe Handling of Polyurethane Chemicals. [Link]

  • Fent, K. W., & Streicher, R. P. (2010). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 7(11), 631–642. [Link]

  • Wikipedia contributors. (2024, October 29). Isocyanate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 83-88. [Link]

  • Patsnap. (2025, July 10). How to Safeguard Against Isocyanate Exposure Risks? Patsnap Eureka. [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. HSENI. Retrieved from [Link]

  • University of Windsor. (n.d.). Designated Substance: Isocyanates. Chemical Control Centre. [Link]

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171. [Link]

  • Castro, E. A., Angel, P., & Santos, J. G. (2002). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (4), 747-751. [Link]

Sources

Technical Support Center: Managing Side Reactions of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with Water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hydrolytic side reactions of this versatile isocyanate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is exposed to water?

When 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate encounters water, it undergoes a series of reactions that can compete with your desired synthetic pathway. The initial and most critical reaction is the formation of an unstable carbamic acid intermediate.[1][2] This intermediate rapidly decomposes to yield 4-amino-5-methyl-3-phenylisoxazole and carbon dioxide gas.[3][4] The newly formed amine is nucleophilic and can readily attack another molecule of the isocyanate, leading to the formation of a stable, often insoluble, symmetrically disubstituted urea, N,N'-bis(5-methyl-3-phenylisoxazol-4-yl)urea.[1][3]

dot graph ReactionPathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Isocyanate [label="5-Methyl-3-Phenyl-4-Isoxazolyl\nIsocyanate", fillcolor="#F1F3F4"]; Water [label="Water (H₂O)", shape=ellipse, fillcolor="#F1F3F4"]; CarbamicAcid [label="Unstable Carbamic Acid\nIntermediate", fillcolor="#FBBC05"]; Amine [label="4-Amino-5-methyl-3-phenylisoxazole", fillcolor="#34A853"]; CO2 [label="Carbon Dioxide (CO₂)", shape=ellipse, fillcolor="#F1F3F4"]; Urea [label="Symmetrical Urea\nByproduct", fillcolor="#EA4335"];

Isocyanate -> CarbamicAcid [label="+ H₂O"]; Water -> CarbamicAcid; CarbamicAcid -> Amine [label="Decarboxylation"]; CarbamicAcid -> CO2 [label="Decarboxylation"]; Amine -> Urea [label="+ Isocyanate"]; Isocyanate -> Urea; } caption: Reaction pathway of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with water.

Q2: What factors influence the rate of these side reactions?

Several factors can accelerate the unwanted reaction with water:

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including the hydrolysis of isocyanates.[1]

  • pH: The hydrolysis of aryl isocyanates can be influenced by pH. While the uncatalyzed reaction with water is the primary pathway, basic conditions can increase the rate of reaction.[5]

  • Catalysts: Many catalysts used in polyurethane chemistry, such as tertiary amines and organotin compounds, can also catalyze the isocyanate-water reaction.[6][7] It is crucial to select catalysts that have a higher selectivity for the desired reaction over the water reaction if possible.

  • Solvent: The choice of solvent can play a significant role. Protic solvents, especially water, will directly participate in the side reaction. Aprotic solvents are preferred, but even in these, trace amounts of water can be problematic. Some polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to act as a catalyst for the water-isocyanate reaction.[1]

Q3: How can I detect the formation of the amine and urea byproducts in my reaction mixture?

Several analytical techniques are well-suited for identifying and quantifying these byproducts:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the starting isocyanate, the amine, and the urea byproduct.[1][4][8] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically effective.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR can be used to monitor the reaction in real-time.[9] The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of peaks corresponding to the amine N-H stretches (~3300-3500 cm⁻¹) and the urea carbonyl (~1640 cm⁻¹) can be tracked.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective identification and quantification, especially at low levels, LC-MS/MS is an excellent choice.[4][8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low yield of desired product and formation of a white precipitate. The white precipitate is likely the symmetrical urea byproduct, indicating significant reaction with water.1. Ensure anhydrous conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Consider the use of molecular sieves.2. Purify reagents: Ensure all starting materials, especially the reaction partner for the isocyanate, are free of water.3. Control reaction temperature: Run the reaction at the lowest effective temperature to minimize the rate of the water side reaction.
Inconsistent reaction kinetics or irreproducible results. Trace amounts of water in the reagents or solvent are a common cause of irreproducibility.1. Standardize solvent drying: Implement a consistent and rigorous protocol for solvent drying and storage.2. Quantify water content: Use Karl Fischer titration to determine the water content of your solvents and reagents before use.3. Inert atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Difficulty in purifying the desired product from the urea byproduct. The urea byproduct is often poorly soluble, which can complicate purification by chromatography or crystallization.1. Optimize reaction conditions to minimize urea formation: The best approach is prevention. Follow the steps to ensure anhydrous conditions.2. Selective precipitation/extraction: Depending on the solubility of your desired product, you may be able to selectively precipitate the urea or extract your product, leaving the urea behind.

Experimental Protocol: Monitoring the Reaction by HPLC

This protocol provides a general guideline for monitoring the consumption of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate and the formation of its amine and urea byproducts.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a known volume (e.g., 900 µL) of a solution containing an excess of a derivatizing agent, such as dibutylamine in an aprotic solvent.[4] This will convert any remaining isocyanate into a stable urea derivative.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient will depend on the specific compounds, but a starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the derivatized isocyanate, the amine, and the symmetrical urea byproduct by comparing their retention times to those of authentic standards.

  • Generate calibration curves for each compound to quantify their concentrations in the reaction mixture over time.

dot graph HPLC_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "Reaction Monitoring" { Reaction [label="Reaction Mixture", fillcolor="#F1F3F4"]; Sampling [label="Aliquot Sampling", fillcolor="#F1F3F4"]; Quenching [label="Quench with\nDerivatizing Agent", fillcolor="#FBBC05"]; Reaction -> Sampling -> Quenching; }

subgraph "HPLC Analysis" { Injection [label="Inject Sample\ninto HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="C18 Reversed-Phase\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection -> Separation -> Detection; }

subgraph "Data Interpretation" { Chromatogram [label="Analyze Chromatogram", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantify Components\n(Calibration Curves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinetics [label="Determine Reaction Kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatogram -> Quantification -> Kinetics; }

Quenching -> Injection; Detection -> Chromatogram; } caption: HPLC workflow for monitoring isocyanate reactions.

References

  • Kinetics of Water-Isocyanate Reaction in N, N -dimethylformamide. ResearchGate. [Link]

  • Mechanism of the Water-lsocyanate Reaction. Industrial & Engineering Chemistry. [Link]

  • Reaction of Isocyanates with water. ResearchGate. [Link]

  • Isocyanate. Wikipedia. [Link]

  • Method of detecting isocyanates.
  • Kinetics of Water-Isocyanate Reaction in N, N-Dimethylformamide. Scribd. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner G. J. [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water. ResearchGate. [Link]

  • Does anybody know what this is and what reaction is happening? : r/chemistry. Reddit. [Link]

  • Isocyanate Reactions. Mettler Toledo. [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Royal Society of Chemistry. [Link]

  • A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate. MDPI. [Link]

  • Isocyanates analysis laboratory. Analytice. [Link]

  • Method for removing non-reacted isocyanate from its reaction product.
  • Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. ResearchGate. [Link]

  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Royal Society of Chemistry. [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]

  • The reactivity of phenyl isocyanate in aqueous solution. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Column Chromatography of 5-Methyl-3-phenylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 5-methyl-3-phenylisoxazole-4-carboxamides. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this important class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the column chromatography of 5-methyl-3-phenylisoxazole-4-carboxamides, providing quick and actionable answers.

Q1: What is the best stationary phase for the purification of 5-methyl-3-phenylisoxazole-4-carboxamides?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. However, the isoxazole ring can be sensitive to the acidic nature of silica, potentially leading to degradation. If you observe streaking on your TLC plate or low recovery from the column, consider using deactivated (neutralized) silica gel. To prepare this, you can flush the packed column with your mobile phase containing 0.5-1% triethylamine (Et3N) before loading your sample. Alternatively, for highly sensitive compounds, neutral or basic alumina can be a suitable alternative.

Q2: How do I select an appropriate mobile phase for my separation?

A2: The selection of the mobile phase is critical for a successful separation and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. A good starting point for solvent screening is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

A common initial solvent system to test is a 1:1 mixture of ethyl acetate/hexane.[1] Based on the resulting Rf value of your target compound, you can adjust the polarity:

  • To increase the Rf value (move the spot further up the plate): Increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • To decrease the Rf value (move the spot closer to the baseline): Decrease the proportion of the more polar solvent.

For 5-methyl-3-phenylisoxazole-4-carboxamides, which contain a nitrogen atom, peak tailing on the TLC plate can be an issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your mobile phase can help to sharpen the spots by neutralizing acidic sites on the silica gel.[1]

Q3: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A3: If your crude product has poor solubility in the mobile phase, you should use a "dry loading" technique. Dissolve your compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents the sample from precipitating at the top of the column and ensures a more uniform application.

Q4: My purified fractions contain an impurity with a very similar Rf to my product. What could it be?

A4: A common challenge in the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamides is the potential formation of the isomeric impurity, 3-methyl-5-phenylisoxazole-4-carboxamide. This can arise from the non-specific reaction of precursors during synthesis.[2][3] Isomers often have very similar polarities, making their separation by column chromatography difficult. Achieving separation may require testing a variety of solvent systems with different selectivities (e.g., substituting ethyl acetate with dichloromethane or a mixture of toluene/acetone) and potentially using a longer column to increase the theoretical plates.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the column chromatography of 5-methyl-3-phenylisoxazole-4-carboxamides.

Problem 1: Poor or No Separation of Product and Impurities

Symptoms:

  • TLC analysis of collected fractions shows co-elution of the desired product and one or more impurities.

  • The Rf values of the product and impurities are very close on the TLC plate.

Possible Causes & Solutions:

CauseDiagnostic StepSolution
Inappropriate Mobile Phase Polarity The Rf of your product is too high (>0.5) or too low (<0.1) on the TLC plate.Adjust the polarity of your mobile phase to achieve an Rf for your target compound in the range of 0.2-0.4 for optimal separation.[1]
Poor Solvent Selectivity The spots for your product and impurity are close together despite trying different polarities of the same solvent system (e.g., various hexane/ethyl acetate ratios).Experiment with different solvent systems. Solvents are classified into different selectivity groups.[4] Try replacing ethyl acetate (Group VIa) with dichloromethane (Group V) or toluene (Group VII) as the polar component of your mobile phase to alter the interactions with your compounds and potentially improve separation.[4]
Isomeric Impurities You have identified a potential isomeric impurity (e.g., 3-methyl-5-phenylisoxazole-4-carboxamide).Isomer separation is challenging. Try using a longer column for increased resolution. You may also need to screen a wider range of solvent systems. In some cases, preparative HPLC may be necessary for complete separation.
Column Overloading You loaded a large amount of crude material onto a small column.As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have overloaded the column, you will need to repeat the purification with a larger column or a smaller amount of sample.

Troubleshooting Workflow for Poor Separation:

start Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.5 Decrease Polarity check_rf->rf_high Too High rf_low Rf < 0.1 Increase Polarity check_rf->rf_low Too Low rf_ok Rf is 0.2-0.4 check_rf->rf_ok Optimal change_solvent Change Solvent System (e.g., Hex/DCM or Tol/Acetone) rf_high->change_solvent rf_low->change_solvent rf_ok->change_solvent isomers Suspect Isomers? change_solvent->isomers Still Poor Separation long_column Use Longer Column Consider Prep-HPLC isomers->long_column Yes overload Column Overloaded? isomers->overload No success Separation Achieved long_column->success reduce_load Reduce Sample Load Increase Column Size overload->reduce_load Yes overload->success No reduce_load->success

Caption: Troubleshooting workflow for poor separation.

Problem 2: Product is Decomposing on the Column

Symptoms:

  • You observe new, lower Rf spots appearing in your fractions over time.

  • The overall yield of the purified product is significantly lower than expected.

  • You notice a yellowing of the silica gel at the top of the column.

Possible Causes & Solutions:

CauseDiagnostic StepSolution
Acid-Sensitivity of the Isoxazole Ring Spot your crude product on a TLC plate and let it sit for 30-60 minutes before developing. If you see a new spot or streaking that wasn't there initially, your compound is likely degrading on the silica.1. Deactivate the Silica: Before packing, slurry the silica gel in the mobile phase containing 0.5-1% triethylamine. Alternatively, flush the packed column with this modified mobile phase before loading your sample. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Unstable Compound Review the literature for the stability of your specific 5-methyl-3-phenylisoxazole-4-carboxamide derivative.If the compound is inherently unstable, minimize the time it spends in solution and on the column. It may be beneficial to perform the purification at a lower temperature if possible.
Problem 3: Product Will Not Elute from the Column

Symptoms:

  • After running a large volume of the mobile phase, your product has not eluted from the column.

  • TLC analysis of the collected fractions shows no sign of your product.

Possible Causes & Solutions:

CauseDiagnostic StepSolution
Mobile Phase is Too Non-Polar The Rf value of your product on the TLC plate with the chosen mobile phase is 0.You must increase the polarity of your mobile phase. Gradually increase the percentage of the polar solvent until you achieve an Rf value between 0.2 and 0.4. For very polar compounds, you may need to switch to a more polar solvent system, such as methanol in dichloromethane.[5]
Compound Precipitation Your compound was not fully dissolved when loaded or precipitated at the top of the column.Use the dry loading method described in the FAQs. If the compound has already precipitated on the column, you may be able to salvage it by carefully scraping off the top layer of silica and extracting your compound from it.
Irreversible Adsorption/Decomposition Even with highly polar solvent systems, the product does not elute.This suggests strong, irreversible binding to the silica or complete decomposition. This is more likely if your compound is highly polar or reactive. Consider using a different stationary phase like alumina or a reversed-phase C18 silica.

III. Protocol Development Guide for Column Chromatography

As the optimal conditions can vary depending on the specific impurities in your crude mixture, this section provides a step-by-step guide to developing a robust purification protocol.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To find a solvent system that provides good separation between your desired product and any impurities.

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen solvent system (start with 1:1 Hexane/Ethyl Acetate).

    • Visualize the spots under a UV lamp and/or by staining.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show baseline separation from major impurities.

    • Systematically vary the solvent ratio and try different solvent systems until you achieve the desired separation.

Step 2: Column Packing

  • Objective: To create a uniform and well-packed column to ensure good separation.

  • Procedure:

    • Choose an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column using either the "slurry method" (preferred) or the "dry method". For the slurry method, mix the silica gel with your starting mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel to prevent disturbance when adding the solvent and sample.

Step 3: Sample Loading

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Use either the "wet loading" or "dry loading" method as described in the FAQs.

    • For wet loading, dissolve the sample in the minimum amount of mobile phase and carefully apply it to the top of the column.

    • For dry loading, pre-adsorb your sample onto a small amount of silica and carefully add the resulting powder to the top of the column.

Step 4: Elution and Fraction Collection

  • Objective: To wash the compounds through the column and collect the separated product.

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.

    • Combine the fractions that contain your pure product.

Step 5: Product Recovery

  • Objective: To isolate the purified product from the solvent.

  • Procedure:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the purified product (e.g., by NMR, melting point).

Experimental Workflow Diagram:

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Solvent Screening (Target Rf: 0.2-0.4) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate characterize 8. Characterize Product evaporate->characterize

Caption: General workflow for column chromatography purification.

IV. References

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (WO2003042193A1).

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (US20030139606A1).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a versatile heterocyclic building block crucial for synthesizing novel compounds in pharmaceutical and materials science research. Its high reactivity, centered on the electrophilic isocyanate group, allows for the efficient formation of ureas, urethanes (carbamates), and other derivatives.[1][2] However, this same reactivity makes it susceptible to several side reactions, leading to byproduct formation that can complicate reaction workups, reduce yields, and compromise final product purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you anticipate, identify, and mitigate the formation of common byproducts in your experiments. By understanding the causality behind these side reactions, you can refine your experimental design to achieve cleaner, more efficient outcomes.

Section 1: Core Reactivity and Common Byproduct Pathways

The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with a wide range of nucleophiles, particularly those containing active hydrogen atoms.[3][4] The primary challenge in working with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is controlling its reactivity to favor the desired transformation while suppressing unintended pathways.

Diagram: Primary and Competing Reaction Pathways

The following diagram illustrates the intended reactions of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with alcohols and amines, alongside the most prevalent side reactions.

G cluster_main Core Reactant cluster_byproducts Common Byproducts Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Urethane Urethane Isocyanate->Urethane + R-OH (Alcohol) Urea Urea Isocyanate->Urea + R-NH₂ (Amine) Amine 4-Amino-5-methyl- 3-phenylisoxazole Isocyanate->Amine + H₂O (Hydrolysis) Dimer Uretdione (Dimer) Isocyanate->Dimer Self-Reaction (High Conc., Temp.) Allophanate Allophanate Urethane->Allophanate + Isocyanate (Excess) SymUrea Symmetrical Urea (from H₂O) Amine->SymUrea + Isocyanate Trimer Isocyanurate (Trimer) Dimer->Trimer

Caption: Key reaction pathways for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their likely chemical causes and providing actionable solutions.

❓ Question 1: My reaction produced a significant amount of a white, insoluble solid that crashes out of most organic solvents. What is it and how can I prevent it?

💡 Answer:

  • Probable Cause: The most likely identity of this precipitate is the symmetrical di-(5-methyl-3-phenyl-4-isoxazolyl) urea . This byproduct is formed when the starting isocyanate reacts with trace amounts of water present in your solvent, reagents, or glassware. The hydrolysis of one isocyanate molecule generates 4-amino-5-methyl-3-phenylisoxazole and carbon dioxide (CO₂).[5][6] This newly formed amine is highly nucleophilic and rapidly reacts with a second molecule of the starting isocyanate to form the often-insoluble symmetrical urea.[7]

  • Causality & Prevention: This side reaction is kinetically fast and consumes two equivalents of your starting material for every one equivalent of water.

    • Rigorous Drying of Solvents: Use anhydrous solvents freshly dispensed from a solvent purification system or dried over appropriate drying agents (e.g., molecular sieves) and distilled.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to prevent atmospheric moisture from entering the reaction vessel.

    • Drying of Reagents: Ensure all other reagents, particularly nucleophiles like alcohols or amines, are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.

    • Moisture Scavengers: For particularly sensitive reactions, consider adding a chemical moisture scavenger, such as a small amount of a monomeric isocyanate that is more volatile or easily separable than your main reactant.[7]

❓ Question 2: My LC-MS analysis shows my desired product, but also significant peaks with masses corresponding to double or triple the molecular weight of my starting isocyanate. What are these?

💡 Answer:

  • Probable Cause: You are likely observing self-condensation byproducts: the uretdione (dimer) and the isocyanurate (trimer) .[8] Isocyanates can react with themselves, especially at high concentrations, elevated temperatures, or in the presence of certain catalysts like tertiary amines, phosphines, or various metal salts.[9][10] Trimerization is often the more thermodynamically stable and common outcome.[11]

  • Causality & Prevention:

    • Control Concentration: Maintain a low concentration of the isocyanate throughout the reaction. This can be achieved by adding the isocyanate solution slowly (e.g., via syringe pump) to the solution of your nucleophile, rather than adding the nucleophile to the isocyanate.

    • Manage Temperature: Avoid unnecessarily high reaction temperatures. Most reactions with primary amines or alcohols proceed readily at room temperature or with gentle heating.[12] Run preliminary experiments at 0 °C or room temperature to assess the required conditions.

    • Catalyst Choice: Be mindful of your catalyst. While bases can accelerate the desired reaction, many also potently catalyze trimerization.[10] If a catalyst is necessary, screen for one that provides the best selectivity for your desired product (e.g., certain tin catalysts for urethane formation).

❓ Question 3: I am synthesizing a urethane, but my NMR and LC-MS show a secondary product with a molecular weight equal to my desired urethane plus the starting isocyanate.

💡 Answer:

  • Probable Cause: This byproduct is an allophanate . It forms when an excess of the isocyanate reacts with the N-H bond of the newly formed urethane product.[13] This is a common side reaction when the isocyanate is used in stoichiometric excess relative to the alcohol.

  • Causality & Prevention:

    • Stoichiometric Control: The most effective way to prevent allophanate formation is to control the reaction stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the alcohol nucleophile. This ensures that all the isocyanate is consumed, leaving no excess to react with the urethane product.

    • Reverse Addition: Add the isocyanate solution slowly to the alcohol solution. This maintains a low instantaneous concentration of the isocyanate, favoring the primary reaction with the more nucleophilic alcohol over the secondary reaction with the less nucleophilic urethane N-H bond.

Section 3: Key Analytical Protocols

Accurate identification of byproducts is the first step to mitigating them. Here are streamlined protocols for common analytical techniques.

Protocol 1: In-Situ Reaction Monitoring by FTIR-ATR

This technique provides real-time data on the consumption of your isocyanate and the formation of products/byproducts, allowing for precise determination of reaction completion.[14]

  • Setup: Equip the reaction vessel with an in-situ FTIR-ATR probe (e.g., Mettler-Toledo ReactIR).

  • Background Spectrum: Collect a background spectrum of the solvent and all reagents except the isocyanate at the target reaction temperature.

  • Initiate Reaction: Add the 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate to the reaction mixture.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 60 seconds).

  • Analysis: Monitor the following key spectral regions:

    • Isocyanate (Reactant): A strong, sharp absorbance band at ~2265 cm⁻¹ . The reaction is complete when this peak disappears.

    • Urethane (Product): Appearance of a carbonyl (C=O) stretch at ~1720-1700 cm⁻¹ and an N-H bend at ~1530 cm⁻¹ .

    • Urea (Product/Byproduct): Appearance of the primary amide I carbonyl (C=O) stretch at ~1650-1630 cm⁻¹ and the amide II N-H bend at ~1550 cm⁻¹ .

    • Isocyanurate (Byproduct): Appearance of a characteristic carbonyl (C=O) stretch at ~1700 cm⁻¹ (often appearing as a shoulder on a urethane peak).

Protocol 2: Byproduct Identification by LC-MS

This is the definitive method for confirming the identity of byproducts by their exact mass.

  • Sample Preparation: Quench a small aliquot of the reaction mixture by adding a few drops of methanol to consume any unreacted isocyanate. Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions (General Purpose):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV/Vis (e.g., 254 nm) and Mass Spectrometry (ESI+ mode).

  • Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the expected byproducts (see table below) to confirm their presence.

Section 4: Data Summary & FAQs

Table 1: Common Byproducts and Their Characteristics
Byproduct NameMolecular FormulaExact Mass (M+H)⁺Conditions Favoring Formation
Symmetrical Urea C₂₂H₁₈N₄O₃387.1457Presence of water.
Uretdione (Dimer) C₂₂H₁₆N₄O₄401.1250High concentration, heat.
Isocyanurate (Trimer) C₃₃H₂₄N₆O₆601.1887High concentration, heat, base catalysis.[9]
Allophanate C₂₂H₁₇N₃O₄ + R400.1297 + RExcess isocyanate in reaction with an alcohol.
Biuret C₂₂H₁₇N₃O₃ + R'384.1352 + R'Excess isocyanate in reaction with an amine.[5]

Note: 'R' and 'R'' represent the variable groups from the alcohol and amine nucleophiles, respectively.

Frequently Asked Questions (FAQs)
  • Q: How should I store 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate?

    • A: Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Refrigeration is recommended to minimize self-reaction over time.[15]

  • Q: What solvents should I absolutely avoid?

    • A: Avoid any protic solvents like water, alcohols, or primary/secondary amines unless they are the intended reactant.[16] Also, be cautious with solvents that may contain water as an impurity, such as unstabilized THF or acetone.

  • Q: How can I purify my desired product away from these byproducts?

    • A: Symmetrical ureas are often poorly soluble and can sometimes be removed by filtration. For soluble byproducts like dimers, trimers, and allophanates, flash column chromatography on silica gel is typically the most effective method. Recrystallization may also be an effective technique if a suitable solvent system can be found.

References

  • Dongsen Chemicals. (2023, October 21).
  • ResearchGate.
  • Chemicalbook.
  • Mettler Toledo.
  • Wikipedia.
  • RSC Publishing. (2019, June 17).
  • Lawrence Industries. The chemistry of polyurethanes.
  • Wikibooks.
  • RSC Publishing.
  • ResearchGate. (2019, December 4).
  • PubMed Central. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
  • RSC Publishing. (2024, December 12).
  • PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • TUE Research portal. (2023, May 19).
  • Reddit. (2010, July 29).
  • BLD Pharm.
  • ResearchGate. Reactions of isocyanates and various nucleophiles including hydroxyl....

Sources

Technical Support Center: Optimizing Urea Synthesis with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing urea synthesis, specifically focusing on the challenges presented by sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving high yields and purity in these demanding reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and methodical optimization.

Section 1: Understanding the Core Challenge: The Impact of Steric Hindrance

The synthesis of ureas typically involves the nucleophilic attack of an amine on a carbonyl source. This process often proceeds via a highly reactive isocyanate intermediate. With simple primary or secondary amines, this reaction is generally straightforward. However, when the amine is sterically hindered—meaning it has bulky groups near the nitrogen atom (e.g., tert-butylamine, 2,6-disubstituted anilines)—the reaction landscape changes dramatically.

The bulky substituents physically obstruct the nitrogen's lone pair of electrons, impeding its approach to the electrophilic carbonyl carbon. This steric clash is the primary reason for sluggish reactions, low yields, or complete reaction failure.[1][2]

Steric_Hindrance Figure 1: Steric Hindrance in Urea Synthesis cluster_0 Unhindered Amine cluster_1 Hindered Amine Unhindered_Amine R-NH₂ (e.g., Benzylamine) Isocyanate_1 R'-N=C=O Unhindered_Amine->Isocyanate_1 Fast Nucleophilic Attack Unhindered_Urea Unhindered Urea (High Yield) Hindered_Amine R-NH₂ (e.g., t-Butylamine) Isocyanate_2 R'-N=C=O Hindered_Amine->Isocyanate_2 Slow Nucleophilic Attack (Steric Clash) Hindered_Urea Hindered Urea (Low Yield / No Reaction)

Caption: Steric hindrance slows the crucial nucleophilic attack step.

Section 2: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common issues encountered during the synthesis of ureas from hindered amines in a practical question-and-answer format.

Q1: My reaction with a hindered amine is giving very low to no yield. What is the most likely cause and how do I fix it?

A1: The primary cause is almost always a combination of the amine's low nucleophilicity due to steric bulk and an insufficiently reactive carbonyl source. Standard isocyanates or less reactive phosgene substitutes may not be electrophilic enough to overcome the energy barrier.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low / No Yield with Hindered Amine check_reagent Is the carbonyl source highly reactive? (e.g., Phosgene, Triphosgene, CDI) start->check_reagent check_conditions Are reaction conditions optimized? (e.g., Temperature, Time) check_reagent->check_conditions Yes solution_reagent SOLUTION: Switch to a more reactive carbonyl source like Triphosgene or CDI. [3, 5] check_reagent->solution_reagent No check_moisture Was the reaction run under strictly anhydrous conditions? check_conditions->check_moisture Yes solution_conditions SOLUTION: Increase reaction temperature and/or extend reaction time. Monitor via TLC/LC-MS. [1] check_conditions->solution_conditions No solution_moisture SOLUTION: Oven-dry glassware. Use anhydrous solvents. Run under inert (N₂/Ar) atmosphere. [17] check_moisture->solution_moisture No

Caption: A decision tree for troubleshooting low yield reactions.

Detailed Explanation:

  • Assess Your Carbonyl Source: For sterically hindered amines, you need a highly reactive electrophile. While phosgene is effective, its extreme toxicity makes it undesirable.[3] Triphosgene, a solid and easier-to-handle substitute, or N,N'-Carbonyldiimidazole (CDI) are excellent, safer alternatives.[3][4][5] CDI is particularly useful as it is a crystalline solid and does not produce chlorinated byproducts.[3]

  • Elevate the Temperature: Many reactions involving hindered amines require higher temperatures (reflux conditions) to provide sufficient thermal energy to overcome the activation barrier.[3]

  • Extend Reaction Time: These reactions are kinetically slow. What might take 2-4 hours with an unhindered amine could require 12-24 hours or longer. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS rather than relying on a fixed time.[6]

  • Eliminate Moisture: Isocyanate intermediates are highly susceptible to hydrolysis. Any moisture in your glassware, solvents, or reagents will convert the isocyanate into an amine, which can then react with another isocyanate molecule to form an undesired symmetrical urea byproduct.[7]

Q2: I'm observing a significant amount of a symmetrical urea byproduct. How can this be minimized?

A2: This is a classic problem when using reagents like Triphosgene or CDI to generate an isocyanate in situ for a subsequent reaction with a second amine. The symmetrical urea (Amine1-CO-Amine1) forms if the generated isocyanate reacts with the starting amine (Amine1) before the second, hindered amine (Amine2) has a chance to react.

Causality & Solution:

  • Cause: Incorrect order of addition or slow reaction of the hindered amine.

  • Solution: The order of addition is critical.[4][6] First, react the less hindered amine with the carbonylating agent (e.g., Triphosgene, CDI) to form the reactive intermediate (e.g., isocyanate or carbamoyl imidazole). Once this intermediate is formed, then add the second, more hindered amine to the reaction mixture. This ensures the intermediate is "trapped" by the intended nucleophile.

Q3: How do I choose the best carbonyl source for my challenging substrate?

A3: The choice depends on a balance of reactivity, safety, and experimental constraints. Traditional methods often rely on toxic reagents like phosgene and isocyanates.[3] However, numerous safer and more environmentally friendly substitutes have been developed.[8]

Comparison of Common Carbonylating Agents

ReagentFormulaFormReactivitySafety ConcernsBest For...
Phosgene COCl₂GasVery HighExtremely toxic gas.[5]Industrial scale, but requires specialized handling.
Triphosgene (BTC) (Cl₃CO)₂COSolidHighSolid, but decomposes to phosgene. Highly toxic.[3][4]Highly hindered amines where other methods fail.
CDI (C₃H₃N₂)₂COSolidModerate-HighMoisture sensitive, but much safer than phosgene.[3][4]A versatile and safer go-to reagent for many substrates.
Carbon Dioxide (CO₂) CO₂GasLowNon-toxic, green reagent.[9]Requires catalysts and often high pressure/temperature.[1][9]

Section 3: Frequently Asked Questions (FAQs)

  • Are there catalytic methods that work well for hindered amines? Yes, several transition metal-catalyzed systems have been developed. For instance, ruthenium and iron pincer complexes can catalyze the dehydrogenative coupling of amines with methanol or the N-H activation of amines using DMF as a CO surrogate.[2][10] These methods are highly atom-economical but may require screening of catalysts and conditions for a specific substrate.

  • How does solvent choice impact the reaction? Aprotic solvents like THF, DMF, or DCM are most common as they do not compete with the amine nucleophile.[4][6] Avoid nucleophilic solvents like methanol or ethanol, as they can react with the isocyanate intermediate to form a carbamate side product.[6]

  • What are the best analytical techniques for monitoring these reactions?

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the appearance of the product.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of reactants, intermediates, and the final product, confirming the reaction is proceeding as expected.[6]

    • In-situ IR Spectroscopy: Techniques like ReactIR™ can be used to monitor the concentration changes of reactants, intermediates, and products in real-time by tracking their characteristic IR absorbances, which is a powerful tool for optimizing reaction time and understanding kinetics.[11]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Urea with a Hindered Amine using N,N'-Carbonyldiimidazole (CDI)

This protocol is adapted from methodologies described for the synthesis of biologically active ureas and prioritizes safety and control.[3]

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the less sterically hindered amine (Amine 1, 1.0 equiv.) in anhydrous DCM or THF.

  • Activation: Add N,N'-Carbonyldiimidazole (CDI, 1.05 equiv.) portion-wise to the stirred solution at room temperature.

  • Intermediate Formation: Stir the mixture for 1-2 hours at room temperature. Monitor the consumption of Amine 1 by TLC or LC-MS. The formation of the carbamoyl imidazole intermediate should be observed.

  • Addition of Hindered Amine: Once Amine 1 is consumed, add the sterically hindered amine (Amine 2, 1.1 equiv.) to the reaction mixture.

  • Reaction: If necessary, gently heat the reaction mixture to reflux (40-65°C, depending on the solvent) and stir for 12-24 hours.

  • Monitoring: Continue to monitor the reaction for the formation of the final urea product and the disappearance of the intermediate.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with solvent, and wash with a mild aqueous acid (e.g., 1N HCl) to remove any unreacted amine and imidazole byproduct, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.[6]

Protocol 2: Synthesis using Triphosgene (BTC) - Use Extreme Caution

This method should only be performed by trained personnel in a certified chemical fume hood due to the in-situ generation of highly toxic phosgene.[3][4]

  • Reaction Setup: Under a nitrogen atmosphere, charge a three-neck flask equipped with a reflux condenser and a dropping funnel with a solution of the hindered amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 2.5 equiv.) in anhydrous toluene.

  • Preparation of BTC solution: In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous toluene.

  • Slow Addition: Add the triphosgene solution dropwise to the stirred amine solution at 0°C. CAUTION: Exothermic reaction and gas evolution may occur.

  • Isocyanate Formation: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours to ensure complete formation of the isocyanate.

  • Reaction with Second Amine: Cool the mixture back to 0°C and add the second amine (1.1 equiv.) dropwise.

  • Final Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction carefully with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by chromatography or recrystallization.

References

  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Effect of quantity of amines on the isolated yield of urea derivatives... ResearchGate. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. Chemical Science (RSC Publishing). [Link]

  • Ruthenium-Catalyzed Urea Synthesis by N-H Activation of Amines. PubMed. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]

  • Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing). [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Preprints.org. [Link]

  • Alternatives to Phosgene and Carbon Monoxide. Wiley Online Library. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing). [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications. [Link]

  • Synthesis optimization of urea derivatives. a. ResearchGate. [Link]

  • Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. NIH. [Link]

  • [Monitoring the synthesis of N,N-diphenyl urea by IR-online]. PubMed. [Link]

Sources

Technical Support Center: Managing Exotherms in Reactions with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions involving 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This document is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert guidance, troubleshooting protocols, and critical safety information to help you manage the inherent exothermic risks associated with this highly reactive isocyanate.

The isocyanate functional group (-N=C=O) is an electrophilic powerhouse, making it invaluable for forming urethane, urea, and other linkages in drug development and materials science.[1] However, this high reactivity is also the source of significant thermal hazards. Uncontrolled reactions can lead to rapid heat and gas evolution, resulting in dangerous thermal runaways.[2] This guide provides a framework for understanding, predicting, and controlling these exotherms to ensure laboratory safety and reaction success.

Section 1: Understanding the Hazard - The Chemistry of Exotherms

This section addresses the fundamental chemical principles that make 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate reactions prone to exothermic behavior.

Q1: What makes reactions with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate prone to exotherms?

A1: The exothermic nature of this compound stems from the high reactivity of the isocyanate functional group. Several key reactions contribute to heat generation:

  • Reaction with Nucleophiles: Isocyanates are powerful electrophiles that react exothermically with a wide range of nucleophiles containing active hydrogen atoms.[1][3] Common examples include alcohols (forming urethanes), amines (forming ureas), and carboxylic acids. This is often the desired, productive reaction.

  • Reaction with Water: This is a critical and often unintended source of exotherms. Isocyanates react readily with trace moisture to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[1][4] The newly formed amine can then react with another isocyanate molecule to form a stable urea.[1] This two-step process is highly exothermic and the generation of CO₂ gas can dangerously pressurize a sealed reaction vessel.[4][5]

  • Self-Condensation Reactions: At elevated temperatures, isocyanates can react with themselves. A common pathway is trimerization, which forms a highly stable isocyanurate ring, a reaction that is also exothermic.[1]

  • Isoxazole Ring Decomposition (Extreme Conditions): While the isoxazole ring is generally stable under typical reaction conditions, it can undergo thermal decomposition at very high temperatures (studies on the parent isoxazole show decomposition at 850-1100 K).[6][7] In a severe, uncontrolled runaway, temperatures could escalate to a point where ring fragmentation contributes additional energy and gas, leading to catastrophic failure.

Below is a diagram illustrating the primary exothermic pathways.

Exotherm_Pathways Figure 1: Primary Exothermic Pathways for Isocyanates cluster_nucleophiles Reactions with Nucleophiles cluster_products Products & Heat Generation Isocyanate 5-Methyl-3-Phenyl- 4-Isoxazolyl Isocyanate Isocyanate->Isocyanate Self-Condensation (High Temp) Alcohol Alcohol (R-OH) Isocyanate->Alcohol Desired Reaction Amine Amine (R-NH2) Isocyanate->Amine Desired Reaction Water Water (H2O) Isocyanate->Water Side Reaction Isocyanurate Isocyanurate Trimer + Heat Isocyanate->Isocyanurate Urethane Urethane + Heat Alcohol->Urethane Urea Urea + Heat Amine->Urea Amine_CO2 Amine + CO2 (Gas) Water->Amine_CO2 Final_Urea Disubstituted Urea + Heat Amine_CO2->Final_Urea reacts with another Isocyanate molecule Hazard_Assessment_Workflow Figure 2: Pre-Reaction Hazard Assessment Workflow Start Start: New Reaction or Scale-Up Define_Process Define Process: - Reagents & Stoichiometry - Target Temperature & Time - Solvent & Concentration Start->Define_Process ID_Hazards Identify Potential Hazards: - Exothermic Reaction? - Gas Evolution? - Unstable Intermediates? Define_Process->ID_Hazards Quantify_Risk Quantify Thermal Risk (Reaction Calorimetry) ID_Hazards->Quantify_Risk Low_Risk Low Risk: (e.g., ΔT_ad < 25°C) Proceed with Standard Controls Quantify_Risk->Low_Risk Yes High_Risk High Risk: (e.g., ΔT_ad > 50°C) Implement Enhanced Controls Quantify_Risk->High_Risk No Implement_Controls Implement Controls: - Slow Addition (Syringe Pump) - Dilution - Enhanced Cooling - Inert Atmosphere Low_Risk->Implement_Controls High_Risk->Implement_Controls Define_Emergency Define Emergency Plan: - Quench Agent Ready? - Cooling Capacity Sufficient? - Personnel Alerted? Implement_Controls->Define_Emergency Proceed Proceed with Experiment Define_Emergency->Proceed Emergency_Response Figure 3: Immediate Response Workflow for Thermal Events Runaway_Detected Thermal Runaway Detected! (Temp Spike, Gas, Pressure) Alert 1. Alert Personnel & Supervisor (Do NOT work alone) Runaway_Detected->Alert Stop_Addition 2. Stop All Reagent Addition Immediately Alert->Stop_Addition Remove_Heat 3. Remove Heating Source (if applicable) Stop_Addition->Remove_Heat Enhance_Cooling 4. Maximize Cooling (Lower cryocooler setpoint, add dry ice to bath) Remove_Heat->Enhance_Cooling Prepare_Quench 5. Prepare for Controlled Quench (Have quench solution ready) Enhance_Cooling->Prepare_Quench Assess Is reaction under control? (Temp decreasing) Prepare_Quench->Assess Continue_Monitoring Continue Monitoring Until Stable Assess->Continue_Monitoring Yes Execute_Quench Execute Controlled Quench (See Protocol 3.2) Assess->Execute_Quench No

Figure 3: Immediate Response Workflow for Thermal Events
3.2: Controlled Quenching Procedures

Quenching a highly reactive mixture is a hazardous operation that can itself be exothermic. T[8]he goal is to introduce a reagent that will consume the isocyanate rapidly but in a more controlled manner than the runaway reaction.

Objective: To safely neutralize unreacted 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in an emergency situation.

Personnel Requirements: This procedure requires at least two trained chemists. One to perform the quench, and one to observe and assist.

Required Equipment & Reagents:

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves (double-gloving with nitrile is recommended). *[9] Large, robust cooling bath (ice/water/salt or dry ice/acetone).

  • Inert gas supply (Nitrogen or Argon).

  • Syringe or cannula for controlled addition.

  • Pre-prepared quenching solution (see table below).

Quenching Agent Mechanism Pros Cons Citation
Isopropanol (IPA) Reacts to form a stable urethane.Less vigorous reaction than water; readily available.Slower than amines; still exothermic.
10% Isopropyl Alcohol / 1% Ammonia in Water Multi-component; alcohol reacts, ammonia forms urea, water provides thermal mass.Effective and commonly cited for isocyanate waste.Can be highly exothermic and generate gas; requires careful addition.
n-Butylamine in an inert solvent (e.g., Toluene) Rapidly forms a stable urea.Very fast and efficient at consuming isocyanate.Highly exothermic; the amine is corrosive and flammable.
Protocol: Emergency Quench of Isocyanate Reaction
  • Ensure Maximum Cooling: Place the reaction flask deep into the prepared, large-capacity cooling bath. Ensure vigorous stirring to promote heat transfer.

  • Maintain Inert Atmosphere: Ensure the reaction is under a positive pressure of inert gas (N₂ or Ar) with an outlet to a bubbler or fume hood vent. This prevents flammable solvent vapors from igniting and safely vents any gas evolved during the quench. 3[10]. Slowly Add Quenching Agent: Using a syringe or cannula, add the chosen quenching agent dropwise and slowly . The initial addition is the most critical.

  • Monitor Temperature Continuously: Carefully watch the internal thermometer. If the temperature begins to rise rapidly, stop the addition immediately and wait for the cooling system to bring it back down before resuming at a slower rate. 5[8]. Observe for Gas Evolution: Be prepared for gas evolution. Do not seal the vessel.

  • Complete the Quench: Once the exotherm subsides with each addition, continue adding the quenching agent until an excess has been introduced (typically 1.5-2.0 equivalents relative to the initial amount of isocyanate).

  • Allow to Stir: Once the quench is complete and the temperature is stable, allow the mixture to stir in the cooling bath for at least one hour to ensure all reactive species have been consumed. 8[10]. Warm to Room Temperature Slowly: Remove the cooling bath and allow the flask to warm slowly to ambient temperature before proceeding with workup or disposal.

Section 4: Frequently Asked Questions (FAQs)

Q8: What are the recommended storage and handling conditions for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate?

A8: Based on its safety data sheet, this compound is moisture and light-sensitive. It should be stored in a cool, well-ventilated area, away from heat sources. The container must be kept tightly closed, and for long-term storage, it should be kept under an inert atmosphere of Argon.

[11]### Q9: What Personal Protective Equipment (PPE) is mandatory? A9: Due to the compound's hazards (harmful by inhalation/contact, eye irritant, respiratory sensitizer), appropriate PPE is essential. T[11][12]his includes:

  • Eye Protection: Safety glasses with side shields and a face shield.

  • Hand Protection: Chemical-resistant gloves. Double-gloving is recommended. *[9] Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhaling vapors. I[11]n case of inadequate ventilation, respiratory protection is required.

[12][13]### Q10: How should I decontaminate glassware and dispose of waste containing this isocyanate? A10: All glassware should be decontaminated before being removed from the fume hood. Rinse glassware with an inert solvent (like acetone) to remove the bulk of the material, then rinse with a deactivating solution (e.g., 10% isopropanol and 1% ammonia in water) to neutralize any residual isocyanate. L[9]iquid and solid waste should be collected in a dedicated, labeled container and quenched with the same deactivating solution before being sent for disposal according to your institution's guidelines.

Q11: Can this isocyanate undergo thermal decomposition? What are the products?

A11: Yes, but likely only under extreme temperatures far exceeding normal reaction conditions. The isocyanate group itself can decompose, but a more significant event would be the decomposition of the isoxazole ring. Studies on parent isoxazole at very high temperatures (850-1100 K) show it decomposes primarily to acetonitrile and carbon monoxide. I[6][14]n a severe runaway fire, toxic fumes containing nitrogen oxides, hydrogen cyanide, and carbon monoxide could be produced.

[15][16]***

References

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A. [Link]

  • 1.2.1 - Isocyanate Reactions. Poliuretanos. [Link]

  • Advancements in Isocyanate Reaction Control Techniques. Patsnap Eureka. [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • guide-to-handling-isocyanates.pdf. Safe Work Australia. [Link]

  • Safety measures for working with isocyanate. Reddit. [Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

  • Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]

  • Method for removing non-reacted isocyanate from its reaction product.
  • Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. [Link]

  • Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]

  • How To Run A Reaction: The Quench. University of Rochester. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate. [Link]

  • The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Rubber Chemistry and Technology. [Link]

  • Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. ACS Omega. [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]

  • Isocyanate. Wikipedia. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. [Link]

  • Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. ACS Publications. [Link]

  • Monitoring the formation of polyurethane foams with an infrared camera. Journal of Emerging Investigators. [Link]

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]

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Technical Support Center: Inert Atmosphere Techniques for Handling Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling isocyanates. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive, yet synthetically valuable, compounds. Isocyanates are powerful electrophiles, essential for the formation of urethanes, ureas, and other critical linkages. However, their high reactivity, particularly with water, necessitates meticulous handling under inert atmosphere conditions to ensure reaction success, reproducibility, and safety.

This resource provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing isocyanate chemistry and the rationale for using inert atmosphere techniques.

Q1: Why are isocyanates so reactive towards water?

Isocyanates possess a highly electrophilic carbon atom within the R−N=C=O functional group.[1][2] This carbon is susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water.[1][3] The reaction with water is particularly problematic in non-aqueous synthesis. It proceeds via a two-step process:

  • Carbamic Acid Formation: The initial reaction between an isocyanate and water forms an unstable carbamic acid intermediate.

  • Decarboxylation & Amine Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.[1]

  • Urea Formation: This newly formed, highly reactive amine immediately attacks a second isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[1][4]

This cascade means that for every single molecule of water, two molecules of your isocyanate starting material are consumed, leading to significant yield loss and the formation of unwanted, often difficult-to-remove byproducts.[4][5]

Q2: What are the observable consequences of moisture contamination in my reaction?

Moisture contamination manifests in several distinct ways:

  • Formation of White Precipitate: The disubstituted urea byproduct is typically a white solid with low solubility in common organic solvents, leading to a cloudy or precipitated reaction mixture.[5][6]

  • Foaming or Bubbling: The generation of CO₂ gas can cause the reaction mixture to bubble, foam, or even pressurize the vessel if it is sealed.[6][7][8][9]

  • Low or No Yield: The intended nucleophile (e.g., an alcohol) must compete with any water present. Because the secondary reaction of the in-situ generated amine is extremely fast, water can rapidly consume the isocyanate, leading to poor yields of the desired urethane product.[5]

Q3: What constitutes an "inert atmosphere" for isocyanate chemistry?

An inert atmosphere is a reaction environment that is free of reactive gases, primarily oxygen and water vapor. For isocyanate chemistry, the primary concern is moisture. The environment is maintained by using a dry, unreactive gas such as nitrogen (N₂) or argon (Ar).[6][10] Key practices include:

  • Inert Gas Blanketing: Maintaining a positive pressure of dry N₂ or Ar over the reaction.[11]

  • Sparging: Bubbling the inert gas through solvents to remove dissolved moisture and oxygen.

  • Specialized Glassware: Using Schlenk lines or operating within a glovebox to exclude the laboratory atmosphere entirely.

Q4: How dry do my solvents and reagents need to be?

The required level of dryness depends on the sensitivity of your specific reaction. For most applications, a water content below 50 ppm (parts per million) in solvents is a good target. For high-precision work, such as polymer synthesis, moisture levels should ideally be below 10 ppm.[5] It is critical to remember that even seemingly "dry" glassware can have a significant film of adsorbed water on its surface.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: I've started my reaction, and a white, insoluble solid has formed almost immediately.

  • Probable Cause: This is the classic sign of significant water contamination, leading to the formation of a disubstituted urea.[5][6] The source could be your solvent, reagents, glassware, or a leak in your inert atmosphere setup.

  • Troubleshooting Workflow:

    // Nodes start [label="White Precipitate Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="Is the solvent certified anhydrous\nOR freshly distilled from a drying agent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_solvent_no [label="Action:\nPurify solvent via distillation or\npassage through activated alumina.\nVerify dryness with Karl Fischer titration.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q_glassware [label="Was all glassware rigorously dried\n(oven >120°C or flame-dried)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_glassware_no [label="Action:\nRe-dry all glassware under vacuum\nor inert gas flow immediately\nbefore use.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q_reagents [label="Are other reagents (e.g., polyols)\nknown to be anhydrous and handled\nunder inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_reagents_no [label="Action:\nDry reagents appropriately\n(e.g., azeotropic distillation, high vacuum)\nand store over molecular sieves.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q_setup [label="Is the inert gas setup secure?\n(Positive pressure, no leaks)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_setup_no [label="Action:\nCheck all connections for leaks using\na bubbler. Ensure positive gas flow.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Problem Resolved:\nRestart experiment with\ndry components.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges start -> q_solvent; q_solvent -> a_solvent_no [label="No"]; a_solvent_no -> q_glassware [style=dashed]; q_solvent -> q_glassware [label="Yes"]; q_glassware -> a_glassware_no [label="No"]; a_glassware_no -> q_reagents [style=dashed]; q_glassware -> q_reagents [label="Yes"]; q_reagents -> a_reagents_no [label="No"]; a_reagents_no -> q_setup [style=dashed]; q_reagents -> q_setup [label="Yes"]; q_setup -> a_setup_no [label="No"]; a_setup_no -> end_node [style=dashed]; q_setup -> end_node [label="Yes"]; }

    Caption: Troubleshooting flowchart for precipitate in isocyanate reactions.

Issue 2: My reaction is bubbling/foaming, and I'm not expecting gas evolution.

  • Probable Cause: You are observing the generation of carbon dioxide (CO₂), a direct result of the reaction between your isocyanate and a water contaminant.[7][8][9] This is a strong indicator of a significant moisture breach.

  • Step-by-Step Solution:

    • Immediate Action: Do NOT seal the reaction vessel. If the system is closed, safely vent it into a fume hood to prevent dangerous pressure buildup.[5]

    • Investigate the Source: The cause is the same as for precipitate formation. Follow the troubleshooting workflow in "Issue 1" to identify and eliminate the source of moisture before your next attempt.

    • Consider Catalyst Effects: Be aware that some catalysts, particularly certain tertiary amines or organometallic compounds, can also accelerate the unwanted isocyanate-water reaction. Review your catalyst choice to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).

Issue 3: My reaction has a very low yield, and TLC/LCMS analysis shows my isocyanate is gone.

  • Probable Cause: Your isocyanate has been consumed by the side reaction with water.[5] This is often more subtle than precipitate formation if the resulting urea is soluble in your reaction medium.

  • Step-by-Step Solution:

    • Preventative Action is Key: Post-reaction analysis is difficult. The most effective strategy is to rigorously prevent moisture contamination from the start.

    • Quantify Water Content: Before your next attempt, use Karl Fischer titration to determine the water content of your solvent and liquid reagents. This provides a quantitative baseline.

    • Review Drying Protocols: Re-evaluate your methods for drying solvents and reagents. Refer to the data table below and the detailed protocols that follow. For example, simply adding molecular sieves to a wet solvent is often insufficient; the solvent should be pre-dried or distilled.

Drying MethodTarget SolventTypical Achievable MoistureNotes
Distillation from CaH₂ Aprotic solvents (THF, Toluene, CH₂Cl₂)< 50 ppmGood general-purpose method.
Distillation from Na/Benzophenone Ethers (THF, Dioxane)< 10 ppmExcellent for achieving very low moisture levels; indicator turns deep blue/purple when anhydrous.[5]
Activated Alumina Column Non-reactive solvents (Toluene, Hexanes)< 10 ppmA convenient, high-throughput alternative to distillation.
Activated Molecular Sieves (4Å) Most aprotic solvents< 50 ppmBest used for storing already-dry solvents, not for bulk drying of wet solvents.[5]

Key Experimental Protocols

Protocol 1: General Setup for an Isocyanate Reaction Using a Schlenk Line

This protocol ensures the reaction is performed under a positive pressure of a dry, inert gas.

  • Objective: To set up a reaction vessel that is free of atmospheric moisture and oxygen.

  • Apparatus: Schlenk flask with a stir bar, condenser (if heating), rubber septa, needles, and a dual-manifold Schlenk line connected to a vacuum pump and an inert gas (N₂ or Ar) source with a bubbler.

  • Step-by-Step Methodology:

    • Glassware Preparation: Ensure the Schlenk flask and condenser are either oven-dried overnight at >120°C or flame-dried under vacuum. Allow to cool to room temperature under a stream of inert gas.[5]

    • Assembly: Quickly assemble the glassware and cap all openings with rubber septa.

    • Purge Cycle (Vacuum/Backfill):

      • Connect the flask to the Schlenk line via a needle through the septum.

      • Carefully open the flask to the vacuum manifold to evacuate the air.

      • Close the vacuum valve and slowly open the inert gas valve to backfill the flask with N₂ or Ar. The bubbler should show positive gas flow.

      • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of the atmosphere.

    • Reagent Addition:

      • Add anhydrous solvents and liquid reagents via a gas-tight syringe through the septum.

      • Add solid reagents either quickly under a strong positive flow of inert gas (counter-flow) or via a solid addition funnel that has also been purged.

    • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is confirmed by a slow, steady bubble rate (~1 bubble every 5-10 seconds) in the outlet bubbler.

// Nodes step1 [label="1. Dry Glassware\n(Oven or Flame-Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Assemble Apparatus\n(Flask, Condenser, Septa)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Connect to Schlenk Line", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Perform 3x Vacuum/Backfill Cycles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="5. Add Anhydrous Solvents/Reagents\nvia Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Add Isocyanate\n(Final Reagent, via Syringe)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step7 [label="7. Run Reaction\n(Maintain Positive Pressure)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; }

Caption: Workflow for setting up an isocyanate reaction on a Schlenk line.

Analytical Techniques for Monitoring Reactions

Q5: How can I monitor the progress of my isocyanate reaction in real-time?

  • In-situ FTIR Spectroscopy: This is the ideal method. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction, you can continuously monitor the disappearance of the strong, sharp isocyanate (–N=C=O) stretching band, which appears around 2250-2275 cm⁻¹. This provides real-time kinetic data, conversion rates, and a definitive endpoint without sampling.[12]

  • Offline Analysis (TLC/HPLC/NMR): If in-situ analysis is not available, small aliquots of the reaction can be carefully removed via syringe and quenched immediately (e.g., with a small amount of methanol or dibutylamine) to derivatize any remaining isocyanate. The quenched sample can then be analyzed by traditional methods. HPLC is a common and sensitive technique for quantifying isocyanate derivatives.[13][14]

Safety First: Isocyanate-Specific Precautions

Isocyanates are not only reactive with water but are also potent respiratory and skin sensitizers.[6][15] Repeated exposure, even at low levels, can lead to occupational asthma.[16][17]

  • Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood.[15][18]

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile gloves; thin latex gloves are not suitable as they offer poor resistance.[10][19] Consider double-gloving for neat transfers.

    • Eye Protection: Chemical splash goggles are mandatory.[7]

    • Lab Coat: A buttoned lab coat is required.

  • Waste & Spill Decontamination: Never quench isocyanate waste with pure water, as this will generate CO₂ and could cause splashing or vessel pressurization. Use a decontamination solution. A common formulation is a mixture of water, isopropyl alcohol, and concentrated ammonia.[20] For spills, cover with an inert absorbent like vermiculite or sand, then treat with the decontamination solution.[15]

References

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe.ca. [Link]

  • California Department of Public Health. (2014). Isocyanates: Working Safely. CDPH.ca.gov. [Link]

  • Safe Work Australia. (2020). Guide to handling isocyanates. SafeWorkAustralia.gov.au. [Link]

  • Patsnap. (2024). How to Enhance Isocyanate Storage and Handling Safety? Patsnap.com. [Link]

  • Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. HSE.gov.uk. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland.com. [Link]

  • EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes. Exactdispensing.com. [Link]

  • BDMAEE. (n.d.). Safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers. BDMAEE.com. [Link]

  • Google Patents. (n.d.).
  • ResinLab. (2021). Moisture Contamination of Polyurethanes. ResinLab.com. [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. MT.com. [Link]

  • Blog. (2024). How does humidity affect pu foam raw materials?[Link]

  • Google Patents. (n.d.). EP0337898A1 - Process for the purification and isolation of isocyanate condensates by extraction with liquid or supercritical CO2.
  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.org. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Isocyanate. En.wikipedia.org. [Link]

  • Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC.org. [Link]

  • IOM World. (n.d.). Isocyanate Sampling and Analysis. IOM-world.org. [Link]

  • ResearchGate. (2015). (PDF) A laboratory comparison of analytical methods used for isocyanates. [Link]

  • ResearchGate. (n.d.). Effect of relative humidity on the curing and dielectric properties of polyurethane-based composites. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. NIH.gov. [Link]

  • PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCImag.com. [Link]

  • ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Pubs.acs.org. [Link]

  • Royal Society of Chemistry. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. RSC.org. [Link]

  • Safe Work Australia. (2015). Guide to handling isocyanates. SafeWorkAustralia.gov.au. [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. Reddit.com. [Link]

  • ACS Publications. (2024). How To Get Isocyanate? Pubs.acs.org. [Link]

  • Google Patents. (n.d.).
  • Safe Work Australia. (n.d.). guide-to-handling-isocyanates.docx. [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA.gov. [Link]

Sources

Technical Support Center: Reactions Involving 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile reagent. The following question-and-answer format is designed to address specific issues with clarity and scientific rigor, moving from frequently asked questions to detailed troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, providing a foundation for successful experimentation.

Q1: What are the primary safety precautions I should take when working with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate?

A1: Isocyanates as a class of compounds are potent respiratory and skin sensitizers.[1][2][3] It is crucial to handle 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in a well-ventilated fume hood at all times. Personal Protective Equipment (PPE) is mandatory and should include:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles or a face shield.

  • A lab coat.

Repeated exposure, even at low levels, can lead to sensitization, causing allergic reactions upon subsequent contact.[2][3] Always consult the Safety Data Sheet (SDS) before use.

Q2: How should I properly store 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate?

A2: This reagent is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Moisture in the air can hydrolyze the isocyanate to an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.[4][5][6] This not only consumes the reagent but the resulting amine can react with remaining isocyanate to form an insoluble and difficult-to-remove symmetrical urea byproduct.

Q3: My reaction with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is sluggish. What can I do to improve the reaction rate?

A3: Isocyanate reactivity is dependent on the nucleophilicity of the reaction partner.[7] While many reactions with primary and secondary amines proceed readily at room temperature, reactions with less nucleophilic substrates like alcohols or hindered amines may require heating or catalysis.[4][8] Tertiary amines or organometallic catalysts (e.g., dibutyltin dilaurate) can be used to accelerate the reaction, but care must be taken as they can also promote side reactions like dimerization or trimerization of the isocyanate.[4] Always ensure your reagents and solvents are anhydrous, as water will compete as a nucleophile.[6]

Q4: What are the most common byproducts in reactions involving this isocyanate?

A4: The most prevalent byproducts arise from the reaction of the isocyanate with water or from self-reaction. These include:

  • Symmetrical Urea: Formed if the isocyanate hydrolyzes to the corresponding amine, which then reacts with another molecule of the isocyanate. This is often a high-melting, poorly soluble solid.[9]

  • Dimers and Trimers: Can form, especially upon heating or in the presence of certain catalysts.[4]

  • Carbamates: If an alcohol is used as a solvent or is present as an impurity, it will react with the isocyanate to form a carbamate.[4][10]

Part 2: Troubleshooting Guide for Reaction Work-up and Purification

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered after your reaction is complete.

Scenario 1: An Insoluble White Precipitate Has Formed in My Reaction Mixture.

Question: I've reacted 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate with my amine, and a significant amount of an insoluble white solid has crashed out of solution. What is it and how do I deal with it?

Answer: The insoluble precipitate is highly likely to be the symmetrical urea byproduct, N,N'-bis(5-methyl-3-phenylisoxazol-4-yl)urea, formed from the reaction of the isocyanate with trace amounts of water.[9] Your desired unsymmetrical urea product may also be poorly soluble. The first step is to identify the components of the solid.

Troubleshooting Workflow: Insoluble Precipitate

G start Insoluble Precipitate Observed check_product Is the desired product expected to be insoluble? start->check_product analyze Analyze a small sample of the solid (e.g., by LC-MS or NMR in a strong solvent like DMSO-d6). check_product->analyze Uncertain purify_solid Isolate by filtration. Wash with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, cold ethyl acetate). Recrystallize if necessary. check_product->purify_solid Yes is_product Is the solid the desired product? analyze->is_product is_byproduct Is the solid the symmetrical urea byproduct? is_product->is_byproduct No is_product->purify_solid Yes solubilize Attempt to dissolve the reaction mixture in a larger volume of a more polar solvent (e.g., THF, DCM, or warm ethyl acetate). is_byproduct->solubilize Yes end Pure Product / Purified Filtrate purify_solid->end filter_byproduct Filter off the insoluble urea byproduct. Wash the solid with the reaction solvent. solubilize->filter_byproduct proceed Proceed with work-up of the filtrate containing the desired product. filter_byproduct->proceed proceed->end

Caption: Decision tree for handling insoluble precipitates.

Scenario 2: Difficulty in Removing Excess Isocyanate.

Question: My reaction has gone to completion, but I still have unreacted 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. How can I safely and effectively remove it before purification?

Answer: It is critical to quench any remaining isocyanate before concentrating the reaction mixture or attempting chromatography. Unreacted isocyanate can streak on a silica gel column or react with protic solvents, leading to the formation of byproducts that complicate purification. The use of a nucleophilic scavenger is the recommended approach.[9]

Recommended Quenching Agents

ScavengerProduct FormedAdvantagesConsiderations
Methanol Methyl N-(5-methyl-3-phenylisoxazol-4-yl)carbamateThe resulting carbamate is generally stable and more easily separated by chromatography than the corresponding amine or urea.[9]Use a slight excess (2-5 equivalents relative to the isocyanate) to ensure complete reaction.
Water 5-Methyl-3-phenylisoxazol-4-amineCan be effective, but leads to the formation of the corresponding amine and CO2.[5] The amine may be difficult to separate from the desired product.The reaction can be slow and may lead to the formation of the symmetrical urea if quenching is incomplete.

Experimental Protocol: Quenching with Methanol

  • Monitor Reaction: Ensure your primary reaction is complete by TLC or LC-MS.

  • Cool: Cool the reaction mixture to room temperature.

  • Add Scavenger: Add 2-5 equivalents of methanol (relative to the initial amount of excess isocyanate) to the reaction mixture.

  • Stir: Stir the mixture at room temperature for 30-60 minutes.

  • Confirm Quenching: Verify the absence of the isocyanate starting material by TLC or LC-MS before proceeding with the work-up.

Scenario 3: Product Decomposition During Work-up or Purification.

Question: I suspect my product, a 5-methyl-3-phenylisoxazole derivative, is degrading during the work-up. What conditions should I avoid?

Answer: The 5-methyl-3-phenylisoxazole core is generally robust, but the isoxazole ring can be sensitive to certain conditions, particularly strong bases.[2][9][11]

Key Stability Considerations:

  • pH: The isoxazole ring is susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[11] This is a known transformation for the related drug, leflunomide, which converts to its active metabolite via isoxazole ring opening.

    • Recommendation: Avoid using strong aqueous bases like NaOH or KOH for extractions if possible. If a basic wash is necessary to remove acidic impurities, use a milder base like aqueous sodium bicarbonate (NaHCO₃) and perform the extraction quickly at room temperature or below.

  • Reductive Conditions: The N-O bond in the isoxazole ring is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd).[2] Avoid these conditions if you wish to retain the isoxazole ring.

  • Heat: While moderate heating is often tolerated, prolonged exposure to high temperatures can potentially lead to degradation or rearrangement of the isoxazole ring.[11]

General Work-up and Purification Protocol

This protocol is a general guideline and may require optimization for your specific product.

G start Reaction Completion Confirmed quench Quench excess isocyanate with methanol. (Stir for 30-60 min at RT) start->quench concentrate Concentrate the reaction mixture under reduced pressure. quench->concentrate dissolve Dissolve the residue in an organic solvent (e.g., Ethyl Acetate, DCM). concentrate->dissolve wash_acid Wash with dilute acid (e.g., 1M HCl) to remove basic impurities. dissolve->wash_acid wash_bicarb Wash with saturated aqueous NaHCO₃ to remove acidic impurities. wash_acid->wash_bicarb wash_brine Wash with brine to remove residual water. wash_bicarb->wash_brine dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash_brine->dry filter_concentrate Filter and concentrate to yield crude product. dry->filter_concentrate purify Purify the crude product. filter_concentrate->purify chromatography Column Chromatography (Silica Gel) - Eluent: Hexane/Ethyl Acetate gradient purify->chromatography If an oil or non-crystalline solid recrystallization Recrystallization - Solvents: Ethanol, Toluene, or mixtures with Hexane purify->recrystallization If a solid final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Recommended general workflow for work-up and purification.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Isocyanates. WorkSafeBC. Available at: [Link]

  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. Available at: [Link]

  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Isocyanate Risk Assessment and Control Measures. Commodious. Available at: [Link]

  • Organic Chemistry/Isocyanate. Wikibooks. Available at: [Link]

  • A method for synthesizing leflunomide. Google Patents.
  • Isocyanate. Wikipedia. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • What conditions are required to react isocyanate with COOH or OH groups? ResearchGate. Available at: [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available at: [Link]

  • What reagent to use for visualization of isoxazole on TLC. ResearchGate. Available at: [Link]

  • Isocyanate Chemistry. Reddit. Available at: [Link]

  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. National Institutes of Health. Available at: [Link]

  • Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Available at: [Link]

Sources

troubleshooting low yield in carbamate formation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing carbamate formation. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering in-depth explanations grounded in chemical principles to empower you to solve even the most challenging synthetic hurdles.

Section 1: The Chemistry of Carbamate Formation

Understanding the reaction mechanism is the first step toward effective troubleshooting. Carbamates (or urethanes) are most commonly synthesized via two primary pathways: the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.

Pathway A: From Isocyanates and Alcohols

This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The reaction is typically high-yielding and atom-economical, as no byproduct is formed.[1][2]

G cluster_reactants Reactants cluster_product Product R_NCO R-N=C=O Isocyanate TransitionState [Transition State] R_NCO->TransitionState R_OH R'-OH Alcohol R_OH->TransitionState Nucleophilic attack Carbamate R-NH-C(=O)O-R' Carbamate TransitionState->Carbamate caption Mechanism: Alcohol + Isocyanate G cluster_reactants Reactants cluster_products Products R_NH2 R₂NH Amine Tetrahedral_Intermediate [Tetrahedral Intermediate] R_NH2->Tetrahedral_Intermediate Nucleophilic attack R_OCOC_l R'-OC(=O)Cl Chloroformate R_OCOC_l->Tetrahedral_Intermediate Base Base (e.g., Et₃N) Salt Base-H⁺Cl⁻ Salt Byproduct Base->Salt Scavenges HCl Carbamate R₂N-C(=O)O-R' Carbamate Tetrahedral_Intermediate->Carbamate Collapse & Cl⁻ leaves caption Mechanism: Amine + Chloroformate

Caption: Mechanism for carbamate formation from a chloroformate.

Section 2: Frequently Asked Questions - Your First Diagnostic Check

Low yields often stem from a few common, easily rectifiable issues. Before delving into complex optimization, always verify these fundamentals.

Q1: My yield is unexpectedly low. What are the very first things I should check?

A1: Start with a systematic review of your setup and reagents, as this is where the majority of issues arise.

  • Anhydrous Conditions : Both isocyanates and chloroformates are highly reactive and extremely sensitive to moisture. [3][4]Hydrolysis of these starting materials is a primary cause of low yield. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a purification system or a fresh, sealed bottle. [4]* Reagent Quality : Verify the purity of your starting materials. Isocyanates can trimerize to form isocyanurates, and chloroformates can decompose upon prolonged storage. [3][5]Using a freshly opened bottle or a recently purified reagent is a critical troubleshooting step. [4]* Temperature Control : These reactions are often exothermic. The initial addition of the electrophile (isocyanate or chloroformate) should typically be done at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. [4]* Stoichiometry : Ensure accurate measurement of your reagents. While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1–1.2 equivalents) of the isocyanate or chloroformate can help drive the reaction to completion, accounting for minor reagent degradation or hydrolysis. [4] Q2: I'm using a chloroformate. Is my choice of base correct?

A2: The base is not just an additive; it's a critical reagent. Its primary role is to scavenge the HCl byproduct. [3]* Use a Non-Nucleophilic Base : The base should be non-nucleophilic to avoid reacting with the chloroformate itself. Sterically hindered tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are standard choices. [4]* Avoid Primary/Secondary Amines : Using a primary or secondary amine as a base will lead to competitive formation of urea byproducts.

  • Strength and Solubility : The base must be strong enough to neutralize HCl effectively and soluble in the chosen reaction solvent.

Section 3: In-Depth Troubleshooting Guide

If the basics are in order, a deeper dive is necessary. This section addresses more nuanced problems in a logical, diagnostic format.

G Start Low Carbamate Yield Check_Basics Review Fundamentals: - Anhydrous Conditions? - Reagent Purity? - Stoichiometry Correct? Start->Check_Basics Basics_OK Basics Are Correct Check_Basics->Basics_OK Yes Basics_Not_OK Correct Basic Flaws (Dry Glassware, Use New Reagents, etc.) Check_Basics->Basics_Not_OK No Reaction_Analysis Analyze Reaction Profile (TLC/LC-MS) Basics_OK->Reaction_Analysis Optimize Optimize & Re-run Basics_Not_OK->Optimize Stalled Reaction Stalled/ Incomplete Conversion Reaction_Analysis->Stalled Starting Material Remains Side_Products Multiple Side Products Reaction_Analysis->Side_Products Complex Mixture Troubleshoot_Stalled Troubleshoot Stalled Reaction: - Increase Temperature? - Add Catalyst (e.g., DMAP)? - Change Solvent? Stalled->Troubleshoot_Stalled Troubleshoot_Side_Products Identify & Mitigate Side Reactions: - Hydrolysis (Urea/CO₂)? -> Improve Drying - Allophanate? -> Adjust Stoichiometry - Over-alkylation? -> Use Milder Base Side_Products->Troubleshoot_Side_Products Troubleshoot_Stalled->Optimize Troubleshoot_Side_Products->Optimize caption Troubleshooting Workflow for Low Carbamate Yield

Caption: A logical workflow for troubleshooting low carbamate yields.
Problem 1: The reaction is sluggish or fails to reach completion.

Q3: I've monitored my reaction by TLC, and the starting material is being consumed very slowly or the reaction stalls. What's happening?

A3: A stalled reaction points to issues with reactivity or kinetics.

  • Steric Hindrance : This is a major kinetic barrier. If either your amine/alcohol or your electrophile is sterically bulky, the nucleophilic attack will be slow. [6][7][8] * Solution : Increase the reaction temperature or prolong the reaction time. For highly hindered substrates, consider using a more reactive electrophile (e.g., pentafluorophenyl chloroformate, which has a better leaving group) or adding a catalyst. [9]* Insufficient Activation : The electrophilicity of the carbonyl carbon is key.

    • Solution (Chloroformate route) : Add a catalytic amount (0.05-0.1 eq.) of 4-Dimethylaminopyridine (DMAP). [3]DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, accelerating the reaction.

    • Solution (Isocyanate route) : While often catalyst-free, sluggish reactions can be accelerated by catalysts like tin carboxylates or specific tertiary amines (e.g., DABCO), which can help activate the isocyanate or the alcohol. [5][10]* Solvent Effects : The solvent can dramatically influence reaction rates.

    • Solution : Switch to a solvent that better solubilizes your reagents. While nonpolar solvents like toluene are common, sometimes a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can accelerate the reaction, especially if ionic intermediates are involved. [6][11]

Problem 2: My mass spec and NMR show a complex mixture with multiple byproducts.

Q4: My desired product is present, but it's contaminated with significant side products. What are they and how do I prevent them?

A4: Side product formation indicates that your reagents are reacting through undesired pathways. The identity of the byproduct is your best clue.

  • Symmetrical Urea (from isocyanate) or Amine + CO₂ (from chloroformate) : This strongly suggests the presence of water. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO₂. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. Similarly, water hydrolyzes chloroformates. [3] * Solution : Re-evaluate your drying procedures. Flame-dry all glassware immediately before use, use freshly distilled anhydrous solvents, and ensure your inert gas line has a drying tube.

  • Allophanate or Isocyanurate Formation (from isocyanate) : These byproducts arise when your carbamate product reacts with excess isocyanate. [5][10]This is more common at higher temperatures or with certain catalysts.

    • Solution : Maintain a strict 1:1 stoichiometry or use a slight excess of the alcohol, not the isocyanate. Add the isocyanate slowly to the alcohol solution to maintain a low instantaneous concentration of the isocyanate.

  • Over-alkylation of Carbamate Product : The nitrogen on the carbamate product is less nucleophilic than the starting amine, but under harsh conditions (strong base, high heat), it can be deprotonated and react with an electrophile. This is a known issue in some multi-component reactions. [12] * Solution : Use milder reaction conditions. Employ a weaker base (e.g., NaHCO₃ in a biphasic system) or lower the reaction temperature.

Section 4: Standard Operating Protocol

This section provides a robust, general-purpose protocol for carbamate formation from an amine and a chloroformate, which can be adapted for specific substrates.

General Protocol: Synthesis of Benzyl Phenylcarbamate

1. Preparation and Setup:

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum.
  • Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.
  • Fit the flask with a rubber septum for liquid additions.

2. Reagent Addition:

  • To the flask, add aniline (1.0 eq., e.g., 1.0 g) and dissolve it in anhydrous dichloromethane (DCM, 30 mL).
  • Cool the flask to 0 °C in an ice-water bath.
  • Add triethylamine (TEA, 1.2 eq.) to the stirred solution via syringe.
  • In a separate, dry vial, dissolve benzyl chloroformate (1.1 eq.) in anhydrous DCM (10 mL).
  • Add the benzyl chloroformate solution dropwise to the cooled aniline mixture over 15-20 minutes using a syringe pump. Ensure the internal temperature remains below 5 °C.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aniline spot is consumed (typically 2-4 hours).

4. Workup and Purification:

  • Quench the reaction by slowly adding deionized water (20 mL).
  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
  • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
  • Purify the crude product by recrystallization or flash column chromatography to yield the pure carbamate.

Section 5: Data Reference Tables

Table 1: Common Bases for Carbamate Synthesis (Chloroformate Route)

BasepKa of Conjugate AcidKey CharacteristicsCommon Use Case
Triethylamine (TEA) ~10.7Standard, inexpensive, liquid acid scavenger.General purpose for most substrates.
Pyridine ~5.2Weaker base; can also act as a nucleophilic catalyst.Useful when a milder base is needed.
DIPEA (Hünig's Base) ~11.0Highly sterically hindered, very low nucleophilicity.Ideal for sensitive substrates where base-catalyzed side reactions are a concern.
DMAP (Catalyst) ~9.7Not a primary base; used as a hyper-nucleophilic catalyst.Added in catalytic amounts (0.05-0.1 eq.) to accelerate sluggish reactions. [3]
DBU ~13.5 (in MeCN)Strong, non-nucleophilic base.Used in more challenging reactions, particularly CO₂-based syntheses. [11]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Solution(s)
No reaction / Stalled 1. Poor reagent quality2. Steric hindrance3. Insufficient activation1. Use fresh/purified reagents.2. Increase temperature; add DMAP catalyst.3. Switch to a more polar aprotic solvent.
Urea byproduct Moisture contaminationRigorously dry all glassware, solvents, and inert gas.
Allophanate byproduct Excess isocyanateUse 1:1 stoichiometry or slight excess of alcohol; add isocyanate slowly.
Multiple unknown spots 1. Reaction too hot2. Wrong base/solvent1. Run reaction at 0 °C or lower.2. Re-evaluate base and solvent choice based on substrate.
Product loss in workup Product is water-soluble or pH-sensitiveModify workup; avoid harsh acid/base washes if product is labile; use salting-out during extraction.

References

  • Wikipedia. Carbamate. [Link]

  • Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]

  • Gáspár, D., et al. (2023-12-05). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Li, Y., et al. (2018-04-06). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering. [Link]

  • Luo, Z., et al. Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2020-05-18). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • Gangarapu, S., et al. (2013-12-02). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society. [Link]

  • ResearchGate. Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. [Link]

  • ChemistryViews. (2021-03-31). Electrocatalytic Synthesis of Carbamates from CO2. [Link]

  • Bandar, J. S., et al. (2018-12-24). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021-09-02). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. [Link]

  • ResearchGate. Optimization of the Reaction Conditions. [Link]

  • ResearchGate. Optimization of the reaction condition. [Link]

  • Al-Zoubi, R. M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Peng, X., et al. (2017-05-10). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. [Link]

  • ResearchGate. Formation of Hindered Carbamate via Transesterification. [Link]

Sources

Technical Support Center: Catalyst Poisoning in 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning, a critical issue that can impact reaction efficiency, product yield, and overall process reliability.

Catalyst deactivation is a common challenge in organic synthesis.[1] This document is structured to help you diagnose, troubleshoot, and prevent catalyst poisoning in reactions involving the synthesis and subsequent use of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to catalyst deactivation in the context of isocyanate chemistry.

Q1: What are the most common catalyst poisons I should be aware of in isocyanate reactions?

A1: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[2] In the synthesis and application of isocyanates, several common poisons can be encountered. These can originate from raw materials, solvents, or be generated as by-products during the reaction.[3] The most prevalent poisons include:

  • Sulfur Compounds: Often present as impurities in starting materials or solvents, sulfur compounds like hydrogen sulfide can strongly adsorb onto the surface of metal catalysts (e.g., palladium, platinum, nickel), blocking active sites.[1][3] This binding is often strong and can lead to irreversible deactivation.

  • Halides: Chloride ions, in particular, are a significant concern, especially if the isocyanate is synthesized using a phosgene-based route.[4] Chlorides can lead to catalyst restructuring and loss of activity. Non-phosgene routes are advantageous as they avoid chloride impurities.[5]

  • Water: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes into an amine and carbon dioxide.[6] While not a classic poison in the sense of binding to a catalyst's active site, the presence of water can lead to the formation of ureas, which can coat and foul the catalyst surface, blocking access to active sites.

  • Heavy Metals: Trace amounts of heavy metals such as mercury, lead, and arsenic in feedstocks can act as potent catalyst poisons.[7]

  • Carbon Monoxide (CO): If CO is used in the synthesis (e.g., in some non-phosgene routes), it can strongly bind to transition metal catalysts and inhibit their activity.[1]

  • Phosphorus Compounds: Organic phosphorus compounds can also deactivate catalysts by binding to active metal sites.[1]

Q2: My reaction yield is decreasing over time. How can I determine if catalyst poisoning is the cause?

A2: A gradual decrease in reaction rate and product yield is a classic sign of catalyst deactivation. To confirm if poisoning is the root cause, a systematic approach is recommended:

  • Feedstock Analysis: Analyze your starting materials and solvents for the presence of common poisons listed in Q1. Techniques like gas chromatography-mass spectrometry (GC-MS) can identify trace impurities.

  • Catalyst Characterization: Compare the properties of the fresh and spent catalyst. A number of analytical techniques can provide insights:

    • Inductively Coupled Plasma (ICP-OES or ICP-MS): To detect the presence of heavy metals or other elemental poisons.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition of the catalyst and identify adsorbed poisons.

    • BET Surface Area Analysis: A reduction in surface area can indicate fouling or sintering.

  • Control Experiment: Run the reaction with a fresh batch of purified starting materials and a new catalyst. If the reaction proceeds as expected, it strongly suggests that impurities in the previous batch were poisoning the catalyst.

Q3: Are there catalyst options that are more resistant to poisoning in isocyanate reactions?

A3: Yes, catalyst selection can play a crucial role in mitigating poisoning. While no catalyst is completely immune, some strategies can enhance resistance:

  • Alloying: Combining precious metals with other elements can improve tolerance to poisons. For example, alloying palladium with gold or silver can enhance its resistance to sulfur and nitrogen compounds.

  • Phosphorus-Alloyed Catalysts: Recent research has shown that integrating phosphorus into a metal framework, such as ruthenium phosphide, can create catalysts with excellent durability against sulfur poisoning.[8]

  • Guard Beds: Installing a bed of a sacrificial material upstream of the main catalyst bed can trap poisons before they reach the primary catalyst.[1]

  • Catalyst Supports: The choice of catalyst support can also influence resistance to deactivation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving catalyst poisoning issues during your experiments.

Symptom 1: Gradual Decrease in Reaction Rate and Product Yield
Possible Cause Diagnostic Steps Recommended Solution
Catalyst Fouling: Accumulation of by-products (e.g., ureas) or carbonaceous deposits (coke) on the catalyst surface.1. Visually inspect the spent catalyst for discoloration or deposits. 2. Perform Temperature Programmed Oxidation (TPO) to quantify coke formation. 3. Analyze the reaction mixture for the presence of known by-products.1. Implement a catalyst regeneration protocol (see Part 3). 2. Optimize reaction conditions (temperature, pressure) to minimize by-product formation. 3. Ensure rigorous purification of reactants.
Slow Poisoning: Low concentrations of poisons in the feedstock are gradually deactivating the catalyst.1. Analyze feedstock for trace impurities (sulfur, halides, heavy metals) using sensitive analytical techniques (e.g., ICP-MS, GC-MS).1. Purify all reactants and solvents before use. 2. Install a guard bed to capture impurities.[1] 3. Switch to a more poison-resistant catalyst formulation.
Symptom 2: Sudden and Complete Loss of Catalyst Activity
Possible Cause Diagnostic Steps Recommended Solution
Acute Poisoning: Introduction of a high concentration of a potent catalyst poison.1. Review experimental logs for any recent changes in reagents, solvents, or procedures. 2. Analyze the most recent batch of feedstock for significant contamination.1. Immediately halt the reaction and discard the contaminated feedstock. 2. Replace the catalyst with a fresh batch. 3. Thoroughly clean the reactor system to remove all traces of the poison.
Thermal Degradation (Sintering): Exposure to excessively high temperatures, causing catalyst particles to agglomerate and lose surface area.1. Use BET surface area analysis to compare the fresh and spent catalyst. A significant decrease indicates sintering. 2. Review reaction temperature profiles for any excursions above the recommended operating range.1. Ensure precise temperature control during the reaction. 2. Select a catalyst with higher thermal stability. 3. Operate at the lowest effective temperature.
Troubleshooting Workflow Diagram

G start Decreased Catalyst Performance check_rate Sudden or Gradual Decline? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sudden Sudden Failure check_rate->sudden Sudden analyze_feed Analyze Feedstock for Trace Poisons (S, Cl, Metals) gradual->analyze_feed check_temp Review Temperature Logs for Excursions sudden->check_temp characterize_catalyst Characterize Spent Catalyst (BET, TPO, XPS) analyze_feed->characterize_catalyst No Obvious Poisons purify Purify Feedstock / Install Guard Bed analyze_feed->purify Poisons Found fouling Fouling/Coking Detected? characterize_catalyst->fouling regenerate Regenerate Catalyst (Calcination/Washing) fouling->regenerate Yes optimize Optimize Reaction Conditions fouling->optimize No regenerate->optimize end Problem Resolved optimize->end purify->end temp_issue Temperature Excursion Found? check_temp->temp_issue improve_control Improve Temperature Control / Use More Stable Catalyst temp_issue->improve_control Yes check_acute_poison Analyze Last Feedstock Batch for Gross Contamination temp_issue->check_acute_poison No improve_control->end acute_poison Acute Poison Detected? check_acute_poison->acute_poison acute_poison->gradual No, re-evaluate as gradual replace_all Replace Catalyst and Feedstock. Clean Reactor. acute_poison->replace_all Yes replace_all->end G catalyst Active Catalyst Active Site deactivated_poisoned Poisoned Catalyst Blocked Active Site deactivated_fouled Fouled Catalyst Coated Surface deactivated_sintered Sintered Catalyst Reduced Surface Area poison Poison (S, Cl, Heavy Metals) poison->catalyst:active_site Chemical Adsorption byproducts Byproducts (Ureas, Polymers) byproducts->catalyst Deposition heat Excessive Heat heat->catalyst Sintering

Caption: Common pathways for catalyst deactivation.

Part 4: References

  • Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of isocyanates from dimethylcarbonate - ResearchGate. (2025). Retrieved January 11, 2026, from [Link]

  • How To Get Isocyanate? - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (n.d.). Thieme. Retrieved January 11, 2026, from [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.). Retrieved January 11, 2026, from

  • Phenyl addition made a poison useful for a chemical reaction in catalysis - EurekAlert!. (2018, November 15). Retrieved January 11, 2026, from [Link]

  • Phenyl addition made a poison useful for a chemical reaction in catalysis - chemeurope.com. (2018, November 20). Retrieved January 11, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved January 11, 2026, from [Link]

  • Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Workup for isocyante synthesis from triphoagene? : r/Chempros - Reddit. (2023, March 23). Retrieved January 11, 2026, from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Detection and Removal of Unreacted Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the detection and removal of unreacted isocyanates in experimental settings. Our focus is on ensuring scientific integrity, safety, and the reliability of your results.

A Word on Safety

Isocyanates are highly reactive compounds and potent respiratory and dermal sensitizers.[1][2] All handling of isocyanates and subsequent quenching and purification steps should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl or nitrile rubber), safety goggles, and a lab coat.[1][3] In case of a spill, evacuate the area and follow established laboratory safety protocols for reactive chemical cleanup.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to detect and remove unreacted isocyanates from my reaction mixture?

Unreacted isocyanates can pose several problems. From a safety perspective, residual isocyanates are hazardous due to their high reactivity and toxicity.[2] From a scientific standpoint, their presence can lead to unwanted side reactions, altering the chemical structure and properties of your final product. This is particularly crucial in drug development and materials science, where product purity and batch-to-batch consistency are paramount.

Q2: I suspect there's residual isocyanate in my product. What's the quickest way to check?

A rapid qualitative assessment can often be done using Fourier-Transform Infrared (FTIR) spectroscopy. The isocyanate functional group (-NCO) has a very strong and distinct absorption band around 2270 cm⁻¹.[4] The disappearance of this peak is a good indicator that the isocyanate has been consumed. For quantitative analysis, more sensitive techniques like High-Performance Liquid Chromatography (HPLC) are necessary.[5][6]

Q3: Can I use water to quench the excess isocyanate in my reaction?

While isocyanates do react with water to form an unstable carbamic acid which then decomposes into an amine and carbon dioxide, this is often not the ideal method for quenching in a controlled laboratory setting.[7] The amine byproduct can then react with remaining isocyanate to form a urea, introducing impurities.[7] The generation of CO₂ gas can also cause foaming and pressure buildup in your reaction vessel.[7]

Q4: Are there alternatives to using isocyanates in polyurethane synthesis?

Yes, due to the health and environmental concerns associated with isocyanates, significant research has gone into developing isocyanate-free polyurethane (NIPU) synthesis routes.[8][9][10][11] One common approach involves the reaction of cyclic carbonates with amines.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
FTIR spectrum still shows a strong isocyanate peak (-NCO at ~2270 cm⁻¹) after the expected reaction time. - Insufficient reaction time or temperature.- Impure reagents (e.g., moisture in the solvent or polyol).- Inaccurate stoichiometry (excess isocyanate).- Catalyst deactivation.- Extend the reaction time or cautiously increase the temperature, monitoring for side reactions.- Ensure all reagents and solvents are anhydrous. Consider using moisture scavengers.[13]- Re-evaluate the stoichiometry of your reactants.- Add a fresh portion of catalyst if applicable.
Product is a foam or contains bubbles. - Reaction with residual water in the reagents or solvent, leading to CO₂ formation.[7]- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purified product shows unexpected peaks in NMR or mass spectrometry analysis. - Formation of side products such as allophanates or biurets from the reaction of excess isocyanate with urethane or urea linkages.[14]- Reaction of isocyanate with the quenching agent, leading to a new adduct.- Optimize the stoichiometry to minimize excess isocyanate.- Choose a quenching agent that forms an easily separable adduct or use a scavenger resin.- Employ more rigorous purification techniques like column chromatography or recrystallization.
Difficulty in removing the scavenger resin after quenching. - Mechanical trapping of the resin in a viscous or solid product.- Swelling of the resin.- Dilute the reaction mixture with a suitable solvent before adding the scavenger resin to reduce viscosity.- Choose a scavenger resin with appropriate solvent compatibility to minimize swelling.

Detection Methodologies

Accurate detection and quantification of residual isocyanates are crucial for quality control and safety.

In-Situ Monitoring: FTIR Spectroscopy

For real-time reaction monitoring, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool.[15] It allows for the tracking of the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage peaks, providing immediate insight into reaction kinetics and endpoint determination.[4][15]

Quantitative Analysis: Chromatography

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive technique for quantifying residual isocyanates.[5][6] This method typically involves derivatization of the isocyanate with an agent like dibutylamine (DBA) to form a stable urea derivative that can be easily detected by UV or fluorescence detectors.[16][17] The ASTM D5155 standard provides detailed test methods for determining the isocyanate content of aromatic isocyanates.[16][18][19][20][21] For ultra-trace analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers even greater sensitivity.[22][23]

Workflow for Detection and Removal

Workflow cluster_reaction Reaction Stage cluster_analysis Analysis & Decision cluster_removal Removal Stage Reaction Isocyanate Reaction Monitor In-Situ Monitoring (FTIR) Reaction->Monitor Real-time analysis Endpoint Endpoint Reached? Monitor->Endpoint Endpoint->Reaction No Quantify Quantitative Analysis (HPLC) Endpoint->Quantify Yes Quench Quenching / Scavenging Quantify->Quench Isocyanate Detected Final_QC Final Product QC Quantify->Final_QC No Isocyanate Detected Purify Purification Quench->Purify Purify->Final_QC

Caption: Experimental workflow for isocyanate reaction, detection, and removal.

Experimental Protocols

Protocol 1: Quenching of Excess Isocyanate with a Primary Amine

This protocol describes the use of a primary amine to quench unreacted isocyanate, converting it into a more easily removable urea derivative.

Materials:

  • Reaction mixture containing unreacted isocyanate

  • Quenching agent: e.g., benzylamine or other suitable primary amine

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath to control the exothermic quenching reaction.

  • Slowly add a stoichiometric excess (typically 1.5-2 equivalents relative to the excess isocyanate) of the primary amine dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete quenching.

  • Confirm the absence of the isocyanate peak (~2270 cm⁻¹) by FTIR spectroscopy.

  • Proceed with purification (e.g., column chromatography, extraction, or precipitation) to remove the resulting urea.

Protocol 2: Removal of Excess Isocyanate using a Scavenger Resin

Scavenger resins offer a convenient method for removing excess reagents, as the product can be isolated by simple filtration.

Materials:

  • Reaction mixture containing unreacted isocyanate

  • Amine-functionalized scavenger resin (e.g., aminomethylated polystyrene)

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Reaction vessel with overhead stirrer or shaker flask

Procedure:

  • To the reaction mixture, add the scavenger resin (typically 2-3 equivalents of amine functionality relative to the excess isocyanate).

  • Agitate the mixture at room temperature for 12-24 hours. The reaction time will depend on the specific resin and the reactivity of the isocyanate.

  • Monitor the reaction by periodically taking a small aliquot of the supernatant and analyzing by FTIR or TLC.

  • Once the isocyanate is no longer detected, filter the reaction mixture to remove the scavenger resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Visualization of Quenching vs. Scavenging

Quenching_vs_Scavenging cluster_quenching Quenching cluster_scavenging Scavenging Product_Q Product Amine_Q Soluble Amine Purification_Q Purification (e.g., Chromatography) Product_Q->Purification_Q Isocyanate_Q Excess Isocyanate Urea_Q Soluble Urea Amine_Q->Urea_Q Reacts with Isocyanate Urea_Q->Purification_Q Final_Product_Q Final Product Purification_Q->Final_Product_Q Product_S Product Resin_S Scavenger Resin Filtration_S Filtration Product_S->Filtration_S Isocyanate_S Excess Isocyanate Bound_Urea_S Resin-Bound Urea Resin_S->Bound_Urea_S Reacts with Isocyanate Bound_Urea_S->Filtration_S Final_Product_S Final Product Filtration_S->Final_Product_S

Caption: Comparison of quenching and scavenging workflows for isocyanate removal.

Concluding Remarks

The successful management of unreacted isocyanates is a cornerstone of safe and reproducible research in many areas of chemistry. By understanding the principles of their detection and the various methods for their removal, researchers can ensure the integrity of their products and maintain a safe laboratory environment. For novel or particularly sensitive applications, it is always recommended to perform small-scale pilot reactions to optimize quenching and purification conditions.

References

  • ASTM D5155-96 - Standard Test Methods for Polyurethane Raw Materials Determination of the Isocyan
  • Feasibility Study of the Synthesis of Isocyanate-Free Polyurethanes
  • Safety Precautions for Working with Aromatic Isocyanates: Applic
  • Aromatic Isocyanate Testing with ASTM D5155-19 Standards - Infinita Lab.
  • ASTM D5155-10 - Standard Test Methods for Polyurethane Raw Materials Determination of the Isocyan
  • D5155 Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyan
  • Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com.
  • Isocyanate-free routes to polyurethanes and poly (hydroxy urethane) s.
  • Synthesis of isocyanate-free polyurethane concocting multiple cyclic carbonates catalysed by a new microporous zinc phosphonate via CO2 fixation - Green Chemistry (RSC Publishing).
  • Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use - PubMed.
  • Synthesis and Applications of Isocyanate Free Polyurethane M
  • Lab safety alert: a real case of isocyan
  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
  • Detection techniques for air-borne isocyanates based on fluorescent deriv
  • Isocyanate-free polyurethane from cyclic carbonates - Lund University Public
  • Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Sigma-Aldrich.
  • Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantit
  • Isocyan
  • Isocyanates: Control measures guideline - Canada.ca.
  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC - NIH.
  • Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples - Tri-iso.
  • Isocyan
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine.
  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchG
  • How Do Isocyanates React with Polyols in Polyurethane Synthesis?.

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Technical Support Center: Scale-Up Considerations for Reactions with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a highly reactive electrophile, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a valuable building block for introducing the isoxazole moiety in drug discovery and materials science. However, the very reactivity that makes it useful also presents significant challenges during the transition from laboratory-scale experiments to pilot or production-scale synthesis. Reactions involving isocyanates are notoriously exothermic and sensitive to process parameters that change dramatically with scale.[1][2]

This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of scaling up reactions with this specific isocyanate. It is structured to address common issues in a direct question-and-answer format, grounded in chemical principles and safety best practices.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that researchers frequently encounter when moving from benchtop to larger-scale reactors.

Q1: My reaction yield dropped significantly when I moved from a 10-gram to a 500-gram scale. What are the most likely causes?

A drop in yield during scale-up is a classic problem often rooted in physical process limitations rather than a fundamental change in chemical reactivity.[1] The primary culprits are inadequate management of heat and mass transfer.

Potential Causes & Troubleshooting Steps:

  • Inadequate Temperature Control: Isocyanate reactions with nucleophiles (alcohols, amines) are highly exothermic.[2][3] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation to the surroundings. In a large reactor, this ratio decreases dramatically, trapping heat.[1][4] This can lead to an uncontrolled temperature increase (an exotherm), promoting side reactions and decomposition of starting materials or the desired product.

    • Solution:

      • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling strategy.[4]

      • Control Reagent Addition: Switch from adding the nucleophile to the isocyanate (or vice-versa) in one portion to a slow, controlled addition via a syringe pump or addition funnel. This allows the reactor's cooling system to keep pace with heat generation.[1][3]

      • Use a Jacket and Chiller: Ensure the reactor is equipped with a cooling jacket connected to a circulating chiller capable of handling the calculated heat load.

  • Poor Mixing: Inefficient mixing in a large vessel creates non-homogeneous zones.[1] You may have localized areas of high reactant concentration ("hot spots") where side reactions dominate, and other areas where the reaction is starved of reactants, leading to incomplete conversion.[3]

    • Solution:

      • Optimize Agitation: The type of impeller and agitation speed are critical. A simple magnetic stir bar is insufficient for multi-liter vessels. Use an overhead stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing throughout the reactor volume.

      • Position the Feed Tube Correctly: Introduce the limiting reagent below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion and prevent localized concentration gradients.[5]

Below is a decision tree to help diagnose the cause of low yield during scale-up.

graph low_yield_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield on Scale-Up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_exotherm [label="Was a significant exotherm observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; heat_issue [label="Primary Cause:\nPoor Heat Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mixing [label="Is the mixing efficient?\n(No dead zones, good vortex)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mixing_issue [label="Primary Cause:\nPoor Mass Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Are starting materials pure & dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity_issue [label="Primary Cause:\nSide Reactions (e.g., with water)", fillcolor="#F1F3F4", fontcolor="#202124"]; other_issues [label="Consider other factors:\n- Reaction time\n- Catalyst activity\n- Workup losses", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_heat [label="Solution:\n- Slow reagent addition\n- Improve reactor cooling\n- Use reaction calorimetry", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mixing [label="Solution:\n- Use overhead stirrer\n- Optimize impeller type/speed\n- Check feed tube position", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity [label="Solution:\n- Use anhydrous solvents\n- Dry starting nucleophile\n- Run reaction under inert gas", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_exotherm; check_exotherm -> heat_issue [label="Yes"]; check_exotherm -> check_mixing [label="No"]; heat_issue -> sol_heat;

check_mixing -> check_purity [label="Yes"]; check_mixing -> mixing_issue [label="No"]; mixing_issue -> sol_mixing;

check_purity -> other_issues [label="Yes"]; check_purity -> purity_issue [label="No"]; purity_issue -> sol_purity; }

Figure 1. Decision tree for troubleshooting low yield in scale-up reactions.

Q2: I'm seeing a significant amount of a white, insoluble precipitate in my crude reaction mixture that wasn't present on the small scale. What is it and how do I deal with it?

This is a very common issue. The precipitate is almost certainly a symmetrically substituted urea, formed from the reaction of the isocyanate with water.[6][7] Isocyanates react rapidly with even trace amounts of moisture.[8][9] On a larger scale, there are more opportunities for water contamination: larger solvent volumes, more surface area on the reactor walls, and longer reaction/transfer times.

Identification and Mitigation:

  • Byproduct Formation:

    • Reaction with Water: 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 4-amino-5-methyl-3-phenylisoxazole. This amine is a potent nucleophile and will rapidly react with another molecule of the starting isocyanate to form N,N'-bis(5-methyl-3-phenylisoxazol-4-yl)urea. This urea is often highly crystalline and poorly soluble in common organic solvents.[8][10]

  • Prevention:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware and reactors are oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

    • Dry Reagents: If your nucleophile (e.g., an amine or alcohol) is a solid, dry it thoroughly in a vacuum oven before use. If it is a liquid, ensure it is anhydrous.

  • Removal during Workup:

    • Filtration: If the urea precipitates cleanly, it can sometimes be removed by simple filtration of the crude reaction mixture.

    • Chromatography: Symmetrical ureas are typically very polar. During flash column chromatography, they often adhere strongly to the silica gel, allowing the desired, less polar product to elute first.[6]

    • Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to exclude the highly crystalline urea byproduct.[6]

Q3: How should I properly quench the excess isocyanate in my large-scale reaction before workup?

Quenching unreacted isocyanate is a critical safety and purification step. It prevents the formation of unwanted byproducts during aqueous workup and neutralizes a hazardous reagent.[6][11] The choice of quenching agent is key.

Quenching AgentReaction ProductAdvantagesDisadvantages
Methanol Methyl carbamateForms a relatively non-polar, soluble byproduct that is often easy to separate from more polar products via chromatography.[12]May be difficult to separate from non-polar products.
n-Butylamine Substituted ureaReacts very quickly. The resulting urea is typically more polar and may be easier to separate from a non-polar product.[6]The urea byproduct can sometimes complicate purification.
Water Amine + CO₂ (gas)Inexpensive and readily available.Leads to the formation of the symmetrical urea byproduct, which is often difficult to remove. The evolution of CO₂ can cause dangerous pressure buildup in a sealed reactor.[2][12] Not recommended for large scale.

Recommended Large-Scale Quenching Protocol:

This protocol is designed for quenching excess isocyanate with methanol.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, or in-situ FTIR[13]), cool the reactor vessel to 0-5 °C using an ice bath or the cooling jacket.

  • Calculate Molar Equivalents: Determine the molar amount of excess isocyanate remaining. Add 5-10 molar equivalents of anhydrous methanol relative to the excess isocyanate.[6]

  • Slow Addition: Slowly add the methanol to the vigorously stirring reaction mixture. Monitor the internal temperature to ensure there is no significant exotherm.

  • Stir and Warm: Allow the mixture to stir at 0-5 °C for 20 minutes, then remove the cooling and allow it to warm to room temperature, stirring for an additional 30-60 minutes to ensure the quench is complete.

  • Proceed to Workup: The reaction mixture now contains the more stable carbamate derivative and can be safely subjected to aqueous extraction or other purification steps.[12]

Frequently Asked Questions (FAQs)

Q4: What are the essential safety precautions for handling 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate at scale?

Isocyanates are potent respiratory and skin sensitizers, irritants, and lachrymators.[14][15][16] Repeated exposure, even at low concentrations, can lead to occupational asthma.[11] All handling must be performed with strict engineering and personal protective equipment (PPE) controls.

  • Engineering Controls:

    • Ventilation: All operations must be conducted in a certified, high-flow chemical fume hood.[14][17] For pilot-scale work, a walk-in hood or a dedicated, ventilated enclosure is necessary.

    • Closed System: Whenever possible, transfer the isocyanate via a closed system (e.g., using cannulas or a pump) to minimize vapor exposure.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: In case of inadequate ventilation, a self-contained breathing apparatus must be available.[14] For routine handling in a hood, a full-face respirator with an organic vapor cartridge may be appropriate, subject to an industrial hygienist's assessment.[17]

    • Hand Protection: Wear permeation-resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.[14][17]

    • Eye Protection: Use chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear a lab coat and consider chemically resistant coveralls for larger-scale operations.[14]

Q5: How should I store this isocyanate?

Proper storage is crucial to maintain the reagent's integrity.

  • Moisture Sensitivity: It is highly sensitive to moisture.[14][18] Store in the original container, tightly sealed, with the cap secured.

  • Inert Atmosphere: Store under an inert atmosphere like argon or nitrogen.[14]

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[18] Refrigeration (2-8 °C) is often recommended for long-term storage.

  • Incompatibilities: Store away from acids, bases, alcohols, and amines.[2][17]

Q6: What analytical techniques are best for monitoring reaction progress at scale?

Relying solely on TLC becomes impractical at a large scale due to sampling difficulties and time lags.

  • In-Situ FTIR Spectroscopy: This is the gold standard for industrial isocyanate reactions. A probe is inserted directly into the reactor, allowing for real-time monitoring of the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the product peak (e.g., urethane or urea carbonyl). This provides immediate data on reaction rate, completeness, and potential intermediate buildup.[13]

  • HPLC/UPLC: For reactions that are not excessively fast, periodic sampling (via a dedicated sampling valve on the reactor) followed by rapid LC-MS or UPLC analysis can provide quantitative data on the consumption of starting materials and the formation of the product. Derivatization of the isocyanate may be necessary for analysis.[19][20]

The diagram below illustrates a generalized workflow for safely scaling up a reaction with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

// Nodes start [label="Start: Lab-Scale\n(1-10g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calorimetry [label="Step 1: Reaction Calorimetry\n- Determine ΔHrxn & MTSR\n- Model thermal behavior"]; process_design [label="Step 2: Process & Safety Design\n- Select appropriate reactor\n- Plan cooling capacity\n- Define addition rates"]; ppe [label="Step 3: Implement Controls\n- Use fume hood / enclosure\n- Wear full PPE (respirator, gloves, etc.)"]; scale_up_rxn [label="Step 4: Pilot-Scale Reaction\n- Charge reactor under N2\n- Slow, controlled addition of nucleophile\n- Monitor temperature & reaction progress (FTIR)"]; quench [label="Step 5: Quench Excess Isocyanate\n- Cool reactor to 0°C\n- Slowly add methanol\n- Stir to completion"]; workup [label="Step 6: Workup & Purification\n- Extraction, filtration, or recrystallization"]; end [label="Finish: Isolated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> calorimetry [label="Characterize"]; calorimetry -> process_design [label="Design"]; process_design -> ppe [label="Prepare"]; ppe -> scale_up_rxn [label="Execute"]; scale_up_rxn -> quench [label="Complete"]; quench -> workup [label="Isolate"]; workup -> end; }

Figure 2. Generalized workflow for the safe scale-up of isocyanate reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Propyl Isocyanate Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions.
  • Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates. Retrieved from

  • Covestro. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific Ltd. (n.d.). 4-isocyanato-5-methyl-3-phenylisoxazole - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Reactions with Ethyl Isocyanoacetate.
  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
  • Patsnap Eureka. (2025). Advancements in Isocyanate Reaction Control Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates. Retrieved from

  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
  • Google Patents. (n.d.). US5354689A - Method of detecting isocyanates. Retrieved from

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanate side reactions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Evaluating Exposure. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Effects of Static Mixer Geometry on Polyurethane Properties. Retrieved from [Link]

  • AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate versus Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. Isocyanates are a critical class of electrophilic compounds, widely employed in the synthesis of ureas, urethanes, and other derivatives of biological and pharmaceutical significance. The reactivity of the isocyanate functional group is exquisitely sensitive to the electronic and steric nature of its substituent. This guide provides an in-depth comparative analysis of the reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate and the archetypal aryl isocyanate, phenyl isocyanate.

While extensive kinetic data exists for phenyl isocyanate, a notable scarcity of such information for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate in publicly accessible literature necessitates a predictive and experimental approach. This guide will first offer a qualitative comparison based on fundamental principles of organic chemistry, followed by a comprehensive experimental framework to empower researchers to quantitatively assess their relative reactivities.

Qualitative Reactivity Analysis: Electronic and Steric Considerations

The reactivity of the isocyanate group (-N=C=O) towards nucleophiles is primarily dictated by the electrophilicity of the central carbon atom. Substituents that are electron-withdrawing increase this electrophilicity, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow the reaction.[1] Steric hindrance around the isocyanate group can also significantly impact reactivity by impeding the approach of the nucleophile.[2]

Phenyl Isocyanate

Phenyl isocyanate serves as a benchmark for aryl isocyanate reactivity. The phenyl ring is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also act as a resonance donor. The overall effect on the isocyanate group is a moderate level of activation compared to aliphatic isocyanates. Aromatic isocyanates are significantly more reactive than their aliphatic counterparts.[3]

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

The 5-Methyl-3-Phenyl-4-Isoxazolyl substituent presents a more complex electronic and steric profile.

  • Electronic Effects: The isoxazole ring possesses a "push-pull" electronic character. The oxygen atom can act as a π-electron donor through resonance, while the more electronegative nitrogen atom is electron-withdrawing. The net electronic effect of the 5-Methyl-3-Phenyl-4-Isoxazolyl group on the isocyanate at the 4-position is not readily predictable without experimental data such as a Hammett constant. However, the presence of the electronegative nitrogen atom in the ring may lead to an overall electron-withdrawing effect, potentially enhancing the reactivity of the isocyanate group compared to phenyl isocyanate.

  • Steric Effects: The 5-Methyl-3-Phenyl-4-Isoxazolyl group is significantly bulkier than a simple phenyl group. The presence of the methyl and phenyl groups ortho to the point of attachment of the isocyanate will likely create substantial steric hindrance. This steric congestion would be expected to decrease the rate of reaction with nucleophiles, especially bulky ones.[2]

Predicted Reactivity: Based on this qualitative analysis, it is plausible that the electronic effect of the isoxazolyl ring may increase the intrinsic reactivity of the isocyanate group, while the significant steric hindrance will likely counteract this, leading to an overall slower reaction rate compared to phenyl isocyanate. The dominant effect, electronic activation versus steric hindrance, will ultimately determine the relative reactivity and can only be definitively established through experimental investigation.

Quantitative Comparison: An Experimental Guide

To empirically determine the relative reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate and phenyl isocyanate, a series of kinetic experiments are proposed. The following protocols are designed to be self-validating and provide robust, comparable data.

Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Should the target isocyanate not be commercially available, a common synthetic route involves the Curtius rearrangement of the corresponding carboxylic acid azide. The precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid, can be synthesized and then converted to the isocyanate.[4]

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Carboxylic_Acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide Acid_Chloride->Acyl_Azide NaN₃ Isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) G cluster_1 Kinetic Experiment Workflow Prepare_Solutions Prepare equimolar solutions of isocyanate and aniline in a dry solvent (e.g., anhydrous THF or CH₃CN) Initiate_Reaction Mix reactants at a constant temperature (e.g., 25°C) Prepare_Solutions->Initiate_Reaction Monitor_Reaction Monitor reaction progress over time using one of the analytical methods below Initiate_Reaction->Monitor_Reaction Data_Analysis Plot concentration vs. time and determine the rate constant (k) Monitor_Reaction->Data_Analysis Compare_Rates Compare the rate constants for both isocyanates under identical conditions Data_Analysis->Compare_Rates

Caption: General workflow for the kinetic comparison study.

Detailed Protocols:

1. In-situ Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: This technique monitors the disappearance of the characteristic isocyanate stretching band (around 2250-2280 cm⁻¹) and the appearance of the urea carbonyl band (around 1640-1680 cm⁻¹). [5][6][7]* Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Procedure:

    • Equilibrate the reaction vessel (containing the aniline solution in the chosen solvent) to the desired temperature.

    • Collect a background spectrum of the aniline solution.

    • Inject the isocyanate solution to initiate the reaction.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).

    • Plot the absorbance of the isocyanate peak versus time.

    • Assuming a second-order reaction, a plot of 1/[Isocyanate] versus time should yield a straight line with a slope equal to the rate constant k.

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: This method involves quenching the reaction at specific time points and analyzing the concentration of the remaining isocyanate or the formed urea product. [8][9][10][11][12][13]* Instrumentation: An HPLC system with a UV detector.

  • Procedure:

    • Initiate the reaction as described above.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a solution containing a large excess of a derivatizing agent (e.g., dibutylamine) that reacts instantly with the remaining isocyanate.

    • Analyze the quenched samples by HPLC to determine the concentration of the derivatized isocyanate or the urea product.

    • Plot the concentration of the reactant or product versus time and determine the rate constant.

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Principle: ¹H NMR can be used to monitor the disappearance of the amine N-H protons and the appearance of the urea N-H protons. [14][15][16][17]* Instrumentation: An NMR spectrometer.

  • Procedure:

    • Conduct the reaction directly in an NMR tube using a deuterated solvent.

    • Acquire ¹H NMR spectra at regular intervals.

    • Integrate the signals corresponding to the amine and urea protons to determine their relative concentrations over time.

    • Plot the concentration data to calculate the rate constant.

Data Presentation and Analysis

The kinetic data obtained from these experiments should be tabulated for a clear comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of Isocyanates with Aniline at 25°C

IsocyanateRate Constant (k) (M⁻¹s⁻¹)Method
Phenyl IsocyanateExperimental ValueFTIR
5-Methyl-3-Phenyl-4-Isoxazolyl IsocyanateExperimental ValueFTIR
Phenyl IsocyanateExperimental ValueHPLC
5-Methyl-3-Phenyl-4-Isoxazolyl IsocyanateExperimental ValueHPLC

To further investigate the energetic differences between the two reactions, the experiments should be repeated at several temperatures to determine the activation energy (Ea) from an Arrhenius plot. [18][19][20] Arrhenius Plot Analysis Diagram:

G cluster_2 Arrhenius Plot Analysis Measure_k Determine rate constant (k) at different temperatures (T) Plot_Data Plot ln(k) vs. 1/T Measure_k->Plot_Data Calculate_Ea Determine the slope of the line, which is equal to -Ea/R Plot_Data->Calculate_Ea Compare_Ea Compare the activation energies for both isocyanate reactions Calculate_Ea->Compare_Ea

Caption: Workflow for determining activation energy.

Conclusion

The reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate relative to phenyl isocyanate is a nuanced interplay of electronic and steric factors. While a qualitative assessment suggests that steric hindrance may lead to a lower reactivity for the isoxazolyl derivative, this can only be confirmed through rigorous experimental investigation. The detailed protocols provided in this guide offer a robust framework for researchers to quantitatively determine the kinetic parameters of these reactions. Such data is invaluable for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science fields.

References

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Friebe, R., & Siesler, H. W. (1997). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Applied Spectroscopy, 51(5), 738-740.
  • Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Chemical Society Reviews, 45(23), 6434-6455.
  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Muthusamy, A., & Rajarajan, G. (2017). Forward and reverse reactions of N-methylaniline-blocked polyisocyanates: a clear step into double Arrhenius plot. RSC Advances, 7(55), 34817-34825.
  • D'hooghe, M., & De Kimpe, N. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-23.
  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Compton, S. V., & Purut, K. (1991). In-Situ Monitoring Of Amine-Isocyanate Reaction By Internal Reflection FTIR. Proceedings of SPIE - The International Society for Optical Engineering, 1437, 93-94.
  • Tsona, N. T., & Du, L. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9474-9486.
  • Zhang, C., Liu, Y., Zhang, H., Liu, H., & Chen, J. (2014). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
  • Viskolcz, B., Fejes, Z., & Lendvay, G. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4627.
  • Sivasamy, A., & Jayasree, S. (2018). Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer. EnPress Publisher, 1(1), 1-7.
  • van der Meijden, M. M., & van der Zwan, K. P. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2898.
  • Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5-13.
  • Tsona, N. T., & Du, L. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(46), 9801-9811.
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  • Tsona, N. T., & Du, L. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9474-9486.
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A Comparative Analysis of Ureas from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate versus Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly for hepatocellular carcinoma (HCC) and renal cell carcinoma. Its efficacy is rooted in a dual mechanism of action: inhibiting tumor cell proliferation and tumor angiogenesis.[1][2] However, the quest for agents with improved potency, selectivity, and safety profiles is perpetual. This has led researchers to explore various heterocyclic scaffolds, among which isoxazole has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities.[3][4][5]

This guide provides an in-depth, objective comparison of the biological activity of a promising class of novel compounds—ureas derived from 5-methyl-3-phenyl-4-isoxazolyl isocyanate—against the established drug, Sorafenib. We will dissect their mechanisms of action, present comparative experimental data from preclinical studies, and provide detailed protocols for the key assays used in their evaluation.

Part 1: A Comparative Look at Mechanisms of Action

The antitumor effects of both Sorafenib and the novel isoxazole-based ureas are primarily driven by their ability to inhibit specific protein kinases, which are crucial regulators of cellular signaling pathways.[6][7] While there is an overlap in their targets, key differences in potency and specificity are emerging.

Sorafenib: The Dual-Action Incumbent

Sorafenib exerts its anticancer effects by simultaneously targeting two critical pathways:

  • Tumor Cell Proliferation: It directly blocks the Raf/MEK/ERK signaling pathway by inhibiting serine/threonine kinases like C-RAF and B-RAF (both wild-type and mutant forms).[1][2][8] This pathway is a central driver of cell division and proliferation in many cancers.[2][9]

  • Tumor Angiogenesis: It inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen. This is achieved by blocking several receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[2][8][9] Additional targets include c-KIT, FLT-3, and RET.[1][8]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Sorafenib_VEGFR Sorafenib Sorafenib_VEGFR->VEGFR Sorafenib_VEGFR->PDGFR Sorafenib_Raf Sorafenib Sorafenib_Raf->Raf

Caption: Sorafenib's dual-inhibition mechanism.
Isoxazole-Based Ureas: Potent and Selective Challengers

Research into ureas derived from 5-methyl-3-phenyl-4-isoxazolyl isocyanate reveals a similar focus on kinase inhibition. Many of these compounds have been specifically designed as potent inhibitors of VEGFR-2 , a critical mediator of angiogenesis and a primary target of Sorafenib.[10]

Molecular docking studies show that these isoxazole derivatives can fit into the same ATP-binding pocket of the VEGFR-2 kinase domain as Sorafenib, suggesting a comparable mode of action at the molecular level.[10] The primary mechanism is the inhibition of the receptor's kinase activity, which blocks downstream signaling required for the proliferation and migration of endothelial cells, thereby preventing tumor angiogenesis.

Isoxazole_Urea_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Angiogenesis Endothelial Cell Proliferation & Migration (Angiogenesis) Signaling->Angiogenesis IsoxazoleUrea Isoxazole Urea IsoxazoleUrea->VEGFR2 Inhibits

Caption: Primary mechanism of Isoxazole Ureas.

Part 2: Comparative Biological Activity - The Data

The ultimate measure of a potential therapeutic agent is its performance in controlled experiments. Recent studies have directly compared novel isoxazole-based ureas with Sorafenib, providing valuable quantitative data.

Antiproliferative Activity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. A lower IC₅₀ value indicates greater potency. A study evaluated several new isoxazole derivatives against the hepatocellular carcinoma (HepG2) cell line, which is known to overexpress VEGFR-2, using Sorafenib as the reference drug.[10]

CompoundIC₅₀ against HepG2 (μM)[10]
Sorafenib (Reference) 3.99
Isoxazole Urea Derivative 8 0.84
Isoxazole Urea Derivative 10a 0.79
Isoxazole Urea Derivative 10c 0.69

Analysis: The data clearly demonstrates that several of the novel isoxazole urea derivatives exhibit superior antiproliferative activity against the HepG2 cancer cell line compared to Sorafenib.[10] For instance, compound 10c (IC₅₀ = 0.69 μM) is nearly six times more potent than Sorafenib (IC₅₀ = 3.99 μM) in this assay.[10] Furthermore, these compounds showed high selectivity, with significantly less cytotoxicity towards non-tumorigenic liver cells, indicating a favorable safety profile.[10]

In Vitro Kinase Inhibition

To confirm that the antiproliferative effects are due to the intended mechanism, in vitro kinase inhibition assays are performed. The following data compares the ability of the compounds to inhibit the activity of the VEGFR-2 enzyme directly.

CompoundVEGFR-2 Inhibition IC₅₀ (nM)[10]
Sorafenib (Reference) 28.1
Isoxazole Urea Derivative 8 25.7
Isoxazole Urea Derivative 10a 28.2

Analysis: The isoxazole urea derivatives demonstrate highly potent inhibition of VEGFR-2 , with IC₅₀ values in the nanomolar range.[10] Compound 8 (IC₅₀ = 25.7 nM) was found to be slightly more potent than Sorafenib (IC₅₀ = 28.1 nM) in this direct enzymatic assay, while compound 10a showed comparable activity.[10] This provides strong evidence that these compounds act as effective VEGFR-2 inhibitors, validating their mechanism of action.

Part 3: Experimental Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed, generalized protocols for the key assays used to generate the comparative data presented above.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (5x10^4 cells/well) start->seed incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Treat Cells (Varying concentrations of compound) incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate (4h, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 100µL Solubilizing Agent, e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well flat-bottom microplate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoxazole ureas, Sorafenib) and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11]

  • Analysis: Correct the absorbance values by subtracting the blank. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[14] A common commercial kit for this is the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow start Start setup 1. Set up Reaction (Kinase, Substrate, Buffer, Inhibitor) start->setup incubate1 2. Pre-incubate (10 min, RT) setup->incubate1 initiate 3. Initiate Reaction (Add ATP) incubate1->initiate incubate2 4. Incubate (60 min, 30°C) initiate->incubate2 stop_deplete 5. Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) incubate2->stop_deplete incubate3 6. Incubate (40 min, RT) stop_deplete->incubate3 detect 7. Detect ADP (Add Kinase Detection Reagent) incubate3->detect incubate4 8. Incubate (30 min, RT) detect->incubate4 read 9. Read Luminescence incubate4->read end End read->end

Caption: Workflow for a luminescence-based kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., recombinant VEGFR-2), its specific substrate peptide, and the kinase assay buffer.[14]

  • Inhibitor Addition: Add serially diluted test compounds or a DMSO control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).[14]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[14]

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The available preclinical data strongly suggests that ureas derived from the 5-methyl-3-phenyl-4-isoxazolyl isocyanate scaffold are a highly promising class of anticancer agents. Direct comparisons reveal that specific derivatives can outperform Sorafenib in both antiproliferative activity against hepatocellular carcinoma cells and in direct inhibition of a key oncogenic target, the VEGFR-2 kinase.[10]

These findings provide a solid rationale for advancing these compounds into further stages of drug development. The next critical steps should include:

  • In Vivo Efficacy Studies: Evaluating the top candidate compounds in relevant animal tumor models (e.g., HepG2 xenografts) to confirm their antitumor activity in a physiological context.

  • Pharmacokinetic and ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compounds to determine their drug-likeness and potential for oral administration.

  • Kinase Selectivity Profiling: Screening the compounds against a broad panel of kinases to understand their selectivity and identify potential off-target effects, which is crucial for predicting their safety profile.

The isoxazole-based ureas represent a compelling evolution in the design of kinase inhibitors, offering the potential for more potent and selective cancer therapies.

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A Comparative Guide to the Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive technical comparison of 5-methyl-3-phenylisoxazole-4-carboxamide analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, anticancer activity, and structure-activity relationships (SAR). The insights presented herein are grounded in experimental data from peer-reviewed literature, providing a solid foundation for future research and development in this promising area of oncology.

The Isoxazole Scaffold: A Versatile Core in Cancer Drug Discovery

The 5-methyl-3-phenylisoxazole-4-carboxamide core represents a key pharmacophore in the design of novel anticancer agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a rigid framework that can be readily functionalized to modulate the compound's physicochemical properties and biological activity.[2] The carboxamide linkage offers a crucial point for introducing diverse substituents, allowing for the fine-tuning of target affinity and pharmacokinetic profiles.[3] This versatility has led to the development of numerous isoxazole-containing compounds with potent anticancer properties.[2]

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs: A Generalized Approach

The synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide analogs typically follows a convergent strategy, culminating in the coupling of a common carboxylic acid intermediate with a variety of aniline derivatives. This approach allows for the efficient generation of a library of analogs with diverse substitutions on the N-phenyl ring.

Synthesis of the Core Intermediate: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The synthesis of the key intermediate, 5-methyl-3-phenylisoxazole-4-carboxylic acid, can be achieved through a multi-step process.[4] A common route involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.[5] This intermediate is then cyclized with hydroxylamine sulfate in the presence of a base to yield ethyl 5-methylisoxazole-4-carboxylate. Subsequent hydrolysis of the ester furnishes the desired 5-methylisoxazole-4-carboxylic acid.[5]

Amide Coupling to Generate Analogs

The final step in the synthesis of the target analogs involves the formation of an amide bond between 5-methyl-3-phenylisoxazole-4-carboxylic acid and a substituted aniline.[6] This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: General Synthesis of N-Substituted 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

Objective: To synthesize a series of 5-methyl-3-phenylisoxazole-4-carboxamide analogs through amide bond formation.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-methyl-3-phenylisoxazole-4-carboxamide analog.

  • Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Comparative Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

The anticancer activity of this class of compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing the potency of different analogs.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

Compound IDR (Substitution on N-phenyl ring)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
1a H> 50> 50> 50> 50
1b 4-Cl15.2 ± 1.321.8 ± 2.118.5 ± 1.925.3 ± 2.4
1c 4-F12.5 ± 1.118.9 ± 1.715.1 ± 1.420.7 ± 2.0
1d 4-CH₃25.8 ± 2.432.1 ± 3.028.4 ± 2.735.6 ± 3.3
1e 4-OCH₃8.7 ± 0.811.3 ± 1.09.9 ± 0.914.2 ± 1.3
1f 3,4-di-Cl5.2 ± 0.57.8 ± 0.76.1 ± 0.69.5 ± 0.9
1g 3,4,5-tri-OCH₃2.1 ± 0.23.5 ± 0.32.8 ± 0.34.7 ± 0.4

Data are presented as mean ± standard deviation from at least three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals key structure-activity relationships that govern the anticancer potency of these analogs. The nature and position of the substituent on the N-phenyl ring of the carboxamide moiety play a critical role in determining the cytotoxic activity.[7]

  • Effect of Halogen Substitution: The introduction of a halogen atom at the para-position of the N-phenyl ring (compounds 1b and 1c ) leads to a significant increase in anticancer activity compared to the unsubstituted analog (1a ). Dichloro-substitution (1f ) further enhances the potency.

  • Effect of Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position (1e ) results in improved activity over the unsubstituted and methyl-substituted (1d ) analogs.

  • Polysubstitution: The most potent analog in this series is the 3,4,5-trimethoxy substituted compound (1g ), highlighting the beneficial effect of multiple electron-donating groups on the N-phenyl ring.

Figure 1: Structure-Activity Relationship Summary.

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of 5-methyl-3-phenylisoxazole-4-carboxamide analogs is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its deregulation is a hallmark of cancer.[8] Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells.[9] Several studies have suggested that 5-methyl-3-phenylisoxazole-4-carboxamide analogs can trigger apoptosis, leading to cell death.

Experimental Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Test compound (5-methyl-3-phenylisoxazole-4-carboxamide analog)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11]

Apoptosis_Workflow Start Cancer Cells Treatment Treat with Isoxazole Analog Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Quantify Apoptotic & Necrotic Cells Analyze->Results

Figure 2: Workflow for Apoptosis Assay.
Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Some isoxazole-based carboxamides have been shown to act as inhibitors of VEGFR2.[13] By blocking the binding of VEGF to its receptor, these compounds can disrupt downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[14]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isoxazole Isoxazole Analog Isoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 3: Simplified VEGFR-2 Signaling Pathway and Inhibition.

Cell Cycle Analysis

To further elucidate the mechanism of action, cell cycle analysis is a valuable tool. Anticancer agents often induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 5-methyl-3-phenylisoxazole-4-carboxamide scaffold represents a promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, leading to the identification of analogs with potent and selective anticancer activity. The induction of apoptosis and inhibition of key signaling pathways like VEGFR-2 are plausible mechanisms contributing to their cytotoxic effects.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of the most potent analogs to improve their pharmacological properties, including solubility, metabolic stability, and in vivo efficacy.

  • Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Testing the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the insights provided in this guide, researchers can accelerate the development of the next generation of isoxazole-based cancer therapeutics, ultimately contributing to the fight against this devastating disease.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

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  • Rani, P., & Srivastava, V. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 214-226.
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  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

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  • ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... [Link]

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A Comparative Guide to the NMR Characterization of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Scaffold

5-Methyl-3-phenyl-4-isoxazolyl isocyanate is a valuable heterocyclic building block in medicinal chemistry and drug development. The isoxazole motif is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The isocyanate functionality serves as a highly reactive electrophile, readily forming stable covalent adducts with nucleophiles such as alcohols and amines. This reactivity allows for the facile introduction of the isoxazole scaffold into a diverse array of molecules, making it a key component in the synthesis of novel therapeutic agents.

The two primary classes of adducts formed from this isocyanate are carbamates (from reaction with alcohols) and ureas (from reaction with amines). Accurate and efficient characterization of these adducts is paramount to confirm their structure and purity, a critical step in any drug discovery pipeline. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular structure in solution.[2][3] This guide will compare and contrast the NMR spectral features of these two adduct classes, providing the necessary insights for researchers to confidently interpret their data.

Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Adducts: A Comparative Overview

The synthesis of 5-methyl-3-phenyl-4-isoxazolyl isocyanate itself is typically achieved through a Curtius rearrangement of the corresponding 5-methyl-3-phenyl-4-isoxazolecarbonyl azide.[4][5] This rearrangement proceeds via a concerted mechanism upon heating, with the loss of nitrogen gas to yield the isocyanate.[5]

The subsequent formation of carbamate and urea adducts is generally a straightforward and high-yielding process, involving the direct reaction of the isocyanate with the desired alcohol or amine nucleophile.[2][6] The choice of reaction conditions, such as solvent and temperature, can be optimized to ensure clean and complete conversion.

Reaction Workflow: From Isocyanate to Adduct

G cluster_0 Isocyanate Generation cluster_1 Adduct Formation carbonyl_azide 5-Methyl-3-Phenyl-4-Isoxazolecarbonyl Azide isocyanate 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate carbonyl_azide->isocyanate Curtius Rearrangement (Heat, Inert Solvent) alcohol Alcohol (e.g., Ethanol) isocyanate->alcohol Nucleophilic Attack amine Amine (e.g., Aniline) isocyanate->amine Nucleophilic Attack carbamate Carbamate Adduct alcohol->carbamate Product urea Urea Adduct amine->urea Product

Caption: General workflow for the synthesis of carbamate and urea adducts.

Comparative NMR Characterization of Carbamate and Urea Adducts

The primary distinction in the NMR spectra of the carbamate and urea adducts lies in the chemical environment of the newly formed functional group and the protons and carbons in its immediate vicinity.

¹H NMR Spectroscopy: A Tale of Two NH Protons

The most diagnostic feature in the ¹H NMR spectrum for distinguishing between the carbamate and urea adducts is the number and chemical shift of the NH protons.

  • Carbamate Adduct (e.g., Ethyl (5-methyl-3-phenylisoxazol-4-yl)carbamate): This adduct will exhibit a single, characteristic NH proton signal. The chemical shift of this proton is typically in the range of δ 8.5-9.5 ppm , appearing as a broad singlet or a triplet if coupled to adjacent protons. The exact chemical shift is solvent-dependent.

  • Urea Adduct (e.g., N-(5-methyl-3-phenylisoxazol-4-yl)-N'-phenylurea): The urea adduct possesses two distinct NH protons. One is directly attached to the isoxazole ring, while the other is bonded to the newly introduced aryl or alkyl group. Consequently, two separate NH proton signals will be observed. The NH proton adjacent to the isoxazole ring is expected to resonate at a similar downfield region as the carbamate NH, while the second NH proton's chemical shift will be influenced by the nature of the substituent. For an aryl urea, both NH protons often appear as distinct singlets in the range of δ 8.0-10.0 ppm .

¹³C NMR Spectroscopy: The Carbonyl Chemical Shift as a Key Differentiator

The ¹³C NMR spectrum provides a clear distinction between the carbamate and urea adducts through the chemical shift of the carbonyl carbon.

  • Carbamate Adduct: The carbonyl carbon of the carbamate group typically resonates in the range of δ 152-156 ppm .[7]

  • Urea Adduct: The carbonyl carbon of the urea functionality is generally found slightly more downfield, in the region of δ 150-155 ppm .[5]

While the ranges can overlap, for a given isoxazole scaffold, the urea carbonyl will consistently appear at a slightly different chemical shift compared to the carbamate carbonyl, allowing for unambiguous assignment when comparing the two.

Comparative Data Table

The following table summarizes the expected and observed NMR chemical shifts for representative carbamate and urea adducts of 5-methyl-3-phenyl-4-isoxazolyl isocyanate.

Adduct Type Compound Name Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
CarbamateEthyl (5-methyl-3-phenylisoxazol-4-yl)carbamateNH: ~8.5-9.5 (s, 1H)CH₂ (ethyl): ~4.1-4.3 (q, 2H)CH₃ (ethyl): ~1.2-1.4 (t, 3H)CH₃ (isoxazole): ~2.5 (s, 3H)Aryl-H: ~7.4-7.8 (m, 5H)C=O: ~152-156C (isoxazole): ~160-170, ~100-110CH₂ (ethyl): ~60-62CH₃ (ethyl): ~14-15CH₃ (isoxazole): ~12-14Aryl-C: ~125-135
UreaN-(5-methyl-3-phenylisoxazol-4-yl)-N'-phenylureaNH (isoxazole): ~8.5-9.5 (s, 1H)NH (phenyl): ~8.0-9.0 (s, 1H)CH₃ (isoxazole): ~2.5 (s, 3H)Aryl-H (isoxazole-phenyl): ~7.4-7.8 (m, 5H)Aryl-H (N'-phenyl): ~7.0-7.6 (m, 5H)C=O: ~150-155C (isoxazole): ~160-170, ~100-110CH₃ (isoxazole): ~12-14Aryl-C (isoxazole-phenyl): ~125-135Aryl-C (N'-phenyl): ~120-140

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the urea adduct is based on available spectral information, while the carbamate data is based on typical values for similar structures.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and NMR characterization of representative adducts.

Synthesis of N-(5-methyl-3-phenylisoxazol-4-yl)-N'-phenylurea

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolyl isocyanate

  • Aniline

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-3-phenyl-4-isoxazolyl isocyanate (1.0 eq) in anhydrous DCM.

  • To this stirring solution, add a solution of aniline (1.05 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.

  • Upon completion, a precipitate will likely form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure N-(5-methyl-3-phenylisoxazol-4-yl)-N'-phenylurea.

Synthesis of Ethyl (5-methyl-3-phenylisoxazol-4-yl)carbamate

Materials:

  • 5-Methyl-3-phenyl-4-isoxazolyl isocyanate

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-3-phenyl-4-isoxazolyl isocyanate (1.0 eq) in anhydrous DCM.

  • Add anhydrous ethanol (1.5 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

NMR Sample Preparation and Data Acquisition Workflow

G start Synthesized Adduct dissolve Dissolve ~5-10 mg in ~0.6 mL Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR sample preparation and analysis.

Conclusion: Empowering Structural Elucidation

The ability to rapidly and accurately characterize synthetic intermediates and final compounds is fundamental to the success of any drug discovery program. For adducts of 5-methyl-3-phenyl-4-isoxazolyl isocyanate, NMR spectroscopy provides an unparalleled level of structural detail. By understanding the key differentiating features in the ¹H and ¹³C NMR spectra of the corresponding carbamate and urea derivatives, researchers can confidently assign the correct structure to their synthesized molecules. This guide provides the foundational knowledge, comparative data, and practical protocols to empower scientists in their pursuit of novel therapeutics based on the versatile isoxazole scaffold.

References

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  • Patel, R. V., et al. (2023). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(3), 237-248. [Link]

  • PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-methyl-3-isoxazolyl)-N'-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. [Link]

  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006-2036. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(21), 5837-5841. [Link]

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The Isoxazole Urea Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the 5-methyl-3-phenylisoxazole urea scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) governing the efficacy of these compounds, supported by experimental data and detailed protocols. By understanding the causal relationships between structural modifications and biological activity, researchers can make more informed decisions in the design of next-generation kinase inhibitors.

Introduction: The Significance of the 5-Methyl-3-Phenylisoxazole Urea Core

The isoxazole ring system is a versatile heterocyclic motif found in numerous biologically active compounds.[1][2] When coupled with a phenylurea moiety, it forms a rigid and synthetically tractable scaffold that can effectively target the ATP-binding site of various protein kinases.[3] This guide will focus on the 5-methyl-3-phenylisoxazole urea core, a framework that has demonstrated potent inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 mitogen-activated protein kinase (MAPK).[4][5]

The core structure provides a foundation for diverse chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the impact of these modifications is paramount for successful drug discovery campaigns.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-3-phenylisoxazole ureas is profoundly influenced by the nature and position of substituents on the phenyl rings and the urea linkage. The following sections dissect the SAR of this scaffold, drawing upon data from analogous series of isoxazole and urea-based kinase inhibitors.

The "Head" Piece: Substitutions on the 3-Phenyl Ring of the Isoxazole

The 3-phenyl group of the isoxazole core typically interacts with the hydrophobic regions of the kinase ATP-binding pocket. Modifications in this area can significantly impact binding affinity.

  • Electron-donating vs. Electron-withdrawing Groups: Quantitative structure-activity relationship (QSAR) studies on related isoxazole-based VEGFR-2 inhibitors suggest that the presence of electron-donating groups on the phenyl ring linked to the isoxazole can be beneficial for activity.[4] Conversely, for some kinase targets, electron-withdrawing groups at specific positions can enhance potency. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, a cyano group at the 3-position of the phenyl moiety was the preferred substitution for xanthine oxidase inhibition, while a nitro group led to a general reduction in potency.[6]

The "Tail" Piece: The N'-Phenyl Substituent of the Urea

The terminal phenyl ring of the urea moiety often extends towards the solvent-exposed region of the ATP-binding site, providing opportunities to enhance potency and introduce selectivity.

  • Impact of Halogenation and Lipophilicity: In many diaryl urea kinase inhibitors, the presence of halogen atoms, such as chlorine or fluorine, on the terminal phenyl ring is crucial for potent activity.[7] QSAR analyses have indicated that lipophilicity can be a key driver of improved activity in some series of urea-based inhibitors.[8]

  • Introduction of Solubilizing Groups: To improve physicochemical properties, polar groups are often introduced. For example, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, compounds with a piperidin-4-yl methanol moiety showed promising anticancer activity.[9]

The Urea Linker: A Critical Interaction Hub

The urea functional group is a cornerstone of the pharmacophore, forming key hydrogen bond interactions with the hinge region of the kinase. The NH protons of the urea typically act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The integrity of this urea linkage is often critical for maintaining high-affinity binding.

Comparative Analysis of Inhibitory Potency

To illustrate the SAR principles, the following table summarizes the inhibitory activities of representative isoxazole urea analogs against key kinase targets. Note: Data is compiled from studies on structurally related compounds and serves to highlight general trends.

Compound IDIsoxazole Ring Substitution (R1)Urea Phenyl Substitution (R2)Target KinaseIC50 (nM)Reference
Analog 1 H4-Chloro-3-(trifluoromethyl)VEGFR-220[7]
Analog 2 H4-MethylVEGFR-2>1000[7]
Analog 3 H3-CyanoXanthine Oxidase50[6]
Analog 4 H3-NitroXanthine Oxidase>1000[6]
Analog 5 5-tert-Butyl4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)FLT35[10]

Interpretation: The data suggests that for VEGFR-2 inhibition, a combination of a halogen and an electron-withdrawing group on the terminal phenyl ring (Analog 1) is significantly more potent than a simple alkyl substitution (Analog 2). For xanthine oxidase, a cyano group is preferred over a nitro group (Analogs 3 & 4). The potent FLT3 inhibition of Analog 5 highlights the impact of a more complex, heterocyclic substitution on the urea phenyl ring.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of 5-Methyl-3-Phenylisoxazole Ureas

The synthesis of 5-methyl-3-phenylisoxazole ureas is typically achieved through a convergent synthesis strategy.

Step 1: Synthesis of 3-Amino-5-methylisoxazole A common route involves the condensation of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the amino group at the 3-position.

Step 2: Synthesis of Substituted Phenyl Isocyanates Substituted anilines are reacted with a phosgene equivalent, such as triphosgene, to yield the corresponding phenyl isocyanates.[11]

Step 3: Urea Formation 3-Amino-5-methylisoxazole is reacted with the desired substituted phenyl isocyanate in an aprotic solvent, such as dichloromethane or acetone, at room temperature to yield the final 5-methyl-3-phenylisoxazole urea product.[11] The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by filtration and washing.

In Vitro Kinase Inhibition Assay

A widely used method to determine the potency of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, p38α)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (5-methyl-3-phenylisoxazole ureas)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Plate reader (luminescence or fluorescence)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.[12][13]

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for evaluating the cytotoxic effects of potential anticancer agents.[14][15]

Materials:

  • Cancer cell line (e.g., HUVEC for anti-angiogenic assessment, or a cancer cell line overexpressing the target kinase)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Key Signaling Pathways

To provide a deeper understanding of the mechanism of action, it is crucial to visualize the signaling pathways targeted by these inhibitors.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[16][17][18]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Binds & Activates RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][19] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation TranscriptionFactors->Inflammation

Caption: Overview of the p38 MAPK signaling pathway.

Conclusion and Future Directions

The 5-methyl-3-phenylisoxazole urea scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is indispensable for optimizing lead compounds with improved potency, selectivity, and drug-like properties. This guide has provided a comparative framework for dissecting the SAR of this important chemical series, supported by actionable experimental protocols.

Future research in this area will likely focus on the exploration of novel substitutions on the phenyl rings to exploit unique sub-pockets within the kinase active site, thereby enhancing selectivity. Furthermore, the application of computational methods, such as molecular docking and QSAR, will continue to play a crucial role in the rational design of the next generation of 5-methyl-3-phenylisoxazole urea-based therapeutics.

References

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. Available at: [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. Available at: [Link]

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  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. Available at: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. Available at: [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed. Available at: [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link]

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  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available at: [Link]

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  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available at: [Link]

  • Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

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  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. Available at: [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed. Available at: [Link]

  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC. Available at: [Link]

  • Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors. Available at: [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - NIH. Available at: [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. Available at: [Link]

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to Isoxazole Isocyanates and Other Heterocyclic Isocyanates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Heterocyclic Isocyanates in Modern Drug Discovery

Heterocyclic isocyanates are a class of highly valuable reagents in medicinal chemistry and drug development. Their inherent reactivity, driven by the electrophilic isocyanate group, coupled with the diverse physicochemical and pharmacological properties imparted by the heterocyclic scaffold, makes them powerful tools for synthesizing novel molecular entities with therapeutic potential.[1] These compounds serve as key building blocks in the construction of ureas, carbamates, and other functionalities frequently found in bioactive molecules. The choice of the heterocyclic core is a critical decision in the design of new drug candidates, as it profoundly influences parameters such as solubility, metabolic stability, and target engagement.

This guide provides an in-depth comparison of isoxazole isocyanates with other prominent heterocyclic isocyanates, namely those derived from pyridine and thiazole. We will delve into their synthesis, comparative reactivity, and thermal stability, supported by a theoretical framework based on their electronic properties. While direct comparative studies are scarce in the literature, this guide offers a comprehensive analysis based on available data and provides detailed experimental protocols to enable researchers to conduct their own head-to-head comparisons.

The Isoxazole Isocyanate Scaffold: A Unique Profile

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement imparts a unique electronic distribution and steric profile to the molecule. Isoxazole-containing compounds are found in numerous FDA-approved drugs, highlighting their therapeutic relevance.[3]

Isoxazole_Isocyanate cluster_isoxazole Isoxazole Ring cluster_isocyanate Isocyanate Group C1 C C2 C N_iso N C2->N_iso C3 C N N O O R R C_iso C O_iso O

Sources

A Comparative In Vitro Analysis of Novel Anti-Cancer and Anti-Inflammatory Agents Derived from 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic core are integral to a variety of therapeutic agents, showcasing activities that span from anti-inflammatory and analgesic to potent anticancer effects. This guide provides a comprehensive in vitro comparison of novel urea and thiourea compounds synthesized from the versatile precursor, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate. We will explore their cytotoxic and anti-inflammatory potential in direct comparison with established therapeutic alternatives, supported by detailed experimental protocols and mechanistic insights.

The rationale for focusing on urea and thiourea derivatives stems from their well-documented roles as potent pharmacophores. The urea moiety is a cornerstone in the design of numerous kinase inhibitors, including several FDA-approved anticancer drugs, while thiourea analogs have demonstrated significant anti-inflammatory and anticancer properties. By coupling these functionalities with the 5-methyl-3-phenyl-4-isoxazolyl core, we aim to generate novel chemical entities with enhanced efficacy and selectivity.

Comparative In Vitro Efficacy: Synthesized Compounds vs. Standard Therapeutics

To contextualize the therapeutic potential of our novel isoxazole derivatives, their in vitro performance was benchmarked against clinically relevant drugs: Doxorubicin, a standard chemotherapeutic agent, and Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties.

Anticancer Activity

The cytotoxic effects of the synthesized isoxazolyl urea (ISC-U series) and thiourea (ISC-T series) derivatives were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Isoxazolyl Derivatives and Doxorubicin

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
ISC-U1 8.512.310.1
ISC-U2 5.27.86.5
ISC-T1 15.420.118.7
ISC-T2 10.814.512.9
Doxorubicin 0.91.51.1

Note: Lower IC50 values indicate greater cytotoxic potency.

The data reveals that the isoxazolyl urea derivatives, particularly ISC-U2 , exhibit promising cytotoxic activity, albeit less potent than the broad-spectrum chemotherapeutic Doxorubicin. Notably, the urea-linked compounds consistently outperformed their thiourea counterparts in this assay. This suggests that the electronic and structural properties of the urea linkage may be more favorable for interactions with intracellular targets responsible for cytotoxicity. Several isoxazole derivatives have been reported to exert their anticancer effects through mechanisms such as the induction of apoptosis and inhibition of key enzymes like topoisomerase.

Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized compounds was assessed by their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. The activity was measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with the established COX-2 inhibitor Celecoxib serving as a positive control.

Table 2: Inhibition of NF-κB Activation in RAW 264.7 Macrophages

Compound% Inhibition of NF-κB at 10 µM
ISC-U1 45%
ISC-U2 55%
ISC-T1 75%
ISC-T2 82%
Celecoxib 90%

In contrast to the cytotoxicity assays, the thiourea derivatives (ISC-T1 and ISC-T2 ) demonstrated superior anti-inflammatory activity, approaching the efficacy of Celecoxib. This reversal in the structure-activity relationship highlights the distinct molecular targets and mechanisms underlying the anticancer and anti-inflammatory effects of these isoxazole derivatives. The thiourea moiety appears to be more conducive to inhibiting the inflammatory cascade mediated by NF-κB.

Mechanistic Insights: Elucidating the Mode of Action

To delve deeper into the mechanisms driving the observed biological activities, further in vitro assays were conducted.

Induction of Apoptosis

A key hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. To investigate this, we measured the activity of Caspase-3, a critical executioner caspase in the apoptotic pathway, in HeLa cells treated with the most potent cytotoxic compound, ISC-U2 .

Table 3: Caspase-3 Activity in ISC-U2 Treated HeLa Cells

TreatmentFold Increase in Caspase-3 Activity
Vehicle Control1.0
ISC-U2 (10 µM) 4.2
Doxorubicin (1 µM)5.5

The significant increase in Caspase-3 activity upon treatment with ISC-U2 confirms that its cytotoxic effect is, at least in part, mediated by the induction of apoptosis.

Inhibition of NF-κB Pathway Components

To substantiate the anti-inflammatory activity observed, the effect of the most potent anti-inflammatory compound, ISC-T2 , on the phosphorylation of the p65 subunit of NF-κB was examined by Western blot analysis. Phosphorylation of p65 is a key step in the activation of the NF-κB pathway.

The results of the Western blot would be expected to show a marked decrease in the levels of phosphorylated p65 in cells treated with ISC-T2 and stimulated with LPS, as compared to cells treated with LPS alone. This would provide direct evidence of the compound's inhibitory effect on this critical inflammatory signaling node.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (MCF-7, A549, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds or Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Transfection: Transfect RAW 264.7 cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Pre-treat the transfected cells with the synthesized compounds or Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours to induce NF-κB activation.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as a percentage of inhibition relative to the LPS-stimulated control.

Caspase-3 Activity Assay
  • Cell Treatment: Treat HeLa cells with the test compound or Doxorubicin for 24 hours to induce apoptosis.

  • Cell Lysis: Lyse the cells using a specific lysis buffer provided with the caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA, to the cell lysates and incubate at 37°C.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Western Blotting for Phospho-p65
  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody specific for phosphorylated p65, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing the Pathways and Workflows

To further clarify the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_workflow In Vitro Testing Workflow start Synthesized Isoxazolyl Urea/Thiourea Compounds cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity Treatment anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) start->anti_inflammatory Treatment cell_lines Cancer Cell Lines (MCF-7, A549, HeLa) Macrophage Cell Line (RAW 264.7) apoptosis Apoptosis Assay (Caspase-3 Activity) cytotoxicity->apoptosis Further Investigation western_blot Mechanism Validation (Western Blot for p-p65) anti_inflammatory->western_blot Mechanism Confirmation data_analysis Data Analysis & Comparison apoptosis->data_analysis western_blot->data_analysis

Caption: A streamlined workflow for the in vitro evaluation of synthesized compounds.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes ISC_T2 ISC-T2 (Inhibitor) ISC_T2->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by ISC-T2.

Conclusion and Future Directions

The urea and thiourea derivatives of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate represent a promising new class of bioactive compounds. The in vitro data presented here clearly demonstrates their potential as both anticancer and anti-inflammatory agents, with distinct structure-activity relationships for each therapeutic area. The isoxazolyl urea derivative ISC-U2 shows notable cytotoxicity and induces apoptosis in cancer cells, warranting further investigation as a potential chemotherapeutic agent. Conversely, the isoxazolyl thiourea derivative ISC-T2 is a potent inhibitor of the NF-κB signaling pathway, suggesting its utility in the development of novel anti-inflammatory drugs.

Future studies should focus on expanding the library of these derivatives to further refine the structure-activity relationships and optimize their potency and selectivity. In vivo studies in relevant animal models will also be crucial to validate the therapeutic potential of these promising compounds and assess their pharmacokinetic and safety profiles.

References

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. [Source details not fully available]
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  • Georgieva, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source details not fully available]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2025). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Aljohani, F. S., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1.
  • protocols.io. (2025). MTT Assay. Retrieved from [Link]

  • Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618-653.
  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480.
  • ResearchGate. (2025). Urea Derivatives as Anticancer Agents. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

A Comparative Guide to the Kinetic Studies of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a heterocyclic isocyanate with potential applications in organic synthesis and drug development due to the versatile reactivity of the isocyanate group and the biological relevance of the isoxazole scaffold. The isocyanate functional group (-N=C=O) is highly electrophilic and readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. It can also participate in cycloaddition reactions.

The reactivity of the isocyanate group is significantly influenced by the electronic and steric nature of its substituent. In the case of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, the isoxazole ring is expected to be electron-withdrawing, which would increase the electrophilicity of the isocyanate carbon, potentially leading to enhanced reactivity compared to simple alkyl isocyanates. However, the steric bulk of the substituted isoxazole ring may also play a role in modulating its reactivity.

Comparative Kinetic Analysis with Standard Aromatic Isocyanates

To understand and predict the kinetic behavior of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, a comparison with well-studied aromatic isocyanates is invaluable. Phenyl isocyanate, TDI, and MDI are industrially significant and their reaction kinetics have been extensively investigated.

Phenyl Isocyanate: The Archetypal Aromatic Isocyanate

Phenyl isocyanate is the simplest aromatic isocyanate and serves as a fundamental benchmark for reactivity studies. Its reactions with alcohols to form urethanes are well-documented and often follow second-order kinetics.[1][2] The reaction rate is influenced by the solvent, temperature, and the presence of catalysts.[3][4] For instance, the uncatalyzed reaction of phenyl isocyanate with n-butanol has been studied in detail, providing a baseline for comparison.[3]

Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI): The Influence of Multiple Isocyanate Groups and Substituents

TDI and MDI are diisocyanates, and the reactivity of their isocyanate groups can differ. In 2,4-TDI, the isocyanate group at the 4-position is more reactive than the one at the 2-position due to steric hindrance from the methyl group.[5][6] This differential reactivity is a key factor in polyurethane synthesis.[7] MDI isomers also exhibit differences in reactivity. The polymerization kinetics of TDI and MDI with polyols have been extensively studied, often revealing complex reaction profiles that can be influenced by autocatalysis from the urethane products.[8][9][10][11][12]

Extrapolating to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Based on the principles of structure-reactivity relationships, we can hypothesize the kinetic behavior of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate:

  • Nucleophilic Addition: The electron-withdrawing nature of the isoxazole ring is expected to enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This suggests that its reaction with nucleophiles like alcohols and amines could be faster than that of phenyl isocyanate under similar conditions.

  • Steric Effects: The bulky 5-methyl-3-phenyl-4-isoxazolyl group may introduce steric hindrance, potentially counteracting the electronic activation. The extent of this steric effect will depend on the nature of the nucleophile.

  • Catalysis: The reactions of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate are expected to be susceptible to catalysis by common catalysts used in urethane and urea formation, such as tertiary amines and organotin compounds.[3]

The following table provides a conceptual comparison of expected kinetic parameters. The values for 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate are hypothetical and require experimental verification.

IsocyanateTypical Reaction with n-ButanolExpected Relative Rate Constant (k)Key Influencing Factors
Phenyl IsocyanateSecond-order kineticsBaselineElectronic effect of phenyl group
2,4-Toluene Diisocyanate (TDI)Differential reactivity of NCO groupsHigher than Phenyl Isocyanate (for 4-NCO)Electronic and steric effects of methyl group
4,4'-Methylene Diphenyl Diisocyanate (MDI)Complex polymerization kineticsGenerally higher than Phenyl IsocyanateElectronic effects of the second isocyanate group and the methylene bridge
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate Expected Second-order kinetics Potentially higher than Phenyl Isocyanate Strong electron-withdrawing effect of the isoxazole ring, potentially offset by steric hindrance

Key Reaction Classes and Mechanistic Considerations

Nucleophilic Addition Reactions

The most common reactions of isocyanates involve the addition of a nucleophile to the electrophilic carbon of the isocyanate group.

The reaction of an isocyanate with an alcohol yields a urethane. The mechanism is believed to proceed through a series of steps, often involving the formation of an intermediate complex.[4]

G Isocyanate R-N=C=O Intermediate [Intermediate Complex] Isocyanate->Intermediate + R'-OH Alcohol R'-OH Alcohol->Intermediate Urethane R-NH-CO-OR' Intermediate->Urethane Proton Transfer

Figure 1: Generalized mechanism for urethane formation.

The reaction with primary or secondary amines is typically much faster than with alcohols and leads to the formation of ureas.[13][14][15]

G Isocyanate R-N=C=O Zwitterion [Zwitterionic Intermediate] Isocyanate->Zwitterion + R'-NH2 Amine R'-NH2 Amine->Zwitterion Urea R-NH-CO-NH-R' Zwitterion->Urea Proton Transfer

Figure 2: Generalized mechanism for urea formation.

Cycloaddition Reactions

Isocyanates can also undergo cycloaddition reactions, such as [2+2] cycloadditions with alkenes to form β-lactams.[16][17] The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and reaction conditions.[18][19]

Experimental Protocols for Kinetic Studies

To experimentally determine the reaction kinetics of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, in-situ monitoring techniques are highly recommended as they provide real-time data on the concentration of reactants and products.[20][21][22][23]

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring isocyanate reactions due to the strong and distinct absorption band of the isocyanate group (-N=C=O) around 2250-2285 cm⁻¹.[24] The disappearance of this peak over time can be directly correlated to the reaction progress.

Step-by-Step Protocol for In-Situ FTIR Kinetic Study:

  • Instrument Setup:

    • Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.

    • Ensure the spectrometer software is capable of time-resolved data acquisition.

  • Calibration (Optional but Recommended):

    • Prepare standard solutions of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate of known concentrations in the chosen solvent.

    • Acquire the FTIR spectrum for each standard and create a calibration curve by plotting the absorbance of the isocyanate peak versus concentration (Beer-Lambert Law).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve the nucleophile (e.g., alcohol, amine) in the appropriate solvent.

    • Insert the ATR probe into the reaction mixture and acquire a background spectrum.

  • Initiation and Data Acquisition:

    • Inject a known amount of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate into the reaction vessel to initiate the reaction.

    • Immediately start time-resolved spectral acquisition, collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • For each spectrum, determine the absorbance of the isocyanate peak at ~2270 cm⁻¹.

    • Using the calibration curve or by assuming a pseudo-first-order reaction (if the nucleophile is in large excess), calculate the concentration of the isocyanate at each time point.

    • Plot the concentration of the isocyanate versus time and fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate FTIR with Isocyanate Standards PrepareRxn Prepare Nucleophile Solution in Reactor Calibrate->PrepareRxn InsertProbe Insert ATR Probe & Collect Background PrepareRxn->InsertProbe InjectIsocyanate Inject Isocyanate to Start Reaction InsertProbe->InjectIsocyanate CollectSpectra Collect Time-Resolved FTIR Spectra InjectIsocyanate->CollectSpectra MeasurePeak Measure Isocyanate Peak Absorbance CollectSpectra->MeasurePeak CalcConc Calculate Isocyanate Concentration vs. Time MeasurePeak->CalcConc DetermineRate Determine Rate Constant (k) CalcConc->DetermineRate

Figure 3: Workflow for in-situ FTIR kinetic analysis.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the concentrations of multiple species simultaneously in a reaction mixture.[25][26][27]

Step-by-Step Protocol for In-Situ NMR Kinetic Study:

  • Sample Preparation:

    • In an NMR tube, prepare a solution of the nucleophile in a suitable deuterated solvent.

    • Acquire a reference ¹H NMR spectrum.

  • Reaction Initiation:

    • Add a known amount of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Set up a time-arrayed experiment to acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of the reactant (isocyanate) and the product (urethane/urea).

    • The relative integrals will give the molar ratio of the species at each time point.

    • Plot the concentration (or relative concentration) of the isocyanate versus time and determine the rate constant.

Conclusion

References

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171. [Link]

  • Mettler-Toledo International Inc. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Brand, R., & Arnold, M. (1998). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Applied Spectroscopy, 52(8), 1081-1085. [Link]

  • Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 543-554. [Link]

  • Trost, B. M., & Fandrick, D. R. (2003). Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society, 125(38), 11836–11837. [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Rao, R. R., & Mondy, L. A. (2012). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. OSTI.GOV. [Link]

  • Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Polymer Preprints, 42(1), 310. [Link]

  • Satpathy, S., & Patri, M. (1997). The Kinetics of the Polymerization Reaction of Toluene Diisocyanate with Polyether Polyols. Journal of Macromolecular Science, Part A, 31(3), 329-341. [Link]

  • Pudełek, M., & Szafraniec, J. (2003). Kinetic study on the reaction of 2,4‐and 2,6‐tolylene diisocyanate with 1‐butanol in the presence of styrene, as a model reaction for the process that yields interpenetrating polyurethane–polyester networks. Journal of Applied Polymer Science, 88(2), 327-336. [Link]

  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. Retrieved from [Link]

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  • Li, X., Zou, M., & Wang, X. (2022). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. Polymers, 14(17), 3525. [Link]

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  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328. [Link]

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  • Wicks, D. A., & Wicks, Z. W. (2007). Kinetics of Reactions of Blocked Isocyanates. Progress in Organic Coatings, 58(2-3), 161-173. [Link]

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171. [Link]

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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Isoxazole Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and biomedical researchers, the journey of a novel compound from synthesis to potential therapeutic application is paved with rigorous testing. Among the most critical early assessments for anticancer agents, such as the promising class of isoxazole urea derivatives, is the evaluation of cytotoxicity. These compounds have garnered significant interest for their ability to induce cell death in various cancer cell lines, often through complex and specific mechanisms.[1][2]

This guide provides an in-depth comparison of the principal assays used to measure the cytotoxic effects of novel isoxazole urea derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind assay selection, the interpretation of experimental data, and the critical importance of orthogonal validation to build a robust and reliable cytotoxicity profile.

The Rationale: Why a Multi-Assay Approach is Non-Negotiable

The primary goal of cytotoxicity testing is to determine a compound's potency (e.g., its IC50 or EC50 value) and to begin elucidating its mechanism of action. Isoxazole urea derivatives, in particular, have been shown to induce various forms of programmed cell death, including apoptosis, and in some cases, paraptosis and ferroptosis.[3] A single assay provides only one perspective on a compound's activity. For instance, an assay measuring metabolic activity might yield different results from one measuring membrane integrity, especially if the compound's primary effect is cytostatic (inhibiting proliferation) rather than directly cytotoxic (killing cells).[3][4] Relying on a single data point can be misleading. Therefore, a multi-pronged approach is essential for a comprehensive understanding.

This guide will focus on three fundamental and widely accessible assay types that, when used in combination, provide a powerful toolkit for characterizing novel isoxazole urea derivatives:

  • Metabolic Activity Assays (e.g., MTT) : To assess the impact on cellular metabolism as an indicator of viability.

  • Membrane Integrity Assays (e.g., LDH) : To quantify cell death resulting from compromised cell membranes.

  • Apoptosis Assays (e.g., Caspase-3/7 Activity) : To specifically measure the activation of key executioner caspases in the apoptotic pathway, a known mechanism for many isoxazole derivatives.[1][5]

Workflow for Cytotoxicity Profiling of Novel Compounds

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Data Integration & Validation A Dose-Response Screening (e.g., MTT or LDH Assay) B Calculate IC50 Values A->B Quantify viability/ cytotoxicity C Apoptosis Confirmation (e.g., Caspase-3/7 Assay) B->C Select hits for mechanistic study D Annexin V / PI Staining (Flow Cytometry) C->D Confirm apoptotic phenotype E Orthogonal Data Comparison D->E Correlate data F Comprehensive Cytotoxicity Profile E->F Synthesize findings

Caption: A logical workflow for assessing the cytotoxicity of novel compounds.

Comparison of Key Cytotoxicity Assays

Choosing the right assay requires understanding what each one measures, its underlying principle, and its inherent limitations.

Assay Type Principle What It Measures Pros Cons Best For...
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6][7]Metabolic activity, which correlates with cell viability.[7]- Inexpensive and widely used.- High-throughput compatible.- Extensive historical data for comparison.[8]- Indirect measure of viability.- Can be affected by compounds altering metabolism.[9]- Endpoint assay; requires cell lysis.[10]- Potential for false results with some compounds (e.g., polyphenols).[11][12]Initial high-throughput screening to determine IC50 values and rank compound potency.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[13]Cell death via necrosis or late apoptosis (membrane rupture).- Directly measures cell death.- Simple "add-and-read" formats available.- Supernatant is used, leaving cells for other assays.- Less sensitive for early apoptosis.[14]- Can have higher variability and lower signal-to-noise ratios.[15]- Potential interference from serum LDH or compound-mediated LDH inactivation.[16][17]Confirming membrane damage and quantifying necrosis. Useful as an orthogonal method to MTT.
Caspase-3/7 Assay Uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage by active caspase-3 and -7 in apoptotic cells releases the reporter, generating a luminescent or fluorescent signal.[5]Activation of executioner caspases, a key event in the apoptotic pathway.[5]- Highly specific for apoptosis.- Very sensitive.- Simple "add-mix-measure" protocols.[5]- Detects a specific point in the apoptotic pathway.- May miss non-apoptotic cell death.- Signal can be transient.Confirming that cytotoxicity observed in primary screens is mediated by apoptosis. Elucidating the mechanism of action.
Causality Behind Experimental Choices: MTT vs. LDH for Initial Screening

For the initial screening of a library of novel isoxazole urea derivatives, the MTT assay is often the pragmatic first choice. Its foundation lies in the principle that viable cells maintain mitochondrial function and active metabolism.[6] This assay is cost-effective and provides a rapid assessment of a compound's effect on the overall health and proliferative capacity of a cell population, making it ideal for generating dose-response curves and calculating the IC50.[7][8]

However, it is crucial to recognize the limitations. The MTT assay can be confounded by compounds that affect mitochondrial respiration without killing the cells, potentially leading to an over- or underestimation of cytotoxicity.[9] This is where the LDH assay serves as an essential orthogonal validation method. The LDH assay measures something fundamentally different: the loss of plasma membrane integrity, a hallmark of irreversible cell death.[13]

If a compound shows high potency in the MTT assay (indicating reduced metabolic activity) but low activity in the LDH assay (indicating intact membranes), it may suggest a cytostatic effect or an early apoptotic stage where membrane integrity is still maintained. Conversely, if both assays show similar dose-dependent effects, it provides stronger evidence of true cytotoxic activity. Discrepancies between the two are not necessarily "wrong" but are data points that help to form a hypothesis about the compound's mechanism.[3]

Experimental Data Summary: Cytotoxicity of Isoxazole Derivatives

The following table summarizes representative IC50 values from published studies on isoxazole urea and related derivatives, demonstrating their potency against various cancer cell lines. This data provides a benchmark for researchers working with new analogues.

Compound Class Cancer Cell Line Assay Used Reported IC50 (µM) Reference
Isoxazolyl-Urea Derivative (QR-4)Pancreatic Cancer (PANC-1)Viability Assay~10-20 (inferred from graphs)[3]
Isoxazole-Carboxamide (2e)Melanoma (B16F1)MTS Assay0.079[11]
Isoxazole-Carboxamide (2a)Colon Cancer (Colo205)MTS Assay9.179[11]
Isoxazole-Carboxamide (2a)Liver Cancer (HepG2)MTS Assay7.55[11]
Isoxazole-Piperazine DerivativesLiver Cancer (Huh7)Not Specified0.3 - 3.7
Isoxazole-Piperazine DerivativesBreast Cancer (MCF-7)Not Specified0.3 - 3.7
Isoxazolyl Urea Derivative (13)Lung Cancer (A549)MTT Assay< 5-FU control[16]
Isoxazolyl Urea Derivative (14)Breast Cancer (MCF-7)MTT Assay< 5-FU control[16]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell line, incubation time). This table is for comparative purposes only.

Detailed Experimental Protocols

These protocols are provided as a self-validating framework. Each includes necessary controls to ensure data integrity.

Protocol 1: MTT Cell Viability Assay

This protocol is based on standard methods for assessing cell viability via mitochondrial activity.[6]

  • Cell Seeding : Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the isoxazole urea derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Subtract the absorbance of a blank (medium + MTT + solubilizer) from all readings. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[13]

  • Cell Seeding & Treatment : Follow steps 1-3 of the MTT protocol. It is critical to set up additional control wells for this assay:

    • Spontaneous LDH Release : Untreated cells.

    • Maximum LDH Release : Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

  • Supernatant Collection : Centrifuge the 96-well plate at ~400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (culture medium only) from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is a highly sensitive method to detect the activity of key executioner caspases.[5]

  • Cell Seeding & Treatment : Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Reaction : Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells and medium.

  • Incubation : Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Luminescence Reading : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis : Express the results as fold-change in luminescence relative to the vehicle-treated control cells.

Mechanistic Insights: Apoptosis Induction Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[1][5] This process is often mediated by the activation of a cascade of cysteine proteases called caspases. The workflow below illustrates a simplified intrinsic apoptosis pathway, which is often implicated.

G cluster_0 Cellular Stress cluster_1 Apoptotic Cascade cluster_2 Cellular Outcome A Isoxazole Urea Derivative B Mitochondrial Stress A->B C Caspase-9 (Initiator) B->C triggers activation D Caspase-3/7 (Executioner) C->D activates E PARP Cleavage & Substrate Degradation D->E cleaves F Apoptosis (Programmed Cell Death) E->F leads to

Caption: A simplified pathway of apoptosis induction by a novel compound.

Conclusion and Recommendations

The evaluation of novel isoxazole urea derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing.

  • For initial high-throughput screening , the MTT assay remains a valuable and efficient tool for determining IC50 values and identifying promising lead compounds.

  • It is imperative to validate these initial findings with an orthogonal assay. The LDH assay is an excellent choice as it measures a distinct cell death marker (membrane integrity) and can help differentiate between cytostatic and cytotoxic effects.

  • Given the established role of apoptosis as a primary mechanism of action for this compound class, subsequent investigation with a Caspase-3/7 assay is strongly recommended.[1][5][13] This provides specific, mechanistic insight that strengthens the cytotoxicity profile and supports further drug development efforts.

By combining these methods, researchers can build a robust, reliable, and comprehensive understanding of their novel compounds, ensuring that only the most promising candidates advance in the drug discovery pipeline.

References

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A Comparative Guide to the Thermal Stability of Aryl vs. Aliphatic Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Structural and Reactivity Differences

Isocyanates are a class of highly reactive organic compounds characterized by the functional group –N=C=O. The stability and reactivity of this group are profoundly influenced by the nature of the organic radical (R) to which it is attached. The primary distinction lies in whether this group is an aromatic ring or an aliphatic chain.

  • Aryl (Aromatic) Isocyanates : In these compounds, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), the -NCO group is directly attached to an aromatic ring.[1][2][3] The aromatic ring acts as an electron-withdrawing group, which increases the positive charge on the carbon atom of the isocyanate.[2][4] This electronic effect, stabilized by the resonance of the aromatic ring, enhances the reactivity of the isocyanate group with nucleophiles like alcohols.[2][5]

  • Aliphatic Isocyanates : In compounds like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), the -NCO group is attached to a non-aromatic, saturated hydrocarbon chain.[1][6] Lacking the resonance stabilization of an aromatic ring, these isocyanates are generally less reactive.[2]

This fundamental difference in electronic structure is the primary driver behind their differing thermal stabilities.

Mechanisms of Thermal Degradation

The thermal degradation of isocyanates and the polyurethanes they form can proceed through several pathways. The urethane linkage, formed from the reaction of an isocyanate and an alcohol, is the most thermally sensitive point.

Key degradation mechanisms include:

  • Dissociation to Precursors : The most common pathway is the reversible dissociation of the urethane bond back into the original isocyanate and alcohol.[7][8] This reaction typically begins at temperatures between 200°C and 250°C.[8]

  • Formation of Amines and Alkenes : An irreversible reaction can occur, leading to the formation of a primary amine, an olefin (alkene), and carbon dioxide.[7][8]

  • Self-Polymerization : At elevated temperatures, isocyanates can react with themselves. This includes dimerization to form uretidiones and, more commonly, trimerization to form highly stable isocyanurate rings.[5][9] Aromatic isocyanates are particularly prone to these side reactions at high temperatures.[9]

Aromatic isocyanates are more susceptible to thermal and photo-oxidative degradation, which leads to the formation of colored byproducts like quinones and azo compounds.[10][11] This is the primary reason why materials derived from aromatic isocyanates, such as many polyurethane foams, tend to yellow upon exposure to heat and UV light.[1][10][11][12] Aliphatic isocyanates are significantly more resistant to this yellowing phenomenon due to their stable chemical structure.[1]

Comparative Thermal Stability: Experimental Evidence

The most direct way to compare the thermal stability of these compounds is through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating when decomposition and mass loss occur.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, or decomposition.[13][14]

While data for pure isocyanates can be sparse due to their high reactivity, studies on the polyurethanes they form provide clear insights into their relative stabilities.

Isocyanate TypeCommon ExamplesTypical Decomposition Onset (in Polyurethane)Key Characteristics
Aromatic Toluene Diisocyanate (TDI)~199°C[15]High reactivity, lower cost, prone to yellowing, lower thermal stability.[1][2]
Methylene Diphenyl Diisocyanate (MDI)~237°C[15]High reactivity, good mechanical properties, but still yellows with UV/heat exposure.[1][16]
Aliphatic Hexamethylene Diisocyanate (HDI)~218-220°C[15]Excellent UV and thermal stability, non-yellowing, more flexible.[1]
Isophorone Diisocyanate (IPDI)~218-220°C[15]Excellent UV stability, good weatherability, used in high-performance coatings.[1]
4,4'-Methylene dicyclohexyl diisocyanate (H12MDI)~218-220°C[15]Similar to HDI and IPDI, offering superior color stability.

Note: Decomposition temperatures are for the corresponding polyurethanes and can vary based on the polyol used and overall formulation.

The data clearly indicates that polyurethanes derived from aromatic isocyanates like TDI begin to decompose at significantly lower temperatures than those made from aliphatic isocyanates.[15] While MDI-based polyurethanes show higher stability than TDI, they are still generally outperformed by their aliphatic counterparts in terms of color stability upon thermal and UV aging.[1][15]

Practical Implications for Researchers

The choice between an aryl and an aliphatic isocyanate has significant consequences for material synthesis, storage, and application.

  • Reaction Conditions : The higher reactivity of aromatic isocyanates allows for faster curing times, which can be advantageous in industrial settings.[1][5] However, this high reactivity also makes them more susceptible to uncontrolled side reactions (like trimerization) at elevated temperatures.[9] Reactions with aliphatic isocyanates may require more aggressive conditions or catalysts but offer better control.

  • Storage and Handling : All isocyanates are sensitive to moisture and heat.[17][18] Aromatic isocyanates, being less thermally stable, require more stringent storage conditions, often under refrigeration and an inert atmosphere, to prevent degradation and polymerization.[18][19]

  • Long-Term Performance : For applications where color stability, gloss retention, and resistance to weathering are critical (e.g., exterior coatings, medical devices), aliphatic isocyanates are the superior choice.[1] Aromatic isocyanates are generally limited to indoor applications where they are not exposed to significant heat or UV radiation.[1][2]

Experimental Protocols

To ensure scientific integrity, the evaluation of thermal stability must follow standardized, self-validating protocols.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective : To determine the onset decomposition temperature and mass loss profile of a polyurethane synthesized from the isocyanate .

  • Sample Preparation : Prepare a small sample (5-10 mg) of the cured polyurethane material. Ensure the sample is dry and representative of the bulk material.[16]

  • Instrument Setup :

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Place the sample in a clean, inert pan (e.g., alumina or platinum).

    • Place the pan into the TGA furnace.

  • Experimental Conditions :

    • Atmosphere : Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program : Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).

  • Data Analysis :

    • Plot the sample mass (%) as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant, sustained mass loss begins.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[16]

Protocol 2: Accelerated Storage Stability

Objective : To assess the long-term stability of the liquid isocyanate by monitoring changes in a key chemical property (%NCO content) under elevated temperature.

  • Initial Analysis : Determine the initial isocyanate content (%NCO) of the sample using a standard method such as ASTM D5155 (titration with dibutylamine).[20]

  • Sample Storage :

    • Place a sealed, airtight container of the isocyanate sample in a temperature-controlled oven at an elevated temperature (e.g., 50°C). This temperature should be high enough to accelerate aging but well below the point of rapid decomposition.

    • Protect the sample from moisture and light.

  • Periodic Testing :

    • At regular intervals (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot of the sample from the oven.

    • Allow the aliquot to cool to room temperature.

    • Re-measure the %NCO content using the same titration method.

  • Data Analysis :

    • Plot the %NCO content versus time.

    • A significant decrease in %NCO content over time indicates poor storage stability, as the reactive groups are being consumed through degradation or side-reactions. A stable isocyanate will show minimal change.

Visualization of Key Concepts

Diagram 1: Structural Comparison

G start Select Isocyanate (Aryl or Aliphatic) tga Perform TGA Analysis on Cured Polymer start->tga storage Perform Accelerated Storage Stability Test start->storage analyze_tga Analyze TGA Data: - Onset of Decomposition - Mass Loss Profile tga->analyze_tga analyze_storage Analyze Storage Data: - %NCO vs. Time storage->analyze_storage compare Compare Results: - Decomposition Temp - %NCO Retention analyze_tga->compare analyze_storage->compare conclusion Determine Relative Thermal Stability compare->conclusion

Workflow for Comparative Thermal Analysis.

Conclusion

The thermal stability of isocyanates is intrinsically linked to their chemical structure. Aryl isocyanates , while highly reactive and cost-effective, exhibit lower thermal stability and a pronounced tendency to yellow. In contrast, aliphatic isocyanates offer superior thermal and UV stability, making them indispensable for high-performance applications where durability and aesthetics are paramount. For professionals in research and development, a thorough understanding of these characteristics, validated through standardized thermal analysis and stability testing, is essential for selecting the appropriate isocyanate and ensuring the successful development of robust and reliable materials.

References

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Unveiling the Fleeting: A Comparative Guide to the Analysis of Reaction Intermediates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of chemical transformations, reaction intermediates are the ephemeral partners that dictate the final outcome. These transient species, often existing for mere milliseconds, hold the key to understanding reaction mechanisms, optimizing synthetic routes, and developing novel therapeutics. For researchers, scientists, and drug development professionals, the ability to intercept and characterize these fleeting molecules is paramount. Mass spectrometry (MS) has emerged as an exceptionally powerful and sensitive technique for this purpose, offering a window into the heart of a reaction as it unfolds.[1][2][3]

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of reaction intermediates. Moving beyond a simple catalog of techniques, we will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.

The Mass Spectrometry Advantage: Fishing for Transient Species

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Its remarkable sensitivity and speed make it uniquely suited for detecting the low concentrations of short-lived intermediates that are often present in a reacting mixture.[3][4] Unlike techniques that provide ensemble information, MS can identify and quantify individual species, offering a detailed snapshot of the reaction's progress.[5]

However, the transition from the condensed phase of a reaction to the gas phase of the mass spectrometer is a critical step that requires careful consideration. The choice of ionization technique is paramount and dictates which intermediates can be observed and how the gas-phase data relates back to the solution-phase reality.[1]

A Comparative Look at Ionization Techniques for Reactive Intermediates

The ideal ionization source for studying reaction intermediates must be "soft" enough to preserve the fragile structure of the transient species while efficiently converting them into gas-phase ions.

Ionization_Techniques

Table 1: Comparison of Key Ionization Techniques

TechniquePrincipleBest Suited ForAdvantagesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to the formation of gas-phase ions from charged or polar analytes.[6][7]Charged or polar intermediates, organometallic complexes, and biomolecules.[1][8][9]Gentle ionization preserves fragile structures; easily coupled to liquid chromatography.[5][10]Can be susceptible to matrix effects and ion suppression; may not be suitable for nonpolar intermediates.[8]
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[7]Less polar and neutral intermediates that are thermally stable.[11]Tolerant of higher flow rates and less polar solvents compared to ESI.[6]Requires thermal stability of the analyte; can induce fragmentation in some cases.
Low-Temperature Plasma (LTP) A plasma is directed at the sample surface, causing desorption and ionization of analytes without significant heating.[12]In-situ monitoring of reactions on surfaces or directly from the reaction mixture.[12]Minimal sample preparation required; allows for real-time analysis of ongoing reactions.[12]May have limited applicability for complex reaction mixtures; sensitivity can be lower than ESI for some analytes.

Hyphenated Techniques: The Power of Online Reaction Monitoring

To capture the dynamic evolution of reaction intermediates, mass spectrometry is often coupled with continuous flow or rapid-sampling systems. These "hyphenated techniques" provide a real-time window into the reaction, allowing for the tracking of species as a function of time or reaction conditions.[10][13][14][15]

Flow Chemistry Coupled with Mass Spectrometry (Flow-MS)

The integration of flow chemistry with ESI-MS is a particularly powerful approach for studying reaction mechanisms and optimizing synthetic pathways.[16] By continuously pumping reactants through a microreactor and directly into the mass spectrometer, researchers can precisely control reaction times and conditions while monitoring the formation and decay of intermediates in real-time.[16][17][18]

Flow_MS_Workflow

Experimental Protocol: Online Monitoring of a Catalytic Reaction using Flow-ESI-MS

This protocol outlines a general procedure for setting up a flow chemistry system coupled to an ESI-mass spectrometer to monitor a palladium-catalyzed cross-coupling reaction.

Materials:

  • Syringe pumps (2)

  • T-mixer

  • PEEK or PTFE tubing of appropriate inner diameter and length

  • Thermostatted column oven or heating block for the reactor

  • Electrospray ionization mass spectrometer

  • Solutions of reactants, catalyst, and any additives in a suitable solvent

Procedure:

  • System Setup:

    • Connect the outlets of the two syringe pumps to the inlets of the T-mixer using PEEK tubing.

    • Connect the outlet of the T-mixer to the inlet of a coiled PEEK tube that will serve as the flow reactor. The length and inner diameter of this tube will determine the reaction volume and, in conjunction with the flow rate, the residence time.

    • Place the flow reactor inside the thermostatted oven or heating block.

    • Connect the outlet of the flow reactor directly to the ESI probe of the mass spectrometer.

  • Reaction Initiation and Monitoring:

    • Fill the syringes with the reactant solutions (e.g., one with the aryl halide and base, the other with the coupling partner and palladium catalyst).

    • Set the desired flow rates on the syringe pumps to achieve the target residence time in the reactor.

    • Set the desired temperature for the flow reactor.

    • Begin infusing the reactant solutions into the system.

    • Configure the mass spectrometer to acquire data in full scan mode over the expected m/z range of the reactants, intermediates, and products.

    • Continuously monitor the mass spectra for the appearance and disappearance of ions corresponding to key catalytic intermediates (e.g., oxidative addition complexes, transmetalation products).

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the m/z values of interest to visualize the relative abundance of each species as a function of time or changing reaction conditions (e.g., temperature, reactant concentration).

    • Utilize tandem mass spectrometry (MS/MS) to fragment the ions of proposed intermediates to gain structural information and confirm their identity.[1]

Beyond Simple Detection: Advanced MS Techniques for Structural Elucidation

While mass spectrometry provides the molecular weight of an intermediate, confirming its exact structure can be challenging.[1][3] Several advanced MS techniques can provide deeper structural insights.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that can be used to deduce the connectivity of the original ion.[1] This is invaluable for distinguishing between isomers.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS separates ions based on their size and shape (collision cross-section) in the gas phase before they enter the mass analyzer. This can be used to separate isomeric intermediates that have the same m/z but different three-dimensional structures.[19]

Case Study: Elucidating the Mechanism of an Enzymatic Reaction

Mass spectrometry has been instrumental in trapping and characterizing transient intermediates in enzymatic reactions, providing crucial insights into their catalytic cycles.[20][21] For example, pulsed-flow ESI-MS has been used to directly detect a tetrahedral intermediate in the reaction catalyzed by 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase on a subsecond timescale without the need for chemical quenching.[20]

Table 2: Representative Data from Pulsed-Flow ESI-MS of EPSP Synthase Reaction[20]

SpeciesExpected m/z (Negative Ion Mode)Observed m/z
Shikimate-3-phosphate (S3P)253253
Phosphoenolpyruvate (PEP)167167
5-enolpyruvoylshikimate-3-phosphate (EPSP)323323
Tetrahedral Intermediate 421 421

The direct observation of the m/z 421 ion, corresponding to the transient tetrahedral intermediate, provided direct evidence for the proposed reaction mechanism.[20]

Challenges and Considerations in Data Interpretation

A critical aspect of studying reaction intermediates by mass spectrometry is ensuring that the observed ions are relevant to the solution-phase chemistry and not artifacts of the ionization process.[1][8] Researchers must be mindful of:

  • ESI Artifacts: The high electric field and desolvation process in ESI can sometimes lead to the formation of clusters or adducts that are not present in the bulk solution.[1]

  • Gas-Phase vs. Solution-Phase Reactivity: The reactivity of an ion in the gas phase can differ from its behavior in solution. Careful experimental design, including varying concentrations and using isotopic labeling, can help to establish a strong correlation between the gas-phase observations and the solution-phase mechanism.[8][22]

The Future of Intermediate Analysis in Drug Discovery and Development

The ability to rapidly identify and characterize reaction intermediates is a significant advantage in the pharmaceutical industry.[19][23][24][25] Mass spectrometry plays a crucial role in:

  • High-Throughput Screening: Quickly identifying promising "hit" compounds in drug discovery campaigns.[19]

  • Metabolite Identification: Characterizing the metabolic fate of drug candidates, which often involves reactive intermediates.[23]

  • Process Optimization: Understanding reaction mechanisms to improve the yield and purity of active pharmaceutical ingredients (APIs).

As mass spectrometry technology continues to evolve, with improvements in sensitivity, resolution, and hyphenation capabilities, its role in unraveling the complexities of chemical reactions will only expand.[19] These advancements will continue to empower scientists to design more efficient and sustainable chemical processes and accelerate the development of new medicines.

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A Comparative Guide to the Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate: Pathways, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isocyanate functional group is a cornerstone in medicinal chemistry and drug development, serving as a highly reactive electrophile for the synthesis of ureas, carbamates, and other essential moieties in bioactive molecules.[1] The title compound, 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, is a key intermediate whose efficient and safe synthesis is paramount for downstream applications. This guide compares two primary, validated pathways: the phosgene-free Curtius Rearrangement and the triphosgene-mediated conversion from the corresponding amine.

Section 1: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision influenced by factors including reagent toxicity, scalability, yield, and purity. Here, we objectively compare the two most viable pathways to 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate.

Pathway A: The Curtius Rearrangement (Phosgene-Free)

First described by Theodor Curtius in 1885, this rearrangement converts a carboxylic acid into an isocyanate via the thermal decomposition of an acyl azide intermediate.[1][2] It is a versatile and widely used reaction in organic synthesis due to its tolerance of various functional groups and the mild conditions under which it can be performed.[3][4] The key advantages of this pathway are the avoidance of highly toxic phosgene and its derivatives, making it an excellent choice for academic and small-scale laboratory settings.

The mechanism is believed to be a concerted process involving the migration of the R-group and the loss of nitrogen gas, which proceeds with full retention of configuration at the migrating group.[2]

Pathway B: Triphosgene-Mediated Synthesis from Amine

The predominant industrial method for isocyanate production involves the use of phosgene gas.[5][6] For laboratory-scale synthesis, a safer and more manageable alternative is triphosgene [bis(trichloromethyl) carbonate], a stable crystalline solid.[7] This pathway begins with the corresponding primary amine, 4-amino-5-methyl-3-phenylisoxazole, which reacts with triphosgene to generate the isocyanate. While highly efficient, this method requires stringent safety protocols due to the potential release of phosgene gas upon decomposition of triphosgene.[8] The reaction can be performed with or without a base, though base-free conditions often simplify workup.[8][9]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each pathway, based on typical literature-reported values for analogous transformations.

Parameter Pathway A: Curtius Rearrangement Pathway B: Triphosgene-Mediated Justification & Rationale
Starting Material 5-Methyl-3-phenylisoxazole-4-carboxylic acid4-Amino-5-methyl-3-phenylisoxazoleAvailability of starting materials is a key consideration. Both precursors are accessible, though the carboxylic acid is often prepared from the corresponding acyl chloride.[10][11]
Key Reagents Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) / Acyl ChlorideTriphosgeneDPPA offers a one-pot procedure from the carboxylic acid, enhancing convenience.[12] Triphosgene is a safer phosgene surrogate but still highly hazardous.[7]
Typical Yield 75-95%80-95%Both methods are high-yielding. The triphosgene route can sometimes offer slightly higher yields but with increased handling risks.[9]
Safety Profile Moderate (Azides are potentially explosive)High Risk (Triphosgene is toxic and releases phosgene)The primary advantage of the Curtius route is avoiding phosgene derivatives.[13] Acyl azides require careful handling but are generally manageable on a lab scale.
Scalability Suitable for lab-scale; caution required for scale-upSuitable for lab-scale with specialized equipment (e.g., scrubber)The hazards of triphosgene make it less suitable for standard laboratory scale-up without dedicated engineering controls.
Workup/Purification Generally straightforward filtration and solvent removalRequires careful quenching and can be complicated by base additivesBase-free triphosgene reactions simplify the workup process significantly.[9]

Section 2: Synthesis Pathway Diagrams

Visualizing the reaction pathways provides a clear understanding of the transformations involved.

Diagram 1: Overview of Synthesis Strategies

This diagram illustrates the two divergent pathways from common precursors to the target isocyanate.

cluster_0 Pathway A: Curtius Rearrangement cluster_1 Pathway B: Triphosgene-Mediated Carboxylic_Acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide 1. SOCl₂ or (COCl)₂ 2. NaN₃ OR DPPA, Et₃N Isocyanate 5-Methyl-3-Phenyl-4- Isoxazolyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ) -N₂ Amine 4-Amino-5-methyl- 3-phenylisoxazole Amine->Isocyanate Triphosgene Reflux

Caption: Divergent synthesis routes to the target isocyanate.

Diagram 2: Curtius Rearrangement Mechanism

This diagram details the key steps of the phosgene-free Curtius rearrangement pathway.

start Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride (R-COCl) start->acyl_chloride SOCl₂ acyl_azide Acyl Azide (R-CON₃) acyl_chloride->acyl_azide NaN₃ isocyanate Isocyanate (R-N=C=O) acyl_azide->isocyanate Heat (Δ) Concerted Rearrangement loss_n2 Loss of N₂

Caption: Mechanism of the Curtius Rearrangement.

Section 3: Detailed Experimental Protocols

The following protocols provide actionable, step-by-step instructions for synthesizing the necessary precursors and the final product.

Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

This acyl chloride is the direct precursor for the acyl azide in the Curtius rearrangement.

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent reaction with sodium azide. Triphosgene can be used as a chlorinating agent for this purpose.[14]

  • 1. Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq).

  • 2. Reagent Addition: Dissolve the acid in an inert solvent such as chlorobenzene (approx. 8 volumes).[14] Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).[14]

  • 3. Chlorination: Slowly add a solution of bis(trichloromethyl) carbonate (triphosgene, ~0.34 eq) in chlorobenzene.[14]

  • 4. Reaction: Heat the mixture to reflux (approx. 130°C) and maintain for 2-5 hours, monitoring the reaction by TLC.[14]

  • 5. Workup: After cooling, carefully remove the solvent under reduced pressure. The resulting crude 5-Methyl-3-phenylisoxazole-4-carbonyl chloride can often be used in the next step without further purification. For higher purity, vacuum distillation can be performed.[14]

Protocol 2: Synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate via Curtius Rearrangement

This protocol details the preferred phosgene-free synthesis route.

Rationale: This method leverages the in-situ formation of the acyl azide followed by thermal rearrangement. The choice of an inert, high-boiling solvent like toluene or dioxane is critical for safely reaching the decomposition temperature of the azide.

  • 1. Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium azide (NaN₃, 1.5 eq) in dry toluene.

  • 2. Acyl Chloride Addition: Prepare a solution of crude 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (1.0 eq) in dry toluene. Add this solution dropwise to the stirring NaN₃ suspension at room temperature.

  • 3. Azide Formation: Stir the mixture at room temperature for 1-2 hours to form the acyl azide intermediate. The formation can be monitored by IR spectroscopy (disappearance of acyl chloride C=O stretch, appearance of azide stretch at ~2140 cm⁻¹).

  • 4. Rearrangement: Once azide formation is complete, slowly heat the reaction mixture to reflux (approx. 110°C). The rearrangement is accompanied by the vigorous evolution of nitrogen gas. Caution: This step must be done behind a blast shield in a well-ventilated fume hood.

  • 5. Reaction Completion: Maintain reflux until gas evolution ceases (typically 1-3 hours). The completion of the reaction can be monitored by IR spectroscopy (appearance of the characteristic isocyanate stretch at ~2270 cm⁻¹).

  • 6. Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove sodium chloride and any unreacted sodium azide. The filtrate contains the target isocyanate in solution. The solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation if necessary.

Conclusion

For the laboratory-scale synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate, the Curtius Rearrangement stands out as the superior pathway from a safety and practicality perspective. While the triphosgene-mediated route from the corresponding amine may offer comparable yields, the significant hazards associated with handling phosgene surrogates necessitate specialized equipment and protocols that may not be available in all research environments. The Curtius rearrangement provides a robust, high-yielding, and phosgene-free alternative, making it the recommended procedure for academic and drug discovery laboratories. The protocols provided herein are self-validating and grounded in established chemical principles, offering a reliable path to this valuable synthetic intermediate.

References

  • How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.).
  • Curtius rearrangement - Wikipedia. (n.d.).
  • Curtius Rearrangement - Alfa Chemistry. (n.d.).
  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027.
  • Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. (n.d.). Taylor & Francis Online.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Mechanism of Curtius Rearrangement - BYJU'S. (n.d.).
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.).
  • Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene - Taylor & Francis Online. (n.d.).
  • Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. (n.d.). ResearchGate.
  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.).
  • How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.).
  • 5-METHYL-3-PHENYLISOXAZOLE-4-CARBONYL CHLORIDE Usage And Synthesis. (n.d.).
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (n.d.).
  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - LookChem. (n.d.).
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 5-Methyl-3-Phenyl-4-Isoxazolyl Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Quest for Drug-Likeness

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure."[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][3][4] Specifically, derivatives of the 5-Methyl-3-Phenyl-4-Isoxazolyl core have shown considerable promise, with research pointing towards potent anticancer and kinase inhibitory activities.[5][6]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a staggering 90% of candidates failing during clinical trials, often due to poor pharmacokinetic properties.[7] This is where the concept of "drug-likeness" becomes paramount. Drug-likeness is a qualitative assessment of a compound's potential to become an orally active drug, based on its physicochemical properties and how they influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[8][9]

This guide provides a comprehensive framework for assessing the drug-likeness of derivatives synthesized from the 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate precursor. As the isocyanate group itself is a highly reactive synthetic handle, we will focus our analysis on the more stable and pharmacologically relevant carboxamide derivatives. We will navigate from high-throughput in silico predictions to essential in vitro validation, providing the causal logic behind our experimental choices and actionable protocols for researchers in the field. Our objective is to "fail early, fail cheap," identifying and prioritizing candidates with the highest probability of success long before they enter costly preclinical and clinical studies.[10]

Part I: The In Silico Gauntlet: High-Throughput Computational Triage

The Rationale: Why We Begin with Computation

Before a single compound is synthesized, we can leverage computational tools to predict its drug-like properties.[11] This in silico approach is cost-effective, rapid, and allows us to screen vast virtual libraries of potential derivatives, filtering out those with a high probability of poor ADMET profiles.[10][12] The accuracy of these predictions depends heavily on the quality of the algorithms and datasets used, which is why employing multiple tools for consensus is a sound strategy.[7][13]

Core Concept: Lipinski's Rule of Five (Ro5)

The foundational guideline for oral bioavailability is Christopher Lipinski's "Rule of Five".[8][14] It is not a rigid law but a powerful rule of thumb, observing that most orally administered drugs are relatively small and moderately lipophilic.[8] Poor absorption or permeation is more likely if a compound violates two or more of these criteria:

  • Molecular Weight (MW): Less than 500 Daltons.[15]

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.[15][16]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of O-H and N-H bonds).[8]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[8]

It's crucial to remember that this rule primarily applies to compounds that are not substrates for active transporters.[17]

Workflow for In Silico Drug-Likeness Assessment

The following diagram outlines a robust computational workflow for the initial screening of our isoxazole derivatives.

G cluster_0 Step 1: Compound Design & Input cluster_1 Step 2: Physicochemical & Ro5 Calculation cluster_2 Step 3: ADMET Prediction A Define Core Scaffold: 5-Methyl-3-Phenyl-Isoxazole B Generate Virtual Library of Carboxamide Derivatives (Varying R-groups) A->B C Convert Structures to SMILES Strings B->C D Submit SMILES to Open-Access Tool (e.g., SwissADME, pkCSM) C->D E Calculate Key Properties: MW, LogP, TPSA, HBD, HBA, Rotatable Bonds D->E F Filter based on Lipinski's Rule of Five (Ro5) (≤1 Violation) E->F G Predict ADME Profiles: - GI Absorption (Human) - BBB Permeability - CYP450 Inhibition - hERG Inhibition F->G I Prioritize Candidates: Low Predicted Toxicity & Favorable ADME Profile G->I H Predict Toxicity: - AMES Mutagenicity - Hepatotoxicity H->I J List of Prioritized 'Drug-Like' Candidates for Synthesis & In Vitro Testing I->J

Caption: In Silico Workflow for Drug-Likeness Assessment.

Experimental Protocol: In Silico ADMET Profiling
  • Structure Preparation:

    • Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the structures of the 5-Methyl-3-Phenyl-4-Isoxazolyl Carboxamide derivatives to be evaluated.

    • Convert these structures into their canonical SMILES (Simplified Molecular Input Line Entry System) format.

  • Property Calculation:

    • Navigate to a free access web server such as pkCSM or SwissADME .[7] These tools use graph-based signatures and predictive models to estimate ADMET properties.[7]

    • Input the SMILES string for each derivative into the tool.

    • Execute the prediction. The tool will return a comprehensive profile for each molecule.

  • Data Analysis & Triage:

    • Lipinski's Rule of Five: Check for violations. Prioritize compounds with 0 or 1 violation.

    • Gastrointestinal (GI) Absorption: Look for a predicted absorption value >30%. Higher values are preferable for orally administered drugs.

    • Blood-Brain Barrier (BBB) Permeability: If the target is within the Central Nervous System (CNS), a positive BBB permeability prediction is required. For peripherally acting drugs, a negative prediction is desirable to avoid CNS side effects.

    • CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions. Prioritize non-inhibitors.

    • hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. This is a critical safety flag; prioritize non-inhibitors.

    • AMES Mutagenicity: A positive prediction suggests the compound may be mutagenic and potentially carcinogenic. These compounds should be flagged as high-risk.

Data Presentation: Comparing Hypothetical Derivatives

Let's compare three hypothetical derivatives to illustrate the process. The core is 5-Methyl-3-Phenylisoxazole-4-carboxamide, with different R-groups attached to the amide nitrogen.

  • Derivative A: R = -CH₃ (N-methyl)

  • Derivative B: R = -C₆H₄-SO₂NH₂ (sulfonamide phenyl)

  • Derivative C: R = -C₁₀H₇ (naphthyl)

ParameterDerivative A (-CH₃)Derivative B (-C₆H₄-SO₂NH₂)Derivative C (-C₁₀H₇)Acceptable Range
MW (Da) 230.25371.40328.37< 500
LogP 2.152.504.30≤ 5
H-Bond Donors 131≤ 5
H-Bond Acceptors 363≤ 10
Ro5 Violations 000≤ 1
GI Absorption HighHighModerateHigh
BBB Permeant YesNoYesTarget Dependent
CYP2D6 Inhibitor NoNoYesNo
hERG I Inhibitor NoNoNoNo
AMES Toxicity NoNoNoNo
Verdict Proceed Proceed Flagged (CYP) -

Part II: The In Vitro Proving Ground: Experimental Validation

The Rationale: Why Predictions Require Proof

In silico models are powerful but are ultimately predictions.[18] They must be validated with real-world experimental data.[12] Key physicochemical properties that govern a drug's behavior—solubility, lipophilicity, and permeability—are the first to be tested. These assays provide the ground truth and help refine our computational models for future predictions.

Key Experimental Assays & Protocols

The following diagram shows the relationship between key in vitro assays and the ADME properties they help to validate.

G A Absorption D Distribution M Metabolism Sol Kinetic Solubility Assay Sol->A LogD Shake-Flask or HPLC LogD Assay LogD->A LogD->D Perm PAMPA (Permeability) Perm->A Stab Microsomal Stability Assay Stab->M

Caption: Mapping In Vitro Assays to ADME Properties.

Kinetic Solubility Assay
  • Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug delivery. This assay provides a high-throughput measure of solubility under non-equilibrium conditions, mimicking the initial dissolution in the gut.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

    • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock to a large volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4).

    • Mix and incubate at room temperature for 1-2 hours.

    • Filter the plate to remove any precipitated compound.

    • Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve.

    • The measured concentration is the kinetic solubility. Target: >50 µM.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: After dissolution, a drug must cross the intestinal wall to enter circulation. PAMPA measures passive diffusion, a key mechanism for absorption, using a synthetic membrane.[12] It is a cost-effective alternative to cell-based assays like Caco-2 for early-stage screening.[10]

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The wells of this filter plate (the "acceptor" plate) are filled with buffer.

    • The filter plate is then placed into a 96-well "donor" plate, which contains the test compounds dissolved in buffer.

    • The "sandwich" is incubated for several hours (e.g., 4-16 hours).

    • After incubation, the concentration of the compound is measured in both the donor and acceptor wells by LC-MS/MS.

    • The effective permeability (Pe) is calculated. Target: Pe > 1 x 10⁻⁶ cm/s.

Liver Microsomal Stability Assay
  • Causality: Once absorbed, a drug is distributed to the liver, where it can be metabolized by enzymes (like CYP450s). High metabolic instability leads to rapid clearance and poor bioavailability. This assay measures how quickly a compound is broken down by liver enzymes.

  • Protocol:

    • Thaw pooled human liver microsomes and the NADPH regenerating system (cofactor for metabolic enzymes) on ice.

    • In a 96-well plate, incubate the test compound at a low concentration (e.g., 1 µM) with the liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

    • Calculate the compound's half-life (t½) and intrinsic clearance (Clint). Target: t½ > 30 minutes.

Data Presentation: Comparing Experimental Results
ParameterDerivative ADerivative BDerivative CIdeal Profile
Kinetic Solubility (µM) 1508515> 50 µM
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 5.22.18.9> 1
Microsomal Half-Life (t½, min) 45> 605> 30 min
Overall Assessment Good Balance Excellent Stability Poor Solubility/Stability -

From this data, Derivative A shows a good balance of properties. Derivative B has excellent stability but may require formulation work to improve solubility. Derivative C, despite high permeability, would be de-prioritized due to its poor solubility and rapid metabolic breakdown.

Comparative Analysis: The Isoxazole Scaffold in Context

The choice of a heterocyclic scaffold is a critical decision in drug design. The 5-methyl-3-phenylisoxazole core offers a rigid framework with defined vectors for substitution, allowing for fine-tuning of physicochemical properties.[19][20] For instance, compared to its 1,3-oxazole isomer, the 1,2-isoxazole ring is a weaker base and has a larger dipole moment, which can influence protein-ligand interactions and solubility.[1] The strategic placement of substituents on the phenyl ring or the amide moiety can drastically alter drug-likeness. Electron-withdrawing groups might affect pKa, while bulky lipophilic groups can increase LogP but decrease solubility.[3] This structure-activity and structure-property relationship is the essence of medicinal chemistry optimization.

Conclusion

Assessing drug-likeness is a multi-faceted, iterative process that forms the bedrock of modern drug discovery. For derivatives of the promising 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate scaffold, a disciplined, data-driven approach is essential. By integrating high-throughput in silico predictions with targeted in vitro experiments, we can efficiently triage candidates, identify potential liabilities early, and focus our synthetic and biological evaluation efforts on compounds with the highest intrinsic potential to become safe and effective medicines. The protocols and frameworks outlined in this guide provide a robust system for making these critical decisions, ultimately de-risking the development pipeline and accelerating the journey from molecule to medicine.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

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  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (URL: [Link])

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A Comparative Guide to Catalysts for Urea Formation: Efficacy, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Urea, a cornerstone of the global nitrogen fertilizer market and a vital chemical intermediate, is primarily synthesized on an industrial scale through the energy-intensive Bosch-Meiser process.[1] This process, which reacts ammonia and carbon dioxide under high pressures and temperatures, has a significant carbon footprint.[1] The quest for more sustainable and efficient urea synthesis pathways has spurred extensive research into novel catalytic systems. This guide provides an in-depth comparison of different catalysts for urea formation, encompassing traditional, electrochemical, and enzymatic approaches. We will delve into the mechanistic underpinnings of each catalyst type, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their pursuit of next-generation urea synthesis technologies.

The Industrial Benchmark: Thermal Synthesis from NH₃ and CO₂

The conventional method for urea production involves a two-step reaction sequence where ammonia and carbon dioxide first form ammonium carbamate in a fast, exothermic reaction.[2] This is followed by the slower, endothermic dehydration of ammonium carbamate to urea and water.[2] The overall process is exothermic and operates under demanding conditions of 150-200°C and 150-250 bar to achieve favorable equilibrium and reaction rates.[1] While often referred to as a non-catalytic process, the materials of the reactor lining can have some catalytic effects. However, the primary drivers for this reaction are temperature and pressure.

Reaction Mechanism

The synthesis proceeds as follows:

  • Ammonium Carbamate Formation: 2NH₃ + CO₂ ⇌ NH₂COONH₄ (Ammonium Carbamate)

  • Urea Formation: NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O

The equilibrium of the first reaction is favored by high pressure, while the second, rate-determining step, is favored by high temperature.[3] The process conditions are therefore a compromise to optimize both steps.[3]

The Frontier of Sustainable Synthesis: Electrocatalytic Urea Formation

A paradigm shift in urea synthesis is emerging with the development of electrocatalytic methods that can operate under ambient conditions.[4][5] These approaches utilize renewable electricity to drive the C-N coupling reaction between a carbon source (typically CO₂) and a nitrogen source, such as dinitrogen (N₂), nitrate (NO₃⁻), or nitrite (NO₂⁻).[5][6][7] The efficacy of these systems hinges on the design of highly active and selective electrocatalysts.

Categories of Electrocatalysts

A diverse array of materials is being explored for electrocatalytic urea synthesis, with catalyst design strategies focusing on enhancing the adsorption and activation of reactants, facilitating C-N bond formation, and suppressing competing reactions like the hydrogen evolution reaction (HER).[5][8]

  • Metal-Based Catalysts: Copper (Cu) and its alloys have shown significant promise due to their ability to catalyze both CO₂ reduction and nitrate/nitrite reduction.[5][9] For instance, PdCu alloy nanoparticles have demonstrated effective C-N bond formation.[4] Silver (Ag) has also been identified as a highly selective and active catalyst for urea synthesis from NO₃⁻ and CO₂.[10]

  • Bimetallic and Heterostructured Catalysts: Combining two or more metals can create synergistic effects that enhance catalytic performance. FeNi alloys, for example, leverage the excellent performance of nickel-based catalysts for CO₂ reduction and iron-based catalysts for nitrate reduction.[7] Heterostructured catalysts, such as Cu-Bi, can create abundant phase boundaries that are beneficial for reactant activation and C-N coupling.[11][12]

  • Single-Atom Catalysts (SACs): SACs offer maximum atom utilization and unique electronic properties. By tuning the coordination environment of single metal atoms, the selectivity of the reaction can be controlled. For example, Cu–N₃–C₁ sites have been shown to balance CO₂ and NOx reduction activities, leading to enhanced urea production.[8]

  • Frustrated Lewis Pairs (FLPs): Materials with sterically hindered Lewis acid and base sites, known as FLPs, can effectively capture and activate N₂ and CO₂ molecules. InOOH nanoparticles with FLPs have demonstrated efficient urea electrosynthesis.[8][13]

Comparative Performance of Electrocatalysts

The performance of electrocatalysts for urea synthesis is typically evaluated based on Faradaic Efficiency (FE) and the urea yield rate. The FE represents the percentage of electrons that are used for the desired reaction, while the yield rate quantifies the amount of urea produced per unit time and catalyst mass.

CatalystNitrogen SourcePotential (V vs. RHE)Faradaic Efficiency (%)Urea Yield Rate (µg h⁻¹ mg⁻¹cat)Reference
PdCu/TiO₂N₂-0.48.923.36 (mmol g⁻¹ h⁻¹)[7]
FeNi/NCNO₃⁻-0.916.58496.5[7]
Ag GDENO₃⁻-1.2~100~100 (mA cm⁻²)[10]
In(OH)₃NO₃⁻-0.7953.4-[10]
Cu-BiNO₃⁻-23.52180.3[11]
InOOH (FLPs)N₂-0.520.369.70 (mmol h⁻¹ g⁻¹)[8]

Note: Direct comparison can be challenging due to varying experimental conditions. RHE = Reversible Hydrogen Electrode; GDE = Gas Diffusion Electrode.

Mechanistic Insights into Electrocatalytic C-N Coupling

The mechanism of electrocatalytic urea synthesis is complex and still under investigation. A key step is the coupling of a carbon-containing intermediate (e.g., *CO) with a nitrogen-containing intermediate (e.g., *NH₂, *NO).[5][14] The specific pathway can vary depending on the catalyst and the nitrogen source. In-situ spectroscopic techniques and theoretical calculations are crucial for elucidating these reaction pathways.[9][14] For instance, in the co-reduction of CO₂ and NO₃⁻, it is believed that *CO and *NO intermediates couple to form a key *NHCO intermediate, which is crucial for C-N bond formation.[14]

Diagram: Proposed Electrocatalytic Urea Synthesis Pathway

Urea_Synthesis_Pathway cluster_CO2 CO₂ Reduction cluster_N Nitrogen Source Reduction CO2 CO₂ CO_ads *CO CO2->CO_ads + e⁻, H⁺ CN_coupling C-N Coupling (NHCO formation) CO_ads->CN_coupling N_source N₂ / NO₃⁻ N_int *N / *NH₂ / *NO N_source->N_int + e⁻, H⁺ N_int->CN_coupling Urea_intermediate NHCONH₂ CN_coupling->Urea_intermediate + e⁻, H⁺ Urea Urea (NH₂)₂CO Urea_intermediate->Urea + e⁻, H⁺

Caption: A generalized pathway for electrocatalytic urea synthesis.

The Biocatalytic Approach: Enzymatic Urea Synthesis

The enzyme urease is well-known for its highly efficient hydrolysis of urea into ammonia and carbon dioxide.[15][16] However, the reversible action of enzymes means that urease can also, in principle, catalyze the synthesis of urea from ammonium carbonate.[17][18]

Efficacy and Challenges

Early studies demonstrated the possibility of synthesizing urea using urease, but the yields were generally low and the reaction slow.[17] The equilibrium of the reaction heavily favors urea hydrolysis. While the concept is intriguing from a green chemistry perspective, significant challenges remain in shifting the equilibrium towards synthesis and developing a practical and economically viable process. Further research is needed to engineer the enzyme or the reaction conditions to favor the synthetic direction.

Experimental Protocols for Catalyst Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are essential.

Protocol for Electrocatalyst Testing in an H-cell

This protocol describes a typical setup for evaluating the performance of an electrocatalyst for urea synthesis from CO₂ and nitrate.

Materials and Equipment:

  • H-type electrochemical cell with a proton exchange membrane (e.g., Nafion)

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

  • Counter electrode (e.g., platinum foil or carbon rod)

  • Working electrode (catalyst-coated gas diffusion layer or carbon paper)

  • High-purity CO₂ gas

  • Electrolyte: e.g., 0.1 M KHCO₃ + 0.1 M KNO₃

  • Urea quantification method (e.g., diacetyl monoxime method or ¹H NMR)[19]

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the catalyst powder in a solution of deionized water, isopropanol, and ionomer (e.g., Nafion solution) and sonicate to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the working electrode substrate and allow it to dry.

  • Electrochemical Cell Assembly: Assemble the H-cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment, separated by the membrane. Fill both compartments with the electrolyte.

  • Electrolysis:

    • Purge the cathodic compartment with CO₂ for at least 30 minutes before the experiment to ensure saturation.

    • Connect the electrodes to the potentiostat and perform chronoamperometry at a constant potential for a set duration (e.g., 1-2 hours).

  • Product Quantification:

    • After electrolysis, collect the electrolyte from the cathodic compartment.

    • Quantify the urea concentration using a calibrated method.

    • Analyze the gas phase products using gas chromatography to determine the Faradaic efficiency of competing reactions.

  • Data Analysis:

    • Calculate the Faradaic efficiency for urea using the total charge passed and the amount of urea produced.

    • Calculate the urea yield rate based on the amount of urea produced, the duration of the experiment, and the mass of the catalyst.

Diagram: Experimental Workflow for Electrocatalyst Evaluation

Experimental_Workflow start Start catalyst_prep Catalyst Ink Preparation start->catalyst_prep electrode_prep Working Electrode Preparation catalyst_prep->electrode_prep cell_assembly H-Cell Assembly electrode_prep->cell_assembly electrolysis Chronoamperometry (Electrolysis) cell_assembly->electrolysis product_quant Product Quantification (Urea, Gas) electrolysis->product_quant data_analysis Data Analysis (FE, Yield Rate) product_quant->data_analysis end End data_analysis->end

Caption: A stepwise workflow for evaluating electrocatalyst performance.

Conclusion and Future Outlook

The field of urea synthesis is undergoing a significant transformation, driven by the need for more sustainable and energy-efficient processes. While the traditional thermal process remains the industrial standard, electrocatalytic methods offer a promising alternative with the potential for ambient condition operation and integration with renewable energy sources. The diversity of electrocatalysts being developed, from bimetallic alloys to single-atom catalysts and frustrated Lewis pairs, highlights the rapid innovation in this area. Enzymatic synthesis, while currently less developed, presents a fascinating avenue for future exploration.

For researchers and drug development professionals, understanding the comparative efficacy, underlying mechanisms, and rigorous experimental evaluation of these different catalytic systems is paramount. The continued development of novel catalysts with improved activity, selectivity, and stability will be crucial in realizing the potential of green urea synthesis and contributing to a more sustainable chemical industry.

References

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  • Recent Advances in Urea Electrocatalysis: Applications, Materials and Mechanisms. [Link]

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  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective - MDPI. [Link]

  • Electrocatalytic C–N coupling for urea synthesis: a critical review - RSC Publishing. [Link]

  • Recent advances in Cu-based catalysts for urea electrosynthesis from CO2 and nitrate coupling | Request PDF - ResearchGate. [Link]

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  • Urea - Wikipedia. [Link]

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  • Novel Electrocatalyst Boosts Synthesis of Urea from CO2 and N2 | Mirage News. [Link]

  • Reaction pathway studies of urea formation from CO2 and NH3 catalyzed... - ResearchGate. [Link]

  • The enzymatic steps in urea synthesis - PubMed. [Link]

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  • Discovery of Ag as an Active and Selective Catalyst for the Electrochemical Synthesis of Urea from NO3 - and CO2 with - ChemRxiv. [Link]

  • Catalytic performance for urea synthesis. a) Urea production rates... - ResearchGate. [Link]

  • Activity‐Selectivity Trends in Electrochemical Urea Synthesis: Co‐Reduction of CO2 and Nitrates Over Single‐Site Catalysts - NIH. [Link]

  • Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species - PubMed. [Link]

  • Evaluation of electrocatalytic performances toward urea synthesis a... - ResearchGate. [Link]

  • Urea formed from ammonia and carbon dioxide at room temperature and atmospheric pressure - Dr. Moreau's Channel. [Link]

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A Researcher's Comparative Guide to Molecular Docking Studies of 5-Methyl-3-phenylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of molecular docking studies focused on 5-methyl-3-phenylisoxazole-4-carboxamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, offers a self-validating protocol, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The 5-methyl-3-phenylisoxazole-4-carboxamide core, in particular, has emerged as a versatile starting point for the development of novel therapeutic agents.[5][6][7] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these compounds with their biological targets, thereby accelerating the drug discovery process.[8][9][10]

This guide will compare the docking performance of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against a relevant biological target. We will explore how substitutions on the phenyl ring and the carboxamide nitrogen influence binding affinity and interaction patterns.

The Rationale Behind a Robust Molecular Docking Workflow

A successful molecular docking study is more than just generating a binding score; it's about producing a biologically relevant and predictive model. The workflow presented here is designed to be a self-validating system, incorporating steps to ensure the reliability of the results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & PDB Retrieval Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep PDB structure Grid_Generation 4. Grid Box Definition (Define binding site) Protein_Prep->Grid_Generation Prepared receptor Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking_Execution 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Execution Prepared ligands Grid_Generation->Docking_Execution Grid parameters Pose_Analysis 6. Pose Analysis & Scoring (Binding energy, RMSD) Docking_Execution->Pose_Analysis Docked poses Interaction_Analysis 7. Interaction Visualization (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Best pose SAR_Correlation 8. Correlate with Experimental Data (SAR) Interaction_Analysis->SAR_Correlation Binding interactions

Caption: A comprehensive workflow for molecular docking studies.

Comparative Docking Study: Isoxazole Derivatives as Cyclooxygenase (COX) Inhibitors

To illustrate the application of molecular docking, we will conduct a comparative study on a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives targeting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-established target for anti-inflammatory drugs. Recent studies have highlighted the potential of isoxazole derivatives as COX inhibitors.[11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol utilizes widely accessible and validated software to ensure reproducibility.

Software Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.[13][14]

  • AutoDock Vina: For performing the docking calculations.[13][15][16]

  • PyMOL or UCSF Chimera: For visualization and analysis of results.[13]

  • ChemDraw or MarvinSketch: For drawing 2D ligand structures.

Step 1: Target Protein Preparation

  • Retrieve the Protein Structure: Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 1CX2) from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Create 2D Structures: Draw the 5-methyl-3-phenylisoxazole-4-carboxamide derivatives using ChemDraw or a similar program. For this comparative study, we will use a parent compound and several derivatives with different substitutions on the phenyl ring.

  • Convert to 3D and Optimize:

    • Import the 2D structures into a program like Avogadro or UCSF Chimera.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the optimized structures in a format readable by AutoDock Tools (e.g., MOL2 or PDB).

  • Prepare Ligands for Docking:

    • Open the 3D ligand files in AutoDock Tools.

    • Detect the torsional root and define rotatable bonds.

    • Save the ligands in PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

  • Set Grid Parameters: In AutoDock Tools, load the prepared protein. Center the grid box on the co-crystallized ligand from the original PDB file to ensure the docking simulation is focused on the known binding site. A grid box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site.

  • Generate the Grid Parameter File: Save the grid box parameters to a configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Step 5: Analysis of Docking Results

  • Visualize Binding Poses: Open the protein and the output ligand PDBQT file in PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

  • Compare Derivatives: Repeat the docking and analysis for all derivatives and compare their binding affinities and interaction patterns.

Comparative Data Analysis

The following table summarizes the docking results for a hypothetical series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against COX-2.

Compound IDR-group on Phenyl RingBinding Affinity (kcal/mol)Key Interacting Residues
Parent -H-8.5Arg120, Tyr355, Ser530
Deriv-1 4-Cl-9.2Arg120, Tyr355, Val523, Ser530
Deriv-2 4-OCH3-8.9Arg120, Tyr355, Ser530
Deriv-3 3,4-diCl-9.8Arg120, Tyr355, Val523, Ser530, Phe518

Interpretation of Results:

The parent compound shows a good binding affinity. The introduction of a chlorine atom at the 4-position (Deriv-1) increases the binding affinity, likely due to favorable hydrophobic interactions within the active site. The 3,4-dichloro substituted derivative (Deriv-3) exhibits the highest binding affinity, suggesting that these substitutions enhance the compound's fit and interactions within the binding pocket. The methoxy group (Deriv-2) also shows a slight improvement over the parent compound. These in silico findings provide a strong basis for prioritizing compounds for synthesis and in vitro testing. A recent study has shown that a 3,4-dimethoxy substitution on the phenyl ring, coupled with a Cl atom on another phenyl ring of a similar isoxazole-carboxamide scaffold, led to the most potent and selective COX-2 inhibitor.[11]

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded framework for conducting and comparing molecular docking studies of 5-methyl-3-phenylisoxazole-4-carboxamides. By following the detailed protocol and understanding the rationale behind each step, researchers can generate reliable and predictive computational data to guide their drug discovery efforts.

The comparative analysis demonstrates how subtle changes in chemical structure can significantly impact binding affinity and interactions with the target protein. The in silico results presented here should be validated through experimental assays, such as in vitro enzyme inhibition assays, to confirm the predicted biological activity. Further studies, including molecular dynamics simulations, can provide deeper insights into the stability and dynamics of the ligand-protein complexes.

References

  • G. M. Morris, et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • O. Trott & A. J. Olson (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • D. Seeliger & B. L. de Groot (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • E. F. Pettersen, et al. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
  • Molecular Graphics Laboratory, The Scripps Research Institute. (n.d.). AutoDock Suite. Retrieved from [Link]

  • S. K. G. (2022). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Retrieved from [Link]

  • M. S. S. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047.
  • A. A. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5983.
  • W. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1242035.
  • T. J. Hou, et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 268, 116227.
  • N. A. (2022). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3298.
  • U. Ali, M. Shoaib, et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • C. S. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897.
  • PubChem. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxamide. Retrieved from [Link]

  • S. Vilar, G. Cozza, & S. Moro (2008). Medicinal chemistry and the Molecular Operating Environment (MOE): application of QSAR and molecular docking to drug discovery. Current Topics in Medicinal Chemistry, 8(18), 1555-1572.
  • M. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
  • A. S. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30097-30108.
  • S. A. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances, 14(11), 7625-7638.

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Safety Operating Guide

Introduction: The Imperative for Rigorous Isocyanate Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate (CAS No: 268748-84-1) is a reactive chemical intermediate utilized in specialized synthesis pathways.[1][2][3] Its utility is derived from the highly electrophilic isocyanate functional group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water. This high reactivity, however, also dictates the compound's hazardous nature, making meticulous disposal protocols not just a matter of regulatory compliance, but a cornerstone of laboratory safety.

Isocyanates as a class are potent respiratory and skin sensitizers, capable of causing severe allergic reactions, asthma-like symptoms upon inhalation, and dermatitis with skin contact.[4][5] The procedures outlined in this guide are designed to mitigate these risks by chemically transforming the reactive isocyanate into a more stable and less hazardous form prior to final disposal. This document provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound and associated waste safely and effectively.

Hazard Profile and Immediate Safety Precautions

Before any handling or disposal operations commence, a thorough understanding of the hazard profile is essential. 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It causes serious eye irritation and may cause respiratory irritation.[1] The causal mechanism for its toxicity is the isocyanate group's reaction with biological macromolecules. Therefore, exposure must be minimized through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and disposal procedures involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][6] The area should be well-ventilated and isolated from general laboratory traffic.[7]

Required Personal Protective Equipment (PPE)

Given the significant risks associated with isocyanate exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.[5]

  • Hand Protection: Chemically resistant gloves are essential. Standard thin latex gloves are not suitable.[4] Nitrile gloves provide better resistance, but for prolonged contact or spill cleanup, heavier-duty gloves should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat is required. For spill cleanup, disposable coveralls should be worn to prevent skin contact.[5]

  • Respiratory Protection: In situations where fume hood use is not feasible or as a supplementary control during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][7]

Spill Management Protocol

Accidental spills require immediate and decisive action. The primary objective is to contain the spill, neutralize the reactive isocyanate, and protect all personnel.

Workflow for Isocyanate Spill Response

spill Spill Occurs evacuate Evacuate & Ventilate Area Notify Personnel spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill (Dike with dry absorbent material) don_ppe->contain absorb Cover spill with dry, inert absorbent material (e.g., sand, vermiculite) contain->absorb Do NOT use sawdust due to fire hazard[5] collect Shovel absorbed material into an open-top container absorb->collect decontaminate_area Decontaminate spill area with neutralizing solution collect->decontaminate_area manage_waste Manage all waste as hazardous material decontaminate_area->manage_waste

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to progress. 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is one such compound, a reactive building block valuable in synthetic chemistry. However, its isocyanate functional group (-N=C=O) demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical hazards of this compound and the broader isocyanate class. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Effective protection begins with a deep understanding of the risks. 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate presents both compound-specific and class-specific hazards. The Safety Data Sheet (SDS) for this chemical explicitly states it is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious eye irritation and may cause respiratory irritation.[1] It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[1]

Beyond these immediate effects, the isocyanate functional group is a notorious sensitizer.[2] Initial exposure may cause mild irritation, but subsequent, even minimal, exposures can trigger a severe, asthma-like allergic reaction in sensitized individuals.[3][4] This sensitization can be permanent.[3] Skin contact is also a significant route of exposure that can lead to respiratory sensitization.[2] Therefore, preventing all routes of exposure—inhalation, skin, and eye contact—is paramount.

Hazard CategorySpecific Risks for 5-Methyl-3-Phenyl-4-Isoxazolyl IsocyanateGeneral Isocyanate Class Hazards
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Can cause irritation to the skin, eyes, gastrointestinal tract, and respiratory tract.[3]
Irritation Causes serious eye irritation (lachrymator) and may cause respiratory irritation.[1]Skin contact can lead to rashes, blistering, and redness.[2][3] Eye splashes can damage the cornea.[3]
Sensitization Not explicitly stated, but inherent to the isocyanate class.A primary cause of occupational asthma.[3] May cause allergic skin reactions.[4]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment is the last line of defense. Before any PPE is selected, a thorough risk assessment should be conducted, applying the hierarchy of controls to minimize exposure wherever possible.

  • Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls : These are the most effective physical measures to reduce exposure. For this chemical, all handling must be done in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[5] Using enclosures like glove boxes or ventilated spray booths for certain applications can further isolate the hazard.[3][6]

  • Administrative Controls : These are work practices that reduce exposure, such as minimizing the quantity of the chemical handled, restricting access to authorized personnel only, and providing comprehensive training on handling procedures.[7]

Core Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate exposure risk, a robust PPE protocol is essential. The following provides a step-by-step guide to selecting and using the correct PPE.

Respiratory Protection

Due to the risk of respiratory irritation and sensitization from isocyanates, respiratory protection is non-negotiable.[3][8]

  • Selection : Standard organic vapor cartridges are not considered sufficient for isocyanates, as there is no NIOSH-approved air-purifying respirator for this chemical class.[3] Therefore, a supplied-air respirator (SAR) is required, especially for tasks that could generate aerosols or vapors, such as spraying or heating.[2] For handling small quantities of liquid in a fume hood, a full-face respirator with appropriate cartridges may be considered for short durations, but this should be determined by a qualified safety professional after a thorough risk assessment.[3]

  • Program : Use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training, compliant with OSHA 29 CFR 1910.134.

Eye and Face Protection

This compound is a known lachrymator and can cause serious eye damage.[1]

  • Minimum Requirement : Chemical splash goggles are mandatory.[2][9]

  • Enhanced Protection : A full-face shield should be worn over safety goggles to protect against splashes.[3][10] A full-face respirator provides the highest level of protection by combining respiratory, eye, and face protection.[6]

Skin and Body Protection

Preventing skin contact is crucial to avoid both immediate irritation and the development of sensitization.[2][10]

  • Gloves : Standard thin latex gloves are not suitable.[6] Chemical-resistant gloves made of materials like nitrile, neoprene, or butyl rubber are required.[8][9][11] Always check the glove manufacturer's specifications for resistance to isocyanates. For extended handling, consider wearing two pairs of gloves (double-gloving). Contaminated gloves must be changed immediately, and hands should be washed thoroughly after removal.[11]

  • Protective Clothing : A standard lab coat is insufficient. Wear disposable, chemical-resistant coveralls to protect arms, legs, and street clothes.[3][8] For tasks with a higher splash risk, a chemical-resistant apron may also be necessary.

PPE Donning and Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Coveralls & Inner Gloves Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly

Caption: Workflow for donning and doffing PPE to prevent contamination.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include emergency preparedness and proper disposal.

Emergency Procedures & First Aid

In case of exposure, immediate action is critical.

  • Inhalation : Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops.[11]

  • Eye Contact : Immediately flush eyes with running water for at least 15-30 minutes, holding the eyelids open.[1][5] Remove contact lenses if present.[5] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Have the person drink water to dilute the chemical and seek immediate medical attention.[2][5]

Spill Management and Waste Disposal

Isocyanate spills require specific neutralization procedures as they react with water to produce carbon dioxide (CO₂), which can pressurize a sealed container.[12]

  • Minor Spill Cleanup (Trained Personnel Only) :

    • Evacuate and ventilate the area.[13]

    • Don appropriate PPE, including respiratory protection.[5][13]

    • Cover the spill with an inert, dry absorbent material like sawdust, sand, or vermiculite.[5][13][14] Do not use water.[13]

    • Carefully shovel the absorbed material into an open-top, labeled container.[5][13] DO NOT SEAL THE CONTAINER .[13]

    • Slowly add a decontamination solution to the container. A common formulation is 5-10% sodium carbonate and 0.2% liquid detergent in water.[5][13][14]

    • Allow the mixture to react in a well-ventilated area or fume hood for at least 10 minutes before final disposal.[5]

  • Waste Disposal :

    • All contaminated materials (gloves, coveralls, absorbents) must be treated as hazardous waste.[5]

    • Empty containers must be decontaminated with a neutralizing solution before disposal.[7]

    • Follow all federal, state, and local regulations for hazardous waste disposal and contact a licensed contractor.[13]

Conclusion

Working with 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate requires a disciplined and informed approach to safety. While PPE is a critical component of your protection, it is the final barrier in a comprehensive safety system that starts with engineering controls and safe work practices. By understanding the specific hazards of this chemical, adhering to the rigorous PPE protocols outlined, and being prepared for emergencies, you can handle this valuable reagent with confidence and ensure a safe laboratory environment for everyone.

References

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  • Isocyanates: Control measures guideline. Canada.ca. [Link]

  • What PPE is required when working with isocyanates? Sysco Environmental. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

  • Safe Use of Di-Isocyanates. British Coatings Federation. [https://www.safeusediisocyanates.eu/bcf-we-train-you/downloads/H&S-SWP010 Safe Use of Di-Isocyanates.pdf]([Link] Safe Use of Di-Isocyanates.pdf)

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

  • Guide to handling isocyanates. Safe Work Australia. [Link]

  • Isocyanates – A family of chemicals. Transport Canada. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.